molecular formula C7H11N3O2 B070858 4-(Dimethoxymethyl)pyrimidin-2-amine CAS No. 165807-05-6

4-(Dimethoxymethyl)pyrimidin-2-amine

Cat. No.: B070858
CAS No.: 165807-05-6
M. Wt: 169.18 g/mol
InChI Key: OQINWXZQCAIVNK-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)pyrimidin-2-amine (CAS 165807-05-6) is a high-value pyrimidine derivative of significant interest in organic and medicinal chemistry research. This compound features a protected aldehyde group (dimethoxymethyl) at the 4-position of the pyrimidine ring, which enhances its stability and makes it a versatile synthetic intermediate. The 2-amino group on the pyrimidine ring is a key functional moiety that allows this compound to participate in various metal-catalyzed cross-coupling reactions, facilitating the synthesis of more complex, substituted heterocyclic systems. Key Research Applications: Pharmaceutical Development: Serves as a critical synthetic building block for the discovery and development of novel active compounds. Its structure is highly relevant in the synthesis of potential antiviral and anticancer agents. Agrochemical Research: Used as an intermediate in the design and synthesis of new herbicides and pesticides, contributing to the development of advanced crop protection solutions. Methodology & Chemical Synthesis: The molecule is a valuable substrate for exploring regioselective metalation reactions and developing new catalytic protocols, such as Suzuki or Sonogashira cross-couplings, to create functionalized pyrimidine-based building blocks. Researchers value this compound for its role in constructing complex molecular architectures. The dimethoxymethyl group can be deprotected to reveal a reactive aldehyde, providing a handle for further chemical modifications, while the 2-amine group is a classic site for derivatization or metalation, offering a dual-point for molecular diversification. Quality & Safety: Supplied with a Certificate of Analysis. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(dimethoxymethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H11N3O2/c1-11-6(12-2)5-3-4-9-7(8)10-5/h3-4,6H,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQINWXZQCAIVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC(=NC=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406739
Record name 4-(dimethoxymethyl)pyrimidin-2-amine
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Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165807-05-6
Record name 4-(dimethoxymethyl)pyrimidin-2-amine
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Record name 165807-05-6
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Dimethoxymethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthetic pathways to 4-(dimethoxymethyl)pyrimidin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document is structured to offer not just a procedural outline but also a deep dive into the chemical principles and practical considerations that underpin its synthesis.

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. Its ability to participate in hydrogen bonding and act as a bioisostere for purines makes it a valuable component in the design of kinase inhibitors, anti-inflammatory agents, and other therapeutics. The 4-(dimethoxymethyl) substituent introduces a protected aldehyde functionality, which can serve as a versatile handle for further chemical modifications, making this compound a valuable building block for the synthesis of more complex molecular architectures.

Core Synthesis Pathway: Cyclocondensation of a β-Ketoacetal with Guanidine

The most direct and industrially scalable route to this compound is the cyclocondensation reaction between a suitable 1,3-dicarbonyl equivalent and guanidine. This approach is a classic and reliable method for the construction of the 2-aminopyrimidine ring system.

The Key Precursors
  • Guanidine: Typically used as its hydrochloride or nitrate salt, guanidine provides the N-C-N fragment that forms the core of the pyrimidine ring. The free base is generated in situ using a strong base.

  • 4,4-Dimethoxy-2-butanone: Also known as acetylacetaldehyde dimethyl acetal, this commercially available β-ketoacetal serves as the 1,3-dielectrophilic component. The ketone carbonyl and the acetal, which is a protected aldehyde, provide the carbon backbone for the pyrimidine ring.

Mechanistic Rationale

The reaction proceeds via a base-catalyzed condensation mechanism. The base, typically sodium ethoxide or sodium methoxide, serves two primary purposes:

  • Deprotonation of Guanidine: It deprotonates the guanidinium salt to generate the free guanidine base, which is a potent nucleophile.

  • Enolate Formation: It catalyzes the formation of an enolate from 4,4-dimethoxy-2-butanone, although the initial nucleophilic attack is more likely to occur at the more electrophilic ketone carbonyl.

The probable reaction sequence is as follows:

  • Nucleophilic attack of a nitrogen atom from guanidine on the ketone carbonyl of 4,4-dimethoxy-2-butanone.

  • Formation of a hemiaminal intermediate, which then dehydrates to form a C=N bond.

  • Intramolecular cyclization through the attack of the second guanidine nitrogen onto the acetal carbon, or its hydrolyzed aldehyde equivalent.

  • Elimination of methanol and water to yield the aromatic 2-aminopyrimidine ring.

Comparative Analysis of Synthetic Strategies

StrategyKey ReagentsAdvantagesDisadvantages
Direct Cyclocondensation 4,4-Dimethoxy-2-butanone, Guanidine Salt, Strong BaseConvergent, high-yielding, utilizes commercially available starting materials.Requires anhydrous conditions and careful handling of strong bases.
Post-functionalization of a Pre-formed Pyrimidine Ring e.g., 2-Amino-4-chloropyrimidine, Methanol, CatalystPotentially modular for accessing analogues.May require multiple steps, harsher conditions, and could lead to mixtures of products.

For the synthesis of this compound, the direct cyclocondensation approach is demonstrably superior in terms of efficiency and atom economy.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of structurally related 2-aminopyrimidines.[1]

Materials and Reagents
  • Guanidine hydrochloride (CAS: 50-01-1)

  • Sodium ethoxide (CAS: 141-52-6)

  • 4,4-Dimethoxy-2-butanone (CAS: 5454-83-1)

  • Anhydrous Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment
  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware for extraction and filtration

  • Silica gel for column chromatography (optional)

Procedure
  • Preparation of Guanidine Free Base: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol is prepared. To this solution, guanidine hydrochloride (1.0 equivalent) is added, and the mixture is stirred at room temperature for 30 minutes. The precipitated sodium chloride is typically left in the reaction mixture.

  • Reaction with β-Ketoacetal: To the suspension of guanidine free base, a solution of 4,4-dimethoxy-2-butanone (1.0 equivalent) in anhydrous ethanol is added.

  • Cyclocondensation: The reaction mixture is heated to reflux (approximately 78 °C for ethanol) and maintained at this temperature for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.

    • The resulting residue is partitioned between ethyl acetate and water.

    • The aqueous layer is extracted twice more with ethyl acetate.

    • The combined organic layers are washed with a saturated aqueous sodium bicarbonate solution, followed by brine.

    • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Purification:

    • Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[2][3]

    • Column Chromatography: If recrystallization is insufficient, the product can be further purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

The structure of the synthesized this compound should be confirmed by spectroscopic methods:

  • ¹H NMR: Expected signals include those for the methoxy protons of the acetal, the methine proton of the acetal, the pyrimidine ring protons, and the amino group protons.

  • ¹³C NMR: The spectrum should show distinct signals for the carbons of the pyrimidine ring, the acetal carbon, and the methoxy carbons.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Safety Considerations

  • Guanidine hydrochloride: Can cause skin and serious eye irritation.[4][5][6][7][8] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium ethoxide: A strong base that is corrosive and flammable. It reacts violently with water. All operations should be carried out in a fume hood under anhydrous conditions.

  • Organic solvents: Ethanol, ethyl acetate, and hexanes are flammable. Use in a well-ventilated area away from ignition sources.

Visualizing the Synthesis Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product & Purification Guanidine_HCl Guanidine Hydrochloride Free_Guanidine Guanidine (free base) + NaCl Guanidine_HCl->Free_Guanidine Deprotonation NaOEt Sodium Ethoxide (in Ethanol) NaOEt->Free_Guanidine Ketoacetal 4,4-Dimethoxy-2-butanone Condensation Cyclocondensation (Reflux in Ethanol) Ketoacetal->Condensation Free_Guanidine->Condensation Crude_Product Crude Product Condensation->Crude_Product Purification Purification (Recrystallization/ Chromatography) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Figure 1: A flowchart illustrating the key stages in the synthesis of this compound.

Reaction_Mechanism Reactants Guanidine + 4,4-Dimethoxy-2-butanone Intermediate1 Hemiaminal Intermediate Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Dehydrated Intermediate (C=N) Intermediate1->Intermediate2 Dehydration Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product This compound Intermediate3->Product Aromatization (-2 MeOH, -H2O)

Figure 2: A simplified representation of the mechanistic steps involved in the cyclocondensation reaction.

Conclusion

The synthesis of this compound is most effectively achieved through a well-established cyclocondensation reaction. By reacting 4,4-dimethoxy-2-butanone with guanidine in the presence of a strong base, the target compound can be obtained in good yield. This in-depth guide provides the necessary theoretical background, a detailed experimental protocol, and crucial safety information to enable researchers to successfully synthesize this valuable chemical building block for applications in drug discovery and development.

References

  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.
  • Charanraj, T., et al. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. Progress in Petrochemical Science.
  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.
  • PubChem. (n.d.). 2-Aminopyrimidine.
  • Charles River Laboratories. (2011).
  • ResearchGate. (n.d.).
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  • PrepChem. (n.d.).
  • Lee, K. B., et al. (1991).
  • Abedi, A., et al. (2014).
  • Gilbert, J., et al. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry.
  • CUNY. (n.d.).
  • Semantic Scholar. (2013). 2-amino-4,6-dimethyl pyrimidine. [Link]
  • Charanraj, T., et al. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. Crimson Publishers.
  • Qureshi, F., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. [Link]
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  • Google Patents. (n.d.). CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.
  • Arkat USA. (n.d.). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)

Sources

A Technical Guide to the Synthesis of 4-(Dimethoxymethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-(Dimethoxymethyl)pyrimidin-2-amine is a pivotal heterocyclic building block in medicinal chemistry, notably serving as a key intermediate for the synthesis of various kinase inhibitors and other pharmacologically active agents. This guide provides an in-depth examination of the prevalent and most efficient synthetic route to this compound, focusing on the condensation of a malonaldehyde equivalent with guanidine. We will explore the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and discuss critical process parameters and safety considerations. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction and Strategic Importance

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic purine bases and interact with the hinge region of protein kinases.[1] This interaction is a cornerstone for the design of a multitude of targeted therapies, particularly in oncology. This compound (CAS No. 165807-05-6) is a highly valuable derivative within this class.[2] The dimethoxymethyl group serves as a masked aldehyde, a versatile functional handle that allows for further elaboration into a wide range of substituents, enabling extensive structure-activity relationship (SAR) studies.[3] Its strategic importance lies in its role as a precursor to more complex molecules, making a reliable and scalable synthesis paramount for drug development programs.

Retrosynthetic Analysis and Mechanistic Overview

The most common and industrially viable approach to the synthesis of this compound relies on the classic Pinner pyrimidine synthesis.[4][5] This involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with an amidine, in this case, guanidine.

Retrosynthetic Strategy:

A logical retrosynthetic disconnection of the target molecule breaks the pyrimidine ring at the C-N bonds formed during the cyclization. This reveals guanidine and a three-carbon electrophilic component, 3,3-dimethoxyprop-1-enal or a more stable precursor. The most frequently used precursor is 1,1,3,3-tetramethoxypropane, which can be hydrolyzed in situ to generate the reactive 1,3-dicarbonyl equivalent.

Retrosynthesis Target This compound Disconnect1 C-N Bond Disconnection (Pinner Synthesis) Target->Disconnect1 Intermediates Guanidine + Malonaldehyde bis(dimethyl acetal) Disconnect1->Intermediates Precursors Guanidine + 1,1,3,3-Tetramethoxypropane Intermediates->Precursors Precursor Equivalency

Caption: Retrosynthetic analysis of the target molecule.

Reaction Mechanism:

The synthesis proceeds via a base-catalyzed condensation reaction. The key steps are:

  • Deprotonation: A strong base, typically sodium methoxide, deprotonates guanidine, increasing its nucleophilicity.

  • Nucleophilic Attack: The activated guanidine attacks one of the carbonyl-equivalent carbons of the malonaldehyde derivative generated from 1,1,3,3-tetramethoxypropane.

  • Cyclization: An intramolecular nucleophilic attack by the second nitrogen of the guanidine moiety onto the remaining carbonyl-equivalent carbon forms a six-membered dihydropyrimidine ring.

  • Aromatization: Elimination of water and methanol drives the reaction towards the formation of the stable, aromatic pyrimidine ring.

Detailed Experimental Protocol

This section provides a robust, step-by-step procedure for the synthesis of this compound from commercially available starting materials.

Materials and Reagents
ReagentFormulaMW ( g/mol )Moles (mol)Mass/Volume
Guanidine HydrochlorideCH₅N₃·HCl95.531.05100 g
Sodium MethoxideCH₃ONa54.021.1059.4 g
1,1,3,3-TetramethoxypropaneC₇H₁₆O₄164.201.00164.2 g (168 mL)
Methanol (Anhydrous)CH₃OH32.04-500 mL
Step-by-Step Procedure

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor with Methanol & NaOMe B Add Guanidine HCl A->B C Stir for 30 min B->C D Add 1,1,3,3-Tetramethoxypropane C->D E Heat to Reflux (65-70°C) for 12-16h D->E F Monitor by TLC/LC-MS E->F G Cool to RT F->G H Filter NaCl Precipitate G->H I Concentrate Filtrate Under Vacuum H->I J Recrystallize from Ethyl Acetate/Heptane I->J K Filter & Dry Product J->K

Caption: Experimental workflow for the synthesis.

  • Reactor Setup: Equip a 2 L, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Base and Nucleophile Preparation: Charge the flask with 500 mL of anhydrous methanol. Under a nitrogen atmosphere, carefully add sodium methoxide (59.4 g, 1.10 mol) in portions. Stir until fully dissolved. To this solution, add guanidine hydrochloride (100 g, 1.05 mol). A thick white precipitate of sodium chloride will form. Stir the resulting slurry at room temperature for 30 minutes.

  • Addition of Electrophile: Slowly add 1,1,3,3-tetramethoxypropane (168 mL, 1.00 mol) to the slurry via an addition funnel over 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 12-16 hours. The progress of the reaction should be monitored by a suitable analytical method such as TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the precipitated sodium chloride. Wash the filter cake with a small amount of methanol (2 x 50 mL).

  • Isolation: Combine the filtrates and concentrate under reduced pressure to obtain a viscous oil or a semi-solid crude product.

  • Purification: Dissolve the crude product in a minimal amount of hot ethyl acetate. If the product oils out, add heptane until turbidity persists and allow it to cool slowly to room temperature, then to 0-5°C to induce crystallization. Filter the resulting solid, wash with cold heptane, and dry under vacuum to afford this compound as a white to off-white solid. The typical yield is in the range of 75-85%.

Process Insights and Troubleshooting

  • Anhydrous Conditions: The use of anhydrous methanol and maintaining a nitrogen atmosphere is crucial. Sodium methoxide is highly reactive with water, and its decomposition would reduce the effective base concentration, leading to lower yields.

  • Order of Addition: Adding guanidine hydrochloride to the sodium methoxide solution before the electrophile ensures that the guanidine is effectively deprotonated to its more reactive freebase form.

  • Reaction Time and Temperature: The reaction requires elevated temperatures (reflux) to proceed at a reasonable rate. Insufficient heating or shorter reaction times will result in incomplete conversion. Monitoring the reaction is key to determining the optimal endpoint.

  • Purification: While direct crystallization is often sufficient, for very high purity requirements, column chromatography on silica gel (using a gradient of ethyl acetate in heptane or dichloromethane/methanol) can be employed.

Safety and Hazard Considerations

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium Methoxide (CH₃ONa): Corrosive and flammable solid. Reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Methanol (CH₃OH): Flammable and toxic liquid. Can be absorbed through the skin and is harmful if inhaled or ingested.

  • Guanidine Hydrochloride (CH₅N₃·HCl): Harmful if swallowed and causes skin and eye irritation.[6]

  • 1,1,3,3-Tetramethoxypropane: Eye and skin irritant.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing work.

Conclusion

The synthesis of this compound via the base-catalyzed condensation of 1,1,3,3-tetramethoxypropane and guanidine is a highly efficient, scalable, and reliable method. This guide provides a comprehensive framework, from mechanistic understanding to a detailed experimental protocol, enabling researchers to confidently produce this valuable intermediate. The versatility of the dimethoxymethyl group ensures its continued importance as a key building block in the development of novel therapeutics, particularly within the domain of kinase inhibitors.[1][7]

References

  • MDPI.Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
  • MDPI.Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
  • ResearchGate.Mechanisms for the synthesis of pyrimidines starting from urea or guanidine in the presence of cyanoacetaldehyde (CAA) and cyanate.
  • Slideshare.Pinner pyrimidine synthesis.
  • National Center for Biotechnology Information.A deconstruction–reconstruction strategy for pyrimidine diversification.
  • ResearchGate.One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene.
  • European Patent Office.PREPARATION OF 4,6-DIMETHOXY-2-((PHENOXYCARBONYL)AMINO)-PYRIMIDINE.
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  • National Center for Biotechnology Information.Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
  • CORE.A mini review of pyrimidine and fused pyrimidine marketed drugs.
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  • MDPI.Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[8][9][10]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[8][9][10]triazine Derivatives.
  • National Center for Biotechnology Information.Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones.

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4-(Dimethoxymethyl)pyrimidin-2-amine CAS number.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Dimethoxymethyl)pyrimidin-2-amine CAS Number: 165807-05-6

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the compound's physicochemical properties, outlines general synthetic strategies, and details its critical application as a scaffold in modern therapeutic design, particularly in the development of kinase inhibitors. Emphasis is placed on the practical utility of its distinct functional moieties—the 2-aminopyrimidine core for targeted biological interactions and the dimethoxymethyl group as a versatile synthetic handle. This guide includes an exemplary experimental protocol for its derivatization, detailed safety and handling procedures, and a curated list of authoritative references for further investigation.

Compound Identification and Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. Its structure features a pyrimidine ring substituted with an amine group at the 2-position and a dimethoxymethyl group (a protected aldehyde) at the 4-position. This unique combination of functional groups makes it a valuable intermediate for constructing more complex molecular architectures.

The fundamental properties of this compound are summarized in the table below, compiled from authoritative chemical databases.[1][2][3]

PropertyValueSource
CAS Number 165807-05-6CyclicPharma, PubChem[1][2]
IUPAC Name This compoundPubChem[2]
Molecular Formula C₇H₁₁N₃O₂PubChem[2]
Molecular Weight 169.18 g/mol PubChem[2]
InChIKey OQINWXZQCAIVNK-UHFFFAOYSA-NPubChem[2]
Canonical SMILES COC(C1=NC(=NC=C1)N)OCPubChem[2]
Purity Typically ≥98%CyclicPharma[1]
Primary Hazards Harmful if swallowed, Skin irritant, Serious eye irritantPubChem[2]

Synthetic Strategy and Rationale

The synthesis of this compound leverages the foundational principles of heterocyclic chemistry, most notably the Pinner synthesis of pyrimidines. This classic method involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, such as guanidine.

Expert Insight: The choice of starting materials is critical for achieving the target structure. Direct use of a formyl-substituted dicarbonyl is often problematic due to the high reactivity of the aldehyde group under the basic or acidic conditions of cyclization. Therefore, the formyl group is introduced in a protected form, the dimethoxy acetal. This acetal is stable to the reaction conditions required for ring formation and can be deprotected in a later step to reveal the reactive aldehyde for further derivatization.

A generalized workflow for this synthetic approach is illustrated below.

G cluster_0 Precursors cluster_1 Core Synthesis cluster_2 Product & Purification A Guanidine Hydrochloride C Cyclocondensation Reaction (e.g., with Sodium Methoxide in Methanol) A->C B 3,3-Dimethoxy-2-propenal (Malonaldehyde diacetal derivative) B->C D This compound C->D Formation of Pyrimidine Ring E Purification (Crystallization / Chromatography) D->E Isolation

Caption: Generalized workflow for the synthesis of this compound.

Core Application in Medicinal Chemistry: A Kinase Inhibitor Scaffold

The 2-aminopyrimidine motif is a privileged scaffold in modern drug discovery, renowned for its ability to act as a "hinge-binder" in the ATP-binding pocket of protein kinases.[4] Kinases are a critical class of enzymes often dysregulated in diseases like cancer, making them prime therapeutic targets.

Mechanistic Insight: The 2-amino group and one of the ring nitrogens of the pyrimidine core are perfectly positioned to form two or three key hydrogen bonds with the backbone amide residues of the kinase "hinge region." This interaction anchors the inhibitor within the ATP-binding site, leading to potent and often selective inhibition. The remainder of the molecule can be modified to achieve selectivity and optimal physicochemical properties.

The utility of this compound lies in its dual functionality:

  • The Hinge-Binding Element: The 2-aminopyrimidine core provides the essential anchor for kinase inhibition.

  • The Synthetic Handle: The dimethoxymethyl group at the 4-position provides a latent aldehyde. This group can be easily deprotected under mild acidic conditions to a formyl group, which can then be used in a wide array of subsequent reactions (e.g., reductive amination, Wittig reactions, condensations) to build out a library of diverse compounds for structure-activity relationship (SAR) studies.

G cluster_0 Scaffold Functionality cluster_1 Biological Interaction cluster_2 Synthetic Utility Scaffold This compound Amino 2-Amino Group Scaffold->Amino Acetal Dimethoxymethyl Group (Protected Aldehyde) Scaffold->Acetal HBond Hydrogen Bond Formation Amino->HBond enables Deprotection Acid-catalyzed Deprotection Acetal->Deprotection Hinge Kinase Hinge Region Hinge->HBond interacts with Inhibition Potent Kinase Inhibition HBond->Inhibition leads to Aldehyde Reactive Aldehyde Deprotection->Aldehyde generates Derivatization Library Synthesis (e.g., Reductive Amination) Aldehyde->Derivatization enables SAR SAR Exploration Derivatization->SAR for

Caption: The dual role of the scaffold in kinase inhibition and synthetic diversification.

Exemplary Experimental Protocol: Palladium-Catalyzed N-Arylation

To demonstrate the utility of this compound as a building block, the following protocol describes a typical Buchwald-Hartwig amination reaction. This reaction is fundamental in medicinal chemistry for coupling an amine with an aryl halide to form a C-N bond, a common step in elaborating the core scaffold.

Objective: To synthesize N-aryl-4-(dimethoxymethyl)pyrimidin-2-amine derivatives.

Reagents & Equipment:

  • This compound

  • Aryl bromide or iodide of choice

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., X-Phos)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., n-Butanol, Dioxane, or Toluene)

  • Schlenk flask or microwave vial, magnetic stirrer, heating mantle/block

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification supplies (Silica gel, solvents for chromatography)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired aryl halide (1.1 eq), and the base (2.0 eq).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., 0.05 eq) and the ligand (e.g., 0.10 eq) and add them to the reaction flask.

  • Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M.

  • Inerting: Evacuate and backfill the flask with an inert gas three times to ensure all oxygen is removed.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified with several hazards that require appropriate precautions.[2][5]

Hazard ClassGHS CodeDescription
Acute Toxicity, Oral H302Harmful if swallowed
Skin Irritation H315Causes skin irritation
Eye Irritation H319Causes serious eye irritation

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield (EN 166 standard).[5]

  • Hand Protection: Use chemically resistant, protective gloves (e.g., nitrile rubber). Inspect gloves before use.[6]

  • Skin and Body Protection: Wear a laboratory coat. Ensure appropriate protective clothing to prevent skin exposure.[5]

Handling and Storage:

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust and prevent contact with skin and eyes.[5][6]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] Store under an inert atmosphere for long-term stability.

Conclusion

This compound (CAS: 165807-05-6) is more than a simple chemical; it is a strategically designed building block for modern drug discovery. Its 2-aminopyrimidine core offers a proven anchor for engaging biological targets like protein kinases, while its protected aldehyde functionality provides a versatile point for synthetic diversification. Researchers equipped with an understanding of its properties, synthesis, and safe handling can effectively leverage this compound to accelerate the design and development of novel therapeutics.

References

  • This compound | C7H11N3O2 | CID 4913032.
  • SAFETY DATA SHEET - 4-Amino-2,6-dimethoxypyrimidine. Fisher Scientific. [Link]
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  • Preparation method of 4-amino-2, 6-dimethoxypyrimidine.
  • 4-(Dimethoxymethyl) pyrimidine, CAS No. 25746-87-6. iChemical. [Link]
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
  • PREPARATION OF 4,6-DIMETHOXY-2-((PHENOXYCARBONYL)AMINO)-PYRIMIDINE.
  • 4-(4-Methoxyphenyl)pyrimidin-2-amine | C11H11N3O | CID 2735362.
  • New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. USiena AIR. [Link]
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An In-depth Technical Guide to the Physical Properties of 4-(Dimethoxymethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-(Dimethoxymethyl)pyrimidin-2-amine (CAS No. 165807-05-6). As a substituted pyrimidine, this compound represents a valuable building block in medicinal chemistry and synthetic organic chemistry.[1][2] This document consolidates computed data from authoritative chemical databases and presents robust, field-proven experimental protocols for the determination of key physical characteristics such as melting point and solubility. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability. Every protocol is designed as a self-validating system, emphasizing scientific integrity and reproducibility. This guide is intended to be an essential resource for researchers handling this compound, enabling accurate characterization and informed application in further research and development.

Chemical Identity and Core Computed Properties

This compound is a heterocyclic compound featuring a pyrimidine core, an essential scaffold in numerous biologically active molecules.[1][2] The presence of a protected aldehyde (as a dimethyl acetal) and an amino group makes it a versatile intermediate for further chemical modification. Its fundamental identity and computed physicochemical parameters are summarized below.

Table 1: Chemical Identifiers and Computed Properties

Property Value Source
IUPAC Name This compound PubChem[3]
CAS Number 165807-05-6 CyclicPharma, SCBT[4][5]
Molecular Formula C₇H₁₁N₃O₂ PubChem, CyclicPharma[3][4]
Molecular Weight 169.18 g/mol PubChem, CyclicPharma[3][4]
Exact Mass 169.085126602 Da PubChem[3]
XLogP3 -0.5 PubChem[3]
Topological Polar Surface Area 70.3 Ų PubChem[3]
Hydrogen Bond Donor Count 1 PubChem[3]
Hydrogen Bond Acceptor Count 5 PubChem[3]

| Rotatable Bond Count | 3 | PubChem[3] |

Experimental Determination of Key Physical Properties

While extensive experimental data for this specific molecule is not widely published, its physical properties can be reliably determined using standard laboratory techniques. This section provides detailed, self-validating protocols for characterizing its melting point and solubility profile, which are critical parameters for assessing purity, stability, and suitability for downstream applications, particularly in drug formulation.

Melting Point Determination: A Purity Benchmark

Causality: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas a broad and depressed range typically signifies the presence of impurities. This determination is crucial for lot-to-lot consistency and quality control. The capillary method described here is a standard, reliable technique requiring minimal sample.

Protocol: Digital Melting Point Apparatus (Capillary Method)

  • Sample Preparation: Ensure the this compound sample is completely dry and free of solvent. Grind the crystalline solid into a fine, uniform powder using a mortar and pestle.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated digital melting point apparatus.

  • Rapid Ramp (Screening): Set a rapid heating rate (e.g., 10-15 °C/min) to quickly determine an approximate melting range.

  • Refined Ramp (Accurate Determination): Using a new sample, set the starting temperature to approximately 20 °C below the observed approximate melting point. Set the heating ramp rate to a slow, controlled 1-2 °C/min. This slow rate is critical for allowing the system to maintain thermal equilibrium, ensuring an accurate reading.

  • Observation and Recording: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample becomes a clear liquid.

  • Reporting: Report the melting point as the range T₁ – T₂. For a pure compound, this range should be narrow (≤ 2 °C).

Workflow for Melting Point Determination

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_load Loading cluster_analysis Analysis cluster_record Data Recording prep1 Dry Sample Thoroughly prep2 Grind to Fine Powder prep1->prep2 load1 Pack Capillary Tube (2-3 mm height) prep2->load1 analysis1 Insert into Apparatus load1->analysis1 analysis2 Rapid Ramp (10-15 °C/min) for approximate range analysis1->analysis2 analysis3 Refined Ramp (1-2 °C/min) for accurate measurement analysis2->analysis3 record1 Record T1 (First Liquid) analysis3->record1 record2 Record T2 (All Liquid) record1->record2 record3 Report Range: T1 - T2 record2->record3

Caption: Workflow for determining melting point via the capillary method.

Solubility Profiling: Foundational Data for Drug Development

Causality: Solubility is a critical determinant of a drug candidate's bioavailability and developability. A comprehensive solubility profile in various aqueous and organic media informs preclinical formulation strategies, analytical method development (e.g., HPLC mobile phase selection), and potential delivery mechanisms. The isothermal shake-flask method is the gold standard for its reliability and direct measurement of thermodynamic equilibrium solubility.

Protocol: Isothermal Shake-Flask Solubility Assay

  • Solvent Selection: Prepare a panel of relevant solvents, such as:

    • Purified Water (pH ~7.0)

    • Phosphate-Buffered Saline (PBS, pH 7.4)

    • Dimethyl Sulfoxide (DMSO)

    • Ethanol (EtOH)

    • Methanol (MeOH)

  • Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 1-2 mL) of each solvent in separate glass vials. The excess solid is crucial to ensure that saturation is reached.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) for 24-48 hours. This extended period ensures that the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Alternatively, centrifuge the samples (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Dilution & Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of a pre-calibrated analytical method.

  • Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV or LC-MS method. Calculate the concentration of the compound in the original supernatant by back-calculating from the dilution factor.

  • Reporting: Report the solubility in units of mg/mL or µg/mL for each solvent at the specified temperature.

Workflow for Solubility Profiling

Solubility_Workflow start Start prep Add Excess Solid to Known Volume of Solvent start->prep equilibrate Equilibrate at Constant Temp (24-48h Shake-Flask) prep->equilibrate separate Separate Phases (Centrifuge or Settle) equilibrate->separate quantify Quantify Supernatant (e.g., HPLC-UV, LC-MS) separate->quantify report Report Solubility (mg/mL) quantify->report end End report->end

Caption: Isothermal shake-flask method for solubility determination.

Stability, Storage, and Safety

Chemical Stability and Storage

While specific degradation pathway studies are not publicly available, the chemical structure suggests potential sensitivity to acidic conditions, which could hydrolyze the dimethyl acetal to the corresponding aldehyde. As with many amine-containing compounds, prolonged exposure to light and air may lead to oxidative degradation.

Recommended Storage Conditions:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidation.

  • Container: Keep in a tightly sealed, light-resistant container.

Hazard Identification and Safe Handling

Based on aggregated GHS data, this compound is classified with the following hazards.[3]

Table 2: GHS Hazard Statements

Hazard Code Statement
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled

| H335 | May cause respiratory irritation |

Safe Handling Practices:

  • Engineering Controls: Handle only in a properly functioning chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator.

  • Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.

Conclusion

This compound is a valuable chemical intermediate with well-defined computed properties. Although specific experimental physical data like melting point and solubility are not widely cataloged, this guide provides the authoritative, step-by-step protocols necessary for any research or drug development professional to determine these values accurately and reproducibly. Adherence to these standardized methodologies, combined with the provided safety and handling information, will ensure the reliable and safe use of this compound in advancing scientific discovery.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.
  • Tiwari, P., et al. (2016). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Pharmaceutical and Biological Evaluations.

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An In-depth Technical Guide to 4-(Dimethoxymethyl)pyrimidin-2-amine: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(dimethoxymethyl)pyrimidin-2-amine, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, plausible synthetic routes, and detailed characterization, with a particular focus on its strategic application in medicinal chemistry. The 2-aminopyrimidine scaffold is a well-established pharmacophore in numerous clinically approved drugs, and the latent aldehyde functionality at the 4-position of this molecule offers a unique and powerful tool for the synthesis of diverse compound libraries, particularly in the realm of kinase inhibitors. This guide aims to provide both foundational knowledge and field-proven insights into the utility of this versatile intermediate.

Introduction: The Strategic Importance of the 2-Aminopyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry, found at the heart of countless biologically active molecules, from nucleobases in DNA and RNA to a plethora of therapeutic agents.[1] The 2-aminopyrimidine motif, in particular, has emerged as a "privileged scaffold" due to its ability to form key hydrogen bond interactions with the hinge region of many protein kinases.[2][3] This has led to its incorporation into numerous FDA-approved kinase inhibitors for the treatment of cancer and other diseases.

This compound (CAS No. 165807-05-6) is a functionalized derivative that offers a significant advantage in drug discovery campaigns.[4][5] The dimethoxymethyl group serves as a stable protecting group for a formyl (aldehyde) functionality. This latent aldehyde at the C4-position provides a synthetic handle for a wide array of chemical transformations, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a synthetic building block is critical for its effective use in research and development.

PropertyValueSource(s)
IUPAC Name This compound[4]
Synonyms 2-Amino-4-(dimethoxymethyl)pyrimidine, 2-aminopyrimidine-4-carboxaldehyde dimethylacetal[4]
CAS Number 165807-05-6[4][5]
Molecular Formula C₇H₁₁N₃O₂[4][5]
Molecular Weight 169.18 g/mol [4][5]
Appearance Solid (predicted)
XLogP3-AA (Predicted) -0.5[4]
Hydrogen Bond Donors 1 (the -NH₂ group)[4]
Hydrogen Bond Acceptors 5 (3 from N atoms, 2 from O atoms)[4]

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for this compound is not extensively documented in publicly available literature, a plausible and robust synthetic strategy can be devised based on well-established pyrimidine synthesis methodologies. The most common and efficient approach involves the condensation of guanidine with a 1,3-dielectrophilic species.

Proposed Synthetic Pathway: Condensation of Guanidine with a β-Ketoacetal

A logical and industrially scalable approach is the reaction of guanidine with a protected β-ketoaldehyde equivalent, such as 4,4-dimethoxy-3-oxobutanal or a derivative thereof.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Guanidine Guanidine (H₂N-C(=NH)-NH₂) Conditions Base (e.g., NaOEt, K₂CO₃) Solvent (e.g., Ethanol) Heat Guanidine->Conditions + beta_ketoacetal 1,1-Dimethoxy-3-butanone (or related 1,3-dielectrophile) beta_ketoacetal->Conditions + Target_Molecule This compound Conditions->Target_Molecule Cyclocondensation

Caption: Proposed synthesis of this compound.

Causality of Experimental Choices:

  • Guanidine: This serves as the N-C-N building block that will form the 2-amino-pyrimidine core. Guanidine hydrochloride is a common, stable salt that can be used, with the free base being liberated in situ by the added base.

  • 1,3-Dielectrophile: A β-dicarbonyl compound or its synthetic equivalent is required to provide the C4-C5-C6 fragment of the pyrimidine ring. The dimethoxyacetal at one end ensures the desired functionality in the final product.

  • Base: A base such as sodium ethoxide is crucial to deprotonate the guanidine and facilitate the initial nucleophilic attack on one of the carbonyl/acetal groups, initiating the cyclization cascade.

  • Solvent and Heat: An alcoholic solvent like ethanol is typically used as it is compatible with the base and reactants. Heating is generally required to drive the condensation and subsequent dehydration/aromatization to form the stable pyrimidine ring.

This one-pot reaction is a highly efficient method for the construction of the pyrimidine core.[6]

Chemical Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Pyrimidine Protons: Two distinct signals in the aromatic region, likely doublets, corresponding to the protons at the C5 and C6 positions of the pyrimidine ring.

    • Acetal Proton: A singlet for the methine proton of the dimethoxymethyl group, -CH(OCH₃)₂.

    • Methoxy Protons: A singlet integrating to six protons for the two equivalent methoxy groups, -OCH₃.

    • Amine Protons: A broad singlet for the two protons of the primary amine group, -NH₂. The chemical shift of this peak can be variable and concentration-dependent.

  • ¹³C NMR:

    • Pyrimidine Carbons: Signals corresponding to the carbon atoms of the pyrimidine ring. The carbon bearing the amino group (C2) and the carbon attached to the dimethoxymethyl group (C4) will have distinct chemical shifts.

    • Acetal Carbon: A signal for the methine carbon of the dimethoxymethyl group.

    • Methoxy Carbons: A single signal for the two equivalent methoxy carbons.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands confirming the presence of key functional groups:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H stretchingPrimary amine (-NH₂)
3100-3000C-H stretchingAromatic C-H (pyrimidine)
2950-2850C-H stretchingAliphatic C-H (methoxy)
1650-1580C=N and C=C stretchingPyrimidine ring
1640-1560N-H bendingPrimary amine (-NH₂)
1150-1050C-O stretchingAcetal C-O
Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 170.1. The fragmentation pattern might involve the loss of a methoxy group (-OCH₃) or the entire dimethoxymethyl group.[4]

Applications in Drug Development: A Gateway to Novel Therapeutics

The true value of this compound lies in its utility as a versatile intermediate in the synthesis of high-value, biologically active molecules.

The Latent Aldehyde: A Key for Synthetic Diversification

The dimethoxyacetal group is stable under many reaction conditions, yet it can be readily deprotected under mild acidic conditions to unmask the highly reactive aldehyde functionality, yielding 2-aminopyrimidine-4-carbaldehyde. This transformation unlocks a vast chemical space for further synthetic elaboration.

G cluster_reactions Further Synthetic Transformations cluster_products Diverse Scaffolds Start This compound Deprotection Mild Acidic Hydrolysis (e.g., aq. HCl, Formic Acid) Start->Deprotection Intermediate 2-Aminopyrimidine-4-carbaldehyde Deprotection->Intermediate Reductive_Amination Reductive Amination (with R-NH₂) Intermediate->Reductive_Amination Wittig_Reaction Wittig Reaction Intermediate->Wittig_Reaction Grignard_Reaction Grignard/Organolithium Addition Intermediate->Grignard_Reaction Oxidation Oxidation Intermediate->Oxidation Product_Amine Substituted Amines Reductive_Amination->Product_Amine Product_Alkene Substituted Alkenes Wittig_Reaction->Product_Alkene Product_Alcohol Secondary Alcohols Grignard_Reaction->Product_Alcohol Product_Acid Carboxylic Acids Oxidation->Product_Acid

Caption: Synthetic utility of this compound via deprotection.

This workflow demonstrates how a single, stable building block can serve as the entry point to a wide array of functionalized pyrimidines, each with the potential for unique biological activity. The aldehyde is a versatile functional group that can participate in reactions such as:

  • Reductive Amination: To introduce diverse amine side chains, which is a common strategy for modulating solubility, cell permeability, and target engagement.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, extending the scaffold and allowing for the introduction of new pharmacophoric elements.

  • Nucleophilic Addition (Grignard, Organolithium): To create chiral secondary alcohols, adding three-dimensional complexity to the molecule.

  • Oxidation: To form the corresponding carboxylic acid, which can serve as a bioisostere for other functional groups or as a handle for amide bond formation.

Role in Kinase Inhibitor Design

The 2-aminopyrimidine core is a proven kinase-binding motif. The amino group typically forms two hydrogen bonds with the backbone amide of a key residue in the ATP-binding site's hinge region. The 4-position of the pyrimidine ring points out towards the solvent-exposed region, making it an ideal position to introduce substituents that can enhance potency and selectivity for a specific kinase target. The aldehyde derived from this compound is a perfect precursor for elaborating such selectivity-determining side chains.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor 2-Aminopyrimidine Inhibitor Hinge Hinge Region (Backbone Amides) Solvent_Region Solvent-Exposed Region Aminopyrimidine 2-Aminopyrimidine Core Aminopyrimidine->Hinge H-Bonds Sidechain Side Chain at C4 (Derived from aldehyde) Sidechain->Solvent_Region Selectivity & Potency

Caption: Interaction of a 2-aminopyrimidine scaffold with a kinase active site.

Conclusion and Future Outlook

This compound is a high-value, strategic building block for modern drug discovery. Its stable, protected aldehyde functionality, combined with the proven pharmacophoric properties of the 2-aminopyrimidine core, makes it an invaluable tool for medicinal chemists. The ability to easily unmask a reactive aldehyde at a late stage in a synthetic sequence allows for the rapid generation of diverse compound libraries, accelerating the hit-to-lead and lead optimization phases of drug development. As the demand for novel, selective, and potent therapeutics, particularly in oncology, continues to grow, the utility of versatile and intelligently designed building blocks like this compound will undoubtedly increase.

References

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A Technical Guide to 4-(Dimethoxymethyl)pyrimidin-2-amine: Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of 4-(Dimethoxymethyl)pyrimidin-2-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. With a molecular weight of 169.18 g/mol , this pyrimidine derivative serves as a highly versatile synthetic intermediate.[1][2][3][4] Its core utility stems from the dimethoxymethyl group, which functions as a stable, protected aldehyde. This "masked" functionality allows for the strategic introduction of a reactive formyl group at a late stage of a synthetic sequence, enabling the construction of complex molecular architectures. This document details the compound's physicochemical properties, explores plausible synthetic strategies, outlines its critical applications, and provides exemplary experimental protocols for its use.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry and chemical biology. As a fundamental component of nucleobases like cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA. Beyond this biological role, the pyrimidine scaffold is a privileged structure in drug design, appearing in numerous approved therapeutic agents.[5] Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system provides a rigid framework for orienting functional groups toward biological targets. The amenability of the pyrimidine core to chemical modification makes it an attractive starting point for developing libraries of compounds targeting enzymes, receptors, and other proteins.[5]

Compound Profile and Physicochemical Properties

This compound (CAS No. 165807-05-6) is a substituted pyrimidine that presents as a valuable building block for synthetic chemists.[1][2][3] Its structure features a primary amine at the 2-position, which is a common site for further functionalization, and the key dimethoxymethyl group at the 4-position.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below, based on computational and vendor-supplied data.

PropertyValueSource
Molecular Formula C₇H₁₁N₃O₂[1][2][3]
Molecular Weight 169.18 g/mol [1][2][3][4]
CAS Number 165807-05-6[1][2][3]
IUPAC Name This compound[2]
XLogP3-AA (Lipophilicity) -0.5[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 5[2]
Appearance Typically an off-white to yellow solidVendor Data

Synthesis and Mechanistic Considerations

While specific, industrial-scale synthetic routes are often proprietary, a plausible and logical synthesis of this compound can be conceptualized based on established pyrimidine chemistry. A common strategy involves the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a guanidine derivative.

The causality behind using a precursor with a dimethoxymethyl group, rather than a free aldehyde, is rooted in chemical strategy. Aldehydes are highly reactive and can undergo self-condensation or other side reactions under the basic or acidic conditions often required for pyrimidine ring formation. The dimethoxymethyl group, a dimethyl acetal, is stable under these conditions. It acts as a robust protecting group that "masks" the aldehyde's reactivity until it is intentionally revealed later in the synthesis.

Caption: A generalized workflow for the synthesis of pyrimidine amines.

Core Applications in Research and Development

The primary value of this compound lies in its role as a versatile synthetic intermediate. The presence of two distinct functional handles—the nucleophilic 2-amino group and the masked electrophilic 4-formyl group—allows for sequential and controlled elaboration of the molecule.

  • Elaboration at the 2-Amino Group: The amine can readily participate in reactions such as amide bond formation, sulfonylation, or Buchwald-Hartwig amination to couple with other molecular fragments. This is a common strategy for building inhibitors that target the ATP-binding pocket of kinases.[6]

  • Deprotection and Elaboration at the 4-Position: The dimethoxymethyl acetal can be efficiently hydrolyzed under mild acidic conditions to unveil the 4-formylpyrimidine-2-amine. This aldehyde is a powerful electrophile for a host of subsequent reactions:

    • Reductive Amination: To introduce substituted amino groups.

    • Wittig Reaction: To form carbon-carbon double bonds.

    • Aldol Condensation: To build more complex carbon skeletons.

This dual functionality makes it a key building block in the synthesis of targeted therapies, particularly in oncology, where pyrimidine-based kinase inhibitors are prevalent.[6] For example, pyrimidin-2-amine derivatives have been successfully designed as potent inhibitors of Polo-like kinase 4 (PLK4), a regulator of centriole duplication and a target in cancer therapy.[6]

Caption: Strategic deprotection and elaboration of the 4-position.

Exemplary Experimental Protocol: Two-Step Deprotection and Reductive Amination

This protocol describes a self-validating workflow, demonstrating the utility of this compound as a synthetic intermediate. The successful conversion validates the reactivity of both the protected and deprotected forms.

Objective: To synthesize a 4-((substituted-amino)methyl)pyrimidin-2-amine derivative.

Step 1: Hydrolytic Deprotection of the Acetal

  • Rationale: This step uses aqueous acid to catalyze the hydrolysis of the acetal to the corresponding aldehyde. Tetrahydrofuran (THF) is used as a co-solvent to ensure miscibility. The reaction is typically run at room temperature to prevent potential side reactions.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add 2M aqueous hydrochloric acid (HCl) (e.g., 2.0 eq) dropwise at room temperature with stirring.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

    • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-aminopyrimidine-4-carbaldehyde. This intermediate is often used immediately in the next step without extensive purification.

Step 2: Reductive Amination

  • Rationale: This step forms a new carbon-nitrogen bond. The aldehyde first reacts with the chosen amine to form a transient iminium ion, which is then selectively reduced by a mild hydride agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is less basic and more selective for iminium ions over aldehydes, reducing the likelihood of side reactions.

  • Procedure:

    • Dissolve the crude 2-aminopyrimidine-4-carbaldehyde (1.0 eq) from Step 1 in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Add the desired primary or secondary amine (1.1 eq).

    • Add acetic acid (catalytic amount, e.g., 0.1 eq) to facilitate iminium ion formation.

    • Stir the mixture for 20-30 minutes at room temperature.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to control any effervescence.

    • Stir the reaction at room temperature until completion as monitored by TLC or LC-MS (typically 4-16 hours).

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the resulting crude product by silica gel column chromatography to yield the desired N-substituted final product.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

  • Hazard Identification: According to the Globally Harmonized System (GHS) classifications, this compound is considered harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[2]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its molecular weight of 169.18 g/mol and its unique combination of a nucleophilic amine and a protected electrophilic center provide a reliable and versatile platform for constructing complex, biologically active molecules.[1][2][3][4] Understanding its properties, synthetic logic, and practical applications empowers researchers to efficiently design and execute synthetic campaigns aimed at discovering the next generation of pyrimidine-based therapeutics.

References

  • CyclicPharma. (n.d.). This compound | CAS No. 165807-05-6.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Google Patents. (2020). CN111039876A - Preparation method of 4-amino-2, 6-dimethoxypyrimidine.
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Center for Biotechnology Information.
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

Sources

An In-depth Technical Guide to the NMR Spectral Analysis of 4-(Dimethoxymethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of novel chemical entities. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 4-(dimethoxymethyl)pyrimidin-2-amine, a substituted aminopyrimidine of interest in medicinal chemistry and drug development. By examining the predicted chemical shifts, coupling constants, and through-space correlations, this document serves as a practical reference for the unambiguous identification and characterization of this compound and its analogs. We will delve into the rationale behind spectral assignments, discuss potential complexities such as solvent effects and tautomerism, and provide standardized protocols for sample preparation and data acquisition.

Introduction: The Structural Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including antivirals, anticancer drugs, and antibiotics. The 2-aminopyrimidine moiety, in particular, is a privileged structure known for its ability to form key hydrogen bond interactions with biological targets. The substituent at the 4-position, in this case, a dimethoxymethyl group, can significantly influence the molecule's electronic properties, conformation, and metabolic stability. Therefore, a thorough structural characterization by NMR is paramount for quality control, understanding structure-activity relationships (SAR), and guiding further synthetic efforts.

This guide will provide an in-depth exploration of the NMR spectrum of this compound, offering insights that are both foundational for spectroscopic novices and serve as a detailed reference for seasoned experts.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the pyrimidine ring protons, the amino protons, and the protons of the dimethoxymethyl group. The predicted chemical shifts are influenced by the electronic effects of the nitrogen atoms in the pyrimidine ring and the electron-donating amino group.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-6~8.2-8.4Doublet (d)1H~5.0
H-5~6.6-6.8Doublet (d)1H~5.0
-NH₂~5.0-5.5Broad Singlet (br s)2H-
-CH(OCH₃)₂~5.4-5.6Singlet (s)1H-
-OCH₃~3.3-3.5Singlet (s)6H-
Rationale for Chemical Shift Assignments
  • Pyrimidine Ring Protons (H-6 and H-5): The protons on the pyrimidine ring are in an electron-deficient environment due to the electronegativity of the two nitrogen atoms. Consequently, they are deshielded and appear at a lower field. H-6, being adjacent to a ring nitrogen, is expected to be the most downfield of the two. H-5 is positioned between the amino group (electron-donating) and the dimethoxymethyl group, leading to a more shielded environment and an upfield shift compared to H-6. These two protons are expected to show a doublet splitting pattern due to coupling with each other.

  • Amino Protons (-NH₂): The chemical shift of the amino protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature. In a non-protic solvent like chloroform-d, they typically appear as a broad singlet. The broadness of the signal is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.

  • Dimethoxymethyl Protons (-CH(OCH₃)₂ and -OCH₃): The methine proton of the acetal group is attached to a carbon bonded to two oxygen atoms, resulting in a deshielded signal. The six protons of the two methoxy groups are chemically equivalent and are expected to appear as a sharp singlet in a more upfield region.

Predicted ¹³C NMR Spectrum: A Structural Fingerprint

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~163-165
C-4~168-170
C-6~157-159
C-5~110-112
-CH(OCH₃)₂~102-104
-OCH₃~53-55
Rationale for Chemical Shift Assignments
  • Pyrimidine Ring Carbons (C-2, C-4, C-6, and C-5): The chemical shifts of the pyrimidine ring carbons are highly influenced by the attached nitrogen atoms and substituents. C-2, C-4, and C-6, being directly bonded to nitrogen, are significantly deshielded and appear at the downfield end of the spectrum. C-4, bearing the dimethoxymethyl group, is expected to be the most downfield. C-2, attached to the amino group, will also be downfield. C-5 will be the most upfield of the ring carbons.

  • Dimethoxymethyl Carbons (-CH(OCH₃)₂ and -OCH₃): The acetal carbon, bonded to two oxygens, is deshielded and typically appears in the range of 100-110 ppm. The carbons of the two equivalent methoxy groups will be found in the typical alkoxy region of the spectrum.

Experimental Protocols

To obtain high-quality NMR spectra of this compound, the following experimental protocols are recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a good initial choice as it is a common and relatively non-polar solvent. For solubility or to observe different hydrogen bonding patterns, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used.

  • Concentration: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Sufficient to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a reasonably concentrated sample.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Sufficient to cover the expected chemical shift range (e.g., 0-180 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

Advanced NMR Experiments for Unambiguous Assignment

For a complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is highly recommended.

COSY (Correlation Spectroscopy)

A ¹H-¹H COSY experiment will reveal scalar coupling correlations between protons. For this compound, a cross-peak between the H-5 and H-6 signals would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates directly bonded proton-carbon pairs. This would definitively link the H-5, H-6, methine, and methoxy proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons that are typically two or three bonds away. This is crucial for establishing the overall connectivity of the molecule. For example, correlations from the methoxy protons to the acetal carbon and from the H-5 proton to C-4 and C-6 would be expected.

Visualization of Molecular Structure and NMR Correlations

The following diagrams, generated using Graphviz, illustrate the molecular structure and the expected key HMBC correlations.

Figure 1: Molecular Structure of this compound.

HMBC_Correlations cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) H5 H-5 C4 C-4 H5->C4 C6 C-6 H5->C6 H6 H-6 C2 C-2 H6->C2 H6->C4 C5 C-5 H6->C5 CH_acetal CH(OCH₃)₂ CH_acetal->C4 C_methoxy C(methoxy) CH_acetal->C_methoxy OCH3 -OCH₃ C_acetal C(acetal) OCH3->C_acetal

Figure 2: Expected Key HMBC Correlations for this compound.

Potential Complexities and Considerations

  • Tautomerism: Aminopyrimidines can exist in tautomeric forms. While the amino form is generally predominant for 2-aminopyrimidine, it is important to be aware of the potential for imino tautomers, which would give rise to a different set of NMR signals.

  • Solvent Effects: The choice of solvent can significantly impact the chemical shifts, particularly for protons involved in hydrogen bonding, such as the -NH₂ protons. In a hydrogen-bond-accepting solvent like DMSO-d₆, the amino protons are expected to be more downfield and may appear as sharper signals.

  • Potential Impurities: The synthesis of this compound may involve the protection of a formyl group. Incomplete reaction or hydrolysis of the acetal could lead to the presence of the corresponding aldehyde, 4-formylpyrimidin-2-amine. The aldehyde proton would be expected to appear as a singlet in the downfield region of the ¹H NMR spectrum (around 9-10 ppm).

Conclusion

The structural elucidation of this compound can be confidently achieved through a systematic analysis of its ¹H and ¹³C NMR spectra. By combining 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals is possible. This guide provides a comprehensive framework for interpreting the NMR data of this important pyrimidine derivative, which will be of significant value to researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The principles and methodologies outlined herein are broadly applicable to the characterization of other substituted heterocyclic compounds.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. In Current Organic Chemistry (Vol. 11, Issue 11, pp. 919–957). Bentham Science Publishers. [Link]
  • MDPI. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(22), 5486. [Link]
  • Reich, H. J. (n.d.). Organic Chemistry Data.

4-(Dimethoxymethyl)pyrimidin-2-amine mass spectrometry.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 4-(Dimethoxymethyl)pyrimidin-2-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound (CAS: 165807-05-6). Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of its fragmentation under electron ionization (EI), offering a predictive framework for its structural elucidation. We will explore the characteristic fragmentation pathways, detailing the causal mechanisms behind the observed spectral data. This guide includes a detailed experimental protocol, data interpretation tables, and visual diagrams to provide a field-proven methodology for the analysis of this and structurally related pyrimidine derivatives.

Introduction: The Analytical Imperative

This compound is a key heterocyclic building block in medicinal and agricultural chemistry.[1][2] Its structure, featuring a pyrimidine core, an amine substituent, and a dimethoxymethyl (acetal) group, makes it a versatile intermediate for synthesizing more complex, biologically active molecules.[2] Accurate characterization of such intermediates is paramount to ensure the integrity of a synthetic pathway and the identity of the final product.

Mass spectrometry (MS) stands as a primary analytical tool for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.[3][4] This guide focuses specifically on Electron Ionization Mass Spectrometry (EI-MS), a robust and widely used technique that induces reproducible and information-rich fragmentation patterns, which are essential for unambiguous compound identification.[3] Understanding the specific fragmentation pathways of this compound is crucial for quality control, metabolite identification, and reaction monitoring.

Compound Profile

Before delving into the mass spectrometric analysis, it is essential to establish the fundamental properties of the target compound.

PropertyValueSource
Chemical Name This compound[5]
CAS Number 165807-05-6[6]
Molecular Formula C₇H₁₁N₃O₂[7]
Molecular Weight 169.18 g/mol [7]
Exact Mass 169.085127 Da[7]
Chemical Structure Chemical structure of this compound[7]

Mass Spectrometric Analysis: Methodology and Rationale

The choice of analytical methodology is critical for generating a high-quality, interpretable mass spectrum. For a semi-volatile, thermally stable molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with EI is the preferred method. Direct infusion via a heated probe is also a viable alternative.

Ionization Technique: Electron Ionization (EI)

EI is selected for its ability to impart significant internal energy to the analyte molecule, leading to extensive and predictable fragmentation. The standard electron energy of 70 eV is utilized because it provides highly reproducible fragmentation patterns that are consistent across different instruments, forming the basis of extensive spectral libraries.[3][4] This energy level surpasses the ionization potentials of most organic molecules, ensuring efficient ion formation and generating a "fingerprint" mass spectrum.[4]

Experimental Workflow: A Validating System

The following diagram and protocol outline a self-validating workflow for acquiring the mass spectrum.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_ms Mass Spectrometry cluster_data Data Processing P1 Dissolve Sample (e.g., in Methanol/DCM) P2 Dilute to ~1-10 µg/mL P1->P2 A1 Inject Sample (1 µL) P2->A1 A2 GC Separation (e.g., DB-5 column) A1->A2 A3 Elution into MS Source A2->A3 M1 Ionization (EI, 70 eV) A3->M1 M2 Mass Analysis (Quadrupole/ToF) M1->M2 M3 Detection M2->M3 D1 Spectrum Acquisition M3->D1 D2 Library Search & Fragmentation Analysis D1->D2

Caption: GC-MS workflow for the analysis of this compound.

Detailed Experimental Protocol

Instrumentation:

  • Mass Spectrometer: A benchtop Gas Chromatograph-Mass Spectrometer (GC-MS) system, such as an Agilent GC/MSD or equivalent.[3]

  • GC Column: A 30 m x 0.25 mm x 0.25 µm, 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms).

Procedure:

  • Instrument Calibration: Calibrate the mass analyzer using a standard calibration compound, such as perfluorotributylamine (PFTBA), to ensure mass accuracy.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent like dichloromethane or methanol. Perform a serial dilution to a final concentration of approximately 1-10 µg/mL.

  • GC Method Setup:

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • MS Method Setup:

    • Ion Source: Electron Ionization (EI).[3]

    • Ion Source Temperature: 230°C.[3]

    • Electron Energy: 70 eV.[4]

    • Mass Range: Scan from m/z 40 to 250.

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS system and acquire the data.

  • Data Processing: Extract the mass spectrum from the apex of the chromatographic peak corresponding to the analyte.

Data Interpretation and Fragmentation Analysis

The mass spectrum of this compound is characterized by a discernible molecular ion peak and several key fragment ions that reveal the molecule's structural components. The fragmentation is primarily driven by the lability of the dimethoxymethyl (acetal) group and the stability of the heterocyclic pyrimidine ring.[8][9]

Predicted Mass Spectrum Data

The following table summarizes the key ions predicted to appear in the EI mass spectrum, their proposed structures, and the rationale for their formation.

m/zProposed FormulaIon Structure / DescriptionRationale
169 [C₇H₁₁N₃O₂]⁺•Molecular Ion (M⁺•) Intact molecule minus one electron.
138 [C₆H₈N₃O]⁺[M - •OCH₃]⁺α-cleavage: Loss of a methoxy radical from the acetal. This is a highly favorable process leading to a stable oxonium ion.[7]
137 [C₆H₇N₃O]⁺•[M - CH₃OH]⁺•Elimination of a neutral methanol molecule.
108 [C₅H₆N₃]⁺[M - •OCH₃ - CH₂O]⁺Loss of formaldehyde from the m/z 138 fragment.
95 [C₄H₅N₂]⁺Pyrimidine Core FragmentLoss of the amino group and the entire side chain.
94 [C₄H₄N₃]⁺[M - •CH(OCH₃)₂]⁺Cleavage of the C-C bond between the pyrimidine ring and the side chain, forming the 2-aminopyrimidine cation.
Proposed Fragmentation Pathways

The fragmentation begins with the ionization of the molecule to form the molecular ion (M⁺•) at m/z 169 . The subsequent fragmentation cascades are visualized below.

G M Molecular Ion (M⁺•) m/z 169 F138 [M - •OCH₃]⁺ m/z 138 M->F138 - •OCH₃ F137 [M - CH₃OH]⁺• m/z 137 M->F137 - CH₃OH F94 [M - •CH(OCH₃)₂]⁺ m/z 94 M->F94 - •CH(OCH₃)₂ F108 [M - •OCH₃ - CH₂O]⁺ m/z 108 F138->F108 - CH₂O

Caption: Major fragmentation pathways of this compound under EI.

Detailed Mechanistic Discussion:

  • Formation of m/z 138 (Base Peak Candidate): The most prominent fragmentation pathway for acetals is the α-cleavage involving the loss of an alkoxide radical. For this molecule, the loss of a methoxy radical (•OCH₃, 31 Da) from the molecular ion yields a resonance-stabilized oxonium ion at m/z 138 .[7] The high stability of this cation suggests that this will likely be a very abundant ion, potentially the base peak of the spectrum.

  • Formation of m/z 137: A competing pathway is the elimination of a neutral methanol molecule (CH₃OH, 32 Da) to produce the radical cation at m/z 137 . This is a common fragmentation mode for compounds containing methoxy groups adjacent to a site of unsaturation.

  • Formation of m/z 108: The ion at m/z 138 can undergo further fragmentation by expelling a neutral formaldehyde molecule (CH₂O, 30 Da). This results in the formation of the ion at m/z 108 , which corresponds to the 4-formyl-2-aminopyrimidine cation.

  • Formation of m/z 94: A less dominant but structurally significant fragmentation is the cleavage of the bond between the pyrimidine ring and the dimethoxymethyl side chain. This results in the loss of the •CH(OCH₃)₂ radical (75 Da) and the formation of the 2-aminopyrimidine cation at m/z 94 . This ion confirms the presence of the substituted pyrimidine core.

Conclusion

The mass spectrometric analysis of this compound under electron ionization provides a clear and reproducible fragmentation pattern that is highly characteristic of its structure. The fragmentation is dominated by the facile cleavage of the acetal side chain, primarily through the loss of a methoxy radical to form a stable oxonium ion at m/z 138. Secondary fragmentation pathways, including the loss of methanol and the cleavage of the entire side chain, provide confirmatory evidence for the core pyrimidine structure. The methodologies and interpretative framework presented in this guide offer a robust system for the confident identification and quality control of this important chemical intermediate.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: http://www.sapub.org/journal/paperinformation.aspx?doi=10.5923/j.ijmc.20140404.03
  • Sharma, P., & Sharma, K. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan Journal of Chemistry. Available at: https://rasayanjournal.co.in/admin/php/upload/10_pdf.pdf
  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem. Available at: https://www.benchchem.
  • Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576. Available at: https://pubs.acs.org/doi/abs/10.1021/ja00948a036
  • ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Available at: https://www.researchgate.net/publication/287979603_Mass_spectral_fragmentation_modes_of_some_new_pyrimidinethiones_thiazolo32-apyrimidines_and_bis-pyrimidines
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/4913032
  • Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576. Available at: https://pubs.acs.org/doi/10.1021/ja00948a036
  • Al-Said, M. S., Ghorab, M. M., & El-Gazzar, A. R. B. A. (2011). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry, 1(1), 12-19. Available at: https://www.iosrjournals.org/iosr-jac/papers/vol1-issue1/C0111219.pdf
  • ResearchGate. (2013). The mass spectra of pyrimidine measured in coincidence with resonant Auger electrons. Available at: https://www.researchgate.net/figure/The-mass-spectra-of-pyrimidine-measured-in-coincidence-with-resonant-Auger-electrons_fig2_257832669
  • Santa Cruz Biotechnology. (n.d.). This compound. Available at: https://www.scbt.com/p/4-dimethoxymethyl-pyrimidin-2-amine-165807-05-6
  • CyclicPharma. (n.d.). This compound. Available at: https://www.cyclicpharma.com/product/sl10230/
  • PubChem. (n.d.). 4-Methoxy-2-pyrimidinamine. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/67428
  • Chem-Impex. (n.d.). 4-(Dimethoxymethyl)pyrimidine. Available at: https://www.chemimpex.com/products/4-dimethoxymethylpyrimidine
  • ResearchGate. (2016). General synthesis of 4-aryloxy-6-methylpyrimidin-2-amines and their fragmentation under positive electrospray ionization. Available at: https://www.researchgate.
  • Bridge Organics. (n.d.). This compound. Available at: https://www.bridgeorganics.com/product/4-dimethoxymethylpyrimidin-2-amine/
  • BenchChem. (n.d.). 5-(Dimethoxymethyl)pyrimidin-4-amine. Available at: https://www.benchchem.com/product/b149467
  • MDPI. (2022). A Systematic Methodology for the Identification of the Chemical Composition of the Mongolian Drug Erdun-Uril Compound Utilizing UHPLC-Q-Exactive Orbitrap Mass Spectrometry. Available at: https://www.mdpi.com/1420-3049/27/19/6620

Sources

commercial suppliers of 4-(Dimethoxymethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Sourcing and Quality Verification of 4-(Dimethoxymethyl)pyrimidin-2-amine

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound (CAS No. 165807-05-6). We will delve into the landscape of commercial suppliers, crucial quality control protocols, safe handling procedures, and its applications as a versatile synthetic intermediate. The objective is to equip researchers with the necessary knowledge to confidently source and utilize this valuable chemical building block in their research and development endeavors.

Compound Overview: this compound

This compound is a pyrimidine derivative of significant interest in medicinal and agricultural chemistry.[1] Its structure features a pyrimidine core, which is a common scaffold in biologically active molecules, and a dimethoxymethyl group.[2] This dimethoxymethyl moiety serves as a protected aldehyde, offering a strategic advantage in multi-step syntheses by allowing for the late-stage introduction of a reactive aldehyde functional group.

Key Chemical Properties:

  • Molecular Formula: C₇H₁₁N₃O₂[3][4]

  • Molecular Weight: 169.18 g/mol [3][4]

  • CAS Number: 165807-05-6[3][4]

  • IUPAC Name: this compound[3]

  • Synonyms: 2-Amino-4-(dimethoxymethyl)pyrimidine

The pyrimidine core is a fundamental component of nucleobases and is found in numerous FDA-approved drugs, highlighting its importance in drug design.[2] The strategic placement of the amino and protected aldehyde groups makes this compound a valuable precursor for creating diverse libraries of molecules for screening and development.[1][5]

Commercial Supplier Landscape

The procurement of high-quality starting materials is a critical first step in any research campaign. The availability and purity of this compound can vary between suppliers. Below is a comparative analysis of a known commercial supplier. Researchers are advised to contact multiple vendors to inquire about availability, purity, and lead times.

SupplierCatalog NumberPurity SpecificationNotes
Hangzhou Cyclic PharmaTech SL10230≥ 98%Specializes in pharmaceutical research and development outsourcing services (CRO), offering catalog products and custom synthesis.[4]

Note: While a comprehensive list of all suppliers is beyond the scope of this guide, researchers should also investigate major chemical suppliers such as Sigma-Aldrich, TCI Chemicals, and Fisher Scientific, who often carry a wide range of pyrimidine derivatives.[6][7][8]

Procurement and Quality Assessment Workflow

A systematic approach to sourcing and validating chemical reagents is essential for reproducible research. The following workflow outlines the key stages from supplier identification to material acceptance.

G cluster_procurement Procurement Phase cluster_validation In-House Validation Phase A Supplier Identification & Vetting B Request Quotes, Purity Specs & Lead Times A->B C Review Safety Data Sheet (SDS) B->C D Place Purchase Order C->D E Receive Compound & Log Lot Number D->E Material Shipment F Quarantine & Visual Inspection E->F G Quality Control (QC) Testing F->G G->A Fail H Release to Research Inventory G->H G->H Pass

Caption: Workflow for sourcing and validating chemical reagents.

Technical Specifications and Quality Control Protocols

Independent verification of a supplied chemical's identity and purity is a cornerstone of scientific integrity. Do not rely solely on the supplier's Certificate of Analysis (CoA).

Identity Verification
  • ¹H NMR Spectroscopy: Proton NMR is a powerful tool for confirming the chemical structure. For this compound, one would expect to see characteristic signals corresponding to the aromatic protons on the pyrimidine ring, the methoxy protons, the acetal proton, and the amine protons.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be approximately 170.09.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of non-volatile organic compounds. It separates the main compound from any impurities, allowing for quantification of purity as a percentage of the total peak area.

Experimental Protocol: HPLC Purity Analysis

This protocol provides a general methodology. Specific parameters may need to be optimized.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 5 mg of this compound.

    • Dissolve in a suitable solvent (e.g., Acetonitrile/Water mixture) to a final concentration of 1 mg/mL.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solution.

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Safe Handling, Storage, and Hazard Management

Understanding the potential hazards of a chemical is crucial for ensuring laboratory safety.

GHS Hazard Classification

Based on aggregated data, this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Warning): Harmful if swallowed.[3]

  • Skin Irritation (Warning): Causes skin irritation.[3]

  • Serious Eye Irritation (Warning): Causes serious eye irritation.[3]

  • Acute Toxicity, Inhalation (Warning): Harmful if inhaled.[3]

  • Specific target organ toxicity, single exposure (Warning): May cause respiratory irritation.[3]

Safe Handling Workflow

Adherence to a strict handling protocol minimizes exposure and risk.

G A Review SDS Prior to Handling B Don Personal Protective Equipment (PPE): - Safety Goggles - Lab Coat - Nitrile Gloves A->B C Work in a Ventilated Chemical Fume Hood B->C D Weigh and Handle Compound with Care (Avoid generating dust/aerosols) C->D E Clean Work Area & Dispose of Waste Properly D->E F Store in a Tightly Closed Container E->F

Caption: Standard workflow for safely handling chemical reagents.

Storage Recommendations
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from oxidizing agents.[6]

Applications in Research and Development

The utility of this compound stems from its identity as a versatile synthetic intermediate.

  • Pharmaceutical Development: The pyrimidine scaffold is central to many therapeutic agents, particularly in oncology and virology.[2][5] This compound serves as a starting point for synthesizing more complex molecules, such as kinase inhibitors, by leveraging the reactivity of the amino group and the latent aldehyde functionality.[5]

  • Agrochemical Chemistry: Similar to its role in pharmaceuticals, this compound is used in the development of novel herbicides and pesticides.[9] A patent has described its use as an intermediate in synthesizing compounds with protective effects against plant pathogens.[1] The ability to build molecular complexity from this core structure allows for the exploration of new active ingredients for crop protection.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4913032, this compound.
  • Xu, D., et al. A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
  • Fisher Scientific (2024). Safety Data Sheet - 2-Amino-4,6-dimethylpyrimidine.
  • Google Patents (2020). CN111039876A - Preparation method of 4-amino-2, 6-dimethoxypyrimidine.
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Center for Biotechnology Information.
  • Google Patents (2013). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • MDPI (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents.
  • National Center for Biotechnology Information (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

Sources

The Emergence of 4-(Dimethoxymethyl)pyrimidin-2-amine: A Synthetic and Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Dimethoxymethyl)pyrimidin-2-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural motifs that are common in biologically active molecules. The pyrimidine core is a fundamental component of nucleic acids and numerous pharmaceuticals, while the dimethoxymethyl group serves as a protected aldehyde, offering a versatile handle for further synthetic transformations. This guide provides a comprehensive overview of the plausible synthesis of this compound, delving into the mechanistic underpinnings of the reaction and the rationale behind the chosen synthetic strategy. Detailed experimental protocols, data interpretation, and visual representations of the synthetic pathway are presented to offer a complete technical resource for professionals in the field.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence in nature, most notably as the nucleobases cytosine, thymine, and uracil in DNA and RNA, underscores its fundamental role in biological systems.[1][2] Synthetic pyrimidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] The ability of the pyrimidine ring to engage in hydrogen bonding and π-π stacking interactions makes it an ideal pharmacophore for targeting a variety of biological macromolecules.[1]

The introduction of a dimethoxymethyl group at the 4-position of the 2-aminopyrimidine core, as in this compound, imparts unique chemical properties to the molecule. This acetal functionality serves as a stable, protected form of a formyl group. The aldehyde can be readily unmasked under acidic conditions, providing a reactive site for the synthesis of more complex molecules through reactions such as reductive amination, Wittig reactions, or condensations. This latent reactivity makes this compound a valuable building block in the synthesis of diverse compound libraries for drug discovery.

This guide will explore a logical and efficient synthetic approach to this compound, drawing upon established principles of pyrimidine chemistry.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves the classical cyclocondensation reaction to form the pyrimidine ring. The key disconnection in a retrosynthetic analysis breaks the pyrimidine ring into guanidine and a 1,3-dicarbonyl equivalent. In this case, the target molecule can be conceptually derived from the reaction of guanidine with a β-dialkoxy aldehyde or a related precursor.

A plausible forward synthesis, therefore, involves the condensation of guanidine with a suitable three-carbon electrophile already bearing the dimethoxymethyl functionality. A key starting material for this approach is 3,3-dimethoxyprop-1-ene, which can be transformed into a more reactive intermediate for condensation.

G Target This compound Intermediates Guanidine + 1,3-Dicarbonyl Equivalent Target->Intermediates C-N Disconnection Precursors 3,3-Dimethoxyprop-1-ene Intermediates->Precursors Functional Group Interconversion

Caption: Retrosynthetic analysis of this compound.

Detailed Synthetic Protocol

The proposed synthesis of this compound is a multi-step process commencing with the commercially available 3,3-dimethoxyprop-1-ene.

Step 1: Ozonolysis of 3,3-Dimethoxyprop-1-ene to yield 2,2-Dimethoxyacetaldehyde

The initial step involves the oxidative cleavage of the double bond in 3,3-dimethoxyprop-1-ene to generate the key aldehyde intermediate. Ozonolysis is a reliable method for this transformation.

Reaction:

Experimental Protocol:

  • Dissolve 3,3-dimethoxyprop-1-ene (1 equivalent) in a suitable solvent such as dichloromethane or methanol at -78 °C.

  • Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, to quench the ozonide intermediate and stir the reaction mixture as it warms to room temperature.

  • Remove the solvent under reduced pressure to yield crude 2,2-dimethoxyacetaldehyde, which can be purified by distillation.

Causality of Experimental Choices:

  • Low Temperature (-78 °C): Ozonolysis is performed at low temperatures to control the exothermic reaction and prevent the decomposition of the unstable ozonide intermediate.

  • Reductive Workup: A reductive workup is crucial to obtain the desired aldehyde. An oxidative workup would lead to the corresponding carboxylic acid. Dimethyl sulfide is a common choice as it is effective and the byproduct, dimethyl sulfoxide, is easily removed.

Step 2: Condensation of 2,2-Dimethoxyacetaldehyde with Guanidine

The core pyrimidine ring is formed in this step through the condensation of the aldehyde with guanidine. This reaction is typically performed under basic conditions to facilitate the nucleophilic attack of guanidine.

Reaction:

Experimental Protocol:

  • To a solution of sodium methoxide (2.2 equivalents) in methanol, add guanidine hydrochloride (1 equivalent) and stir for 30 minutes at room temperature to generate free guanidine.

  • Add 2,2-dimethoxyacetaldehyde (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction to room temperature and neutralize with an acid, such as acetic acid.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to afford this compound.

Causality of Experimental Choices:

  • Base Catalysis: A base, such as sodium methoxide, is used to deprotonate the guanidine hydrochloride, generating the more nucleophilic free guanidine. The base also catalyzes the condensation and cyclization steps.

  • Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the condensation and subsequent dehydration and cyclization steps, driving the reaction to completion.

Mechanistic Insights

The formation of the pyrimidine ring proceeds through a series of well-established steps:

  • Nucleophilic Attack: The free guanidine acts as a nucleophile and attacks the carbonyl carbon of 2,2-dimethoxyacetaldehyde.

  • Hemiaminal Formation: This initial attack forms a hemiaminal intermediate.

  • Cyclization and Dehydration: Subsequent intramolecular nucleophilic attack and dehydration lead to the formation of the dihydropyrimidine ring.

  • Aromatization: The dihydropyrimidine intermediate then undergoes oxidation (often in situ) to form the stable aromatic pyrimidine ring.

G cluster_0 Synthetic Pathway 3,3-Dimethoxyprop-1-ene 3,3-Dimethoxyprop-1-ene 2,2-Dimethoxyacetaldehyde 2,2-Dimethoxyacetaldehyde 3,3-Dimethoxyprop-1-ene->2,2-Dimethoxyacetaldehyde 1. O₃, -78°C 2. DMS This compound This compound 2,2-Dimethoxyacetaldehyde->this compound Guanidine, NaOMe, MeOH, Reflux

Caption: Proposed synthetic pathway for this compound.

Characterization and Data

The final product, this compound, would be characterized using standard analytical techniques to confirm its structure and purity.

Table 1: Expected Analytical Data for this compound

PropertyExpected Value
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~6.9-8.2 (2H, pyrimidine protons), ~5.0 (1H, acetal CH), ~4.8 (2H, br s, NH₂), ~3.4 (6H, s, OCH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~163 (C-2), ~160 (C-4), ~158 (C-6), ~108 (C-5), ~103 (acetal CH), ~54 (OCH₃)
Mass Spectrometry (ESI+) m/z: 170.09 [M+H]⁺

Note: The exact chemical shifts in NMR spectra can vary depending on the solvent and concentration.

Applications and Future Directions

As a versatile building block, this compound holds potential for the synthesis of a wide range of more complex molecules with potential therapeutic applications. The protected aldehyde at the 4-position can be deprotected and elaborated to introduce diverse side chains, allowing for the exploration of structure-activity relationships in drug discovery programs. For instance, it could be a key intermediate in the synthesis of kinase inhibitors, a class of drugs where the pyrimidine scaffold is frequently employed.[3]

Future research could focus on optimizing the synthetic route to improve yields and reduce the number of steps. Additionally, the exploration of the reactivity of the title compound in various chemical transformations will be crucial for unlocking its full potential as a synthetic intermediate.

Conclusion

References

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules, 28(2), 795. [Link]
  • Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. (2008).
  • SSA-assisted catalytic synthesis of pyrimidine derivatives. (n.d.).
  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2023). Journal of the Indian Chemical Society, 100(11), 101193. [Link]
  • Preparation and the Standard Enthalpy of Formation of 2-Amino- 4,6-dimethoxypyrimidine and the Related Complexes of Copper. (2003). Zeitschrift für anorganische und allgemeine Chemie, 629(12-13), 2393-2397. [Link]
  • This compound. (n.d.). PubChem.
  • Recent Approaches to the Synthesis of Pyrimidine Derivatives. (2016). Current Organic Chemistry, 20(26), 2771-2804. [Link]
  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. (2023). RSC Advances, 13(18), 12051-12078. [Link]
  • Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. (2013).
  • Preparation method of 2-amino-4, 6-dimethoxy pyrimidine. (2015). Semantic Scholar. [Link]
  • Preparation method of 4-amino-2, 6-dimethoxypyrimidine. (2020).
  • PREPARATION OF 4,6-DIMETHOXY-2-((PHENOXYCARBONYL)AMINO)-PYRIMIDINE. (1999).
  • 4-Methoxy-2-pyrimidinamine. (n.d.). PubChem.
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry, 14(6), 1146-1161. [Link]
  • Method for preparing 2-amino-4,6-dimethoxy pyrimidine. (2016).
  • The discovery of 4-(3-pentylamino)-2,7-dimethyl-8-(2-methyl-4-methoxyphenyl)-pyrazolo-[1 ,5-a]-pyrimidine: a corticotropin-releasing factor (hCRF1) antagonist. (2000). Bioorganic & Medicinal Chemistry, 8(1), 181-189. [Link]
  • Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (2002).
  • Production method of synthesizing 2-amino-4,6-dimethoxy pyrimidine. (2014).
  • Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. (2006). Journal of Medicinal Chemistry, 49(22), 6549-6560. [Link]
  • 4-(4-Methoxyphenyl)pyrimidin-2-amine. (n.d.). PubChem.
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Molecules, 29(23), 5664. [Link]

Sources

biological activity of 4-(Dimethoxymethyl)pyrimidin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 4-(Dimethoxymethyl)pyrimidin-2-amine Derivatives

This guide provides a comprehensive technical overview of the biological activities associated with derivatives of the this compound scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, explains the causal mechanisms behind their biological effects, and provides validated experimental protocols for their evaluation.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a foundational heterocyclic structure in biology and medicine. As a core component of nucleobases like cytosine, thymine, and uracil, it is fundamental to the structure of DNA and RNA.[1][2] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug discovery.[3][4] Its unique physicochemical properties, particularly its ability to form multiple hydrogen bonds, allow derivatives to effectively interact with a wide array of biological targets, often improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[5] Consequently, pyrimidine derivatives have been successfully developed into a broad spectrum of therapeutics, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[6][7][8]

The this compound core itself (PubChem CID: 4913032) serves as a versatile synthetic intermediate.[9] While this specific molecule is not noted for potent intrinsic biological activity, its derivatives, particularly those incorporating substitutions at the 2-amino position and modifications of the 4-position, have emerged as a promising class of bioactive compounds, most notably as potent kinase inhibitors for cancer therapy.

Primary Biological Activity: Anticancer Efficacy

The most extensively documented biological activity of pyrimidin-2-amine derivatives is their anticancer potential. These compounds have demonstrated significant cytotoxic and antiproliferative effects across a wide panel of human cancer cell lines, including those for breast, colon, lung, and leukemia.[6][10][11] Their efficacy stems primarily from their ability to modulate key signaling pathways that are commonly dysregulated in cancer.

Core Mechanism of Action: Kinase Inhibition

A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases.[12][13] Protein kinases are crucial enzymes that regulate the majority of cellular pathways, and their aberrant activation is a hallmark of many cancers.[14][15]

The pyrimidine scaffold is an isostere of adenine, the core component of adenosine triphosphate (ATP).[4] This structural mimicry allows pyrimidine derivatives to function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates.[12] This action effectively blocks the signal transduction cascades that drive uncontrolled cell growth, proliferation, and survival.[12][15]

Key kinase families targeted by pyrimidine derivatives include:

  • Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle.[16][17] Derivatives of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine have been shown to be potent CDK2 inhibitors, a key target for overcoming resistance to existing CDK4/6 inhibitors.[10][17] Inhibition of CDK2 disrupts the orderly progression of the cell cycle, leading to cell cycle arrest.[17][18]

  • Receptor Tyrosine Kinases (RTKs): This family includes EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are critical for tumor growth and angiogenesis.[5][19] 2,4-disubstituted pyrimidines have been developed as dual inhibitors of these targets.[19]

  • Phosphatidylinositol 3-Kinases (PI3Ks): The PI3K/Akt signaling pathway is a central node for cell survival and proliferation, and it is frequently mutated in cancer.[15] Pyrimidine derivatives have been specifically designed to inhibit PI3K, thereby promoting cancer cell death.[15]

The logical cascade from kinase inhibition to anticancer effect is a cornerstone of modern oncology drug development.

cluster_0 Molecular Level cluster_1 Cellular Level cluster_2 Organism Level PyrimidineDerivative Pyrimidine Derivative (ATP Mimic) Kinase Oncogenic Kinase (e.g., CDK2, EGFR, PI3K) Substrate Substrate Protein Kinase->Substrate Phosphorylates Signal Signal Transduction Blocked Kinase->Signal Inhibition Leads To ATP ATP ATP->Kinase Binding Blocked PhosphoSubstrate Phosphorylated Substrate PyrimidiDerivative PyrimidiDerivative PyrimidiDerivative->Kinase Binds to ATP Pocket Arrest Cell Cycle Arrest (G1/S or G2/M) Signal->Arrest Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis Tumor Tumor Growth Inhibition Apoptosis->Tumor

Figure 1: Mechanism from molecular inhibition to therapeutic effect.
Downstream Cellular Effects: Cell Cycle Arrest and Apoptosis

The inhibition of key kinases, particularly CDKs, directly impacts cell cycle regulation.[16] Flow cytometry analysis of cancer cells treated with pyrimidine derivatives consistently reveals an accumulation of cells in specific phases of the cell cycle, most commonly the G0/G1 or G2/M phases.[5][10] This cell cycle arrest prevents the cells from replicating their DNA and dividing.[20][21]

Prolonged cell cycle arrest triggers intrinsic cellular suicide pathways, culminating in apoptosis, or programmed cell death.[12][22] This is a highly desirable outcome in cancer therapy, as it leads to the selective elimination of cancer cells without inducing the inflammatory response associated with necrotic cell death.[23] Evidence for apoptosis is often confirmed by observing increased levels of key markers like cleaved caspase-3.[12]

Structure-Activity Relationships (SAR)

The biological activity of these derivatives is highly dependent on the nature and position of substituents on the pyrimidine core. Understanding these structure-activity relationships (SAR) is crucial for designing next-generation compounds with improved potency and selectivity.[8][24]

  • Substituents at the 2-Amino Position: The group attached to the 2-amino position is critical for interacting with the kinase hinge region. Aromatic or heteroaromatic rings, such as pyrazole, are often incorporated here to form key hydrogen bonds and enhance binding affinity.[10][17]

  • Substituents at the 4-Position: Modifications at this position are used to extend into the solvent-exposed region of the kinase active site. This position is often used to introduce moieties that improve selectivity over other kinases or enhance pharmacokinetic properties like solubility and metabolic stability.[19][25]

  • Substituents at the 5-Position: Introducing a small electron-withdrawing group, such as fluorine, can modulate the electronics of the pyrimidine ring and sometimes improve binding potency.[17]

For example, studies on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines revealed that replacing a phenylsulfonamide group with a pyrazole motif led to a new class of highly potent CDK2 inhibitors.[17] This highlights the power of bioisosteric replacement in optimizing lead compounds.

Experimental Evaluation Protocols

Validating the biological activity of novel this compound derivatives requires a systematic, multi-assay approach. The following protocols represent a standard workflow for characterizing a new chemical entity (NCE) in this class.

Figure 2: Experimental workflow for evaluating a new derivative.
Protocol: Cytotoxicity Assessment via MTT Assay

The MTT assay is a foundational colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[26][27] It is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).

Principle: Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[27] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[26]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test derivative in 100% DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a "vehicle control" with DMSO at the highest concentration used and a "no treatment" control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay directly measures the ability of a compound to inhibit a specific kinase. The ADP-Glo™ Kinase Assay is a common example that quantifies the amount of ADP produced during the kinase reaction.[14]

Principle: Kinase activity is measured by quantifying the amount of ADP produced. After the kinase reaction, remaining ATP is depleted. Then, ADP is converted back to ATP, which is used by luciferase to generate a luminescent signal that is proportional to the initial kinase activity.[14]

Step-by-Step Methodology:

  • Compound Preparation: Create a 10-point, 1:3 serial dilution of the test compound in DMSO, starting from 1 mM.[14]

  • Kinase Reaction Setup: In a 96-well plate, add the following components in this order:

    • 2.5 µL of the serially diluted compound or DMSO control.

    • 2.5 µL of the target kinase (e.g., CDK2/Cyclin E) in kinase assay buffer.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add 5 µL of a substrate/ATP mixture to each well to start the reaction. Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.[14]

    • Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and provides the substrate for luciferase. Incubate for 30 minutes at room temperature.[14]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 or Ki value for kinase inhibition.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[20][21]

Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. As cells progress through the cell cycle, their DNA content changes: cells in G2/M have twice the DNA content of cells in G0/G1.[20] Flow cytometry measures the fluorescence intensity of individual stained cells, allowing for the quantification of cells in each phase.[16][28]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). RNase A is crucial to prevent staining of double-stranded RNA.

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission at ~617 nm. Collect data for at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content frequency histogram. The software will deconvolve the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution of treated cells to the control to identify cell cycle arrest.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in clear, structured tables for easy comparison between different derivatives.

Table 1: Hypothetical Cytotoxicity Data for Novel Pyrimidine Derivatives

Compound IDTarget Cancer Cell LineIC50 (µM)
NCE-001MCF-7 (Breast)5.2
NCE-002A549 (Lung)2.8
NCE-003HCT-116 (Colon)8.1
Doxorubicin (Control)MCF-7 (Breast)0.9

Table 2: Hypothetical Kinase Inhibition Data for Lead Compound NCE-002

Kinase TargetIC50 (nM)
CDK215
EGFR250
PI3Kα>10,000
Staurosporine (Control)5

Conclusion and Future Directions

Derivatives of this compound represent a highly promising scaffold for the development of novel therapeutics, particularly in oncology. Their proven ability to act as potent kinase inhibitors provides a clear, rational basis for their anticancer activity, which manifests as the induction of cell cycle arrest and apoptosis. The structure-activity relationships are well-defined, offering clear strategies for medicinal chemists to optimize potency, selectivity, and drug-like properties.

Future research should focus on developing derivatives with improved selectivity for specific kinase isoforms to minimize off-target effects and enhance the therapeutic window. Furthermore, exploring the combination of these agents with other cancer therapies could unlock synergistic effects and overcome drug resistance, paving the way for their eventual clinical application.

References

  • Wikipedia. Cell cycle analysis. [Link]
  • NanoCellect. How to Complete Cell Cycle Analysis via Flow Cytometry. (2020-02-24). [Link]
  • Darzynkiewicz, Z., et al. DNA Measurement and Cell Cycle Analysis by Flow Cytometry. [Link]
  • Biocompare. Cell Cycle Analysis with Flow Cytometry. (2020-08-06). [Link]
  • Omics Online. Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024-10-04). [Link]
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  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • International Journal of Research Publication and Reviews.
  • NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. [Link]
  • ResearchGate. Can anyone suggest a protocol for a kinase assay?. (2015-03-25). [Link]
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  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025-08-14). [Link]
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  • Taylor & Francis Online. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024-04-16). [Link]
  • PubMed. [Synthesis and antitumor activities of pyrimidines]. [Link]
  • NIH. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021-04-07). [Link]
  • MDPI. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. [Link]
  • MDPI. Discovery of N,4-Di(1H-pyrazol-4-yl)
  • NIH. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. [Link]
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  • PubMed. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. (2024-02-22). [Link]
  • PubMed Central. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020-09-08). [Link]
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  • PubMed. Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. (2018-04-25). [Link]
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  • PubMed. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]
  • ResearchGate. 2, 4-disubstituted pyrimidines useful as kinase inhibitors | Request PDF. [Link]
  • PubMed. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. [Link]

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Methodological & Application

The Synthetic Versatility of 4-(Dimethoxymethyl)pyrimidin-2-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Pyrimidine Intermediate

In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and drug discovery, the pyrimidine scaffold stands as a cornerstone of molecular design.[1][2] Its prevalence in biologically active molecules, from kinase inhibitors to antimicrobial agents, underscores the continuous demand for versatile pyrimidine building blocks.[3] 4-(Dimethoxymethyl)pyrimidin-2-amine emerges as a significant player in this context, offering a unique combination of reactive sites that can be selectively manipulated to generate diverse molecular architectures.

This technical guide provides an in-depth exploration of the synthetic utility of this compound, designed for researchers, scientists, and professionals in drug development. While direct literature on this specific reagent is emerging, its chemical logic is soundly based on the well-established reactivity of its core functional groups: a nucleophilic 2-amino group and a latent aldehyde at the 4-position, protected as a dimethoxy acetal. This guide will illuminate the pathways to unlock the synthetic potential of this valuable intermediate.

Core Properties and Handling

Before delving into its applications, a summary of the key properties of this compound is essential for its effective use in the laboratory.

PropertyValueSource
CAS Number 165807-05-6[4][5]
Molecular Formula C₇H₁₁N₃O₂[4][5]
Molecular Weight 169.18 g/mol [4][5]
Appearance Typically a solid-
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.General laboratory practice

The Gateway to Reactivity: Deprotection of the Acetal

The cornerstone of this compound's utility lies in the controlled release of the aldehyde functionality. The dimethoxy acetal serves as a robust protecting group, stable to a range of reaction conditions, yet readily cleaved under acidic catalysis to unveil the reactive formyl group. This deprotection is the crucial first step for a multitude of subsequent transformations.

Caption: Deprotection of this compound.

Protocol 1: General Procedure for Acetal Deprotection

This protocol provides a standard method for the hydrolysis of the dimethoxy acetal to yield 2-amino-4-formylpyrimidine.

Materials:

  • This compound

  • Dilute aqueous acid (e.g., 1 M HCl, 10% trifluoroacetic acid in water)

  • Organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable organic solvent (e.g., THF or DCM) in a round-bottom flask.

  • Acidification: Add the dilute aqueous acid (2.0-5.0 eq) to the solution at room temperature. The choice of acid and its concentration may require optimization depending on the substrate's sensitivity.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM) (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude 2-amino-4-formylpyrimidine can be purified by column chromatography on silica gel or by recrystallization, if necessary.

Causality and Self-Validation: The use of acidic conditions is critical for the hydrolysis of the acetal. The reaction is monitored to ensure complete conversion and to prevent potential side reactions. The neutralization step is crucial to quench the acid and prevent degradation of the product during work-up. The final product's identity and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Synthetic Applications of 2-Amino-4-formylpyrimidine

The resulting 2-amino-4-formylpyrimidine is a bifunctional molecule, presenting a nucleophilic amino group and an electrophilic aldehyde. This duality allows for a wide array of synthetic transformations, making it a valuable precursor for the synthesis of complex heterocyclic systems, particularly in the context of drug discovery.

applications main 2-Amino-4-formylpyrimidine 2-Amino Group 4-Formyl Group sub1 N-Acylation main:f0->sub1 sub2 N-Alkylation main:f0->sub2 sub3 Cyclization Reactions main:f0->sub3 sub4 Reductive Amination main:f1->sub4 sub5 Wittig Reaction main:f1->sub5 sub6 Condensation Reactions (e.g., Knoevenagel) main:f1->sub6

Caption: Synthetic transformations of 2-Amino-4-formylpyrimidine.

Reactions Involving the 4-Formyl Group

The aldehyde functionality is a versatile handle for carbon-carbon and carbon-nitrogen bond formation.

Reductive amination is a powerful method for introducing substituted amino groups, a common strategy in the synthesis of kinase inhibitors and other bioactive molecules.

Materials:

  • 2-Amino-4-formylpyrimidine

  • Primary or secondary amine (1.0-1.2 eq)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN)) (1.5-2.0 eq)

  • Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH))

  • Acetic acid (catalytic amount, if needed)

Procedure:

  • Imine Formation: To a solution of 2-amino-4-formylpyrimidine (1.0 eq) and the desired amine (1.0-1.2 eq) in the chosen solvent, add a catalytic amount of acetic acid if necessary to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add the reducing agent portion-wise to the reaction mixture. Be cautious as some reducing agents may react with protic solvents. STAB is often preferred for its mildness and compatibility with a wider range of functional groups.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the imine intermediate is consumed and the product is formed.

  • Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.

Causality and Self-Validation: The choice of reducing agent is critical. STAB is generally effective and selective for the reduction of the iminium ion in the presence of the aldehyde. The reaction's success is validated by the disappearance of the aldehyde proton and the appearance of new signals corresponding to the alkylated amine in the ¹H NMR spectrum of the purified product.

AmineReducing AgentSolventExpected Product
AnilineSTABDCEN-(phenyl)-1-(2-aminopyrimidin-4-yl)methanamine
MorpholineNaBH₃CNMeOH4-((2-aminopyrimidin-4-yl)methyl)morpholine
BenzylamineSTABDCMN-benzyl-1-(2-aminopyrimidin-4-yl)methanamine

The Wittig reaction allows for the conversion of the aldehyde to an alkene, providing a route to compounds with extended conjugation or specific stereochemistry.

Materials:

  • 2-Amino-4-formylpyrimidine

  • Wittig reagent (phosphonium ylide) (1.1-1.5 eq)

  • Anhydrous solvent (e.g., THF, Diethyl ether)

  • Base (if generating the ylide in situ, e.g., n-Butyllithium, Sodium hydride)

Procedure:

  • Ylide Generation (if necessary): If the ylide is not commercially available, prepare it by deprotonating the corresponding phosphonium salt with a strong base in an anhydrous solvent under an inert atmosphere.

  • Reaction: Add the solution of the ylide to a solution of 2-amino-4-formylpyrimidine in an anhydrous solvent at an appropriate temperature (often 0 °C to room temperature).

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product, dry the organic phase, and concentrate.

  • Purification: Purify the product by column chromatography to separate it from the triphenylphosphine oxide byproduct.

Causality and Self-Validation: The choice of Wittig reagent determines the structure of the resulting alkene. Stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. The formation of the alkene is confirmed by the appearance of vinylic proton signals in the ¹H NMR spectrum.

Reactions Involving the 2-Amino Group

The 2-amino group is a key nucleophilic center that can be readily functionalized.

Acylation of the 2-amino group is a fundamental transformation to introduce amide functionalities, which are prevalent in many pharmaceutical agents.

Materials:

  • 2-Amino-4-formylpyrimidine (or its protected acetal form)

  • Acylating agent (e.g., Acid chloride, Acid anhydride) (1.0-1.2 eq)

  • Base (e.g., Triethylamine, Pyridine)

  • Anhydrous solvent (e.g., DCM, THF)

Procedure:

  • Reaction Setup: Dissolve 2-amino-4-formylpyrimidine (or its acetal) and the base in an anhydrous solvent under an inert atmosphere.

  • Acylation: Add the acylating agent dropwise to the solution, typically at 0 °C, and then allow the reaction to warm to room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer and concentrate.

  • Purification: Purify the product by column chromatography or recrystallization.

Causality and Self-Validation: The use of a base is necessary to neutralize the acid byproduct of the reaction. The reaction can be performed on the acetal-protected starting material to avoid complications with the aldehyde. Successful acylation is confirmed by the appearance of an amide NH proton signal in the ¹H NMR and a carbonyl signal in the ¹³C NMR and IR spectra.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its strategic design, featuring a protected aldehyde and a reactive amino group, opens a gateway to a vast chemical space. By employing the protocols and understanding the chemical principles outlined in this guide, researchers can effectively harness the potential of this intermediate to construct novel and complex molecules with significant potential in medicinal chemistry and beyond. The key to its successful application lies in the selective and sequential manipulation of its functional groups, a strategy that is at the heart of modern synthetic chemistry.

References

  • Altenbach, R. J., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(22), 7145–7157. [Link]
  • European Patent Office. (1999). PREPARATION OF 4,6-DIMETHOXY-2-((PHENOXYCARBONYL)AMINO)-PYRIMIDINE (EP 0815086 B1). [Link]
  • Google Patents. (2015). Preparation method of 2-amino-4, 6-dimethoxy pyrimidine (CN105601574A).
  • Google Patents. (2002). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine (US6365740B1).
  • Heterocyclic Letters. (2021). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 11(2), 221-236. [Link]
  • Kaur, J., et al. (2021). Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Indian Journal of Chemistry - Section B, 60B(1), 123-130. [Link]
  • MDPI. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(16), 4998. [Link]
  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • National Institutes of Health. (1962). Reaction of Several Aminopyrimidines With Formaldehyde. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 66A(1), 65–69. [Link]
  • National Institutes of Health. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 12(10), 1735–1749. [Link]
  • ResearchGate. (2022). (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
  • Sartaj, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. [Link]
  • Stack Exchange. (2020). Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. [Link]
  • Xu, D., et al. (2012). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chinese Chemical Society, 59(5), 621-623. [Link]
  • Zahan, I., et al. (2024). A mini review of pyrimidine and fused pyrimidine marketed drugs. Future Journal of Pharmaceutical Sciences, 10(1), 2. [Link]

Sources

Application Notes & Protocols: 4-(Dimethoxymethyl)pyrimidin-2-amine as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-(dimethoxymethyl)pyrimidin-2-amine. We delve into its role as a versatile building block, highlighting the synthetic utility of its two key functional handles: the 2-amino group, a privileged pharmacophore, and the latent aldehyde functionality masked as a dimethoxymethyl acetal. This guide offers detailed, field-proven protocols for the deprotection and subsequent derivatization of this scaffold, explains the causality behind experimental choices, and contextualizes its application within modern drug discovery programs, particularly in the synthesis of kinase inhibitors.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of medicinal chemistry, the 2-aminopyrimidine core is a highly privileged structure. Its prevalence in numerous FDA-approved drugs and clinical candidates stems from its ability to act as a bioisostere for purines and to form critical hydrogen bond interactions with biological targets.[1] Compounds incorporating this scaffold have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2]

This compound capitalizes on this established pharmacophore by incorporating a synthetically versatile handle: a dimethoxymethyl acetal. This group serves as a stable, protected form of a formyl (aldehyde) group, which is otherwise reactive. This "masked" functionality is a key strategic advantage, allowing chemists to perform modifications on other parts of the molecule, such as the 2-amino group, before unmasking the aldehyde for late-stage diversification. This approach is invaluable for building molecular libraries and systematically exploring Structure-Activity Relationships (SAR).[3]

Physicochemical Properties

A clear understanding of a building block's physical and chemical properties is fundamental to its successful application in synthesis.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 165807-05-6[4][5]
Molecular Formula C₇H₁₁N₃O₂[4][5]
Molecular Weight 169.18 g/mol [4][5]
Appearance Solid (Typical)-
SMILES COC(C1=NC(=NC=C1)N)OC[4]
InChIKey OQINWXZQCAIVNK-UHFFFAOYSA-N[4]

The 2-Aminopyrimidine Core: A Cornerstone in Drug Design

The utility of this compound is anchored in the proven track record of the 2-aminopyrimidine moiety. This scaffold is a cornerstone in the design of kinase inhibitors, a major class of oncology drugs.[6][7] The nitrogen atoms in the pyrimidine ring and the exocyclic amino group are perfectly positioned to act as hydrogen bond donors and acceptors, enabling them to bind to the "hinge" region of the ATP-binding pocket of many kinases.[8] This interaction mimics the binding of the adenine base of ATP, making it a highly effective competitive inhibitor scaffold.

Beyond oncology, 2-aminopyrimidine derivatives have been developed as potent ligands for various other targets, including histamine H4 receptors, highlighting the broad applicability of this structural motif in medicinal chemistry.[9]

G StartNode This compound AminoNode 2-Amino Group (Hinge Binding, Solubilizing Groups) StartNode->AminoNode AcetalNode 4-Dimethoxymethyl Group (Masked Aldehyde) StartNode->AcetalNode AminoChem Amidation, Alkylation, Buchwald-Hartwig Coupling AminoNode->AminoChem Reaction Site 1 AcetalChem Acid-Catalyzed Deprotection AcetalNode->AcetalChem Reaction Site 2 Final Diverse Library of Biologically Active Molecules AminoChem->Final AldehydeNode 2-Aminopyrimidine-4-carbaldehyde AcetalChem->AldehydeNode AldehydeChem Reductive Amination, Wittig Reaction, Condensations AldehydeNode->AldehydeChem AldehydeChem->Final G cluster_0 Kinase ATP Binding Site cluster_1 Hinge Hinge Region (Backbone NH/CO) Pocket1 Hydrophobic Pocket Pocket2 Solvent Front InhibitorCore 2-Aminopyrimidine Core InhibitorCore->Hinge H-Bonds Group1 R¹ Group Group1->Pocket1 Hydrophobic Interaction Group2 R² Group (from Aldehyde) Group2->Pocket2 Solubilizing/ Vector Group

Sources

Application Notes and Protocols: The Electrophilic Reactivity of 4-(Dimethoxymethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

4-(Dimethoxymethyl)pyrimidin-2-amine (CAS No. 165807-05-6) is a highly functionalized pyrimidine derivative that serves as a pivotal intermediate in synthetic organic and medicinal chemistry.[1][2] Its structure uniquely combines several reactive centers: a nucleophilic exocyclic amino group, a π-deficient aromatic ring system, and a latent aldehyde functionality masked as a dimethoxy acetal. This combination allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic systems, including biologically active molecules like pteridines.[3]

This guide provides an in-depth analysis of the reactivity of this compound with common electrophiles. We will explore the regioselectivity of these reactions, present detailed experimental protocols, and discuss the mechanistic rationale behind the observed outcomes.

Part 1: A Profile of Reactivity and Regioselectivity

The reaction of this compound with an electrophile is governed by the relative nucleophilicity of its various atoms. The molecule presents three primary sites for electrophilic attack, each with distinct electronic properties.

  • Exocyclic Amino Group (at C2): This is the most electron-rich and sterically accessible nitrogen atom, making it the primary site for reactions with a wide range of "soft" and "hard" electrophiles, such as acylating and alkylating agents.[4][5][6]

  • Ring Carbon (at C5): The pyrimidine ring is inherently electron-deficient, rendering electrophilic aromatic substitution (S_EAr) challenging.[7] However, the potent electron-donating effect (+M) of the 2-amino group provides significant activation at the C5 position, making substitution feasible with sufficiently reactive electrophiles.[8]

  • Ring Nitrogens (N1 and N3): The lone pairs of the ring nitrogens are integral to the aromatic system, rendering them significantly less nucleophilic than the exocyclic amino group. While reactions at these positions are possible, they typically require specific conditions or prior modification of the substrate.

The dimethoxymethyl group at C4 is stable under neutral and basic conditions but can be readily hydrolyzed to an aldehyde under acidic conditions, a transformation that is central to its use in cyclocondensation reactions.

Figure 1: A reactivity map of this compound highlighting the primary nucleophilic sites for reaction with electrophiles and the latent electrophilic nature of the acetal group.

Part 2: N-Acylation of the 2-Amino Group

Acylation of the exocyclic amino group is a facile and high-yielding reaction, commonly employed to install protecting groups or introduce new functional scaffolds. The reaction proceeds via a standard nucleophilic acyl substitution mechanism.

Causality: The high nucleophilicity of the 2-amino group drives the reaction. Carboxylic acid anhydrides, like acetic anhydride, are excellent reagents for this transformation as they are sufficiently reactive and the acetic acid byproduct is non-interfering.[9] The reaction can often be performed without an auxiliary base, particularly with less basic amines.[9]

Protocol 2.1: Acetylation with Acetic Anhydride

This protocol describes the synthesis of N-(4-(dimethoxymethyl)pyrimidin-2-yl)acetamide.

Materials:

  • This compound (1.0 eq)

  • Acetic Anhydride (1.5 - 2.0 eq)

  • Pyridine (as solvent, or another suitable solvent like acetonitrile)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve this compound in pyridine in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add acetic anhydride dropwise to the cooled solution over 5-10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

ElectrophileReagent ExampleConditionsProduct TypeReference
Acyl HalideAcetyl ChlorideBase (e.g., Et₃N), CH₂Cl₂, 0°C to RTAmide[4]
AnhydrideAcetic AnhydrideReflux or RT, neat or solventAmide[9][10]
AnhydrideEndic AnhydrideSolvent, RTAmido Acid[11]

Table 1: Common acylating agents and conditions for reaction with 2-aminopyrimidines.

Part 3: N-Alkylation of the 2-Amino Group

Alkylation introduces an alkyl substituent on the 2-amino group. This reaction typically proceeds via an S_N2 mechanism with alkyl halides. A significant challenge is preventing over-alkylation to the tertiary amine.

Causality: The reaction requires a base to neutralize the acid (e.g., HBr, HCl) generated during the reaction. The choice of base and reaction conditions is critical to favor mono-alkylation over di-alkylation. Using a stoichiometric amount of the alkylating agent and a non-nucleophilic base can help control the reaction. More advanced methods using alcohols as alkylating agents with transition metal catalysts offer high regioselectivity and are environmentally benign, producing only water as a byproduct.[6]

Protocol 3.1: Mono-alkylation with an Alkyl Halide

This protocol describes a general procedure for the synthesis of a N-alkyl-4-(dimethoxymethyl)pyrimidin-2-amine.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., Benzyl bromide) (1.0 - 1.1 eq)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of this compound in anhydrous DMF, add the base (e.g., K₂CO₃) under an inert atmosphere (e.g., Nitrogen).

  • Reagent Addition: Add the alkyl halide dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50-70 °C and stir for 4-12 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-alkylated product from any di-alkylated byproduct and unreacted starting material.

Part 4: Application in Pteridine Synthesis

A paramount application of 2-aminopyrimidine derivatives is in the construction of the pteridine core, a scaffold found in numerous cofactors (e.g., folic acid, biopterin) and therapeutic agents.[3][12] The synthesis of a pteridine from this compound is a multi-step process that masterfully utilizes the reactivity at both the C5 position and the exocyclic amino group.

The overall strategy involves:

  • C5-Functionalization: Introduction of a nitro group at the activated C5 position via electrophilic aromatic substitution.

  • Reduction: Conversion of the C5-nitro group to a C5-amino group, creating a crucial 2,5-diaminopyrimidine intermediate.

  • Cyclocondensation (Isay Reaction): The in situ hydrolysis of the acetal to an aldehyde, followed by condensation of the resulting 2,5-diamino-4-formylpyrimidine with itself or another component is complex. A more standard and reliable approach is the condensation of the 2,5-diaminopyrimidine intermediate (with the acetal still intact) with a 1,2-dicarbonyl compound.[3][13][14] The acetal can be hydrolyzed at a later stage if the C4-aldehyde is desired.

Pteridine_Synthesis start This compound step1 Nitration at C5 (e.g., HNO₃/H₂SO₄) start->step1 intermediate1 5-Nitro-4-(dimethoxymethyl) pyrimidin-2-amine step1->intermediate1 step2 Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂) intermediate1->step2 intermediate2 5-Amino-4-(dimethoxymethyl) pyrimidin-2-amine step2->intermediate2 step3 Cyclocondensation (Isay Reaction with 1,2-dicarbonyl) intermediate2->step3 product Substituted Pteridine step3->product

Figure 2: Workflow for the multi-step synthesis of a pteridine scaffold starting from this compound.

Protocol 4.1: Two-Step Synthesis of 5-Amino-4-(dimethoxymethyl)pyrimidin-2-amine

Step A: Nitration at C5

  • Caution: Handle nitric and sulfuric acid with extreme care in a fume hood.

  • Add this compound portion-wise to concentrated sulfuric acid at 0 °C.

  • Add a nitrating mixture (concentrated nitric acid in sulfuric acid) dropwise while maintaining the temperature below 10 °C.

  • Stir at low temperature for 1-2 hours, then allow to warm to room temperature and stir for an additional 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., aqueous ammonia or NaOH) to precipitate the product.

  • Filter, wash with cold water, and dry to obtain 5-nitro-4-(dimethoxymethyl)pyrimidin-2-amine.

Step B: Reduction to the Diamine

  • Dissolve the 5-nitro intermediate from Step A in a suitable solvent like ethanol or ethyl acetate.

  • Add a catalyst, such as 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture in a Parr shaker or under a hydrogen balloon at atmospheric pressure until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.

  • Concentrate the filtrate under reduced pressure to yield 5-amino-4-(dimethoxymethyl)pyrimidin-2-amine, which can be used in the subsequent cyclization step.

Conclusion

This compound is a textbook example of a privileged scaffold in organic synthesis. Its reactivity is dominated by the nucleophilic 2-amino group, which readily undergoes acylation and alkylation. Concurrently, the electronic activation provided by this group enables electrophilic substitution at the C5 position, a critical step for further functionalization. The strategic unmasking of the C4-acetal group adds another layer of synthetic utility. By understanding and controlling these distinct reaction pathways, researchers can effectively leverage this compound as a cornerstone for building diverse and complex nitrogen-containing heterocyclic molecules for applications in drug discovery and materials science.

References

  • ResearchGate. (n.d.). Pd(ii)-catalyzed C(5)–H alkylation of 2-aminopyrimidine derivatives.
  • RSC Publishing. (n.d.). Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines. Journal of the Chemical Society C: Organic.
  • ResearchGate. (n.d.). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine.
  • ResearchGate. (2023). Cascade Wolff Rearrangement and Double N‐Acylation: A Cyclization of α‐Diazoketones with 2‐aminopyridines or 3‐aminopyrazoles to Synthesize Fused Pyrimidinediones.
  • YouTube. (2021). Acylation of Amines, Part 2: Other Electrophiles.
  • Google Patents. (n.d.). CN102491949A - Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation.
  • Wiley Online Library. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry.
  • ResearchGate. (2005). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Russian Journal of Organic Chemistry.
  • MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
  • Der Pharma Chemica. (n.d.). Synthesis of pteridines derivatives from different heterocyclic compounds.
  • RSC Publishing. (n.d.). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues.
  • ChemRxiv. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts.
  • ResearchGate. (n.d.). Electrophilic Substitution In Azines.
  • STAX. (n.d.). SYNTHESIS OF PYRROLO[2,3-d]PYRIMIDINES AND PYRAZINO[2,3-d]PYRIMIDINES AND THEIR BIOLOGICAL ACTIVITIES.
  • ACS Publications. (n.d.). Acetylation of Some Aminopyrimidines. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine.
  • PubChem. (n.d.). This compound.
  • ACS Publications. (2022). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. Journal of the American Chemical Society.
  • International Journal for Multidisciplinary Research. (2022). Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives.
  • MDPI. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors.
  • MDPI. (2021). Pushing at the Boundaries of Pterin Chemistry.
  • Wikipedia. (n.d.). Electrophilic amination.
  • ACS Publications. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.
  • ResearchGate. (n.d.). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.
  • PubChem. (n.d.). 4-Amino-5-methoxymethyl-2-methylpyrimidine.
  • MDPI. (n.d.). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides.
  • PubChem. (n.d.). 4-(4-Methoxyphenyl)pyrimidin-2-amine.
  • ResearchGate. (n.d.). 2-Amino-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidines: Synthesis and reactions with electrophilic reagents.
  • ResearchGate. (n.d.). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.

Sources

Application Notes and Protocols for N-Alkylation of 4-(Dimethoxymethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-alkylation of heteroaromatic amines is a cornerstone of medicinal chemistry and drug development. The introduction of alkyl groups onto the nitrogen atoms of pharmacologically active scaffolds can profoundly influence their biological activity, selectivity, and pharmacokinetic properties. 4-(Dimethoxymethyl)pyrimidin-2-amine is a valuable building block in the synthesis of various therapeutic agents, and the ability to selectively functionalize its exocyclic amino group is of significant interest.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-alkylation of this compound. It outlines two robust protocols, discusses the underlying chemical principles, and addresses potential challenges such as regioselectivity and over-alkylation. The information presented herein is grounded in established chemical literature and provides a framework for the successful synthesis and characterization of N-alkylated this compound derivatives.

Chemical Principles and Considerations

The N-alkylation of 2-aminopyrimidines proceeds via a nucleophilic substitution reaction, where the exocyclic amino group acts as the nucleophile and an alkyl halide serves as the electrophile. A key challenge in the N-alkylation of amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine.[1] This can lead to the formation of tertiary amines and even quaternary ammonium salts.[2]

Furthermore, 2-aminopyrimidine derivatives possess multiple potential sites for alkylation: the exocyclic amino group (N-alkylation) and the ring nitrogen atoms (endocyclic alkylation). Selective N-alkylation at the exocyclic amine is generally favored under basic conditions where the exocyclic amine is deprotonated to form a more potent nucleophile. The choice of base, solvent, and reaction temperature are critical parameters to control the selectivity and yield of the desired N-alkylated product.[3]

Experimental Protocols

Two protocols are presented for the N-alkylation of this compound. Protocol 1 utilizes sodium hydride, a strong, non-nucleophilic base, which is highly effective for deprotonating the amine. Protocol 2 employs potassium carbonate, a milder base, which can be advantageous for substrates sensitive to harsher conditions.

Protocol 1: N-Alkylation using Sodium Hydride in DMF

This protocol is highly effective for achieving complete deprotonation of the 2-amino group, thereby promoting efficient alkylation.

Materials:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Sodium Hydride (60% dispersion in mineral oil)Reagent GradeCommercially Available
Alkyl Halide (e.g., Iodomethane, Bromoethane)≥99%Commercially Available
Anhydrous Dimethylformamide (DMF)≥99.8%Commercially Available
Saturated aqueous ammonium chloride (NH₄Cl)ACS GradeCommercially Available
Ethyl acetateHPLC GradeCommercially Available
Brine (Saturated aqueous NaCl)ACS GradeCommercially Available
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica gel for column chromatography60 Å, 230-400 meshCommercially Available

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Safety Precautions:

  • Sodium Hydride is a highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas. Handle sodium hydride in a fume hood under an inert atmosphere (e.g., in a glovebox or using a nitrogen-filled balloon).[4][5][6][7][8] Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves.[5]

  • Alkyl halides are often toxic and volatile. Handle them in a fume hood and wear appropriate PPE.

  • DMF is a potential reproductive toxin. Handle with care in a well-ventilated area.

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere, add this compound (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. The addition of sodium hydride may cause gas evolution (hydrogen). Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[9]

Protocol 2: N-Alkylation using Potassium Carbonate in Acetonitrile

This protocol utilizes a milder base and may be more suitable for sensitive substrates or for researchers wishing to avoid the hazards of sodium hydride.

Materials:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered≥99%Commercially Available
Alkyl Halide (e.g., Iodomethane, Bromoethane)≥99%Commercially Available
Anhydrous Acetonitrile≥99.8%Commercially Available
WaterDeionized-
Ethyl acetateHPLC GradeCommercially Available
Brine (Saturated aqueous NaCl)ACS GradeCommercially Available
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica gel for column chromatography60 Å, 230-400 meshCommercially Available

Step-by-Step Procedure:

  • Preparation: To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask.

  • Alkylation: Add the alkyl halide (1.1-1.5 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by crystallization to obtain the desired N-alkylated product.[9][10]

Reaction Workflow and Mechanism

The N-alkylation of this compound follows a two-step mechanism: deprotonation of the exocyclic amine followed by nucleophilic attack on the alkyl halide.

N_Alkylation_Mechanism cluster_deprotonation Step 1: Deprotonation cluster_alkylation Step 2: Alkylation (SN2) Start This compound Anion Pyrimidinyl Anion (Nucleophile) Start->Anion Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->Start Product N-Alkyl-4-(dimethoxymethyl)pyrimidin-2-amine Anion->Product Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product HalideIon Halide Ion (X⁻) Product->HalideIon Leaving Group Departure

Caption: General mechanism for the N-alkylation of this compound.

Characterization of the Product

The successful synthesis of the N-alkylated product should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation.[11][12] In the 1H NMR spectrum, the appearance of new signals corresponding to the alkyl group and the disappearance of one of the N-H protons of the starting material are indicative of successful alkylation.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the desired product.[11][13]

  • Infrared (IR) Spectroscopy: Changes in the N-H stretching region (around 3300-3500 cm⁻¹) can also indicate the formation of the secondary amine.

Troubleshooting and Side Reactions

IssuePotential CauseSuggested Solution
Low or No Reaction - Insufficiently strong base (for Protocol 2).- Inactive alkyl halide.- Low reaction temperature or short reaction time.- Switch to a stronger base like sodium hydride (Protocol 1).- Use a more reactive alkyl halide (I > Br > Cl).- Increase the reaction temperature and/or time.
Over-alkylation (Formation of di-alkylated product) - Excess alkylating agent.- High reaction temperature.- Use a stoichiometric amount of the alkylating agent (1.0-1.1 eq).- Add the alkylating agent slowly to the reaction mixture.- Perform the reaction at a lower temperature.
Endocyclic Alkylation (Alkylation on ring nitrogens) - Reaction conditions favoring alkylation at the more nucleophilic ring nitrogen.- Use of a strong base to selectively deprotonate the exocyclic amine generally favors N-alkylation. Protecting the endocyclic nitrogens may be necessary in some cases, but is often not required for 2-aminopyrimidines.
Reaction with Solvent (for Protocol 1 with DMF) - Sodium hydride can react with DMF, especially at elevated temperatures.[14]- Maintain a low reaction temperature (0 °C to room temperature) when using NaH in DMF.

Conclusion

The protocols and guidelines presented in this document provide a solid foundation for the successful N-alkylation of this compound. By carefully selecting the appropriate reaction conditions and adhering to the outlined safety precautions, researchers can efficiently synthesize a variety of N-alkylated derivatives for further investigation in drug discovery and development programs. The key to success lies in the judicious choice of base and the control of reaction stoichiometry and temperature to favor selective mono-alkylation at the exocyclic amino group.

References

  • University of California, Santa Barbara. (2012).
  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Sodium Hydride. [Link]
  • Anslyn Group, University of Texas
  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. [Link]
  • Singh, O. M., Singh, S. J., Kim, S.-N., & Lee, S.-G. (2007). Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides.
  • Kaye, I. A., & Kogon, I. C. (1952). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. Recueil des Travaux Chimiques des Pays-Bas, 71(3), 309-317. [Link]
  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. [Link]
  • Feroci, M., Chiarotto, I., d'Agostino, S., & Inesi, A. (2014). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 19(12), 20581–20593. [Link]
  • European Science Publishing. (2024). Reactions of 2-AMINO-6-METHYLPYRIMIDINONES-4 with ALKYL HALIDES C4-C9. European Science Methodical Journal, 2(2). [Link]
  • Roychowdhury, P., Waheed, S., Sengupta, U., Herrera, R. G., & Powers, D. C. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
  • Journal of Chemical Sciences. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco-friendly conditions. Indian Academy of Sciences, 132(1), 78. [Link]
  • Semantic Scholar. (n.d.).
  • Google Patents. (2012). CN102491949A - Method for synthesizing 2-(N-alkyl)
  • ResearchGate. (n.d.).
  • Venturello, P., & Barbero, M. (n.d.). Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
  • Howard, S., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(4), 947-957. [Link]
  • L'helgoua'ch, J.-M., et al. (2007). Chelation-controlled regioselective alkylation of pyrimidine 2′-deoxynucleosides. Tetrahedron, 63(15), 3264-3269. [Link]
  • Kumar, P., et al. (2009). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of organic chemistry, 74(4), 1721-4. [Link]
  • Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?[Link]
  • Al-Ostath, A., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 27(15), 4886. [Link]
  • Roychowdhury, P., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
  • Gribble, G. W., et al. (1978). Reactions of Sodium Borohydride in Acidic Media; VIII. N Alkylation of Aliphatic Secondary Amines with Carboxylic Acids. Synthesis, 1978(10), 763-765. [Link]
  • Atabey, H., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic chemistry, 97, 103700. [Link]
  • Sands, Z. A., et al. (2016). NMR-spectroscopic analysis of mixtures: from structure to function.
  • D'Souza, S., et al. (2016). Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. Journal of molecular biology, 428(4), 731-42. [Link]

Sources

Application Note & Protocols: Synthesis of Substituted Pyrimidines from 4-(Dimethoxymethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its prevalence in biologically active compounds, including anticancer, antiviral, and anti-inflammatory drugs, drives continuous innovation in its synthetic methodologies.[3][4][5] This guide details the strategic use of 4-(Dimethoxymethyl)pyrimidin-2-amine as a versatile starting material for the synthesis of diverse, substituted pyrimidines. The dimethoxymethyl group serves as a stable, protected aldehyde, allowing for selective modifications at other positions of the pyrimidine ring before its facile deprotection to reveal a highly reactive carbaldehyde—a key hub for extensive functionalization. We present detailed protocols for the deprotection and subsequent derivatization through palladium-catalyzed cross-coupling reactions, providing researchers and drug development professionals with a robust toolkit for library synthesis and lead optimization.

Introduction: The Strategic Importance of the Pyrimidine Core

The pyrimidine ring is a privileged heterocyclic motif due to its ability to engage in hydrogen bonding and other critical interactions within biological systems.[6] This has led to its incorporation into numerous FDA-approved drugs.[7] The development of efficient and flexible synthetic routes to create libraries of novel pyrimidine analogues is therefore a high-priority endeavor in drug discovery.

This compound emerges as an exceptionally useful building block. Its primary amine at the 2-position and a protected aldehyde at the 4-position offer orthogonal synthetic handles. The acetal functionality is stable to a wide range of reaction conditions, including those typically employed in palladium-catalyzed cross-coupling, allowing for the initial diversification of the pyrimidine core prior to unmasking the aldehyde for subsequent transformations.

Core Synthetic Strategy: Deprotection to a Key Intermediate

The central strategy revolves around the conversion of the dimethoxymethyl acetal to the corresponding aldehyde. This transformation unlocks a plethora of subsequent chemical modifications. Acetal hydrolysis is typically achieved under acidic conditions, where protonation of an acetal oxygen facilitates the elimination of methanol, leading to a resonance-stabilized oxocarbenium ion that is readily attacked by water.[8][9]

Protocol 1: Synthesis of 2-Aminopyrimidine-4-carbaldehyde

This protocol describes the acid-catalyzed hydrolysis of the dimethoxymethyl acetal to yield the pivotal aldehyde intermediate.

Materials:

  • This compound

  • Acetone

  • 2 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates (silica gel), rotary evaporator.

Procedure:

  • Dissolve this compound (1.0 eq) in acetone (0.2 M concentration) in a round-bottom flask.

  • To the stirring solution, add 2 M HCl (2.0 eq) dropwise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Ethyl Acetate:Hexanes as the eluent. The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully neutralize the reaction mixture by adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2-aminopyrimidine-4-carbaldehyde as a solid, which can be used in the next step without further purification or purified by column chromatography if necessary.

Expert Insight: The use of acetone as a co-solvent enhances the solubility of the starting material. Careful neutralization is critical to prevent any potential side reactions or degradation of the product aldehyde.

Advanced Diversification via Palladium-Catalyzed Cross-Coupling

To access a wider range of functionalized pyrimidines, the starting material can first be halogenated, typically at the C5 position, which is activated for electrophilic substitution. This introduces a handle for powerful palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds—transformations that are fundamental to modern drug discovery.[10][11]

Workflow for Cross-Coupling Reactions

The general workflow involves an initial halogenation step followed by the specific cross-coupling reaction.

G start This compound halogenation 5-Halogenation (e.g., with NBS or NIS) start->halogenation intermediate 2-Amino-5-halo-4-(dimethoxymethyl)pyrimidine halogenation->intermediate suzuki Suzuki Coupling (Ar-B(OH)₂) intermediate->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne) intermediate->sonogashira buchwald Buchwald-Hartwig Amination (R₂NH) intermediate->buchwald prod_suzuki 5-Aryl Product suzuki->prod_suzuki prod_sonogashira 5-Alkynyl Product sonogashira->prod_sonogashira prod_buchwald 5-Amino Product buchwald->prod_buchwald

Caption: General workflow for diversifying the pyrimidine core.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between aryl halides and boronic acids.[12][13] It is exceptionally tolerant of various functional groups, making it a workhorse in medicinal chemistry.[14]

Materials:

  • 2-Amino-5-bromo-4-(dimethoxymethyl)pyrimidine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 2-amino-5-bromo-4-(dimethoxymethyl)pyrimidine, the arylboronic acid, and the base.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the palladium catalyst, followed by the degassed solvent system.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution. Purify the crude product by flash column chromatography on silica gel.

EntryArylboronic AcidCatalyst (mol%)BaseTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃10085
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃9091
33-Pyridylboronic acidPd(PPh₃)₄ (5)K₂CO₃10078

Expert Insight: The choice of palladium catalyst, ligand, and base can significantly impact reaction efficiency.[10] For electron-deficient boronic acids or sterically hindered substrates, using a more active catalyst system like one involving Buchwald's biarylphosphine ligands may be necessary.[15]

Protocol 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the synthesis of aryl alkynes by reacting aryl halides with terminal alkynes, a valuable transformation for generating rigid linkers or pharmacophores in drug candidates.[16][17] The reaction is co-catalyzed by palladium and copper(I).[18]

Materials:

  • 2-Amino-5-iodo-4-(dimethoxymethyl)pyrimidine (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Solvent (e.g., THF or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve 2-amino-5-iodo-4-(dimethoxymethyl)pyrimidine in the chosen solvent in a reaction vessel.

  • Add CuI and the palladium catalyst.

  • Purge the system with an inert gas.

  • Add the base (if using TEA, it can often serve as the solvent as well) followed by the terminal alkyne.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC).

  • Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Expert Insight: The use of a copper co-catalyst is crucial for activating the alkyne but can sometimes lead to undesired alkyne homocoupling (Glaser coupling).[18] Running the reaction under strictly anaerobic conditions helps to minimize this side reaction. Copper-free Sonogashira protocols are also available for sensitive substrates.[17]

Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and a wide range of amines.[11][19] This reaction has revolutionized the synthesis of anilines and related compounds.[20]

Materials:

  • 2-Amino-5-bromo-4-(dimethoxymethyl)pyrimidine (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., Xantphos or BINAP, 4-5 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cs₂CO₃, 1.5 eq)

  • Solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the solvent, followed by 2-amino-5-bromo-4-(dimethoxymethyl)pyrimidine and the amine coupling partner.

  • Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Reactions are typically complete in 6-24 hours.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product via flash column chromatography.

EntryAmineLigandBaseTemp (°C)Yield (%)
1MorpholineXantphosNaOtBu11092
2AnilineBINAPCs₂CO₃10081
3BenzylamineXantphosNaOtBu11088

Expert Insight: The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[19] The choice of ligand is critical; bulky, electron-rich phosphine ligands generally accelerate the rate-limiting reductive elimination step.[21] Strong, non-nucleophilic bases like NaOtBu are often required to deprotonate the amine within the palladium coordination sphere.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed and causes skin and eye irritation.[22] All reactions, especially those involving palladium catalysts, volatile organic solvents, and strong bases, should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This compound serves as a powerful and versatile platform for the synthesis of complex substituted pyrimidines. By leveraging the protected aldehyde functionality, chemists can perform a wide array of modifications, particularly through modern palladium-catalyzed cross-coupling reactions, before revealing the reactive aldehyde for further derivatization. The protocols and insights provided herein offer a robust foundation for researchers in medicinal chemistry and drug discovery to accelerate the development of novel pyrimidine-based therapeutics.

References

  • The Architectural Versatility of Substituted Pyrimidines: A Technical Guide to Their Applications in Drug Discovery. (2025). Benchchem.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. [Link]
  • Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. (2015). PubMed. [Link]
  • Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PMC. [Link]
  • A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. (2025). Benchchem.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). MIT. [Link]
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025).
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). NIH. [Link]
  • Use of Pyrimidine and its Derivative in Pharmaceuticals: A Review. (2021). SciSpace. [Link]
  • Buchwald–Hartwig amin
  • A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. (2013). PMC - PubMed Central. [Link]
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (n.d.). MDPI. [Link]
  • Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... (n.d.).
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.).
  • Sonogashira coupling. (n.d.). Wikipedia. [Link]
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Sonogashira Coupling. (2016). Royal Society of Chemistry. [Link]
  • A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. (2013). PubMed. [Link]
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). MDPI. [Link]
  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025).
  • This compound. (n.d.). PubChem. [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 4-(Dimethoxymethyl)pyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Aminopyrimidine Scaffolds in Modern Drug Discovery

The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous clinically significant therapeutic agents. Its prevalence stems from its ability to engage in key hydrogen bonding interactions with biological targets, particularly protein kinases, making it a cornerstone in the development of targeted cancer therapies and treatments for a range of other diseases. The title compound, 4-(dimethoxymethyl)pyrimidin-2-amine, and its derivatives are valuable intermediates, providing a versatile platform for the synthesis of complex molecular architectures. The dimethoxymethyl group serves as a protected aldehyde, which can be unmasked under specific conditions to allow for further chemical elaboration.

The transition from laboratory-scale synthesis to large-scale production of these vital intermediates presents a unique set of challenges. Issues such as reaction kinetics, heat and mass transfer, impurity profiling, and cost-effectiveness become paramount.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and scalable synthesis of this compound, with a focus on practical, field-proven insights and methodologies.

Strategic Approach to a Scalable Synthesis

A critical analysis of synthetic routes is the first step in designing a process suitable for scale-up. The most convergent and efficient strategy for constructing the 2-aminopyrimidine ring is the condensation of a three-carbon electrophilic synthon with a guanidine source. This approach is favored for its atom economy and the ready availability of starting materials.

For the synthesis of this compound, the logical three-carbon synthon is a protected form of malondialdehyde. 1,1,3,3-Tetramethoxypropane, the bis(dimethyl acetal) of malondialdehyde, is an excellent choice for this role due to its stability and commercial availability.[2][3] Under acidic conditions, it can generate malondialdehyde in situ for the subsequent cyclization reaction.

The proposed and optimized synthetic pathway is a one-pot reaction of 1,1,3,3-tetramethoxypropane with guanidine hydrochloride in the presence of a base. This method avoids the isolation of potentially unstable intermediates and streamlines the manufacturing process.

Visualizing the Synthetic Workflow

The following diagram illustrates the key transformation in the proposed scalable synthesis.

G cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_product Product 1,1,3,3-Tetramethoxypropane 1,1,3,3-Tetramethoxypropane Condensation/Cyclization Condensation/Cyclization 1,1,3,3-Tetramethoxypropane->Condensation/Cyclization Guanidine HCl Guanidine HCl Guanidine HCl->Condensation/Cyclization Base Base Base->Condensation/Cyclization This compound This compound Condensation/Cyclization->this compound

Caption: One-pot synthesis of this compound.

Detailed Protocol for Scale-Up Synthesis

This protocol is designed for a nominal 1 kg scale production of this compound. All operations should be conducted in a well-ventilated fume hood or a controlled reactor system with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantityMoles
1,1,3,3-Tetramethoxypropane102-52-3164.20 g/mol 1.0 kg6.09 mol
Guanidine Hydrochloride50-01-195.53 g/mol 0.64 kg6.70 mol
Sodium Methoxide (30% in Methanol)124-41-454.02 g/mol 1.32 L7.31 mol
Methanol67-56-132.04 g/mol 5.0 L-
Toluene108-88-392.14 g/mol 4.0 L-
Water (Deionized)7732-18-518.02 g/mol 5.0 L-
Saturated Brine Solution--2.0 L-
Equipment
  • 10 L jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.

  • Addition funnel.

  • Vacuum filtration apparatus (e.g., Buchner funnel).

  • Drying oven.

Step-by-Step Procedure
  • Reactor Setup and Inerting:

    • Ensure the reactor is clean and dry.

    • Assemble the reactor with the overhead stirrer, reflux condenser, and temperature probe.

    • Purge the reactor with an inert atmosphere (e.g., nitrogen or argon) to minimize potential side reactions, such as oxidation.[1]

  • Base and Guanidine Hydrochloride Addition:

    • Charge the reactor with 5.0 L of methanol.

    • With gentle stirring, slowly add 1.32 L of sodium methoxide solution (30% in methanol) to the reactor. Note: This addition is exothermic. Maintain the temperature below 30 °C using the reactor's cooling jacket.

    • Once the addition is complete, add 0.64 kg of guanidine hydrochloride in portions to the sodium methoxide solution. Stir the resulting slurry for 30 minutes at room temperature to ensure complete formation of free guanidine.

  • Addition of 1,1,3,3-Tetramethoxypropane and Reaction:

    • Slowly add 1.0 kg of 1,1,3,3-tetramethoxypropane to the reactor via the addition funnel over a period of 1-2 hours. Rationale: Controlled addition is crucial to manage the reaction exotherm.[1]

    • After the addition is complete, heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]

    • TLC Conditions:

      • Mobile Phase: Ethyl acetate/Hexane (e.g., 70:30)

      • Stationary Phase: Silica gel

      • Visualization: UV light (254 nm)

    • HPLC Conditions:

      • Column: C18 reverse-phase

      • Mobile Phase: Acetonitrile/Water gradient

      • Detection: UV at 254 nm

    • The reaction is considered complete when the starting material (1,1,3,3-tetramethoxypropane) is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

    • To the resulting slurry, add 4.0 L of toluene and 5.0 L of water.

    • Stir the biphasic mixture vigorously for 15 minutes.

    • Separate the aqueous layer. Extract the aqueous layer with toluene (2 x 1.0 L).

    • Combine the organic layers and wash with saturated brine solution (2.0 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or a low-melting solid.

  • Purification:

    • The crude product can be purified by crystallization or chromatography. For large-scale operations, crystallization is often preferred for its efficiency and cost-effectiveness.[5][6]

    • Crystallization Protocol:

      • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and heptane).

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

      • Dry the purified product in a vacuum oven.

    • Chromatographic Purification (if necessary):

      • Due to the basic nature of the amino group, which can lead to strong binding and peak tailing on standard silica gel, it is advisable to use deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina for normal-phase chromatography.[7]

Process Optimization and Scale-Up Considerations

Transitioning from the lab to a pilot plant or full-scale manufacturing requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Visualizing Optimization Logic

G Scale-Up Goal Scale-Up Goal Maximize Yield Maximize Yield Scale-Up Goal->Maximize Yield Minimize Impurities Minimize Impurities Scale-Up Goal->Minimize Impurities Ensure Safety Ensure Safety Scale-Up Goal->Ensure Safety Optimize Cost Optimize Cost Scale-Up Goal->Optimize Cost Process Parameters Process Parameters Stoichiometry Stoichiometry Process Parameters->Stoichiometry Temperature Temperature Process Parameters->Temperature Reaction Time Reaction Time Process Parameters->Reaction Time Mixing Efficiency Mixing Efficiency Process Parameters->Mixing Efficiency Solvent Choice Solvent Choice Process Parameters->Solvent Choice Stoichiometry->Maximize Yield Stoichiometry->Minimize Impurities Temperature->Maximize Yield Temperature->Minimize Impurities Temperature->Ensure Safety Reaction Time->Maximize Yield Reaction Time->Minimize Impurities Mixing Efficiency->Maximize Yield Mixing Efficiency->Minimize Impurities Solvent Choice->Maximize Yield Solvent Choice->Optimize Cost

Sources

Application Notes & Protocols: Strategic Utilization of 4-(Dimethoxymethyl)pyrimidin-2-amine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

4-(Dimethoxymethyl)pyrimidin-2-amine (CAS: 165807-05-6; Mol. Formula: C₇H₁₁N₃O₂) is a versatile bifunctional building block crucial in the fields of medicinal chemistry and drug development.[1][2] Its structure features two key reactive sites: a nucleophilic 2-amino group and a latent aldehyde at the 4-position, protected as a dimethyl acetal. This unique arrangement allows for sequential and site-selective modifications, making it an invaluable intermediate for constructing complex molecular architectures, particularly substituted pyrimidine scaffolds found in numerous bioactive agents.[3][4]

The dimethoxymethyl group serves as a stable protecting group for the highly reactive formyl (aldehyde) moiety. It is resilient to basic, nucleophilic, and many organometallic conditions, thereby allowing for selective functionalization of the 2-amino group. Subsequent deprotection under acidic conditions unmasks the aldehyde, opening a gateway for a second wave of chemical transformations.

This guide provides an in-depth exploration of the primary reaction conditions for this compound, focusing on the strategic manipulation of its functional groups. We will detail field-proven protocols for N-arylation via Buchwald-Hartwig amination and for the deprotection and subsequent derivatization of the aldehyde, explaining the causal relationships behind the selection of reagents and conditions.

Part 1: Selective Functionalization of the 2-Amino Group

The 2-amino group on the pyrimidine ring behaves as a classic nucleophile, analogous to an aniline. It is readily functionalized through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, to form C-N bonds. This reaction is a cornerstone of modern medicinal chemistry for synthesizing aryl and heteroaryl amines.[5][6]

Key Application: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination enables the coupling of the 2-amino group with a variety of aryl or heteroaryl halides (or triflates). The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high yields and preventing side reactions. The acetal at the C4 position remains stable under these typically basic conditions.

The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[7][8]

Buchwald-Hartwig_Amination_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound G N-Aryl-4-(dimethoxymethyl) pyrimidin-2-amine Process Pd-Catalyzed C-N Coupling B Aryl Halide (Ar-X) or Aryl Triflates C Pd Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) C->Process D Phosphine Ligand (e.g., Xantphos, XPhos) D->Process E Base (e.g., NaOtBu, Cs₂CO₃) E->Process F Solvent (e.g., Toluene, Dioxane) F->Process Process->G High Yield caption Workflow for Buchwald-Hartwig N-Arylation. Acetal_Hydrolysis_Pathway A 4-(Dimethoxymethyl) pyrimidin-2-amine (Acetal) C Oxocarbenium Ion Intermediate A->C Protonation & -MeOH B Acid Catalyst (H⁺) + Water (H₂O) B->A D 2-Aminopyrimidine -4-carbaldehyde (Aldehyde) C->D H₂O Attack & -MeOH, -H⁺ E Further Reactions: - Reductive Amination - Condensation - Wittig Reaction D->E Unmasked Reactivity caption Deprotection pathway from acetal to aldehyde.

Sources

Catalytic Strategies for the Functionalization of 4-(Dimethoxymethyl)pyrimidin-2-amine: A Synthetic Chemist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, 4-(Dimethoxymethyl)pyrimidin-2-amine stands out as a highly versatile and strategic building block. Its structure is deceptively simple, yet it harbors a wealth of synthetic potential, primarily due to two key reactive centers: the nucleophilic 2-amino group and a latent aldehyde functionality masked as a dimethoxymethyl acetal. The 2-aminopyrimidine scaffold is a privileged motif found in a multitude of biologically active compounds and approved therapeutics, making it a cornerstone for drug discovery programs.[1][2]

This guide provides an in-depth exploration of the catalytic systems essential for unlocking the synthetic utility of this valuable intermediate. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into catalyst selection, reaction mechanisms, and practical laboratory protocols. The aim is to equip researchers, scientists, and drug development professionals with the authoritative knowledge required to confidently and efficiently incorporate this compound into their synthetic campaigns. We will dissect three principal classes of transformations: palladium-catalyzed N-arylation, acid-catalyzed deprotection and subsequent derivatization, and palladium-catalyzed C-H functionalization.

Chapter 1: Palladium-Catalyzed Cross-Coupling at the 2-Amino Group (Buchwald-Hartwig Amination)

The formation of a carbon-nitrogen bond between an aromatic ring and the 2-amino group is arguably the most common and powerful transformation applied to this substrate. The Buchwald-Hartwig amination has revolutionized this field, offering a mild and general method that supplants harsher, traditional techniques like nucleophilic aromatic substitution.[3]

Expertise & Experience: The "Why" Behind the Method

The direct arylation of the 2-amino group on the electron-deficient pyrimidine ring is challenging via classical methods. The Buchwald-Hartwig reaction circumvents these limitations by employing a palladium catalyst that navigates a catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination. The success of this reaction is not solely dependent on the palladium precursor but is critically dictated by the choice of phosphine ligand and base.

  • The Palladium Precursor: Sources like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used. They serve as precursors to the active Pd(0) catalyst, which initiates the catalytic cycle.[4]

  • The Ligand: This is the most critical parameter. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates both the oxidative addition and the final reductive elimination steps. For electron-rich, heterocyclic amines like our substrate, sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or chelating ligands like Xantphos are often superior. They promote the formation of the monomeric, active catalytic species and prevent the formation of unreactive off-cycle dimers.[1][3]

  • The Base: A strong, non-nucleophilic base is required to deprotonate the coordinated amine within the catalytic cycle, forming the palladium-amido complex that is primed for reductive elimination. Sodium tert-butoxide (NaOtBu) is a common choice, though other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly in polar solvents.[5]

Application Protocol 1.1: N-Arylation of this compound

This protocol describes a general procedure for the Buchwald-Hartwig amination using an aryl bromide as the coupling partner.

Materials:

  • This compound (1.0 eq)

  • Aryl Bromide (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the aryl bromide, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and Xantphos.

  • Solvent Addition: Add the anhydrous solvent via syringe. The typical reaction concentration is 0.1 M to 0.5 M.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Presentation: Catalyst System Performance
Catalyst Precursor (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Typical Yield Range (%)Reference Insight
Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene11075-95Excellent for a broad range of aryl bromides.[1]
Pd(OAc)₂ (3)BINAP (4.5)Cs₂CO₃ (2.0)1,4-Dioxane10070-90Bidentate ligands can prevent catalyst deactivation.[3]
PdCl₂(dppf) (5)-K₂CO₃ (2.0)DMF12060-85An alternative system, sometimes requiring higher temperatures.
Visualization: Catalytic Cycle and Workflow

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(L_n)-X Pd0->OA_Complex Oxidative Addition Amine_Coord [Ar-Pd(II)(L_n)(RNH₂)]+X- OA_Complex->Amine_Coord + RNH₂ Amido_Complex Ar-Pd(II)(L_n)-NHR Amine_Coord->Amido_Complex - Base-H+X- Amido_Complex->Pd0 Reductive Elimination Product Ar-NHR Amido_Complex->Product ArX Ar-X ArX->OA_Complex RNH2 RNH₂ RNH2->Amine_Coord Base Base Base->Amine_Coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow_BH start Start | Add Reagents: - Aminopyrimidine - Aryl Halide - Base inert Establish Inert Atmosphere (Ar/N₂) start->inert catalyst Add Catalyst: - Pd Precursor - Ligand inert->catalyst solvent Add Anhydrous Solvent catalyst->solvent heat Heat and Stir (100-110 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Work-up (EtOAc / H₂O) monitor->workup purify Dry, Concentrate, & Purify workup->purify end End | Isolated Product purify->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

Chapter 2: Unmasking the Aldehyde: Acid-Catalyzed Acetal Hydrolysis

The 4-(dimethoxymethyl) group is a stable protecting group for a formyl (aldehyde) moiety. This stability under neutral and basic conditions is a key synthetic advantage, allowing for modifications at the 2-amino position without affecting the C4 substituent. However, under acidic conditions, this group is readily hydrolyzed to reveal the highly reactive 4-formyl-pyrimidin-2-amine.[6][7]

Expertise & Experience: Controlling the Reaction

Acetal hydrolysis is a reversible equilibrium-driven process.[8] The mechanism involves protonation of one of the methoxy oxygens, followed by the loss of methanol to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water and subsequent deprotonation yields a hemiacetal, which undergoes a similar acid-catalyzed sequence to release the second molecule of methanol and form the final aldehyde.

To drive the reaction to completion, Le Châtelier's principle is leveraged by using a large excess of water. The choice of acid catalyst can range from strong mineral acids like HCl to organic acids like p-toluenesulfonic acid (p-TsOH), depending on the substrate's sensitivity.

Application Note 2.1: Tandem Reactions for Fused Heterocycles

The true power of this deprotection lies in its use in tandem or one-pot sequences. The in situ generated aldehyde is a potent electrophile, perfectly positioned to react with a variety of nucleophiles to construct fused pyrimidine systems, which are of significant interest in medicinal chemistry.[9][10] For instance, condensation with an active methylene compound like malononitrile, catalyzed by a base such as piperidine, can lead to the formation of pyrido[2,3-d]pyrimidine scaffolds.

Application Protocol 2.2: One-Pot Deprotection and Knoevenagel Condensation

This protocol describes the synthesis of a substituted pyrido[2,3-d]pyrimidine via a one-pot deprotection-condensation sequence.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.2 eq)

  • Ethanol

  • 6M Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Deprotection: Dissolve this compound in ethanol in a round-bottom flask. Add a few drops of 6M HCl and stir at room temperature.

  • Monitoring: Monitor the hydrolysis to 2-amino-4-formylpyrimidine by TLC or LC-MS. This step is usually complete within 1-4 hours.

  • Neutralization (Optional but Recommended): Once the deprotection is complete, carefully add a saturated solution of sodium bicarbonate until the pH is approximately neutral. This step prevents unwanted side reactions with the acid-sensitive reagents in the next step.

  • Condensation: To the solution containing the intermediate aldehyde, add malononitrile followed by a catalytic amount of piperidine.

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and stir.

  • Monitoring: Monitor the formation of the fused product by TLC or LC-MS. A precipitate often forms as the reaction proceeds. The reaction is typically complete in 2-6 hours.

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the mixture and purify the residue by column chromatography or recrystallization.

Visualization: Tandem Reaction Pathway

Tandem_Reaction Start 4-(Dimethoxymethyl) pyrimidin-2-amine Intermediate 2-Amino-4-formyl pyrimidine Start->Intermediate Step 1: Acid-Catalyzed Hydrolysis (H₃O⁺) Final_Product Fused Pyrido[2,3-d]pyrimidine Intermediate->Final_Product Step 2: Base-Catalyzed Condensation (+ Malononitrile, Piperidine)

Caption: Pathway for one-pot synthesis of fused pyrimidines.

Chapter 3: Palladium-Catalyzed C-H Functionalization of the Pyrimidine Ring

Directly converting C-H bonds into C-C or C-X bonds is a frontier in organic synthesis, offering atom-economical routes to complex molecules. For 2-aminopyrimidines, the amino group can act as an endogenous directing group, guiding a palladium catalyst to selectively functionalize the C5 position of the pyrimidine ring.[11]

Expertise & Experience: Navigating the Challenges

While powerful, C-H activation on nitrogen-containing heterocycles is not without its challenges. The lone pairs on the ring nitrogens can coordinate strongly to the palladium catalyst, leading to catalyst poisoning and shutting down reactivity.[12] Overcoming this requires careful tuning of the reaction conditions.

  • Catalyst System: The reaction often employs a Pd(II) source like Pd(OAc)₂.

  • Oxidant: An oxidant, such as Ag₂CO₃ or benzoquinone, is typically required to regenerate the active Pd(II) catalyst.

  • Directing Group Assistance: The N-H of the 2-amino group can form a five-membered palladacycle intermediate, which positions the catalyst for C-H cleavage at the adjacent C5 position. This regioselectivity is a key advantage of this approach.

Application Protocol 3.1: C5-Arylation of the Pyrimidine Ring

This protocol provides a representative procedure for the direct C5-arylation of a 2-aminopyrimidine derivative. Note: This reaction may require N-alkylation of the 2-amino group to achieve optimal directing group capacity, as the N-H bond can be reactive under some conditions.

Materials:

  • N-Alkyl-4-(dimethoxymethyl)pyrimidin-2-amine (1.0 eq)

  • Aryl Iodide (1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (10 mol%)

  • Silver Carbonate (Ag₂CO₃) (2.0 eq)

  • Pivalic Acid (PivOH) (30 mol%)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Vessel Preparation: In a sealed reaction tube, combine the N-alkylated aminopyrimidine substrate, aryl iodide, Pd(OAc)₂, Ag₂CO₃, and pivalic acid.

  • Solvent Addition: Add anhydrous 1,4-dioxane.

  • Reaction Execution: Seal the tube tightly and place it in a preheated oil bath at 120 °C. Stir vigorously for 24-48 hours.

  • Monitoring: Monitor the reaction by LC-MS. Due to the heterogeneous nature of the mixture, ensure representative sampling.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble silver salts.

  • Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography on silica gel to isolate the C5-arylated product.

Visualization: C-H Activation Decision Logic

CH_Activation_Logic Start Desired Modification? N_Arylation N-Arylation of 2-Amino Group Start->N_Arylation C-N Bond C5_Arylation C5-Arylation of Pyrimidine Ring Start->C5_Arylation C-C Bond (Ring) C4_Deriv Derivatization at C4 Position Start->C4_Deriv C-C/C-N Bond (Sidechain) Path1 Use Buchwald-Hartwig Amination Protocol N_Arylation->Path1 Path2 Use C-H Activation Protocol C5_Arylation->Path2 Path3 Use Acid-Catalyzed Deprotection Protocol C4_Deriv->Path3

Sources

The Strategic Application of 4-(Dimethoxymethyl)pyrimidin-2-amine in Combinatorial Chemistry for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Pyrimidine Scaffold and the Versatility of a Masked Aldehyde

In the landscape of modern drug discovery, the pyrimidine nucleus stands out as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its prevalence stems from its ability to engage in various biological interactions, particularly hydrogen bonding, which is crucial for target binding. The 2-aminopyrimidine core, in particular, is a cornerstone in the design of a wide range of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3][4]

This application note delves into the strategic use of a highly versatile building block, 4-(dimethoxymethyl)pyrimidin-2-amine , in the realm of combinatorial chemistry. The key to its utility lies in the dimethoxymethyl group, a stable acetal that serves as a masked aldehyde. This protecting group strategy allows for the selective unmasking of a reactive aldehyde functionality at a desired stage of a multi-step synthesis, paving the way for the rapid generation of diverse molecular libraries. This approach is central to combinatorial chemistry, a discipline that accelerates the discovery of new drug candidates by systematically and rapidly synthesizing large numbers of different but structurally related molecules.[2][5]

This guide will provide detailed protocols and the underlying scientific rationale for the use of this compound in the construction of compound libraries, focusing on two powerful diversification reactions: reductive amination and the Pictet-Spengler reaction.

Core Chemistry: Unmasking the Reactive Aldehyde

The foundational step in utilizing this compound is the deprotection of the dimethoxymethyl acetal to reveal the 2-amino-4-formylpyrimidine core. Acetal hydrolysis is a classic and reliable transformation typically achieved under acidic conditions.[6] The choice of acid and solvent is critical to ensure efficient conversion without unwanted side reactions on the electron-rich 2-aminopyrimidine ring.

Deprotection_Workflow

Protocol 1: Acid-Catalyzed Deprotection of this compound

This protocol describes a standard procedure for the hydrolysis of the dimethoxymethyl acetal to the corresponding aldehyde.

Rationale: The reaction proceeds via protonation of one of the acetal oxygen atoms, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a second molecule of methanol yields the aldehyde. A co-solvent like Tetrahydrofuran (THF) is used to ensure the solubility of the starting material.

Parameter Condition Justification
Starting Material This compound1.0 equivalent
Solvent THF/Water (e.g., 4:1 v/v)THF ensures solubility of the organic substrate, while water is required for the hydrolysis.
Acid Catalyst 2M Hydrochloric Acid (HCl)Provides the necessary protons to catalyze the hydrolysis. Other acids like trifluoroacetic acid (TFA) can also be used.[7]
Temperature Room Temperature to 50 °CMild heating can accelerate the reaction. Higher temperatures should be avoided to prevent potential side reactions.
Reaction Time 2 - 12 hoursMonitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up Neutralization with a weak base (e.g., NaHCO₃ solution) and extraction.Quenches the acid and allows for the isolation of the aldehyde product.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).

  • Add 2M aqueous HCl (e.g., 2.0 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 40-50 °C if necessary and monitor the progress by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-4-formylpyrimidine.

  • The crude product can often be used directly in the next step or purified by column chromatography if required.

Library Generation Strategy 1: Reductive Amination

Reductive amination is a powerful and versatile method for the formation of C-N bonds, converting a carbonyl group into an amine via an intermediate imine.[8][9] This reaction is exceptionally well-suited for combinatorial chemistry as it allows for the introduction of a wide variety of amine building blocks, leading to a highly diverse library of compounds.[10][11]

Reductive_Amination_Workflow

Protocol 2: Parallel Reductive Amination for Library Synthesis

This protocol is designed for the parallel synthesis of a library of 4-(aminomethyl)pyrimidin-2-amine derivatives in a multi-well plate format.

Rationale: The reaction typically proceeds in one pot. The aldehyde and amine first form an imine (or an iminium ion under acidic conditions), which is then reduced by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent as it is selective for the reduction of imines in the presence of aldehydes and is tolerant of a wide range of functional groups.[10] A small amount of acetic acid can catalyze the imine formation.

Parameter Condition Justification
Aldehyde 2-Amino-4-formylpyrimidine1.0 equivalent
Amine Building Blocks Diverse primary and secondary amines1.1 - 1.2 equivalents
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Anhydrous conditions are preferred to favor imine formation.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)1.5 equivalents. Mild and selective for imine reduction.
Catalyst (optional) Acetic Acid (AcOH)A catalytic amount can accelerate imine formation, especially with less nucleophilic amines.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.
Reaction Time 12 - 24 hoursVaries depending on the reactivity of the amine.
Work-up Quenching with aqueous base and liquid-liquid extraction or solid-phase extraction (SPE).To isolate and purify the library members.

Step-by-Step Methodology for Parallel Synthesis:

  • To each well of a 96-well plate, add a solution of 2-amino-4-formylpyrimidine in anhydrous DCM.

  • Add a solution of each unique amine building block to the corresponding well.

  • If desired, add a catalytic amount of acetic acid to each well.

  • Allow the plate to shake at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride to each well.

  • Seal the plate and allow it to shake at room temperature for 12-24 hours.

  • Quench the reactions by adding a saturated aqueous solution of sodium bicarbonate to each well.

  • The products can be isolated by liquid-liquid extraction or by passing the reaction mixtures through a suitable solid-phase extraction cartridge.

  • The resulting library of compounds can be analyzed by LC-MS to confirm identity and purity.

Library Generation Strategy 2: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline or a related heterocyclic system.[12][13] When tryptamine or its derivatives are used, this reaction leads to the formation of the tetrahydro-β-carboline scaffold, a core structure in many alkaloids and pharmacologically active compounds.[14]

Pictet_Spengler_Workflow

Protocol 3: Pictet-Spengler Reaction for Fused Heterocyclic Library Synthesis

This protocol describes the synthesis of a library of pyrimidine-fused tetrahydro-β-carbolines.

Rationale: The reaction is initiated by the formation of an iminium ion from the aldehyde and the tryptamine derivative under acidic conditions. The electron-rich indole ring then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution to form the new heterocyclic ring.[15] The electron-withdrawing nature of the pyrimidine ring may require slightly stronger acidic conditions or longer reaction times compared to reactions with electron-rich aldehydes.[16]

Parameter Condition Justification
Aldehyde 2-Amino-4-formylpyrimidine1.0 equivalent
β-Arylethylamine Tryptamine or substituted tryptamines1.0 - 1.1 equivalents
Solvent Dichloromethane (DCM) or TolueneAnhydrous conditions are crucial.
Acid Catalyst Trifluoroacetic Acid (TFA)1.1 - 2.0 equivalents. A strong acid is often required to promote the cyclization.[15]
Temperature Room Temperature to RefluxThe optimal temperature depends on the reactivity of the substrates.
Reaction Time 12 - 48 hoursMonitored by TLC or LC-MS.
Work-up Neutralization with a base and extraction.To isolate the final products.

Step-by-Step Methodology:

  • In a clean, dry reaction vessel, dissolve the tryptamine derivative (1.0 eq) in anhydrous DCM.

  • Add the 2-amino-4-formylpyrimidine (1.0 eq) to the solution.

  • Cool the mixture in an ice bath and add trifluoroacetic acid (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-48 hours, monitoring its progress by TLC. Gentle heating may be required for less reactive substrates.

  • Once the reaction is complete, dilute the mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired pyrimidine-fused tetrahydro-β-carboline.

Conclusion: A Versatile Tool for Drug Discovery

This compound is a powerful and versatile building block for combinatorial chemistry. Its ability to serve as a stable precursor to the reactive 2-amino-4-formylpyrimidine allows for a modular and efficient approach to the synthesis of diverse compound libraries. The protocols outlined in this application note for deprotection, reductive amination, and the Pictet-Spengler reaction provide a solid foundation for researchers and drug development professionals to explore the vast chemical space around the privileged 2-aminopyrimidine scaffold. The resulting libraries of novel compounds are valuable assets in the quest for new therapeutic agents, particularly in the development of next-generation kinase inhibitors.

References

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  • Zhang, J., Ji, Z., Chen, G., Wang, G., Wu, W., Li, J., ... & Huang, W. (2016). Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. Bioorganic & Medicinal Chemistry, 24(16), 3628-3640. [Link]
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Sources

Application Note: High-Throughput Screening to Identify Novel Kinase Inhibitors Using 4-(Dimethoxymethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening Pyrimidine Scaffolds

The pyrimidine nucleus is a foundational heterocyclic structure in medicinal chemistry, forming the core of essential biological molecules like DNA and RNA.[1][2] Its structural versatility and ability to form key hydrogen bonds have established it as a "privileged scaffold" in drug discovery.[3] Pyrimidine-based compounds have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][3][4] A significant number of FDA-approved drugs, particularly protein kinase inhibitors, incorporate the pyrimidine motif, highlighting its importance in developing targeted therapeutics.[2][3]

This application note describes a comprehensive high-throughput screening (HTS) workflow to investigate the biological activity of 4-(Dimethoxymethyl)pyrimidin-2-amine (CAS No. 165807-05-6), a novel, uncharacterized pyrimidine-containing compound.[5][6][7] Given the prevalence of the pyrimidine core in kinase inhibitors, a hypothetical screening campaign against Epidermal Growth Factor Receptor (EGFR), a well-validated cancer target, will be detailed.[8] Overexpression or hyperactivation of EGFR is a known driver in several cancers, making it a prime target for therapeutic intervention.[8]

We will outline a robust, automated HTS protocol using a luminescence-based kinase assay, followed by data analysis, hit validation, and dose-response studies. The objective is to provide researchers with a detailed, field-proven guide for assessing novel small molecules like this compound in a drug discovery context.

Principles of High-Throughput Screening (HTS)

HTS is a cornerstone of modern drug discovery, enabling the rapid and automated testing of millions of chemical or biological compounds against a specific biological target.[9] The primary goal is to identify "hits"—compounds that modulate the target's activity in a desired manner.[10] This process integrates robotics, liquid handling devices, sensitive detectors, and powerful data analysis software to accelerate the initial stages of drug discovery.[10][11][12]

A typical HTS workflow involves several key stages:

  • Assay Development & Validation: Creating a robust, miniaturized, and automated biological test (assay) that is relevant to the disease target.[][14]

  • Library Preparation: Assembling and formatting large collections of small molecules for screening.[15][16]

  • Automated Screening: Executing the assay with the compound library using robotic systems.[12][16]

  • Data Analysis & Hit Identification: Analyzing the large datasets to identify statistically significant hits and eliminate false positives.[16]

The quality and reliability of an HTS assay are paramount. A statistical parameter known as the Z'-factor is widely used to quantify assay quality, with a value between 0.5 and 1.0 indicating an excellent assay suitable for screening.[17][18][19]

graph HTS_Workflow { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Figure 1. General High-Throughput Screening (HTS) Workflow.

Experimental Protocols: Screening for EGFR Kinase Inhibition

This section details the protocols for a complete HTS campaign, from initial assay validation to hit characterization. We will use a luminescence-based kinase assay that measures ATP consumption, a common and robust method for screening kinase inhibitors.[20][21][22][23] The principle is straightforward: as the kinase transfers phosphate from ATP to a substrate, ATP is depleted. A luciferase-based reagent is then used to measure the remaining ATP, producing a light signal that is inversely proportional to kinase activity.[23][24]

Materials and Reagents
ReagentSupplier ExamplePurpose
This compoundCyclicPharmaTest Compound (CAS 165807-05-6)[5]
Recombinant Human EGFR KinaseBPS BioscienceEnzyme Target[8]
Poly (Glu, Tyr) 4:1 peptidePromegaKinase Substrate[25]
Kinase-Glo® Max Luminescent Assay ReagentPromegaATP detection and luminescence signal generation[8]
StaurosporineSigma-AldrichPositive Control (Potent, non-specific kinase inhibitor)
ATP, 10 mM SolutionSigma-AldrichCo-substrate for kinase reaction
Kinase Assay BufferBPS BioscienceProvides optimal pH and ionic strength for enzyme activity[26]
DMSO, AnhydrousSigma-AldrichSolvent for compounds
384-well, low-volume, white, solid-bottom platesCorningAssay plates for luminescence measurements
Protocol 1: Assay Validation and Z'-Factor Determination

Before initiating the full screen, the assay must be validated to ensure it is robust and reproducible.[27] This is achieved by running the assay with only positive and negative controls to determine the Z'-factor.

Step-by-Step Methodology:

  • Plate Layout: Designate half of a 384-well plate for negative controls (maximum signal) and the other half for positive controls (minimum signal).

    • Negative Control (100% Activity): Contains EGFR kinase, substrate, ATP, and DMSO vehicle (typically 1% final concentration).[26]

    • Positive Control (0% Activity): Contains EGFR kinase, substrate, ATP, and a high concentration of Staurosporine (e.g., 10 µM final concentration).

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare a 2X Kinase/Substrate Master Mix in Kinase Assay Buffer containing EGFR kinase and Poly(Glu,Tyr) substrate at 2X the final desired concentration.

    • Prepare a 4X ATP solution.

    • Prepare 4X control solutions: 4% DMSO in buffer (for negative control) and 40 µM Staurosporine in 4% DMSO/buffer (for positive control).

  • Assay Execution (Automated Liquid Handler):

    • Dispense 5 µL of 4X control solutions to the appropriate wells.

    • Dispense 10 µL of the 2X Kinase/Substrate Master Mix to all wells.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by dispensing 5 µL of 4X ATP solution to all wells.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate and the Kinase-Glo® Max reagent to room temperature.

    • Add 20 µL of Kinase-Glo® Max reagent to all wells.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read luminescence on a compatible plate reader (e.g., PHERAstar FSX).[10]

  • Z'-Factor Calculation:

    • Calculate the mean (µ) and standard deviation (σ) for both the positive (p) and negative (n) controls.

    • Apply the Z'-factor formula:

      
      
      
    • An acceptable assay must have a Z'-factor ≥ 0.5.[17][18][28]

Protocol 2: Primary High-Throughput Screen

Once the assay is validated, the primary screen of the compound library, including this compound, can proceed.

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic liquid handler, transfer a small volume (e.g., 20 nL) of each library compound from the stock plates to the 384-well assay plates. This includes this compound, typically at a final screening concentration of 10 µM.

  • Control Allocation: Dedicate specific columns on each plate for positive (Staurosporine) and negative (DMSO) controls. This is critical for plate-to-plate normalization and quality control.[9]

  • Assay Execution: Follow the same steps as in Protocol 1 (steps 3 and 4), adding the kinase/substrate mix, initiating with ATP, and finally adding the detection reagent.

  • Data Analysis and Hit Selection:

    • Normalization: For each plate, calculate the percentage of inhibition for each compound well using the plate's own controls: % Inhibition = 100 * (1 - \frac{(Signal_{compound} - \mu_{pos})}{( \mu_{neg} - \mu_{pos})})

    • Hit Criteria: A common threshold for primary hits is a percentage inhibition value greater than three standard deviations from the mean of the sample field (i.e., all test compounds). A simpler cutoff, such as ≥50% inhibition, can also be used.

Hit Confirmation and Characterization

Compounds identified as "hits" in the primary screen require further validation to confirm their activity and rule out artifacts. This is a multi-step process.

graph Hit_Validation_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Figure 2. Hit Confirmation and Validation Cascade.

Protocol 3: Dose-Response and IC₅₀ Determination

For confirmed hits like this compound, the next step is to determine their potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).[29][30][31] The IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%.[32]

Step-by-Step Methodology:

  • Serial Dilution: Prepare a serial dilution series of the hit compound. A common approach is a 10-point, 3-fold dilution series, starting from a high concentration (e.g., 100 µM).

  • Assay Execution: Perform the EGFR kinase assay as described previously, but with the different concentrations of the inhibitor. Include no-inhibitor (DMSO) and high-concentration Staurosporine controls.

  • Data Plotting and Analysis:

    • Calculate the percentage inhibition for each concentration.

    • Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

    • Fit the data to a four-parameter logistic (sigmoidal) curve using software like GraphPad Prism. The equation is typically:

      
      
      
    • The IC₅₀ is the concentration (X) at which the response (Y) is halfway between the top and bottom plateaus of the curve.[30][33]

Data Presentation: Hypothetical Dose-Response Results

The following table and corresponding curve illustrate hypothetical results for this compound against EGFR.

Concentration (µM)log[Concentration]% Inhibition (Mean)
100.00-4.098.5
33.33-4.4895.2
11.11-4.9588.1
3.70-5.4375.4
1.23-5.9151.3
0.41-6.3924.6
0.14-6.8510.1
0.05-7.304.5
0.02-7.702.1
0.00-0.0
Table 1: Hypothetical dose-response data for this compound.

From this data, a non-linear regression analysis would yield a calculated IC₅₀ value of approximately 1.2 µM . This would classify this compound as a moderately potent hit worthy of further investigation and lead optimization.

Conclusion and Future Directions

This application note provides a comprehensive, structured protocol for using high-throughput screening to assess the inhibitory potential of a novel compound, this compound, against the EGFR kinase. The workflow emphasizes the critical importance of assay validation through Z'-factor determination, systematic primary screening, and robust hit confirmation, culminating in potency determination via IC₅₀ calculation.

A confirmed hit from this workflow, such as our hypothetical result for this compound, would become the starting point for a medicinal chemistry program. Future steps would include:

  • Selectivity Profiling: Screening the compound against a panel of other kinases to determine its specificity.

  • Mechanism of Action Studies: Investigating whether the inhibition is competitive with ATP, the substrate, or allosteric.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the hit compound to improve potency and other drug-like properties.[34]

  • Cell-Based Assays: Validating the compound's activity in a cellular context by measuring its effect on EGFR signaling and cancer cell proliferation.

By following these rigorous and validated protocols, researchers can effectively leverage HTS to uncover novel biological activities for uncharacterized small molecules and accelerate the journey from initial hit to lead candidate.

References

  • Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed.
  • A real-time bioluminescent HTS method for measuring protein kinase activity influenced neither by ATP concentration nor by luciferase inhibition. PubMed.
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed.
  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Institutes of Health (NIH).
  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Synmatter.
  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central.
  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad.
  • Z-factors. BIT 479/579 High-throughput Discovery.
  • Luminescent Assay Kits. BPS Bioscience.
  • On HTS: Z-factor. The HTS Blog.
  • What is High-Throughput Screening (HTS)?. LabKey.
  • An Overview of High Throughput Screening. The Scientist.
  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience.
  • High-throughput screening (HTS). BMG LABTECH.
  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics | Oxford Academic.
  • Z-factor. Wikipedia.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health (NIH).
  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research.
  • This compound. PubChem.
  • Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications.
  • HTS Assay Validation. NCBI Bookshelf.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Cellix.
  • Resources for Assay Development and High Throughput Screening. MSU Drug Discovery.
  • Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery.
  • High-Throughput Screening (HTS). Malvern Panalytical.
  • Strategies for Small Molecule Library Design. PubMed.
  • High-throughput screening. Wikipedia.
  • Guidelines for HTRF technology in EGFR kinase assay. ResearchGate.
  • EGFR Kinase Assay Kit. BPS Bioscience.
  • Strategies for the screening of small molecule libraries. ResearchGate.
  • Drug dose-response data analysis. Towards Data Science.
  • Dose–Response Curves and the Determination of IC 50 and EC 50 Values. ResearchGate.
  • Chemi-Verse™ EGFR Kinase Assay Kit. BPS Bioscience.
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health (NIH).

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Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 2-Amino-4-(dimethoxymethyl)-5-arylpyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note provides a detailed protocol for the synthesis of 5-aryl-4-(dimethoxymethyl)pyrimidin-2-amine derivatives. Pyrimidine scaffolds are of significant interest to medicinal chemists and drug development professionals due to their prevalence in a wide range of biologically active compounds.[2][3] This guide offers a comprehensive, step-by-step procedure, explains the rationale behind key experimental choices, and provides methods for reaction monitoring, product purification, and characterization, ensuring a reliable and reproducible workflow for researchers.

Introduction and Reaction Principle

The palladium-catalyzed Suzuki-Miyaura coupling reaction facilitates the synthesis of biaryl compounds, styrenes, and conjugated dienes by coupling an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[4][5] The reaction is valued for its mild conditions, the commercial availability of reagents, and the low toxicity of its boron-containing byproducts.[6]

The catalytic cycle is generally understood to involve three primary steps:[1][7]

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.

  • Transmetalation: A base activates the organoboron compound (R²-B(OR)₂), forming a boronate species. This species then transfers its organic group (R²) to the Pd(II) complex, displacing the halide.[5]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the new C-C bond in the desired product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The presence of the 2-amino group and the dimethoxymethyl acetal on the pyrimidine ring requires careful selection of reaction conditions to achieve high yields and avoid side reactions. The protocol herein is optimized for substrates like 5-bromo-4-(dimethoxymethyl)pyrimidin-2-amine, a common precursor for this type of transformation.

Catalytic Cycle Diagram

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X (Palladacycle) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [R²-B(OR)₂OH]⁻ (from R²-B(OR)₂ + Base) diaryl_pd_complex R¹-Pd(II)L₂-R² transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Product R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents

Table 1: Reagent List
ReagentFormulaM.W.Typical Amount (for 1 mmol scale)Role
5-Bromo-4-(dimethoxymethyl)pyrimidin-2-amineC₇H₁₀BrN₃O₂248.081.0 equiv (248 mg)Electrophile
Arylboronic Acid (e.g., Phenylboronic Acid)C₆H₇BO₂121.931.2 equiv (146 mg)Nucleophile
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.563-5 mol% (35-58 mg)Catalyst
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.0-3.0 equiv (276-415 mg)Base
1,4-DioxaneC₄H₈O₂88.11~4 mLSolvent
Deionized WaterH₂O18.02~1 mLCo-Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As neededExtraction Solvent
Brine (Saturated NaCl solution)NaCl(aq)-As neededAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As neededDrying Agent
Silica GelSiO₂60.08As neededChromatography

Detailed Experimental Protocol

This protocol describes the coupling of 5-bromo-4-(dimethoxymethyl)pyrimidin-2-amine with an arylboronic acid. The procedure must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.[2][8]

Step 1: Reaction Setup
  • Place a magnetic stir bar into a flame-dried Schlenk flask or a microwave reaction vessel.

  • To the flask, add 5-bromo-4-(dimethoxymethyl)pyrimidin-2-amine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0-3.0 equiv).[2]

  • Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).[8][9]

  • Seal the flask with a rubber septum or screw cap.

Step 2: Degassing and Solvent Addition
  • Evacuate the flask under vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Prepare a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio). Degassing can be achieved by bubbling argon through the solvent mixture for 15-20 minutes.

  • Using a syringe, add the degassed solvent mixture to the reaction flask.[2]

Step 3: Reaction Execution
  • Conventional Heating: Lower the flask into an oil bath preheated to 80-90 °C.[9] Stir the reaction vigorously for 12-24 hours.

  • Microwave Irradiation (Alternative): Place the sealed microwave vessel into the microwave reactor. Heat the mixture to 100-150 °C for 15-30 minutes.[2][10] Microwave heating can dramatically reduce reaction times.[11][12]

Step 4: Reaction Monitoring
  • Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Prepare a TLC plate using silica gel.

  • Use a solvent system such as Hexane:Ethyl Acetate (e.g., 1:1 ratio) to develop the plate.

  • Visualize the spots under UV light (254 nm).[8] The disappearance of the starting aryl bromide spot and the appearance of a new, typically more polar, product spot indicates reaction progress.

Work-up and Purification

  • Once the reaction is complete, allow the mixture to cool to room temperature.[8]

  • Dilute the reaction mixture with ethyl acetate (~20 mL).

  • Wash the organic mixture with water (2 x 15 mL) and then with brine (1 x 15 mL) to remove the base and other inorganic impurities.

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[8]

  • The resulting crude product should be purified by flash column chromatography on silica gel.[2] A gradient elution system, for example, starting with 100% hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Add Reactants, Base, Catalyst to Schlenk Flask seal 2. Seal Flask and Purge with Inert Gas (Ar/N₂) reagents->seal solvents 3. Add Degassed Dioxane/Water seal->solvents heat 4. Heat Reaction (Conventional or Microwave) solvents->heat monitor 5. Monitor by TLC heat->monitor cool 6. Cool and Dilute with Ethyl Acetate monitor->cool If complete wash 7. Aqueous Wash (Water & Brine) cool->wash dry 8. Dry and Concentrate wash->dry purify 9. Purify via Column Chromatography dry->purify characterize 10. Characterize Product (NMR, MS, HPLC) purify->characterize

Sources

Application Notes & Protocols: 4-(Dimethoxymethyl)pyrimidin-2-amine as a Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. As a fundamental component of nucleobases like cytosine, thymine, and uracil, nature itself has validated its biological importance.[1][2] This privileged scaffold is present in numerous FDA-approved drugs, demonstrating a remarkable spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4][5] The synthetic tractability of the pyrimidine core allows for precise, multi-vector structural modifications, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties.[5]

Among the various classes of pyrimidine derivatives, the 2-aminopyrimidine moiety has emerged as a particularly powerful "hinge-binding" motif, especially in the development of protein kinase inhibitors.[6][7] This is due to its ability to mimic the adenine base of ATP, forming critical hydrogen bond interactions within the kinase ATP-binding pocket.[8][9]

This guide focuses on a specific, highly versatile building block: 4-(Dimethoxymethyl)pyrimidin-2-amine (CAS: 165807-05-6).[10][11] The strategic placement of two distinct functional handles—a nucleophilic 2-amino group and a protected aldehyde at the 4-position—makes this scaffold an ideal starting point for the construction of diverse chemical libraries aimed at a multitude of biological targets. The dimethoxymethyl group serves as a stable acetal, which can be readily deprotected under mild acidic conditions to unmask a reactive aldehyde, opening a gateway to a host of subsequent chemical transformations.

Part 1: Physicochemical Properties and Synthetic Versatility

The power of this compound lies in its dual reactivity. The scaffold offers two primary, orthogonal sites for chemical elaboration, allowing for a combinatorial approach to library synthesis.

PropertyValueSource
Molecular Formula C₇H₁₁N₃O₂PubChem[10][11]
Molecular Weight 169.18 g/mol PubChem[10][11]
CAS Number 165807-05-6PubChem[10]
Key Functional Groups 1. 2-Amino (Nucleophilic) 2. 4-Dimethoxymethyl (Protected Aldehyde)N/A
Reactivity at the 2-Amino Position

The exocyclic amino group at the C2 position is a versatile handle for introducing substituents that can occupy key pockets in a target protein. Common derivatization strategies include:

  • Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form C-N bonds with aryl or heteroaryl halides.

  • Nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic systems.

  • Amide bond formation with carboxylic acids or acid chlorides.

  • Urea/thiourea formation with isocyanates or isothiocyanates.

Reactivity at the 4-Position (Post-Deprotection)

The dimethoxymethyl group is a stable protecting group for the formyl (aldehyde) functionality. Its deprotection unmasks a highly reactive group for diversification.

  • Deprotection: Mild acidic hydrolysis efficiently converts the acetal to the corresponding 2-aminopyrimidine-4-carbaldehyde.

  • Post-Deprotection Chemistry:

    • Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH(OAc)₃) to generate diverse amine side chains. This is a robust and widely used method for library synthesis.

    • Wittig Reaction: Formation of alkenes.

    • Aldol Condensation: C-C bond formation.

    • Oxidation/Reduction: Conversion to a carboxylic acid or an alcohol, respectively.

The following diagram illustrates the primary synthetic pathways available from this scaffold.

G cluster_main Synthetic Utility of this compound scaffold This compound c2_derivatization C2-Amino Derivatization (e.g., Buchwald-Hartwig, Amidation) scaffold->c2_derivatization R-X, Pd catalyst deprotection Acetal Deprotection (Mild Acid) scaffold->deprotection H₃O⁺ product1 C2-Substituted Library c2_derivatization->product1 dual_product Dual-Functionalized Library c2_derivatization->dual_product product1->deprotection aldehyde 2-Aminopyrimidine-4-carbaldehyde deprotection->aldehyde c4_functionalization C4-Aldehyde Functionalization (e.g., Reductive Amination) aldehyde->c4_functionalization R'R''NH, Reducing Agent product2 C4-Substituted Library c4_functionalization->product2 c4_functionalization->dual_product product2->c2_derivatization

Caption: Key synthetic routes from the this compound scaffold.

Part 2: Application in Kinase Inhibitor Design

Protein kinases are a major class of drug targets, particularly in oncology.[8] The 2-aminopyrimidine scaffold is a well-established "hinge-binder" that anchors inhibitors into the ATP-binding site of many kinases.[6] It typically forms one or two hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen atoms of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[7][9]

Derivatives of this compound are ideally suited for this application:

  • C2-Substituents: Modifications at the 2-amino position can be directed toward the solvent-exposed region or other nearby pockets to enhance potency and selectivity.

  • C4-Substituents: After deprotection, the C4 position can be modified to target the ribose-binding pocket or deeper hydrophobic regions of the kinase active site.

G cluster_kinase 2-Aminopyrimidine as a Kinase Hinge Binder inhibitor 2-Aminopyrimidine Scaffold hinge_nh Hinge Backbone (NH) inhibitor->hinge_nh H-Bond hinge_co Hinge Backbone (C=O) inhibitor->hinge_co H-Bond r1_group R1 Group (from C4 position) inhibitor->r1_group r2_group R2 Group (from C2-amino) inhibitor->r2_group gatekeeper Gatekeeper Residue r1_group->gatekeeper Targets hydrophobic_pocket Hydrophobic Pocket r1_group->hydrophobic_pocket solvent_front Solvent Front r2_group->solvent_front Targets

Caption: Interaction of a 2-aminopyrimidine scaffold with the kinase hinge region.

Structure-Activity Relationship (SAR) Insights

A focused library derived from the scaffold can rapidly generate SAR data. The following table presents a hypothetical SAR for a series of Polo-like Kinase 4 (PLK4) inhibitors, a target where aminopyrimidine cores have proven effective.[12]

CompoundR¹ at C4 (via Reductive Amination)R² at C2 (via Buchwald-Hartwig)PLK4 IC₅₀ (nM)Cell Proliferation IC₅₀ (MCF-7, μM)[12]
1a -CH₂-(4-morpholinyl)Phenyl31.25.6
1b -CH₂-(4-morpholinyl)3-aminophenyl17.42.1
1c -CH₂-(4-methylpiperazin-1-yl)3-aminophenyl8.90.9
1d -CH₂-(pyrrolidin-1-yl)3-aminophenyl22.53.4
1e -CH₂-(4-morpholinyl)3-(methylamino)phenyl6.70.5

SAR Interpretation:

  • C4 Position: The basic nitrogen in the C4 sidechain appears beneficial. The 4-methylpiperazine (1c) provides a slight improvement over morpholine (1b), potentially due to pKa or improved interactions.

  • C2 Position: Introducing a hydrogen bond donor (3-amino group) on the R² phenyl ring (1b vs 1a) significantly improves potency, likely by forming an additional interaction in the active site.[12]

  • Synergy: Further modification of the C2 substituent's amino group (1e vs 1b) yields the most potent compound, suggesting this vector points toward a region where additional interactions can be optimized.

Part 3: Experimental Protocols

These protocols provide a framework for the synthesis and evaluation of novel compounds derived from this compound.

Protocol 1: Acetal Deprotection of the Scaffold

Objective: To generate 2-aminopyrimidine-4-carbaldehyde, the key intermediate for C4 functionalization.

Materials:

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • 2M Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in THF (0.2 M concentration) in a round-bottom flask.

  • Add 2M HCl (2.0 eq) dropwise to the stirring solution at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours. Causality Note: The acid catalyzes the hydrolysis of the acetal to the aldehyde and protonated amine.

  • Once the starting material is consumed, carefully neutralize the reaction mixture by adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude 2-aminopyrimidine-4-carbaldehyde is often used in the next step without further purification.

Protocol 2: C4 Derivatization via Reductive Amination

Objective: To synthesize a library of C4-substituted analogs (e.g., Compound 1b from the SAR table).

Materials:

  • Crude 2-aminopyrimidine-4-carbaldehyde (from Protocol 1)

  • Desired primary or secondary amine (e.g., Morpholine, 1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM) or Dichloroethane (DCE), anhydrous

  • Acetic acid (catalytic amount, optional)

Procedure:

  • To a solution of crude 2-aminopyrimidine-4-carbaldehyde (1.0 eq) in anhydrous DCM, add the desired amine (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation. Causality Note: This initial condensation is the prerequisite for reduction.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture. Safety Note: The addition may be slightly exothermic.

  • Let the reaction stir at room temperature for 12-18 hours. Monitor by LC-MS for the disappearance of the aldehyde/imine intermediate and the appearance of the product.

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM) to yield the pure C4-derivatized product.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the IC₅₀ value of synthesized compounds against a target kinase (e.g., PLK4). This protocol is based on the Promega ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human PLK4 enzyme

  • Suitable peptide substrate and ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds dissolved in 100% DMSO

  • 384-well white assay plates

Workflow:

G cluster_workflow Kinase Assay Workflow prep 1. Compound Plating (Serial Dilution in DMSO, then add to plate) add_kinase 2. Add Kinase/Substrate Mix (Enzyme + Peptide Substrate in Buffer) prep->add_kinase add_atp 3. Initiate Reaction (Add ATP Solution) add_kinase->add_atp incubate1 4. Kinase Reaction (Incubate at RT, e.g., 60 min) add_atp->incubate1 stop_reaction 5. Stop & Deplete ATP (Add ADP-Glo™ Reagent) incubate1->stop_reaction incubate2 6. ADP Conversion (Incubate at RT, 40 min) stop_reaction->incubate2 detect 7. Signal Generation (Add Kinase Detection Reagent) incubate2->detect incubate3 8. Signal Stabilization (Incubate at RT, 30 min) detect->incubate3 read 9. Read Luminescence incubate3->read analyze 10. Data Analysis (Calculate % Inhibition, Plot IC₅₀ Curve) read->analyze

Caption: Step-by-step workflow for an in vitro luminescence-based kinase assay.

Procedure:

  • Compound Preparation: Create a serial dilution series (e.g., 10-point, 3-fold dilutions) of the test compounds in 100% DMSO.

  • Assay Plating: Transfer a small volume (e.g., 25 nL) of the compound dilutions to a 384-well assay plate using an acoustic dispenser. Include DMSO-only wells (100% activity control) and no-enzyme wells (background control).

  • Kinase Reaction: a. Prepare a master mix of kinase and substrate in kinase buffer. Add this mix (e.g., 5 µL) to the wells containing the compounds. b. Prepare an ATP solution in kinase buffer. Add this solution (e.g., 5 µL) to all wells to start the reaction. The final DMSO concentration should be ≤1%. c. Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: a. Add ADP-Glo™ Reagent (10 µL) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Causality Note: This step is crucial to prevent the remaining ATP from interfering with the luminescence signal. b. Add Kinase Detection Reagent (20 µL) to convert the ADP generated by the kinase into ATP, which then drives a luciferase reaction. c. Incubate for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: a. Subtract the background signal (no-enzyme control) from all wells. b. Calculate the percent inhibition relative to the DMSO-only controls. c. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

References

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021).
  • Preparation method of 4-amino-2, 6-dimethoxypyrimidine. (Patent).
  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2025).
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). MDPI. [Link]
  • Recent Advances in Pyrimidine-Based Drugs. (2022).
  • Synthesis and Bioactivities Study of Novel Pyridylpyrazol Amide Derivatives Containing Pyrimidine Motifs. (2018).
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]
  • A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE. [Link]
  • The discovery of 4-(3-pentylamino)-2,7-dimethyl-8-(2-methyl-4-methoxyphenyl)-pyrazolo-[1 ,5-a]-pyrimidine: a corticotropin-releasing factor (hCRF1) antagonist. (2000). PubMed. [Link]
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2021). MDPI. [Link]
  • PREPARATION OF 4,6-DIMETHOXY-2-((PHENOXYCARBONYL)AMINO)-PYRIMIDINE. (Patent).
  • 2-Aminopyrimidine.
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023).
  • This compound.
  • Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. (2008). PubMed. [Link]
  • Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. (2011).
  • Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A. (2019).
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. [Link]
  • Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. (2021). PubMed Central. [Link]
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances. [Link]
  • New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air. [Link]
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). PubMed Central. [Link]
  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. (2018).
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. [Link]
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing. [Link]
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). PubMed. [Link]
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021).
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

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The Pivotal Role of 4-(Dimethoxymethyl)pyrimidin-2-amine in Modern Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Key Intermediate

In the competitive landscape of agrochemical research and development, the identification and utilization of versatile chemical intermediates are paramount to the discovery of novel and effective crop protection agents. 4-(Dimethoxymethyl)pyrimidin-2-amine emerges as a significant building block, primarily in the synthesis of advanced herbicides and potentially novel fungicides. Its pyrimidine core is a well-established pharmacophore in a multitude of commercial agrochemicals, valued for its ability to interact with various biological targets.

This technical guide provides an in-depth exploration of the applications of this compound in the agrochemical sector. We will delve into its primary role in the synthesis of sulfonylurea herbicides, supported by a detailed, representative synthetic protocol. Furthermore, we will explore its potential in the development of new fungicidal compounds, complete with a standardized in vitro assay protocol for efficacy screening. This document is designed to equip researchers with the foundational knowledge and practical methodologies to leverage the potential of this important chemical intermediate.

Part 1: Application in the Synthesis of Sulfonylurea Herbicides

The most prominent application of 2-aminopyrimidine derivatives, such as this compound, is in the synthesis of sulfonylurea herbicides.[1][2][3] This class of herbicides is renowned for its high efficacy at low application rates, broad weed control spectrum, and good crop selectivity. They act by inhibiting the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[4]

The 2-amino group on the pyrimidine ring serves as a crucial nucleophile for coupling with a sulfonyl isocyanate or a related reactive intermediate, forming the characteristic sulfonylurea bridge. The substituents on the pyrimidine ring, in this case, the 4-(dimethoxymethyl) group, play a vital role in modulating the herbicidal activity, selectivity, and soil persistence of the final molecule.

Generalized Synthetic Workflow

The synthesis of a sulfonylurea herbicide from this compound typically follows a convergent synthesis strategy. The core of this process is the coupling of the pyrimidine amine with a suitably substituted sulfonyl chloride or isocyanate.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Dimethoxymethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Dimethoxymethyl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Addressing Low Yield

Low product yield is one of the most common frustrations in multi-step organic synthesis. This section is structured to help you diagnose and resolve specific issues you may encounter during the preparation of this compound.

Problem: Very Low or No Product Formation Observed by TLC/LC-MS

You've set up the reaction, let it run for the prescribed time, but analysis of the crude mixture shows predominantly starting materials with little to no desired product.

Potential Causes & Step-by-Step Solutions:

  • Inactive Guanidine: Guanidine is a strong base and readily reacts with atmospheric carbon dioxide to form guanidinium carbonate, a salt that is significantly less nucleophilic and can alter the optimal pH of the reaction.

    • Solution Protocol:

      • Use Fresh Guanidine: Whenever possible, use guanidine from a freshly opened container.

      • Prepare Guanidine Free Base In Situ: If you are using a salt like guanidine hydrochloride, you must generate the free base immediately before use. A common method is to react guanidine hydrochloride with a strong base like sodium methoxide (NaOMe) in an anhydrous alcohol (e.g., methanol). The stoichiometry is critical; use a slight excess of the base to ensure full conversion.

      • Verify Base Activity: If you suspect your base (e.g., NaOMe) has degraded, test its activity on a small scale or use a freshly prepared solution.

  • Degraded 1,3-Dielectrophile Precursor: The synthesis often employs a precursor that generates the reactive 1,3-dicarbonyl species in situ, such as 1,1,3,3-tetramethoxypropane or a Bredereck-type reagent like tert-Butoxy-bis(dimethylamino)methane.[1][2] These reagents can degrade upon prolonged storage.

    • Solution Protocol:

      • Check Purity: Assess the purity of the precursor by NMR or GC-MS before use.

      • Purify if Necessary: Distill liquid precursors under reduced pressure if impurities are detected.

      • Consider a More Reactive Synthon: Reagents like N,N-Dimethylformamide dimethyl acetal (DMF-DMA) or Bredereck's reagent can be highly effective for constructing the pyrimidine ring from active methylene compounds and may offer a more reliable alternative.[3]

  • Suboptimal Reaction Conditions: The condensation is highly sensitive to temperature and solvent.

    • Solution Protocol:

      • Ensure Anhydrous Conditions: Water can hydrolyze the intermediates and interfere with the base. Use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (Nitrogen or Argon).[4]

      • Optimize Temperature: While heating is often required to drive the cyclization, excessive temperatures can lead to decomposition of starting materials or products. Monitor the reaction by TLC to find the optimal balance. A temperature range of 70-90 °C is often a good starting point for these types of condensations.[5]

Problem: Reaction Stalls or Remains Incomplete

The reaction starts, product begins to form, but then the reaction seems to stop, leaving a significant amount of starting material even after extended reaction times.

Potential Causes & Step-by-Step Solutions:

  • Insufficient Base: The reaction consumes a base. If guanidine hydrochloride is used, at least two equivalents of a strong base are needed: one to neutralize the HCl and one to catalyze the condensation.

    • Solution Protocol:

      • Re-evaluate Stoichiometry: Carefully check your calculations. Ensure you are using at least a stoichiometric amount of base relative to the guanidine salt.

      • Staged Addition: Consider adding the base in portions. Add the first equivalent to generate the free base, and then add the catalytic portion once the condensation partner is introduced.

  • Formation of a Stable, Unreactive Intermediate: The reaction can sometimes stall at an open-chain intermediate (e.g., the product of Michael addition) if the subsequent cyclization and dehydration steps are energetically unfavorable under the current conditions.

    • Solution Protocol:

      • Increase Temperature: Gently increasing the reflux temperature (if possible by switching to a higher-boiling solvent) can provide the activation energy needed for cyclization.

      • Change the Base/Solvent System: The choice of base can be critical. Sodium ethoxide in ethanol might offer different reactivity compared to sodium methoxide in methanol.

Problem: Significant Formation of Side Products

Your TLC or LC-MS shows multiple spots/peaks, indicating that your starting materials are being consumed but are forming undesired products, thus lowering the yield of the target molecule.

Potential Causes & Step-by-Step Solutions:

  • Hydrolysis of the Dimethoxymethyl Acetal: The dimethoxymethyl group is an acetal, which is stable under basic and neutral conditions but is highly sensitive to acid.[6] If the reaction pH inadvertently becomes acidic (even locally), the acetal will hydrolyze to the corresponding aldehyde. This aldehyde can then undergo self-condensation or other unwanted reactions.

    • Solution Protocol:

      • Strict pH Control: Ensure the reaction medium remains basic throughout. If using guanidine hydrochloride, ensure the neutralizing base is added before or concurrently with the reactants.

      • Buffered System: In sensitive cases, using a buffered system can prevent pH fluctuations.

      • Acid-Free Work-up: During the work-up, avoid acidic quenches (e.g., NH4Cl or dilute HCl) until the product is safely in an organic layer. Use water or brine for initial washes.[7]

  • Self-Condensation of the Dicarbonyl Component: 1,3-dicarbonyl compounds or their equivalents can self-condense under basic conditions, leading to polymeric materials or defined side products.[8]

    • Solution Protocol:

      • Control Order of Addition: Slowly add the dicarbonyl precursor to the mixture of guanidine and base. This keeps the concentration of the dicarbonyl low at any given time, favoring the reaction with guanidine over self-condensation.

      • Lower Reaction Temperature: Side reactions often have a higher activation energy. Running the reaction at the lowest possible temperature that still allows for product formation can significantly improve selectivity.

Problem: Product is Lost During Work-up or Purification

The reaction appears successful in the crude analysis, but the final isolated yield is poor.

Potential Causes & Step-by-Step Solutions:

  • Product Solubility in Aqueous Layer: The 2-aminopyrimidine core is basic and can be protonated, forming a salt that is soluble in water, especially if the aqueous layer is even slightly acidic.

    • Solution Protocol:

      • Basify Before Extraction: Ensure the pH of the aqueous layer is neutral to basic (pH 8-9) before extracting with an organic solvent. Use a base like sodium carbonate or dilute sodium hydroxide.

      • Use a More Polar Solvent: If the product has moderate polarity, solvents like ethyl acetate or dichloromethane may not be sufficient. Consider extractions with a solvent mixture like CHCl3/IPA (3:1).

      • Back-Extraction: If an acidic wash was necessary to remove basic impurities, re-basify the acidic aqueous layer and extract it again to recover any dissolved product.

  • Degradation on Silica Gel: The amine group on the product can interact strongly with the acidic silica gel used in column chromatography, leading to streaking, poor separation, and sometimes decomposition.

    • Solution Protocol:

      • Deactivate Silica: Pre-treat the silica gel with a small amount of triethylamine (e.g., 1% v/v in the eluent) or ammonia (by flushing the column with a solvent mixture containing NH4OH) to neutralize acidic sites.[9]

      • Alternative Purification: Attempt purification by recrystallization if the crude product is sufficiently pure. A solvent system like ethanol/water or ethyl acetate/hexanes may be effective.

      • Use Alumina: Basic or neutral alumina can be a better stationary phase for purifying basic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most prevalent method is a condensation reaction between a source of guanidine and a suitable 1,3-dielectrophile precursor.[10] A highly effective precursor is a protected malonaldehyde derivative, such as 3-(dimethylamino)-1,1-dimethoxyprop-2-en-1-one, which reacts with guanidine under basic conditions (e.g., NaOMe in MeOH) to form the pyrimidine ring in a single step. This approach avoids handling unstable intermediates.

Q2: How critical is the choice of base for this synthesis?

The choice of base is paramount. It must be strong enough to deprotonate any guanidine salt and catalyze the condensation but not so harsh as to cause degradation.

BaseCommon SolventAdvantagesConsiderations
Sodium Methoxide (NaOMe) MethanolHighly effective, readily available.Must be handled under anhydrous conditions.
Sodium Ethoxide (NaOEt) EthanolSimilar to NaOMe, allows for higher reflux temp.Can promote transesterification with ester groups.
Potassium tert-Butoxide THF, t-BuOHVery strong, non-nucleophilic base.Can be too aggressive, leading to side reactions.
DBU Acetonitrile, THFStrong, non-nucleophilic organic base.Can be difficult to remove during work-up.

Q3: My precursor is 1,1,3,3-tetramethoxypropane. What special precautions should I take?

1,1,3,3-tetramethoxypropane does not react directly. It must first be hydrolyzed under controlled acidic conditions to generate malondialdehyde in situ. However, the target product contains an acid-sensitive acetal. Therefore, a direct one-pot reaction is not feasible. The synthesis would require a multi-step sequence where the pyrimidine ring is formed first, potentially yielding 4-methyl-pyrimidin-2-amine, followed by functionalization at the 4-position, which is a much more complex route. It is highly recommended to use a precursor that already contains the dimethoxymethyl moiety.

Q4: Can I use microwave irradiation to speed up the reaction?

Yes, microwave-assisted synthesis can be very effective for this type of cyclocondensation.[11] It can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal degradation byproducts. Start with a temperature screen from 100-150 °C for short durations (5-20 minutes) to find the optimal conditions.

Visual Diagrams

General Reaction Mechanism

The synthesis follows a classical condensation-cyclization pathway.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration Guanidine Guanidine Open-Chain Adduct Open-Chain Adduct Guanidine->Open-Chain Adduct + 1,3-Dielectrophile Cyclized Intermediate Cyclized Intermediate Open-Chain Adduct->Cyclized Intermediate Final Product Final Product Cyclized Intermediate->Final Product - H2O

Caption: Key steps in the formation of the 2-aminopyrimidine ring.

Troubleshooting Workflow for Low Yield

Use this decision tree to systematically diagnose the cause of low yield.

G cluster_SM Starting Material Issues cluster_Reaction Reaction Issues cluster_Workup Post-Reaction Issues Start Low Yield Observed Check_SM Analyze Starting Materials (TLC, NMR, Freshness) Start->Check_SM Check_Reaction Analyze Crude Reaction Mixture (TLC, LC-MS) Start->Check_Reaction Check_Workup Evaluate Work-up & Purification Start->Check_Workup SM_OK Materials OK Check_SM->SM_OK No Issues SM_Bad Impure/Degraded SMs Check_SM->SM_Bad Problem Found Reaction_Incomplete Incomplete Conversion Check_Reaction->Reaction_Incomplete Reaction_SideProducts Multiple Side Products Check_Reaction->Reaction_SideProducts Workup_Loss Product Lost in Aqueous Phase Check_Workup->Workup_Loss Purification_Loss Product Lost on Column Check_Workup->Purification_Loss Action_Purify Action: Purify or Replace SMs SM_Bad->Action_Purify Action_Conditions Action: Optimize Temp/Time/Base Reaction_Incomplete->Action_Conditions Action_pH Action: Strict pH Control, Change Addition Order Reaction_SideProducts->Action_pH Action_Workup Action: Adjust pH Before Extraction Workup_Loss->Action_Workup Action_Purification Action: Use Deactivated Silica/Alumina or Recrystallize Purification_Loss->Action_Purification

Sources

Technical Support Center: Purification of 4-(Dimethoxymethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(Dimethoxymethyl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key synthetic intermediate in high purity.

Introduction: The Chemistry of Purification

This compound is a valuable building block in medicinal chemistry. Its synthesis, commonly achieved through the condensation of a malonaldehyde equivalent like 1,1,3,3-tetramethoxypropane with guanidine, can present several purification challenges. The primary issues arise from the presence of unreacted starting materials, partially reacted intermediates, and byproducts formed through side reactions or degradation of the target molecule.

The dimethoxymethyl group, an acetal, is particularly susceptible to hydrolysis under acidic conditions, which can be inadvertently introduced during the reaction workup or chromatography on silica gel. This hydrolysis leads to the formation of the corresponding aldehyde, 2-amino-4-formylpyrimidine, a common and often difficult-to-remove impurity. This guide will address the identification and removal of this and other byproducts through optimized purification strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My TLC plate shows multiple spots after my synthesis of this compound. What are these impurities?

A1: It is common to observe several spots on a TLC plate after the initial synthesis. The most common impurities include:

  • Unreacted Guanidine: Being a highly polar salt, it typically remains at the baseline of the TLC plate in most common solvent systems.

  • 2-amino-4-formylpyrimidine: This is the primary byproduct, resulting from the hydrolysis of the dimethoxymethyl acetal.[1][2] This impurity is more polar than the desired product and will have a lower Rf value.

  • Partially Reacted Intermediates: Depending on the specific reaction conditions, various condensation intermediates may be present.

  • Oligomeric Byproducts: Self-condensation of starting materials or intermediates can lead to higher molecular weight impurities, which may appear as streaking or spots with very low Rf values on the TLC.

Visualizing Your TLC Plate:

To effectively differentiate between the product and key byproducts, using a combination of visualization techniques is recommended.

Visualization MethodTarget Compound(s)Expected Observation
UV Light (254 nm) Aromatic/conjugated systemsAll pyrimidine derivatives will show as dark spots on a fluorescent background.[3]
Potassium Permanganate (KMnO₄) Stain Oxidizable functional groupsThe 2-amino group on the pyrimidine ring will result in a yellow-brown spot upon heating. The aldehyde byproduct will also be oxidized.[3][4]
p-Anisaldehyde Stain Aldehydes, aminesThis stain will react with both the product (amine) and the aldehyde byproduct, likely producing distinctly colored spots upon heating.[3][5][6]
2,4-Dinitrophenylhydrazine (DNPH) Stain Aldehydes and ketonesThis is a highly specific stain for carbonyl compounds. It will produce a yellow to orange spot for the 2-amino-4-formylpyrimidine byproduct, while the desired acetal product will not react.[5][6][7]
Q2: I'm seeing a new, more polar spot appear on my TLC plate during silica gel column chromatography. What is happening and how can I prevent it?

A2: The appearance of a new, more polar spot during silica gel chromatography is a classic sign of on-column decomposition. The acidic nature of standard silica gel can catalyze the hydrolysis of the dimethoxymethyl acetal to the more polar aldehyde byproduct.[1][2]

Workflow for Preventing On-Column Hydrolysis:

Caption: On-column hydrolysis and its prevention.

Protocol for Deactivating Silica Gel:

To prevent this decomposition, the silica gel should be neutralized before use. This can be achieved by incorporating a small amount of a basic modifier into the column slurry and the eluent.

  • Solvent System Selection: First, determine an appropriate solvent system using TLC. A good starting point for 2-aminopyrimidine derivatives is a mixture of Hexanes and Ethyl Acetate or Dichloromethane and Methanol.[1][2][8]

  • Adding a Basic Modifier: Add 0.5-1% triethylamine (Et₃N) to your chosen solvent system. Rerun the TLC in this modified solvent to confirm the Rf of your product. The amine will likely increase the Rf value.

  • Column Packing: Prepare a slurry of silica gel in the solvent system containing triethylamine. Pack the column with this slurry.

  • Elution: Run the column using the solvent system containing triethylamine. This will maintain a basic environment throughout the purification, protecting the acetal from hydrolysis.[9][10]

Q3: What is the best method to remove unreacted guanidine?

A3: Guanidine, often used as its hydrochloride or nitrate salt, is highly polar and water-soluble. The most effective way to remove the bulk of it is with an aqueous workup before chromatography.

Experimental Protocol: Aqueous Workup

  • After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • To the residue, add dichloromethane (DCM) or ethyl acetate (EtOAc) and water.

  • Mix the layers thoroughly in a separatory funnel. The desired product will partition into the organic layer, while the guanidine salt will remain in the aqueous layer.

  • Separate the layers. Wash the organic layer two to three more times with water, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude product, which will be significantly depleted of guanidine.

Q4: My compound is still impure after column chromatography. What are my options for further purification?

A4: If column chromatography does not yield a product of sufficient purity, recrystallization is an excellent secondary purification technique. The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.[11]

Recrystallization Solvent Screening:

Based on the structure of this compound, suitable solvents for recrystallization screening include:

  • Single Solvents: Toluene, ethyl acetate, isopropanol, or ethanol.

  • Solvent Systems: A mixture of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which the compound is poorly soluble). Common systems for aminopyrimidines include ethanol/water, or toluene/hexanes.[11][12]

Experimental Protocol: Recrystallization from Toluene

A known successful recrystallization solvent for a related 2-amino-4,6-dialkoxypyrimidine is hot toluene.[12]

  • Place the impure solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of toluene and heat the mixture to reflux with stirring.

  • Continue to add small portions of hot toluene until the solid is completely dissolved.

  • If the solution is colored, you may add a small amount of activated charcoal and keep the solution at reflux for a few minutes.

  • Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should occur.

  • To maximize the yield, place the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold toluene.

  • Dry the crystals under vacuum to obtain the purified product.

Troubleshooting Recrystallization:

  • Oiling Out: If the compound separates as an oil instead of crystals, try reheating the solution to dissolve the oil and adding a bit more solvent before allowing it to cool more slowly.

  • No Crystals Form: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Scratching the inside of the flask with a glass rod at the liquid-air interface can also induce crystallization.[11]

Summary of Purification Strategies

ImpurityIdentification (TLC)Primary Removal MethodSecondary/Alternative Method
Guanidine Salts Stays at baseline (Rf ~ 0)Aqueous WorkupNot applicable
2-amino-4-formylpyrimidine Lower Rf than product; positive with DNPH stainColumn Chromatography with Et₃N-deactivated silicaRecrystallization
Other Organic Byproducts Various Rf valuesColumn Chromatography with Et₃N-deactivated silicaRecrystallization

References

  • Vertex AI Search. Acetal Hydrolysis Mechanism - Chemistry Steps.
  • Master Organic Chemistry. Hydrolysis of acetals to give aldehydes and ketones.
  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column.
  • Chem.ucla.edu. TLC Visualization Methods.
  • SOP: FLASH CHROMATOGRAPHY. SOP: FLASH CHROMATOGRAPHY.
  • King Group. Successful Flash Chromatography.
  • University of Colorado Boulder, Department of Chemistry. TLC stains.
  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates.
  • EPFL. TLC Visualization Reagents.
  • Vertex AI Search. Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine.
  • ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.
  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Google Patents. CN103172574A - Novel synthesis process of 2-substituted-4,6-dialkoxy pyrimidine.

Sources

Technical Support Center: Troubleshooting 4-(Dimethoxymethyl)pyrimidin-2-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to address common challenges encountered during reactions involving 4-(dimethoxymethyl)pyrimidin-2-amine, with a primary focus on troubleshooting incomplete conversions.

I. Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is not going to completion, and I observe significant amounts of starting material. What are the primary reasons for this?

A1: Incomplete conversion in reactions involving this compound can often be attributed to several factors. The stability of the pyrimidine ring and the dimethoxymethyl acetal are key considerations.[1] The purity of starting materials, reaction conditions such as temperature and solvent, and the nature of the reagents used all play a crucial role.[2] In many pyrimidine syntheses, suboptimal catalyst activity or concentration can also lead to low conversion rates.[2]

Q2: Could the dimethoxymethyl group be reacting or degrading under my reaction conditions?

A2: Yes, the dimethoxymethyl group, an acetal, is sensitive to acidic conditions and can hydrolyze back to the corresponding aldehyde. This hydrolysis is a common side reaction if the reaction medium is acidic, even with catalytic amounts of a Brønsted or Lewis acid.[2][3] Careful control of pH is therefore essential to maintain the integrity of this protecting group.

Q3: Are there specific catalysts that are recommended for reactions involving aminopyrimidines?

A3: The choice of catalyst is highly dependent on the specific transformation. For cyclization reactions, both Brønsted and Lewis acids are commonly employed to activate carbonyl groups and facilitate ring closure.[2] In cross-coupling reactions, palladium catalysts like Pd₂(dba)₃ with appropriate ligands such as X-Phos are frequently used for C-N bond formation.[4] The efficiency of these catalysts can be influenced by the solvent and temperature.

Q4: How does the purity of guanidine-derived starting materials affect the reaction outcome?

A4: The purity of reactants, including guanidine salts often used in pyrimidine synthesis, is critical.[2] Impurities can inhibit the catalyst, lead to the formation of side products, or alter the reaction kinetics, all of which can result in incomplete conversion.[5] It is always recommended to use highly pure starting materials and to ensure they are dry, as moisture can interfere with many reactions.

II. In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Resolving Incomplete Cyclization Reactions

This guide focuses on the common scenario of forming a pyrimidine ring where this compound might be a product of a cyclization reaction, for instance, between a guanidine salt and a β-dicarbonyl equivalent.

Problem: The cyclization reaction to form the 2-aminopyrimidine ring stalls, leaving unreacted starting materials.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps & Protocols
Insufficient Catalyst Activity or Loading Many cyclization reactions require a catalyst to proceed at a reasonable rate.[2] The catalyst, often an acid, activates the electrophile and facilitates the intramolecular cyclization and subsequent dehydration.Protocol: 1. Increase Catalyst Loading: Incrementally increase the catalyst (e.g., HCl, H₂SO₄, or a Lewis acid like ZnCl₂) concentration. Monitor the reaction progress by TLC or LC-MS. 2. Catalyst Screening: If increasing the loading is ineffective, screen a panel of both Brønsted and Lewis acids to find one that is optimal for your specific substrates. 3. Check Catalyst Quality: Ensure the catalyst is not old or deactivated. Use a fresh bottle or a freshly prepared solution.
Suboptimal Reaction Temperature or Time Cyclization reactions can be slow and may require elevated temperatures to overcome the activation energy barrier.[2] Conversely, excessively high temperatures can lead to decomposition.Protocol: 1. Increase Temperature: Gradually increase the reaction temperature in 10°C increments, monitoring for both product formation and decomposition. 2. Extend Reaction Time: Some reactions simply require more time.[2] Allow the reaction to run for an extended period (e.g., 24-48 hours), taking aliquots periodically to assess progress.
Poor Solubility of Reactants If reactants are not fully dissolved, the reaction will be heterogeneous and proceed slowly, if at all. The choice of solvent is critical for ensuring all components are in the solution phase.[2]Protocol: 1. Solvent Screening: Test a range of solvents in which all starting materials are fully soluble at the reaction temperature. Common solvents for pyrimidine synthesis include ethanol, n-butanol, and DMF.[4][6] 2. Increase Solvent Volume: While this may slow down bimolecular reactions, it can help to fully dissolve sparingly soluble starting materials.
Reversibility of an Intermediate Step Some steps in the reaction mechanism, such as the initial addition, may be reversible. To drive the reaction forward, a subsequent irreversible step, often dehydration, needs to be favored.Protocol: 1. Water Removal: If the reaction produces water (e.g., in the final dehydration step to form the aromatic pyrimidine ring), use a Dean-Stark trap or add molecular sieves to remove water and shift the equilibrium towards the product.

Troubleshooting Workflow for Incomplete Cyclization

start Incomplete Reaction Observed purity Verify Starting Material Purity start->purity purity->start Impure conditions Optimize Reaction Conditions purity->conditions Purity Confirmed conditions->start No Improvement catalyst Evaluate Catalyst System conditions->catalyst Temp/Time Optimized catalyst->start No Improvement solubility Address Solubility Issues catalyst->solubility Catalyst Optimized solubility->start No Improvement water Consider Water Removal solubility->water Solubility Addressed water->start No Improvement complete Reaction Complete water->complete Equilibrium Shifted

Caption: Logical flow for troubleshooting incomplete cyclization.

Guide 2: Addressing Instability of the Dimethoxymethyl Acetal Group

The dimethoxymethyl group is a protected aldehyde. Its stability is a key factor in the success of subsequent reactions.

Problem: Loss of the dimethoxymethyl group (hydrolysis) is observed, leading to the formation of the corresponding aldehyde and other side products.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps & Protocols
Acidic Reaction or Workup Conditions Acetals are labile to acid.[3] The presence of strong or even catalytic amounts of acid, particularly in the presence of water, can lead to rapid deprotection. The pyrimidine ring itself can be sensitive to pH.[1]Protocol: 1. Neutralize Reaction: If an acid catalyst is necessary, use the minimum effective amount. After the reaction is complete, quench with a mild base (e.g., NaHCO₃, Et₃N) before workup. 2. Aqueous Workup pH: Ensure the pH of the aqueous phase during extraction is neutral or slightly basic. Use a pH meter or pH paper to verify. 3. Chromatography: If using silica gel chromatography, which is inherently acidic, consider deactivating the silica by pre-treating it with a base like triethylamine mixed in the eluent. Alternatively, use a different stationary phase like alumina.
Presence of Lewis Acids Strong Lewis acids can also catalyze acetal hydrolysis.Protocol: 1. Choose Milder Lewis Acids: If a Lewis acid is required, screen for milder options that can promote the desired reaction without causing significant deprotection. 2. Stoichiometric vs. Catalytic: Use the Lewis acid in catalytic amounts whenever possible.
Elevated Temperatures Hydrolysis can be accelerated at higher temperatures, especially if trace amounts of acid and water are present.Protocol: 1. Lower Reaction Temperature: If the desired reaction allows, perform it at a lower temperature. 2. Room Temperature Workup: Conduct all workup and purification steps at or below room temperature.

Reaction Pathway Visualization

cluster_main Desired Reaction Pathway cluster_side Undesired Hydrolysis Pathway start This compound product Desired Product start->product Reagent, Catalyst aldehyde 2-amino-pyrimidine-4-carbaldehyde start->aldehyde H+, H2O

Caption: Competing reaction pathways for the starting material.

III. Summary of Key Experimental Parameters

For a typical pyrimidine synthesis via cyclization, consider the following parameters:

Parameter Initial Condition Troubleshooting Action Rationale
Temperature Reflux in EthanolIncrease to reflux in n-BuOH or DMFOvercome activation energy barrier
Catalyst 10 mol% HClScreen H₂SO₄, p-TsOH, ZnCl₂, Sc(OTf)₃Different catalysts have different activities
Solvent EthanolScreen THF, Dioxane, Toluene, DMF[6][7]Improve solubility and reaction kinetics
Concentration 0.1 MIncrease to 0.5 M or 1.0 MFavor bimolecular reactions
Water AmbientUse anhydrous solvents and Dean-Stark trapShift equilibrium for dehydration steps

This structured approach to troubleshooting should help you identify the root cause of incomplete reactions and guide you toward a successful synthesis. Always ensure that starting materials are of high purity and that reaction conditions are carefully controlled and monitored.[2][5]

IV. References

  • Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem. Available at:

  • Addressing challenges in the scale-up synthesis of pyrimidine compounds. Benchchem. Available at:

  • Preparation method of 4-amino-2, 6-dimethoxypyrimidine. Google Patents. Available at:

  • PREPARATION OF 4,6-DIMETHOXY-2-((PHENOXYCARBONYL)AMINO)-PYRIMIDINE. European Patent Office. Available at:

  • Preparation method of 2-amino-4, 6-dimethoxypyrimidine. Google Patents. Available at:

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC - NIH. Available at:

  • Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup. Benchchem. Available at:

Sources

Technical Support Center: 4-(Dimethoxymethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-(Dimethoxymethyl)pyrimidin-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities and potential side reactions associated with this versatile synthetic intermediate. Our goal is to provide you with the field-proven insights and troubleshooting protocols necessary to ensure the success and integrity of your experiments.

Core Concept: The Conditional Stability of the Dimethoxymethyl Group

This compound is, in essence, a protected form of 2-amino-4-formylpyrimidine. The dimethoxymethyl group functions as an acetal, a protecting group for the highly reactive aldehyde moiety. The success of any reaction involving this compound hinges on understanding the dual nature of acetal stability.

  • Stability in Basic & Neutral Media: Acetals are notably stable and unreactive in the presence of bases, nucleophiles, and neutral conditions.[1][2] In these environments, the dimethoxymethyl group remains intact, allowing for selective reactions at other sites, such as the 2-amino group.

  • Lability in Acidic Media: The acetal linkage is highly susceptible to hydrolysis under acidic conditions, even in the presence of trace amounts of water.[3][4] This hydrolysis reaction regenerates the aldehyde, unmasking its reactivity. This acid-catalyzed deprotection is the root cause of the most common and challenging side reactions encountered with this compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing explanations of the underlying chemistry and actionable solutions.

Problem 1: My reaction under acidic conditions is failing, and I'm seeing unexpected byproducts.

Question: "I am attempting a reaction on the 2-amino group using an acidic catalyst (e.g., TFA, HCl). My starting material is consumed, but I am not forming the desired product. Instead, my analytical data (TLC, LC-MS) shows a smear of new, unidentified spots. What is the likely cause?"

Answer: The most probable cause is the acid-catalyzed hydrolysis of the dimethoxymethyl acetal. Under acidic conditions, the acetal readily breaks down to form 2-amino-4-formylpyrimidine in situ. This newly formed aldehyde is highly reactive and can participate in a variety of unintended subsequent reactions, leading to a complex mixture of byproducts and consumption of your starting material.

The mechanism for this hydrolysis involves protonation of one of the methoxy oxygens, followed by the loss of methanol to form a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then attacked by water to form a hemiacetal, which subsequently loses the second molecule of methanol to yield the final aldehyde.[4]

Visualizing the Hydrolysis Pathway

hydrolysis_mechanism cluster_start Acetal Starting Material cluster_intermediate Reaction Cascade cluster_products Potential Side Products start This compound hydrolysis Acid-Catalyzed Hydrolysis (H₃O⁺) start->hydrolysis Acidic Conditions aldehyde In-situ formation of 2-Amino-4-formylpyrimidine hydrolysis->aldehyde self_cond Self-Condensation/ Polymerization aldehyde->self_cond [Aldehyde + Aldehyde] dimer Dimerization via Imine Formation aldehyde->dimer [Aldehyde + Amine] other_nuc Reaction with other Nucleophiles aldehyde->other_nuc [Aldehyde + Nu⁻] dimerization_pathway mol1 2-Amino-4-formylpyrimidine CHO NH₂ dimer Imine-Linked Dimer (High MW Species) mol1:f1->dimer Aldehyde end mol2 2-Amino-4-formylpyrimidine CHO NH₂ mol2:f2->dimer Amine end caption Intermolecular condensation leads to dimerization.

Caption: Dimerization via intermolecular reaction.

Mitigation Strategies for Dimerization
ParameterCondition Favoring DimerizationRecommended Condition for MitigationRationale
pH Acidic (pH < 6)Neutral to Basic (pH > 7.5)Prevents the initial hydrolysis of the acetal, which is the triggering event. [1]
Concentration High (> 0.5 M)Low (< 0.1 M)Dimerization is a bimolecular reaction; reducing concentration slows this pathway relative to unimolecular desired reactions.
Temperature High (> 50 °C)Low (< 25 °C)Reduces the rate of both hydrolysis and subsequent condensation.
Water Content PresentAnhydrousWater is a required reactant for the initial hydrolysis step. [4]
Problem 3: I'm observing an unexpected, complex cyclized product.

Question: "My reaction involves coupling this compound with a substrate containing a tryptamine or phenethylamine backbone under acidic conditions. I am isolating a rigid, fused polycyclic product instead of the simple coupled product."

Answer: You are likely observing an unintended tandem reaction: acid-catalyzed deprotection followed by an intramolecular Pictet-Spengler reaction. The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinoline and tetrahydro-β-carboline ring systems. [5][6]It involves the condensation of a β-arylethylamine with an aldehyde (or ketone) under acidic conditions, followed by ring closure via electrophilic aromatic substitution. [7] In your case, the in situ generated 2-amino-4-formylpyrimidine provides the necessary aldehyde, which then reacts with the tethered β-arylethylamine moiety on your other reactant, leading to the observed cyclization.

Logical Workflow for Unintended Cyclization

pictet_spengler_workflow start Reactants: - this compound - Substrate with β-arylethylamine conditions Acidic Conditions (e.g., TFA, HCl) start->conditions hydrolysis Step 1: Acetal Hydrolysis conditions->hydrolysis aldehyde Intermediate: 2-Amino-4-formylpyrimidine is formed in-situ hydrolysis->aldehyde cyclization Step 2: Intramolecular Pictet-Spengler Reaction aldehyde->cyclization product Observed Product: Fused Polycyclic System cyclization->product

Sources

Technical Support Center: Optimizing Reaction Temperature for 4-(Dimethoxymethyl)pyrimidin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Dimethoxymethyl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical parameter of reaction temperature. Proper temperature control is paramount for achieving high yield and purity of the target compound. This document will delve into the causality behind experimental choices and provide self-validating protocols to ensure reliable and reproducible results.

I. Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you might encounter during the synthesis of this compound that are directly or indirectly related to reaction temperature.

Issue 1: Low Yield of this compound

Symptoms:

  • The isolated yield of the desired product is significantly lower than expected.

  • Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis shows a large amount of unreacted starting materials.[1]

Possible Causes & Solutions:

  • Insufficient Activation Energy: The reaction may not have enough energy to overcome the activation barrier, leading to a slow or incomplete reaction.

    • Solution: Gradually increase the reaction temperature in increments of 5-10 °C and monitor the reaction progress by TLC or HPLC.[1] Be cautious of overheating, which can lead to byproduct formation.

  • Suboptimal Catalyst Activity at a Given Temperature: The chosen catalyst may require a specific temperature range to be effective.

    • Solution: Review the literature for the optimal temperature range for your specific catalyst. Some reactions benefit from milder conditions, while others require higher temperatures to proceed efficiently.[1]

  • Poor Solubility of Reactants: One or more of the starting materials may have low solubility in the chosen solvent at the current reaction temperature.

    • Solution: Consider switching to a higher-boiling point solvent that can better dissolve the reactants at an elevated temperature.[2][3] Alternatively, a moderate increase in temperature may improve solubility.

Issue 2: Formation of Significant Byproducts

Symptoms:

  • Multiple spots are observed on the TLC plate in addition to the starting materials and the desired product.

  • Purification of the crude product is difficult due to the presence of closely eluting impurities.[4]

Possible Causes & Solutions:

  • Decomposition of Starting Materials or Product: High temperatures can cause the degradation of thermally sensitive compounds. The thermal stability of this compound and its precursors should be considered.

    • Solution: Run the reaction at a lower temperature. If the reaction rate is too slow at lower temperatures, consider using a more active catalyst that allows for milder reaction conditions.[3] Monitoring the reaction closely by TLC can help determine the optimal reaction time to prevent product degradation.[1]

  • Competing Reaction Pathways (Kinetic vs. Thermodynamic Control): At different temperatures, competing reactions may become more favorable, leading to the formation of undesired isomers or other byproducts.[5][6] For instance, in some pyrimidine syntheses, higher temperatures can favor the formation of Hantzsch-type dihydropyridine byproducts.[3]

    • Solution: Analyze the potential for kinetic versus thermodynamic products. Generally, lower temperatures favor the kinetic product (the one that forms faster), while higher temperatures, which allow for reversibility, favor the more stable thermodynamic product.[7][8] Experimenting with a range of temperatures is crucial to determine the optimal conditions for selectivity.

  • Uncontrolled Exothermic Reaction: Some steps in pyrimidine synthesis can be exothermic, leading to localized "hot spots" and uncontrolled temperature spikes if not managed properly.[2] This can result in byproduct formation or even decomposition.

    • Solution: Ensure efficient stirring and consider slow, portion-wise addition of reagents to better dissipate heat. For highly exothermic reactions, using a cooling bath to maintain the desired temperature is essential.[2]

Issue 3: Inconsistent Reaction Times

Symptoms:

  • The time required for the reaction to reach completion varies significantly between batches, even when following the same protocol.

Possible Causes & Solutions:

  • Inaccurate Temperature Monitoring: The placement of the thermometer or thermocouple can lead to inaccurate readings of the internal reaction temperature.

    • Solution: Ensure the temperature probe is submerged in the reaction mixture and not touching the walls of the reactor. Calibrate your temperature monitoring equipment regularly.

  • Fluctuations in Heat Source: The heating mantle, oil bath, or other heating apparatus may not be providing a consistent temperature.

    • Solution: Use a reliable temperature controller and ensure the heating medium is well-stirred to provide uniform heat distribution.

  • Atmosphere Control: Reactions sensitive to air or moisture can have variable reaction rates if not conducted under an inert atmosphere.[4]

    • Solution: Consistently perform the reaction under a dry, inert atmosphere such as nitrogen or argon.

II. Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for optimizing the synthesis of this compound?

A1: Without a specific established protocol, a good starting point is often room temperature (20-25 °C) to gauge the initial reactivity. If no significant reaction is observed after a reasonable time, the temperature can be gradually increased. For many condensation reactions in pyrimidine synthesis, temperatures can range from room temperature to 120 °C, depending on the specific reagents and catalysts used.[2] A patent for a related compound, 4,6-dimethoxy-2-((phenoxycarbonyl)amino)-pyrimidine, specifies a temperature range of 10° to 45°C.[9]

Q2: How can I determine if I am forming a kinetic or thermodynamic product?

A2: To distinguish between kinetic and thermodynamic control, you can run the reaction under different temperature conditions.[5][7]

  • Kinetic Control: Favored at lower temperatures and shorter reaction times. The major product is the one that forms the fastest.[8][10]

  • Thermodynamic Control: Favored at higher temperatures and longer reaction times, where the initial products have enough energy to revert to the starting materials and re-react to form the most stable product.[8][10] By analyzing the product distribution over time at different temperatures, you can identify the kinetic and thermodynamic products.[5]

Q3: Can the choice of solvent affect the optimal reaction temperature?

A3: Absolutely. The solvent plays a crucial role in heat transfer and can influence the reaction rate and outcome.[1] High-boiling point solvents can help maintain a stable, elevated temperature and can also aid in dissolving reactants.[2] Conversely, some reactions may proceed more efficiently at lower temperatures in a solvent where the product precipitates out as it forms, driving the equilibrium forward.

Q4: What are the safety considerations when increasing the reaction temperature?

A4: When increasing the reaction temperature, it is crucial to consider the potential for increased pressure within a sealed reaction vessel.[2] Always use appropriate pressure-relief equipment. Be aware of the potential for uncontrolled exothermic reactions, especially when scaling up.[2] Ensure the reaction is conducted in a well-ventilated fume hood and that personal protective equipment is worn at all times.

III. Experimental Protocols & Data

Protocol: Temperature Screening for Optimal Yield

This protocol outlines a systematic approach to determining the optimal reaction temperature for the synthesis of this compound.

1. Initial Setup:

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add the starting materials and solvent.

  • Ensure all reagents are of high purity to avoid side reactions.[1][4]

  • If the reaction is sensitive to air or moisture, establish an inert atmosphere (e.g., nitrogen or argon).[4]

2. Temperature Screening:

  • Set up a series of parallel reactions or run sequential experiments at different temperatures (e.g., 40 °C, 60 °C, 80 °C, 100 °C, and reflux).

  • For each temperature, monitor the reaction progress at regular intervals (e.g., every hour) using TLC or HPLC.

  • Record the time it takes to reach maximum conversion and note the formation of any byproducts.

3. Analysis and Optimization:

  • After the reactions are complete, quench, work up, and purify a small sample from each reaction.

  • Calculate the isolated yield for each temperature.

  • Analyze the purity of the product from each reaction.

  • The optimal temperature will be the one that provides the best balance of reaction time, yield, and purity.

Data Summary Table

The following table provides a template for summarizing the results of your temperature screening experiments.

Temperature (°C)Reaction Time (h)Conversion (%)Isolated Yield (%)Purity (%)Observations (e.g., byproduct formation)
4024302598Slow reaction, clean product
6012757097Moderate rate, clean product
806959095Fast reaction, minor byproduct observed
1003>998588Very fast, significant byproduct formation
Reflux1.5>997880Rapid reaction, multiple byproducts

Note: The data in this table is hypothetical and for illustrative purposes only.

IV. Visualizing the Workflow

Diagram: Temperature Optimization Workflow

The following diagram illustrates the logical workflow for optimizing the reaction temperature.

Temperature_Optimization_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis cluster_result Outcome start Define Reaction (Reactants, Solvent, Catalyst) temp_range Select Temperature Range (e.g., 40-120°C) start->temp_range run_reactions Run Parallel Reactions at Different Temperatures temp_range->run_reactions monitor Monitor Progress (TLC/HPLC) run_reactions->monitor workup Work-up & Isolate monitor->workup analyze Analyze Yield & Purity workup->analyze decision Optimal Conditions Met? analyze->decision decision->temp_range No, Refine Range end Optimized Protocol decision->end Yes

Caption: Workflow for systematic temperature optimization.

Diagram: Kinetic vs. Thermodynamic Control

This diagram illustrates the energy profile for a reaction with competing kinetic and thermodynamic pathways.

Kinetic_vs_Thermodynamic reactants Reactants ts_kinetic TS_kinetic reactants->ts_kinetic reactants->ts_kinetic Lower Ea (Kinetic) ts_thermo TS_thermo reactants->ts_thermo reactants->ts_thermo Higher Ea (Thermo) prod_kinetic Kinetic Product (Forms Faster) ts_kinetic->prod_kinetic prod_thermo Thermodynamic Product (More Stable) ts_thermo->prod_thermo e_axis_start e_axis_end Energy e_axis_start->e_axis_end rc_axis_start rc_axis_end Reaction Coordinate rc_axis_start->rc_axis_end path_kinetic path_thermo

Caption: Energy profile for kinetic vs. thermodynamic products.

V. References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis. BenchChem. 2

  • BenchChem Technical Support Team. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem. 3

  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem. 1

  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of Pyrimidine Derivatives. BenchChem. 4

  • Various Authors. (n.d.). Optimization of the Condensation Reaction. ResearchGate.

  • Wikipedia Contributors. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia.

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin MCAT Content.

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.

  • European Patent Office. (1999). PREPARATION OF 4,6-DIMETHOXY-2-((PHENOXYCARBONYL)AMINO)-PYRIMIDINE - EP 0815086 B1.

  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry.

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.

Sources

Technical Support Center: Improving Solubility of 4-(Dimethoxymethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-(dimethoxymethyl)pyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimental work. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research. This guide is structured in a question-and-answer format to directly address the practical issues you may face.

Understanding the Molecule: this compound

Before delving into troubleshooting, it's crucial to understand the physicochemical properties of this compound.

Chemical Structure:

Caption: Initial troubleshooting workflow for solubility issues.

Step-by-Step Protocol: Small-Scale Solvent Screening

  • Aliquot Compound: Weigh out small, equal amounts (e.g., 1-2 mg) of this compound into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent from the list below.

  • Observation: Vortex each vial for 30-60 seconds and visually inspect for dissolution.

  • Incremental Addition: If the compound has not dissolved, add another 100 µL of the solvent and vortex again. Repeat until the compound dissolves or a practical volume limit is reached.

  • Categorize: Classify the solubility as freely soluble, sparingly soluble, or insoluble for each solvent.

Recommended Solvents for Screening:

Solvent ClassExamplesRationale
Polar Aprotic DMSO, DMF, THF, AcetonitrileThese solvents can engage in dipole-dipole interactions and are often effective for compounds with mixed polarity. [1]Pyrimidine derivatives have shown good solubility in DMF and THF. [2]
Polar Protic Methanol, EthanolThe hydroxyl group can hydrogen bond with the amine and ether oxygens of your compound. Pyrimidine derivatives are often soluble in methanol. [3]
Non-Polar Toluene, Dichloromethane (DCM)Less likely to be primary solvents, but may be useful in co-solvent systems.
Q2: I have identified a suitable solvent, but the dissolution rate is very slow. How can I expedite the process?

A2: A slow dissolution rate is common, even in a compatible solvent. The primary factors to address are temperature and agitation.

1. Temperature Modification: The solubility of most organic solids increases with temperature. [2][4][5]This is because the added thermal energy helps overcome the crystal lattice energy of the solid and the intermolecular forces between solvent molecules. [5][6]

  • Experimental Protocol: Temperature Elevation

    • Prepare a suspension of your compound in the chosen solvent.

    • Place the container in a heated water bath or on a stirring hotplate.

    • Increase the temperature gradually (e.g., in 5-10°C increments) while stirring continuously.

    • Monitor for dissolution.

    • Caution: Be mindful of the solvent's boiling point and the thermal stability of this compound. Run a small-scale test to check for degradation (e.g., by TLC or LC-MS) if you are unsure.

2. Mechanical Agitation: Stirring or sonication increases the interaction between the solute and solvent particles, accelerating the dissolution process.

  • Sonication: Use a bath sonicator to provide high-frequency agitation. This is particularly effective for breaking up small agglomerates of the solid.

  • Vortexing/Stirring: Continuous stirring with a magnetic stir bar is a standard and effective method.

A Slow Dissolution B Increase Agitation (Stirring/Vortexing) A->B C Apply Gentle Heat (e.g., 30-50°C) B->C D Use Sonication C->D E Dissolution Rate Improved? D->E F Proceed E->F Yes G Re-evaluate Solvent Choice E->G No

Caption: Workflow for accelerating a slow dissolution rate.

Q3: My compound is soluble in a polar solvent like DMSO, but it precipitates when I add it to my less polar reaction mixture. What can I do?

A3: This is a classic solubility problem when moving from a stock solution to a final reaction or assay medium. The key is to use a co-solvent system or to adjust the pH of the final solution.

1. Co-solvency: A co-solvent is a water-miscible organic solvent used to increase the solubility of poorly soluble compounds. [7][8]The co-solvent works by reducing the overall polarity of the solvent system, making it more favorable for the solute to remain dissolved. []

  • Strategy: Instead of dissolving your compound in 100% DMSO, try a mixture of solvents. For example, if your final reaction is in toluene, try dissolving the compound in a mixture of THF and toluene.

  • Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used. [10]For your compound, polar aprotic solvents like THF or acetonitrile could be effective co-solvents in a less polar system.

2. pH Adjustment: The primary amine group on this compound is basic and can be protonated. [11][12]In its protonated (salt) form, the molecule will have significantly higher solubility in polar solvents.

  • Mechanism: Adding a small amount of a suitable acid will convert the amine to its more soluble ammonium salt. This is a very effective strategy for basic compounds. [13][14]* Experimental Protocol: pH Modification

    • Suspend this compound in your target solvent system.

    • Add a dilute solution of a non-reactive acid (e.g., HCl in an appropriate solvent, or a solid organic acid like citric acid) dropwise while stirring.

    • Monitor for dissolution as the pH decreases.

    • Important: Ensure that the acidic conditions are compatible with your downstream experimental steps. The acetal group (dimethoxymethyl) can be sensitive to strong acids, potentially hydrolyzing to the aldehyde. A weak organic acid is often a safer choice.

A Precipitation in Final Medium B Identify Polarity Mismatch A->B C Option 1: Co-Solvent System B->C D Option 2: pH Adjustment B->D E Dissolve in minimal polar solvent, then add to a co-solvent mixture C->E F Add a dilute acid to protonate the amine group (check compatibility) D->F G Solution Remains Homogeneous? E->G F->G H Proceed G->H Yes I Re-evaluate solvent system G->I No

Caption: Strategies to prevent precipitation in the final medium.

Summary of Recommended Solvents and Strategies

IssuePrimary StrategySecondary StrategyKey Considerations
Initial Dissolution Failure Solvent Screening (Polar Aprotic/Protic)Temperature IncreaseStart with small-scale tests to conserve material.
Slow Dissolution Rate Increased Agitation (Stirring/Sonication)Gentle HeatingMonitor for compound degradation at elevated temperatures.
Precipitation in Final Medium Co-Solvent SystempH Adjustment (Acidification)Ensure compatibility of co-solvents and pH with the experiment. Beware of acetal hydrolysis under strong acidic conditions.

References

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
  • Solubility of Things. (n.d.). Pyrimidine.
  • Creative Commons. (n.d.). Solubility and pH of amines.
  • PharmaEducation. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • WuXi AppTec. (2024).
  • Chemistry LibreTexts. (2022). 13.
  • BenchChem. (2025).
  • PubChem. (n.d.). This compound.
  • BOC Sciences. (n.d.).
  • Pharma Beginners. (2022, March 6).
  • Black, S. N. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. American Chemical Society.
  • ResearchGate. (2025). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • Semantic Scholar. (2014).
  • Revue Roumaine de Chimie. (n.d.).
  • AAT Bioquest. (2022).
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Chemistry LibreTexts. (2023).
  • Quora. (2018). How does branching increase the solubility in amines?
  • ResearchGate. (2025).
  • Abraham Entertainment. (2025). Solubility Of Polar Compounds: Unraveling The Secrets.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • CyclicPharma. (n.d.). This compound.
  • PubChem. (n.d.). 4-Methoxy-2-pyrimidinamine.
  • MDPI. (n.d.). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review.
  • Homework.Study.com. (n.d.).
  • Chem-Impex. (n.d.). 4-(Dimethoxymethyl)pyrimidine.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • ResearchGate. (2025). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility Available.
  • RevisionDojo. (2025). Why do polar and nonpolar substances dissolve differently?
  • Bergmann, J. (2019, April 22). Polarity and Dissolving in Chemistry [Video]. YouTube.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Learn City. (2024, December 16). Solubility in Nonpolar Solvents [Video]. YouTube.
  • ResearchGate. (2025). (PDF) Solubility Enhancement Techniques with Special Emphasis On Hydrotrophy.
  • Nagwa. (n.d.). Lesson Explainer: Polar and Nonpolar Solvents.
  • MedCrave online. (2018).
  • PubChem. (n.d.). 4-(4-Methoxyphenyl)pyrimidin-2-amine.
  • PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine.

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4-(Dimethoxymethyl)pyrimidin-2-amine stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 4-(Dimethoxymethyl)pyrimidin-2-amine

Welcome to the technical support resource for this compound (CAS 165807-05-6). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the specific stability and handling challenges associated with this versatile synthetic intermediate. Our goal is to provide not just solutions, but a foundational understanding of the molecule's chemical behavior to empower you to anticipate and prevent common experimental setbacks.

Introduction: Understanding the Core Chemistry

This compound is a bifunctional molecule featuring a 2-aminopyrimidine core and a protected aldehyde in the form of a dimethyl acetal. The pyrimidine ring is a common scaffold in a vast array of therapeutic agents.[1][2][3] The utility of this specific compound lies in the dimethoxymethyl group, which serves as a stable precursor to the highly reactive 4-formyl moiety.

The primary source of experimental difficulty arises from the chemical nature of the acetal functional group . Acetals are famously stable under neutral and basic conditions but are highly susceptible to hydrolysis back to their parent aldehyde and alcohol in the presence of acid and water.[4][5][6] This acid-lability is the most critical parameter governing the handling, purification, and storage of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a new, more polar spot on my TLC/a new peak in my LC-MS after my reaction workup or column chromatography. What is it?

A1: This is the most frequently encountered issue and is almost certainly due to the hydrolysis of the dimethoxymethyl acetal to the corresponding aldehyde, 4-formylpyrimidin-2-amine .

  • Causality: The acetal group, [-CH(OCH₃)₂], is readily cleaved by acid (even catalytic amounts) in the presence of water to form a carbonyl group (C=O).[7][8][9] The resulting aldehyde is significantly more polar than the parent acetal, causing it to have a lower Rf value on a TLC plate and a different retention time and mass in LC-MS analysis. Common acidic triggers in a laboratory setting include:

    • Aqueous acidic washes during workup (e.g., 1M HCl, NH₄Cl).

    • The inherent acidity of standard silica gel used in column chromatography.[10]

    • Acidic reagents or byproducts from a preceding reaction step that were not adequately quenched.

The primary degradation pathway is illustrated below:

G cluster_0 This compound cluster_1 Degradation Product start C₇H₁₁N₃O₂ end 4-Formylpyrimidin-2-amine start->end H⁺ / H₂O (Acid-Catalyzed Hydrolysis) caption Fig. 1: Primary Degradation Pathway

Fig. 1: Primary Degradation Pathway

Q2: How can I prevent the degradation of the acetal group during workup and purification?

A2: Preventing hydrolysis requires the strict avoidance of acidic conditions, particularly in the presence of water.

  • During Reaction Workup:

    • Avoid Acid Washes: Do not use acidic solutions to wash your organic layer. Instead, use neutral or basic washes.

    • Recommended Washing Sequence:

      • Water (to remove water-soluble inorganics).

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any residual acid).

      • Brine (saturated aqueous NaCl) (to facilitate phase separation and remove bulk water).

  • During Column Chromatography:

    • Neutralize Silica Gel: Standard silica gel is acidic and a common cause of on-column degradation.[10] It can be effectively neutralized by pre-treatment with a base like triethylamine (TEA). See Protocol 1 for a detailed procedure.

    • Use Alternative Stationary Phases: If your compound is exceptionally sensitive, consider using less acidic media such as neutral alumina or Florisil®.[10]

    • Minimize Residence Time: A faster elution (without sacrificing separation) reduces the contact time between your compound and the stationary phase, thereby minimizing the opportunity for degradation.[10]

Protocol 1: Neutralization of Silica Gel for Flash Chromatography

This protocol describes the preparation of a silica gel slurry treated with triethylamine (TEA) to prevent the degradation of acid-sensitive compounds.

Materials:

  • Silica gel (for flash chromatography)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Triethylamine (TEA)

Procedure:

  • Determine Eluent Composition: First, determine the optimal eluent system for your separation using TLC analysis.

  • Prepare Modified Eluent: Prepare the bulk volume of your chosen eluent. To this solvent, add triethylamine to a final concentration of 1-2% v/v. For example, for 1 liter of eluent, add 10-20 mL of TEA.

  • Prepare Slurry: In a beaker, add the required amount of dry silica gel. Add the TEA-containing eluent and gently swirl to create a homogenous slurry.

  • Pack Column: Pour the slurry into your chromatography column and pack as you normally would, using the TEA-containing eluent.

  • Equilibrate and Load: Equilibrate the column by running 2-3 column volumes of the TEA-containing eluent through the packed silica. Load your sample (preferably dry-loaded onto a small amount of Celite® or silica) and begin elution.

  • Elute: Run the entire column using the eluent containing 1-2% TEA.

Q3: My reaction requires acidic conditions. Is it possible to keep the dimethoxymethyl group intact?

A3: It is highly unlikely. The dimethoxymethyl group is an acetal, and acetals are fundamentally designed to be labile to acid; this is their primary utility as a protecting group.[11][12][13] Attempting to perform a reaction in the presence of a Brønsted or Lewis acid will almost invariably lead to partial or complete deprotection to the aldehyde.

Strategic Advice: If your synthetic route requires an acidic step, you should reconsider the timing of the functional groups.

  • Option A: Perform the acid-catalyzed reaction before introducing the aldehyde or its protected acetal form.

  • Option B: Introduce the 4-formyl group at a later stage in the synthesis after all acidic steps are complete.

Q4: What are the ideal long-term storage conditions for this compound?

A4: Proper storage is crucial to maintain the integrity of the compound over time. The key is to protect it from the three main degradation triggers: acid, water, and, to a lesser extent, light and air.

Parameter Recommendation Rationale
Temperature Store at 2-8°C or frozen.Reduces the rate of any potential degradation reactions.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents slow oxidation of the aminopyrimidine ring and minimizes contact with atmospheric moisture.[10][14]
Moisture Use a tightly sealed container in a desiccator or dry environment.Water is a required co-reagent for acid-catalyzed hydrolysis.[8]
Light Store in an amber vial or in the dark.Pyrimidine rings can be photosensitive and susceptible to photodegradation.[10][15]
pH Ensure the container is free of acidic residue.Avoids acid-catalyzed hydrolysis.

Table 1: Recommended Storage Conditions

Q5: I've taken precautions against acid, but I'm still seeing slow decomposition over time. What else could be happening?

A5: While acid-catalyzed hydrolysis is the dominant degradation pathway, other, slower processes can occur, particularly during prolonged storage or under harsh conditions.

  • Oxidation: The electron-rich 2-aminopyrimidine ring system can be susceptible to slow oxidation, especially in the presence of air and trace metal impurities.[10] This can lead to complex mixtures of colored byproducts. Storing under an inert atmosphere is the best preventative measure.

  • Photodegradation: Aromatic and heterocyclic compounds can be sensitive to UV and even ambient light, which can initiate radical reactions or rearrangements.[15] Always store in light-blocking containers.

  • Thermal Degradation: While generally stable at typical laboratory temperatures, prolonged exposure to high heat (>100-120°C) can initiate thermal decomposition pathways common to amines, though this is less of a concern under standard synthetic and storage conditions.[16]

The following workflow can help diagnose unexpected stability issues:

G A Unexpected product or sample degradation observed B Was the sample exposed to acid (silica, workup)? A->B C Primary issue is likely Acetal Hydrolysis. B->C Yes D Review storage and handling. Was it exposed to... B->D No G Implement preventative measures: • Use neutral/basic workup • Neutralize silica gel • Re-evaluate synthetic route C->G E Likely Oxidation. Store under inert gas. D->E Air / long time? F Likely Photodegradation. Store in the dark. D->F Light? caption Fig. 2: Troubleshooting Workflow

Fig. 2: Troubleshooting Workflow

References

  • Solubility and stability testing of novel pyrimidine deriv
  • Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry.
  • Acetal Hydrolysis Mechanism. Chemistry Steps.
  • The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution.
  • Acetals Formation and Hydrolysis. Organic Chemistry Tutor.
  • Hydrolysis of acetals. YouTube.
  • Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup. Benchchem.
  • Pyrimidine. Wikipedia.
  • 4-(Dimethoxymethyl)-2-methylpyrimidine. Apollo Scientific.
  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
  • acetal protecting groups. YouTube.
  • Acetals as Protecting Groups. Chemistry LibreTexts.
  • Acetals as protecting groups. Química Organica.org.
  • Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters - Growing Science.
  • Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps.
  • Thermal degradation of aqueous amines used for carbon dioxide capture.

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Technical Support Center: Purification of 4-(Dimethoxymethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-(Dimethoxymethyl)pyrimidin-2-amine. This document is designed for researchers, scientists, and drug development professionals who are working with this versatile synthetic intermediate. While a valuable building block, its unique chemical structure—featuring both a basic aminopyrimidine core and an acid-labile dimethoxymethyl (acetal) group—presents specific challenges during purification.[1][2][3][4]

This guide provides a series of troubleshooting steps and in-depth answers to frequently asked questions, moving beyond simple protocols to explain the chemical principles behind each recommendation. Our goal is to empower you to diagnose purification issues, select the appropriate methodology, and obtain high-purity material for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter with this compound?

A1: Impurities can typically be traced back to the synthesis or subsequent handling and can be categorized as follows:

  • Starting Materials: Unreacted precursors used in the synthesis, such as guanidine derivatives or substituted propenes.[5][6]

  • Reaction Byproducts: These can include isomers, incompletely reacted intermediates, or products from side reactions common in heterocyclic chemistry.[7]

  • The Hydrolysis Impurity: The most common process-related impurity is 2-amino-pyrimidine-4-carbaldehyde . This forms when the dimethoxymethyl (acetal) group is exposed to acidic conditions (e.g., acidic water, standard silica gel, or certain HPLC mobile phases), causing it to hydrolyze back to the aldehyde.

  • Colored Impurities: Syntheses of N-heterocycles often produce high-molecular-weight, colored byproducts that can be challenging to remove.[8]

Q2: My compound seems to be degrading during purification. What is the likely cause?

A2: The most probable cause of degradation is the hydrolysis of the acetal functional group. Acetals are stable in neutral to basic conditions but are highly susceptible to acid-catalyzed hydrolysis.[9][10][11][12] Even mildly acidic environments, such as the surface of standard silica gel or unbuffered aqueous solutions, can be sufficient to cause this degradation. Protecting the acetal group by maintaining a neutral or slightly basic pH throughout all work-up and purification steps is critical.

Q3: Which analytical techniques are best for assessing the purity of my compound?

A3: A multi-technique approach is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, real-time reaction monitoring and fraction analysis during column chromatography. The pyrimidine ring allows for easy visualization under UV light. Staining with ninhydrin can also be used to detect the primary amine.[13]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. Due to the compound's polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than standard reversed-phase methods.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation and impurity identification. The acetal proton (a singlet around 5.5-6.0 ppm) and the two methoxy groups (a singlet at ~3.4 ppm) are key diagnostic signals. The aldehyde proton of the hydrolysis impurity will appear much further downfield (9.5-10.0 ppm), making it easy to spot.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product (169.18 g/mol ) and helps in identifying impurities.[1]

Q4: Can I use standard silica gel for column chromatography?

A4: It is strongly discouraged. The surface of standard silica gel is acidic (pKa ≈ 4.5), which can cause two major problems: 1) hydrolysis of the acid-sensitive acetal group, and 2) strong, often irreversible, binding of the basic amine, leading to severe peak tailing and low recovery.[16] If you must use silica, it needs to be deactivated by adding a basic modifier like triethylamine to the mobile phase. However, superior alternatives exist.

Q5: What is the best first-pass purification strategy for a crude reaction mixture?

A5: For a crude mixture, a carefully executed acid-base extraction is an excellent initial purification step.[17][18] This technique leverages the basicity of the 2-amino group to separate it from neutral or acidic impurities. However, meticulous pH control is required to prevent acetal hydrolysis. Following this, recrystallization or chromatography on a suitable stationary phase can be used to achieve high purity.

Troubleshooting Guides & In-Depth Protocols

Issue 1: Acetal Hydrolysis During Work-up or Purification

Question: My NMR/MS analysis shows a significant amount of 2-amino-pyrimidine-4-carbaldehyde after my purification. Why did this happen and how can I prevent it?

Answer: This is a classic case of unintended acetal deprotection caused by exposure to acid. The mechanism involves protonation of one of the acetal oxygens, which turns it into a good leaving group (methanol). The resulting oxocarbenium ion is then attacked by water to form a hemiacetal, which rapidly equilibrates to the final aldehyde.[11][12]

G cluster_0 Acetal Hydrolysis Mechanism Acetal Py-CH(OMe)₂ Protonated Py-CH(OMe)(O+HMe) Acetal->Protonated + H⁺ Carbocation Py-C+H(OMe) ↔ Py-CH=O+Me Protonated->Carbocation - MeOH Hemiacetal Py-CH(OMe)(OH) Carbocation->Hemiacetal + H₂O Aldehyde Py-CHO Hemiacetal->Aldehyde - MeOH + H⁺ H_plus H⁺ H2O H₂O MeOH MeOH H_plus_out H⁺

Caption: Acid-catalyzed hydrolysis of the dimethoxymethyl group.

Preventative Measures & Protocol:

  • During Work-up: When neutralizing acidic reaction mixtures or performing aqueous washes, use a weak base like saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution. Avoid strong acids like HCl for pH adjustments unless you intend to deprotect the acetal.

  • Extraction: Ensure all aqueous layers remain at a pH > 7.5.

  • Solvents: Use anhydrous solvents for chromatography where possible. If water is present in a mobile phase (e.g., HILIC), ensure it is buffered to a neutral or slightly basic pH.

  • Stationary Phase: NEVER use unmodified silica gel.

Protocol 1: Protective Acid-Base Extraction
  • Dissolution: Dissolve the crude material in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Base Wash: Transfer the solution to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 50 mL per 100 mL of organic phase) to remove acidic impurities. Check the pH of the final aqueous wash to ensure it is > 8.

  • Product Extraction: To extract the amine product, use a dilute, buffered acidic solution. A 5% aqueous citric acid solution is a good choice as it is less harsh than mineral acids. Add the citric acid solution and shake gently. The protonated amine salt will move to the aqueous layer.[19] Repeat the extraction to ensure complete transfer.

  • Liberation and Re-extraction: Combine the acidic aqueous layers in a clean flask and cool in an ice bath. Slowly add a base (e.g., solid K₂CO₃ or 2M NaOH) with stirring until the pH is > 9. This converts the amine salt back to the free base, which may precipitate. Extract the liberated amine back into an organic solvent (e.g., DCM or ethyl acetate, 3 x 50 mL).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Issue 2: Poor Recovery and Peak Tailing in Silica Gel Chromatography

Question: I'm trying to purify my compound on a silica gel column, but I'm getting very low yield and my peaks are tailing badly. What should I do?

Answer: This is a direct consequence of the interaction between the basic 2-amino group and the acidic silanol (Si-OH) groups on the surface of standard silica. This acid-base interaction leads to strong adsorption, causing poor elution (tailing) and, in some cases, irreversible binding or degradation (low recovery).[16] The solution is to either neutralize the silica surface or use an inherently basic stationary phase.

G Start Crude Amine Purification Needed? IsAcidLabile Is the amine acid-sensitive? Start->IsAcidLabile UseSilica Use Standard Silica + 1% Et₃N in Eluent IsAcidLabile->UseSilica No UseAltPhase Use Basic Alumina or Amine-Functionalized Silica IsAcidLabile->UseAltPhase Yes (e.g., Acetal present) UseRP Consider Reversed-Phase with high pH mobile phase IsAcidLabile->UseRP Maybe Success Pure Compound UseSilica->Success UseAltPhase->Success UseRP->Success

Caption: Decision tree for selecting a chromatography method for basic amines.

Protocol 2: Flash Chromatography on Amine-Modified Silica

Amine-functionalized silica (KP-NH) or basic alumina are the preferred stationary phases for this compound.[16] They provide a basic environment that prevents acetal hydrolysis and minimizes interactions with the amine, resulting in sharp peaks and high recovery.

  • Stationary Phase: Amine-functionalized silica gel column.

  • Mobile Phase System: A non-polar/polar gradient system such as Hexanes/Ethyl Acetate or DCM/Methanol. A typical gradient might be 0-100% Ethyl Acetate in Hexanes or 0-10% Methanol in DCM.

  • Procedure:

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or just DCM). If solubility is low, pre-adsorb the compound onto a small amount of the stationary phase and load the resulting powder onto the column (dry loading).

    • Elution: Run the gradient, collecting fractions based on UV detection (typically at 254 nm).

    • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

    • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Issue 3: Difficulty in Finding a Suitable Recrystallization Solvent

Question: My compound won't crystallize from common solvents, or it "oils out." How can I find the right conditions?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, often due to high impurity levels or an inappropriate solvent.[8] Finding the right solvent is an empirical process. A good solvent will dissolve the compound when hot but not when cold.

Protocol 3: Systematic Recrystallization Solvent Screening
  • Small-Scale Tests: Place ~10-20 mg of your crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent from the table below, drop by drop at room temperature, until the solid dissolves or you have added ~1 mL.

    • If it dissolves at room temp, the solvent is too good. It may be useful as the "solvent" in a solvent/anti-solvent pair.

    • If it doesn't dissolve, heat the tube gently. If it dissolves when hot, it's a promising candidate.

  • Cooling: Allow the tubes that dissolved upon heating to cool slowly to room temperature, then place them in an ice bath. Observe for crystal formation.

  • Solvent/Anti-Solvent Method: For compounds that are highly soluble in one solvent (e.g., DCM, Methanol) and insoluble in another (e.g., Hexane, Water), use the solvent/anti-solvent method. Dissolve the compound in a minimum of the "good" solvent while hot. Add the "bad" solvent (anti-solvent) dropwise until the solution becomes cloudy. Add a few drops of the good solvent to clarify, then allow to cool slowly.[20]

Solvent ClassExample Solvents to ScreenPolarityNotes
Alcohols Methanol, Ethanol, IsopropanolHighOften good for aminopyrimidines.[8][21] Can be used with water as an anti-solvent.
Esters Ethyl AcetateMediumGood general-purpose solvent.
Ketones AcetoneMediumUse with caution due to potential reactivity.
Ethers Diethyl Ether, MTBE, THFLow-MediumCan be good anti-solvents.
Hydrocarbons Hexanes, Heptane, TolueneLowAlmost always used as anti-solvents for polar compounds.
Chlorinated Dichloromethane (DCM)MediumGood "good" solvent, but high volatility can make crystal growth difficult.

References

  • Chemistry Stack Exchange. (2014). Why are acetals stable to bases and nucleophiles?
  • YouTube. (2019). Stability of acetals and hemi-acetals in acid and base.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Engineering Ideas Clinic, Confluence. (n.d.). Acid and Base Extraction.
  • Reddit. (2022). Amine workup.
  • PubChem. (n.d.). This compound.
  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals.
  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. DOI:10.1039/D1RE00205H.
  • Pearson+. (n.d.). Acetals are stable in basic conditions. What is the primary reason?
  • PubMed. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
  • Google Patents. (2020). CN111039876A - Preparation method of 4-amino-2, 6-dimethoxypyrimidine.
  • Google Patents. (2001). CN1296945A - Process for preparing aminopyrimidine sulfate by reducing pyrimidine derivative containing nitroso.
  • European Patent Office. (1999). EP 0815086 B1 - PREPARATION OF 4,6-DIMETHOXY-2-((PHENOXYCARBONYL)AMINO)-PYRIMIDINE.
  • Google Patents. (2013). CN102952083A - Preparation method of 2-amino pyrimidine.
  • Google Patents. (2020). CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
  • National Institutes of Health. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
  • Science History Institute. (1949). CHROMATOGRAPHY OF PURINES AND PYRIMIDINES ON STARCH COLUMNS.
  • PubChem. (n.d.). 4-Methoxy-2-pyrimidinamine.
  • Google Patents. (2013). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
  • PubMed. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column.
  • Google Patents. (2012). CN102491948A - Preparation method for 2-amino-4, 6-dimethoxy pyrimidine.
  • National Institutes of Health. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
  • ResearchGate. (2004). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route.

Sources

Technical Support Center: Scaling Up 4-(Dimethoxymethyl)pyrimidin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-(Dimethoxymethyl)pyrimidin-2-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a robust, efficient, and safe scale-up process.

I. Overview of the Synthetic Pathway

The most common and industrially viable route to this compound involves the condensation of a guanidine salt with a suitable 1,3-dicarbonyl compound or its equivalent. A prevalent starting material is malononitrile, which undergoes a series of transformations to yield the target pyrimidine.

II. Experimental Workflow and Key Stages

The synthesis can be broadly categorized into three main stages, each with its own set of challenges during scale-up.

Workflow cluster_0 Stage 1: Intermediate Formation cluster_1 Stage 2: Cyanamide Condensation cluster_2 Stage 3: Cyclization & Isolation A Malononitrile & Methanol B Imidate Dihydrochloride Formation (Pinner Reaction) A->B Dry HCl gas C Cyanamide Reaction B->C Cyanamide, Base D Aromatic Cyclization C->D Heat, Solvent E Crude Product Isolation D->E Cooling, Filtration F Purification E->F Recrystallization G Final Product F->G

Caption: A generalized workflow for the synthesis of this compound.

III. Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific problems that may arise during the scale-up of the synthesis.

Question 1: During the formation of the imidate dihydrochloride (Stage 1), I'm experiencing poor conversion and the formation of a thick, unmanageable slurry. What's causing this and how can I fix it?

Answer:

This is a common issue when scaling up the Pinner reaction. The root causes are often related to mass transfer limitations and moisture control.

  • Causality: The reaction of malononitrile and methanol with dry hydrogen chloride (HCl) gas is highly exothermic and sensitive to moisture. On a larger scale, inefficient stirring can lead to localized overheating and poor distribution of the HCl gas. The imidate dihydrochloride product has limited solubility in the reaction medium and can precipitate, trapping unreacted starting materials and hindering further reaction. Any moisture present will hydrolyze the product and consume HCl, leading to incomplete conversion.

  • Troubleshooting Steps:

    • Strict Moisture Control: Ensure all reagents and solvents are anhydrous and the reaction is performed under a dry inert atmosphere (e.g., nitrogen or argon).

    • Efficient Subsurface Gas Sparging: For larger reactors, use a fritted gas dispersion tube to ensure efficient distribution of the dry HCl gas into the reaction mixture. This prevents localized saturation and improves reaction kinetics.

    • Temperature Management: Maintain a low reaction temperature (typically -5 to 5 °C) to control the exotherm and minimize side reactions.[1] A jacketed reactor with a reliable cooling system is essential for scale-up.

    • Solvent Selection and Volume: While methanol is a reactant, using a co-solvent like methyl acetate or toluene can improve the fluidity of the slurry and facilitate better mixing.[1][2] Increasing the solvent volume can also help, but this may have implications for downstream processing.

    • Agitation: Ensure robust and efficient agitation throughout the reaction. An overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine) is crucial for maintaining a homogeneous suspension.

Question 2: My cyanamide condensation (Stage 2) is giving a low yield of the desired intermediate and multiple byproducts. How can I improve the selectivity?

Answer:

Low yield and byproduct formation in this step are often linked to pH control, reaction temperature, and the stability of the reactants and products.

  • Causality: The reaction of the imidate dihydrochloride with cyanamide is pH-sensitive. If the pH is too low, the reaction will be slow. If it's too high, side reactions such as the dimerization of cyanamide or hydrolysis of the imidate can occur. The intermediate formed can also be unstable under harsh conditions.

  • Troubleshooting Steps:

    • Precise pH Control: The imidate dihydrochloride is slowly added to a basic solution (e.g., aqueous sodium bicarbonate) to neutralize the HCl. It is critical to maintain the pH in a specific range (often around 5) to favor the desired reaction.[1]

    • Use of a Buffer: Incorporating a phosphate buffer, such as disodium hydrogen phosphate, can help maintain a stable pH throughout the addition and reaction.[1]

    • Temperature Control: This reaction is typically run at low to ambient temperatures (0-25 °C) to minimize byproduct formation.

    • Reagent Quality: Use a high-quality source of cyanamide. Impurities can lead to undesired side reactions.

Question 3: The final cyclization step (Stage 3) results in a dark-colored product with a high impurity profile, making purification difficult. What are the likely causes and solutions?

Answer:

Product discoloration and impurity formation during cyclization are usually indicative of thermal decomposition or side reactions at elevated temperatures.

  • Causality: The cyclization is typically achieved by heating the intermediate from Stage 2 in a suitable solvent.[1] Prolonged exposure to high temperatures can lead to the formation of colored impurities. The choice of solvent can also influence the reaction rate and impurity profile.

  • Troubleshooting Steps:

    • Solvent Selection: Toluene is a commonly used solvent for this step.[1][2] It allows for azeotropic removal of water, which can be beneficial. Chlorobenzene has also been reported.[2] The choice of solvent can impact the reflux temperature and solubility of intermediates and products.

    • Reaction Time and Temperature Optimization: A design of experiments (DoE) approach can be used to find the optimal balance between reaction time and temperature to maximize conversion while minimizing impurity formation. It may be beneficial to run the reaction at a lower temperature for a longer period.

    • Inert Atmosphere: Performing the cyclization under an inert atmosphere can prevent oxidative degradation of the product at high temperatures.

    • Use of a Stabilizer: The addition of a stabilizer, such as N,N-dimethylacetamide or boric acid, has been reported to suppress the formation of impurities during cyclization.[1][2]

    • Purification Strategy: If impurities are still present, a robust purification method is needed. Recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate) is a common approach.[2] The use of activated charcoal can help remove colored impurities.[3]

Parameter Impact on Scale-Up Recommendation
Moisture Content Leads to side reactions and reduced yield.Use anhydrous reagents and solvents; maintain an inert atmosphere.
Temperature Control Exothermic reactions can lead to runaways and byproducts.Utilize a jacketed reactor with efficient cooling; monitor internal temperature.
Agitation Poor mixing results in localized concentration gradients and incomplete reactions.Employ an appropriately sized and designed overhead stirrer.
Reagent Addition Rate Rapid addition can cause uncontrolled exotherms and poor selectivity.Use a programmable addition pump for controlled feeding of reagents.
pH Control Affects reaction rate and selectivity in aqueous steps.Implement in-situ pH monitoring and controlled addition of acid/base.

IV. Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up this synthesis?

A1: Several safety hazards need to be addressed:

  • Dry HCl Gas: Highly corrosive and toxic. Use in a well-ventilated area with appropriate personal protective equipment (PPE). Ensure all connections in the gas line are secure.

  • Malononitrile: Toxic and can be absorbed through the skin. Handle with appropriate gloves and PPE.

  • Exothermic Reactions: The Pinner reaction is highly exothermic. A failure in cooling could lead to a runaway reaction. Ensure a robust cooling system and consider a quench plan.

  • Flammable Solvents: Toluene, methanol, and other organic solvents are flammable. Use in an appropriately rated area and avoid ignition sources.

Q2: What analytical techniques are recommended for monitoring reaction progress and product purity?

A2: A combination of techniques is ideal:

  • High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring the disappearance of starting materials and the formation of intermediates and the final product. It is also used to determine the purity of the final product.

  • Gas Chromatography (GC): Can be used to monitor volatile starting materials and solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.

Q3: How can I improve the filtration of the crude product, which tends to be a fine powder?

A3: Fine powders can be challenging to filter on a large scale. Consider the following:

  • Crystallization Engineering: Optimize the cooling profile during crystallization to encourage the growth of larger crystals. A slower cooling rate is generally better.

  • Anti-Solvent Addition: A controlled addition of an anti-solvent can sometimes promote the formation of more easily filterable crystals.

  • Filter Aid: Using a filter aid like Celite® can improve filtration speed, but it will require a subsequent step to remove the filter aid from the product if it is not dissolved.

  • Filtration Equipment: For larger scales, consider using a Nutsche filter-dryer, which allows for filtration, washing, and drying in a single contained unit.

Q4: Are there alternative, more "green" synthetic routes available?

A4: Research into more environmentally friendly synthetic methods is ongoing. Some patents describe processes that aim to reduce waste and use less hazardous reagents.[2][4] For example, minimizing the use of chlorinated solvents and developing catalytic methods are areas of active development in pyrimidine synthesis.[5] The choice of route often depends on a balance of cost, efficiency, and environmental impact.[1]

V. References

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4-(Dimethoxymethyl)pyrimidin-2-amine reaction mechanism troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Dimethoxymethyl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile intermediate. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and field-proven insights.

Section 1: Understanding the Reagent: Key Physicochemical Properties

Before delving into troubleshooting, a firm grasp of the reagent's characteristics is paramount. This compound (CAS 165807-05-6) is a stable, crystalline solid that serves as a protected form of 2-amino-4-formylpyrimidine.[1][2] Its utility lies in the latent aldehyde functionality, which can be unmasked under specific conditions to participate in a variety of subsequent transformations, most notably in the synthesis of fused heterocyclic systems like pyrimido[4,5-d]pyrimidines.[3][4][5]

PropertyValueSource
CAS Number 165807-05-6[CyclicPharma][1], [PubChem][2]
Molecular Formula C₇H₁₁N₃O₂[CyclicPharma][1], [PubChem][2]
Molecular Weight 169.18 g/mol [CyclicPharma][1], [PubChem][2]
Appearance Typically a solidN/A
Purity Commercially available at ≥98%[CyclicPharma][1]

Section 2: Core Reaction Troubleshooting - Deprotection and Cyclocondensation

The primary application of this compound involves a two-stage process: acidic hydrolysis to unmask the aldehyde, followed by a cyclocondensation reaction. This section addresses the most common issues encountered during this sequence.

FAQ 1: My hydrolysis of the dimethoxymethyl acetal is sluggish or incomplete. What are the optimal conditions?

Answer:

The hydrolysis of the dimethoxymethyl acetal to the corresponding aldehyde (2-amino-4-formylpyrimidine) is an acid-catalyzed reaction. If you are experiencing incomplete conversion, the issue likely lies with the acid concentration, temperature, or reaction time.

Causality and Optimization:

  • Acid Strength and Concentration: The reaction requires a sufficiently acidic environment to protonate one of the methoxy groups, facilitating its departure as methanol and subsequent attack by water. While strong mineral acids like HCl are effective, they can also lead to side reactions if not carefully controlled. A common issue is using an acid concentration that is too low.

    • Troubleshooting Tip: Start with a moderately concentrated acid solution, such as 1-3 M aqueous HCl. If the reaction is still slow, the concentration can be incrementally increased. Be cautious with highly concentrated acids, as this can promote degradation of the pyrimidine ring or unwanted side reactions involving the 2-amino group.

  • Temperature: Like most chemical reactions, the rate of hydrolysis is temperature-dependent. Room temperature reactions may require extended periods.

    • Troubleshooting Tip: Gentle heating to 40-50 °C can significantly accelerate the hydrolysis. Monitor the reaction closely by TLC or LC-MS to avoid the formation of degradation byproducts at elevated temperatures.

  • Solvent System: The choice of co-solvent can influence the solubility of the starting material and the overall reaction rate.

    • Troubleshooting Tip: If solubility is an issue in purely aqueous acid, a co-solvent like THF or dioxane can be employed. Ensure the co-solvent is stable under the acidic conditions.

Protocol: Standard Hydrolysis of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent mixture (e.g., THF/water, 1:1).

  • Add aqueous HCl (e.g., 2 M, 2.0-3.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C).

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes, visualizing with UV light). The product, 2-amino-4-formylpyrimidine, should have a lower Rf value than the starting material.

  • Upon completion, carefully neutralize the reaction mixture with a base such as saturated aqueous sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde is often used directly in the next step due to its potential instability.[6][7]

FAQ 2: During my cyclocondensation reaction with urea (or a similar reagent) to form a pyrimido[4,5-d]pyrimidine, I'm observing a low yield and multiple side products. What could be the cause?

Answer:

Low yields and the formation of multiple products in the cyclocondensation step often stem from the instability of the intermediate aldehyde, suboptimal reaction conditions, or competing side reactions.

Causality and Optimization:

  • Instability of 2-Amino-4-formylpyrimidine: The aldehyde product from the hydrolysis step can be unstable, particularly under harsh conditions or upon prolonged storage. Electron-donating groups, like the 2-amino group, can sometimes lead to instability. The aldehyde can also form stable hemiaminals with the 2-amino group of another molecule, reducing the concentration of the reactive aldehyde.[6][7]

    • Troubleshooting Tip: It is highly recommended to use the crude 2-amino-4-formylpyrimidine directly after hydrolysis and neutralization, without extensive purification or storage. A one-pot procedure, where the cyclocondensation reagent is added directly after the neutralized hydrolysis, can be an effective strategy.

  • Reaction Conditions for Cyclocondensation: The formation of the pyrimido[4,5-d]pyrimidine ring requires conditions that favor the desired cyclization over polymerization or other side reactions.

    • Troubleshooting Tip: The choice of solvent and catalyst is critical. For reactions with urea or thiourea, polar aprotic solvents like DMF or DMSO are often used, sometimes with a catalytic amount of acid (like p-toluenesulfonic acid) or base to promote the reaction.[8] Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times in similar multicomponent reactions.[9]

  • Competing Side Reactions: The 2-amino group is nucleophilic and can potentially react with the aldehyde intramolecularly or intermolecularly under certain conditions. Furthermore, if other reactive functionalities are present on the cyclizing partner, these may lead to undesired products.

Workflow: Troubleshooting Low Yield in Pyrimido[4,5-d]pyrimidine Synthesis

G cluster_0 Stage 1: Hydrolysis cluster_1 Stage 2: Cyclocondensation cluster_2 Potential Side Reactions A This compound B 2-Amino-4-formylpyrimidine A->B H+ / H2O D Pyrimido[4,5-d]pyrimidine derivative B->D E Polymerization / Degradation B->E Harsh Conditions F Hemiaminal Formation B->F Intermolecular Reaction C Urea C->D

Caption: Key reaction stages and potential side reactions.

Section 4: Purification and Characterization

FAQ 4: I'm having difficulty purifying the 2-amino-4-formylpyrimidine intermediate. Any suggestions?

Answer:

As mentioned, the aldehyde intermediate can be unstable, making purification challenging. However, if purification is necessary, specific techniques can be employed.

Purification Strategies:

  • Column Chromatography: If required, column chromatography on silica gel can be used.

    • Troubleshooting Tip: Use a non-polar to moderately polar eluent system (e.g., a gradient of ethyl acetate in hexanes). It is advisable to run the column quickly and to use silica gel that has been neutralized with triethylamine to prevent degradation of the acid-sensitive product on the stationary phase.

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective purification method.

  • Acid-Base Extraction: A common method for purifying amino-containing compounds is through acid-base extraction.

    • Protocol: Dissolve the crude product in an organic solvent. Extract with a dilute aqueous acid (e.g., 1 M HCl) to move the protonated amine into the aqueous layer. Wash the aqueous layer with an organic solvent to remove non-basic impurities. Then, carefully basify the aqueous layer with a base like NaOH or NaHCO₃ and extract the purified product back into an organic solvent. [10]This method should be performed quickly to minimize hydrolysis or degradation in the acidic and basic aqueous solutions.

References

  • Mahmoud, M. R.; El-Ziaty, A. K.; Ismail, M. F.; Shiba, S. A. Synthesis of Novel Pyrimidine and Fused Pyrimidine Derivatives. Eur. J. Chem.2011, 2, 347-355. [Link]
  • Al-Omair, M. A. Green approach for synthesizing Pyrimido pyrimidine moieties using TBAB. J. Chem. Pharm. Res.2012, 4(9), 4344-4348. [Link]
  • Abdel-Hafez, S. H.; Abdel-Hamide, S. G.; El-Gazzar, A. B. A. Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules2021, 26(16), 4789. [Link]
  • Gehringer, M.; Laufer, S. A. Click chemistry: novel applications in cell biology and drug discovery. Angew Chem. Int. Ed. Engl.2017, 56, 15504–15505. [Link]
  • Kwiecień, A.; Ciunik, Z. Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules2015, 20(8), 14365-76. [Link]
  • A Novel Synthesis and Characterization of Fused Pyridopyrimidine Derivatives. Int. J. Org. Chem.2014, 4, 1-10. [Link]
  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives.
  • Hamed, A. A.; El-Gazzar, A. B. A.; El-Gendy, M. S. Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. Beilstein J. Org. Chem.2016, 12, 1266-1271. [Link]
  • US4115650A - Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines.
  • CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • Fadda, A. A.; El-Morsy, A. M.; El-Attar, K. M. Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements2010, 185(11), 2338-2346. [Link]
  • Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
  • Melanson, M.; Hopkins, T. P.; De-La-Torre, V.; Black, D. S.; Kumar, N. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. Molecules2018, 23(11), 2960. [Link]
  • This compound. PubChem. [Link]
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • 4-(4-Methoxyphenyl)pyrimidin-2-amine. PubChem. [Link]
  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. J. Med. Chem.2017, 60(17), 7434-7449. [Link]
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Med. Chem.2023, 14(7), 1316-1331. [Link]
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank2022, 2022(3), M1426. [Link]
  • US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • 2-Aminopyrimidine-4-carbaldehyde. PubChem. [Link]
  • Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. J. Org. Chem.2001, 66(2), 419-24. [Link]
  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Simple and convenient preparation method of key intermediate (2-methyl-4-amino-5-amino methyl pyrimidine) for vitamin B1.
  • Selective Hydrolysis of 2,4-Diaminopyrimidine Systems: A Theoretical and Experimental Insight into an Old Rule.
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  • A) Synthesis of 2,4,6‐functionalized pyrimidines by condensation of...

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Technical Support Center: Synthesis of 4-(Dimethoxymethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Dimethoxymethyl)pyrimidin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, address frequently asked questions, and offer proven solutions to common challenges encountered during this synthesis. Our focus is on the practical identification and mitigation of byproducts to ensure high purity and yield.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis and purification of this compound.

Q1: My reaction is complete by TLC, but after workup and purification, I have a significant amount of a new, more polar spot, and my NMR shows a peak around 9-10 ppm. What is happening?

A1: This is a classic sign of acetal hydrolysis. The dimethoxymethyl group is sensitive to acidic conditions, especially in the presence of water. During an aqueous workup or chromatography on silica gel (which is inherently acidic), the acetal can hydrolyze to the corresponding aldehyde, 4-formylpyrimidin-2-amine.

Root Cause Analysis: The lone pairs on the oxygen atoms of the acetal are susceptible to protonation by an acid source (H₃O⁺ or silica gel surface silanols). Once protonated, methanol is eliminated, forming a resonance-stabilized oxocarbenium ion. A subsequent attack by water completes the hydrolysis to the aldehyde.

Preventative & Corrective Actions:

  • Anhydrous Workup: If possible, avoid an aqueous workup. Quench the reaction with a non-aqueous method and filter off any salts.

  • Neutralize Silica Gel: Before performing column chromatography, neutralize your silica gel. This can be done by preparing a slurry of the silica in your eluent system containing a small amount of a volatile base, such as 1-2% triethylamine (Et₃N) or ammonia in methanol.

  • Alternative Purification: Consider alternative purification methods that do not involve acidic stationary phases, such as recrystallization or chromatography on neutral alumina.

Byproduct Identification Protocol:

  • ¹H NMR: Look for a characteristic aldehyde proton singlet between δ 9.0 and 10.0 ppm. You will also see the disappearance of the methoxy group singlet (usually around δ 3.4 ppm) and the acetal proton singlet (around δ 5.5 ppm).

  • Mass Spectrometry (MS): The hydrolyzed product, 4-formylpyrimidin-2-amine, will have a molecular weight of 123.11 g/mol , compared to the desired product's 169.18 g/mol .[1][2]

  • FTIR: An aldehyde will show a strong C=O stretch around 1680-1700 cm⁻¹.

Q2: My mass spectrometry results show a peak with a mass of [M+14] or [M+28] relative to my product. What are these impurities?

A2: These peaks often correspond to over-methylation or related side reactions, particularly if your synthesis involves reagents like methyl iodide or dimethyl sulfate in the presence of a base. Another possibility, though less common in this specific synthesis, is the reaction with solvent fragments.

Root Cause Analysis: The amine group on the pyrimidine ring, while not strongly nucleophilic, can undergo methylation under certain conditions, leading to N-methyl and N,N-dimethyl byproducts. This is more likely if a strong, non-selective methylating agent is used or if reaction conditions are not carefully controlled.

Troubleshooting Steps:

  • Re-evaluate Reagents: Ensure that the starting materials do not contain methylated impurities.

  • Control Stoichiometry: Use precise stoichiometry of all reactants. Excess of any reagent can lead to side reactions.[3]

  • Optimize Reaction Conditions: Lowering the reaction temperature or using a milder base can often reduce the incidence of over-alkylation.[3]

Byproduct Identification Protocol:

  • LC-MS: This is the best technique to identify these byproducts. An [M+14] peak corresponds to a single methylation, and an [M+28] peak corresponds to a double methylation.

  • ¹H & ¹³C NMR: N-methylation will introduce new signals in the aliphatic region (typically δ 2.8-3.2 ppm for the methyl protons) and corresponding new carbon signals.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its key challenges?

A1: The most prevalent synthesis involves the condensation of a three-carbon building block with guanidine.[4] A common and efficient method is the reaction between guanidine and 1,1,3,3-tetramethoxypropane, which serves as a protected form of malondialdehyde.[5][6]

Typical Reaction Scheme: Guanidine + 1,1,3,3-Tetramethoxypropane --(Acid Catalyst, Heat)--> this compound

Key Challenges:

  • Reaction Control: The reaction must be carefully controlled to prevent side reactions. Incomplete cyclization can leave starting materials or intermediates in the final product.[7]

  • Product Stability: As discussed in the troubleshooting section, the dimethoxymethyl acetal is prone to hydrolysis under acidic conditions.

  • Purification: The polarity of the product and potential byproducts can make chromatographic separation difficult without proper precautions like using a neutralized stationary phase.

Q2: Besides hydrolysis, what other byproducts should I be aware of?

A2: Several other byproducts can form depending on the specific reaction conditions and purity of the starting materials.

Byproduct NameFormation PathwayIdentification Notes
4-Formylpyrimidin-2-amine Hydrolysis of the dimethoxymethyl group.¹H NMR: Aldehyde peak at ~9-10 ppm. MS: M.W. 123.11.
Unreacted Guanidine Incomplete reaction.Highly polar. Often removed during aqueous workup, but can be detected by LC-MS.
Polymeric Materials Self-condensation of intermediates or product under harsh acidic or high-temperature conditions.Often appear as baseline noise or broad, unresolved peaks in chromatograms. Can lead to lower yields and difficult purification.
Double Condensation Products Reaction of two molecules of guanidine with one C3 unit, or vice-versa, though less common.[8]MS: Look for masses corresponding to adducts of starting materials.

Q3: What analytical techniques are essential for quality control and impurity profiling of this compound?

A3: A multi-technique approach is crucial for comprehensive impurity profiling in pharmaceutical synthesis.[9][10][11]

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment. A reverse-phase method (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a buffer) is typically used to separate the main product from its impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying the molecular weights of unknown impurities, providing critical clues to their structures.[10][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and for elucidating the structures of isolated impurities.

  • Gas Chromatography (GC): Useful for detecting volatile impurities, such as residual solvents from the reaction or purification steps.[10]

Section 3: Key Experimental Protocols & Visualizations

Protocol 1: Neutralization of Silica Gel for Column Chromatography
  • Prepare Slurry: In a fume hood, measure the required amount of silica gel for your column. Add it to a beaker and pour in the starting eluent (e.g., 98:2 Dichloromethane:Methanol).

  • Add Base: To this slurry, add 1-2% by volume of triethylamine (Et₃N).

  • Mix Thoroughly: Stir the slurry for 5-10 minutes to ensure the base is evenly distributed and has neutralized the acidic sites on the silica.

  • Pack Column: Pack the column using this neutralized slurry as you normally would.

  • Run Chromatography: Proceed with your column purification. Remember to include 1-2% Et₃N in your entire eluent system to maintain neutrality.

Diagram 1: Byproduct Identification Workflow

This diagram outlines a logical workflow for identifying an unknown impurity encountered during synthesis.

Byproduct_Identification_Workflow start Unexpected Peak in Initial Analysis (TLC/HPLC) lcms Run Preparative TLC or HPLC to Isolate Impurity start->lcms ms Analyze via LC-MS Determine Molecular Weight lcms->ms nmr Acquire 1H and 13C NMR on Isolated Impurity ms->nmr structure Propose Structure Based on MW and NMR Fragmentation nmr->structure confirm Confirm Structure (e.g., by synthesizing standard) structure->confirm

Caption: A systematic workflow for the isolation and structural elucidation of unknown byproducts.

Diagram 2: Hydrolysis Mechanism of the Dimethoxymethyl Group

This diagram illustrates the acid-catalyzed hydrolysis pathway leading to the formation of the 4-formylpyrimidin-2-amine byproduct.

Hydrolysis_Mechanism cluster_0 Acetal Hydrolysis Pathway Acetal Product (Dimethoxymethyl) Protonated Protonated Acetal Acetal->Protonated + H+ Oxocarbenium Oxocarbenium Ion + CH3OH Protonated->Oxocarbenium - CH3OH Hemiacetal Hemiacetal Oxocarbenium->Hemiacetal + H2O Aldehyde Byproduct (Formyl) Hemiacetal->Aldehyde - H+

Caption: Acid-catalyzed hydrolysis of the acetal protecting group.

References

  • Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem. Link
  • addressing challenges in the scale-up synthesis of pyrimidine compounds. Benchchem. Link
  • Common side reactions in the synthesis of pyrimidines and their prevention. Benchchem. Link
  • Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • Preparation method of 4-amino-2, 6-dimethoxypyrimidine.
  • PREPARATION OF 4,6-DIMETHOXY-2-((PHENOXYCARBONYL)AMINO)-PYRIMIDINE.
  • This compound | CAS No. 165807-05-6. CyclicPharma. Link
  • Pyrimidine Synthesis Pathway: Synthesis of pyrimidine deriv
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Link
  • This compound. PubChem. Link
  • Acid-Promoted Cyclization Reaction of the Guanine Base with 1,1,3,3-Tetramethoxypropane: A Method for the Preparation of M1 dG and its Deriv
  • Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. The Journal of Organic Chemistry. Link
  • Hydrolytic cleavage of the pyrimidine ring in 2-R-[7][13][14]triazolo[1,5-c]-quinazolines. Pharmacia. Link
  • Mechanisms for the synthesis of pyrimidines starting from urea or guanidine in the presence of cyanoacetaldehyde (CAA) and cyanate.
  • De Novo Pyrimidine Synthesis. BOC Sciences. Link
  • Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Link
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Link
  • Reaction Mechanisms that Control the Thermal Decomposition Behavior of GUzT. OSTI.gov. Link
  • Synthesis of Nucleoside and Nucleotide Analogues by Cyclization of the Guanine Base with 1,1,3,3-Tetramethoxypropane. Organic Letters. Link
  • 1,1,3,3-Tetramethoxypropane. Wikipedia. Link
  • Scheme. Hydrolytic cleavage of the pyrimidine ring in 2-aryl-[7][13][14]triazolo[1,5-c].
  • Catalyzed Methods to Synthesize Pyrimidine and Rel
  • Reaction of generative malondialdehyde (MDA) from 1,1,3,3-Tetramethoxypropane (TMP) and the colored pink product resulted from the reaction between thiobarbituric acid (TBA) and MDA.
  • SYNTHESIS OF PYRIMIDINE DERIV
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews in Pharmacy and Pharmaceutical Sciences. Link
  • Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Link
  • Hydrolysis cascade from diaminopyrimidine (D) to C to U.

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Technical Support Center: A Researcher's Guide to Increasing the Purity of 4-(Dimethoxymethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(Dimethoxymethyl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile pyrimidine derivative. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of obtaining this compound in high purity.

Introduction: The Importance of Purity

In the realm of pharmaceutical research and development, the purity of a compound is paramount. For a molecule like this compound, which serves as a crucial building block in the synthesis of various bioactive molecules, even minor impurities can significantly impact the outcome of subsequent reactions and biological assays. This guide provides practical, experience-driven advice to help you achieve the desired purity for your research needs.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, handling, and potential impurities of this compound.

Q1: What are the most likely impurities in a crude sample of this compound?

The potential impurities in your sample will largely depend on the synthetic route used. A common method for synthesizing 2-aminopyrimidines is the condensation of a β-dicarbonyl compound (or its equivalent) with guanidine. Given the structure of this compound, a likely precursor is a protected form of a 4-carbon β-dicarbonyl aldehyde.

Common Impurities to Consider:

  • 4-Formylpyrimidin-2-amine: The dimethoxymethyl group is an acetal, which is susceptible to hydrolysis under acidic conditions.[1][2] Even exposure to silica gel in column chromatography can sometimes be acidic enough to cause partial hydrolysis. This aldehyde is often a more polar impurity.

  • Unreacted Starting Materials: Depending on the specific synthesis, residual guanidine or precursors like 1,1,3,3-tetramethoxypropane could be present.

  • Side-Reaction Products: The condensation reaction to form the pyrimidine ring can sometimes yield isomers or polymeric materials, especially if the reaction conditions are not carefully controlled.

Q2: What are the key physicochemical properties of this compound?

Having a good understanding of the physical and chemical properties of your target compound is essential for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₇H₁₁N₃O₂[3]
Molecular Weight 169.18 g/mol [3]
Appearance Typically a solidGeneral observation for similar compounds
Melting Point Not reported in literatureN/A
Solubility Likely soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in nonpolar solvents like hexanes.Inferred from structurally similar compounds[4]

Q3: How should I handle and store purified this compound?

Given the potential for hydrolysis of the acetal group, it is advisable to store the compound in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and acidic vapors. As with most amine-containing compounds, long-term storage should be in a tightly sealed container to prevent degradation.

Troubleshooting Guide: Common Purification Challenges

This section provides a question-and-answer style troubleshooting guide for specific issues you may encounter during the purification process.

Recrystallization Issues

Q4: I'm trying to recrystallize my crude this compound, but it's "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is a common problem, especially when the solution is too concentrated or cools too quickly.

Causality and Solutions:

  • High Concentration of Impurities: A significant amount of impurities can depress the melting point of your compound, causing it to separate as a liquid.

    • Solution: Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove baseline impurities before attempting recrystallization.

  • Inappropriate Solvent System: The chosen solvent may be too good of a solvent, even at lower temperatures.

    • Solution: Introduce an "anti-solvent" (a solvent in which your compound is poorly soluble). For aminopyrimidine derivatives, an ethanol/water mixture is a good starting point.[5] Dissolve your compound in a minimal amount of hot ethanol, and then add water dropwise until the solution becomes slightly cloudy. Reheat gently to get a clear solution, and then allow it to cool slowly.

  • Rapid Cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice.

    • Solution: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also promote slower cooling.

Diagram: Troubleshooting "Oiling Out" during Recrystallization

G start Crude Product 'Oiling Out' cause1 Possible Cause: High Impurity Level start->cause1 cause2 Possible Cause: Inappropriate Solvent start->cause2 cause3 Possible Cause: Cooling Too Rapidly start->cause3 sol1 Solution: Pre-purify with a silica plug cause1->sol1 sol2 Solution: Use a solvent/anti-solvent system (e.g., Ethanol/Water) cause2->sol2 sol3 Solution: Allow for slow cooling to room temperature before ice bath cause3->sol3

Caption: A workflow for diagnosing and solving the issue of a compound "oiling out".

Q5: My recrystallization yield is very low. How can I improve it?

A low yield from recrystallization is often due to using too much solvent or premature crystallization.

Causality and Solutions:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.

  • Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, your product may start to crystallize in the filter funnel.

    • Solution: Use a pre-heated filter funnel and flask, and add a small excess of hot solvent before filtering to ensure the product remains in solution.

Chromatography Issues

Q6: I'm running a silica gel column to purify my compound, but the peaks are tailing or streaking. What's causing this?

Amines are basic compounds and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape.

Causality and Solutions:

  • Strong Adsorption to Silica: The basic amine group is interacting too strongly with the acidic stationary phase.

    • Solution: Add a small amount of a basic modifier to your mobile phase. Triethylamine (0.1-1%) is commonly used to neutralize the acidic sites on the silica gel and improve the peak shape of basic compounds.[6]

Q7: I'm not sure what mobile phase to use for thin-layer chromatography (TLC) or column chromatography. Where should I start?

For aminopyrimidine derivatives, a good starting point for normal-phase chromatography on silica gel is a mixture of a nonpolar and a polar solvent.

Recommended TLC Solvent System:

  • Hexane/Ethyl Acetate: Start with a 1:1 mixture and adjust the ratio based on the resulting Rf value. If the spot remains at the baseline, increase the proportion of the more polar solvent (ethyl acetate). If the spot runs with the solvent front, increase the proportion of the less polar solvent (hexane). A good Rf for column chromatography is typically between 0.2 and 0.4.

Recommended Column Chromatography Mobile Phase:

  • Dichloromethane/Methanol: A gradient elution starting with 100% dichloromethane and gradually increasing the percentage of methanol is often effective for separating compounds with a range of polarities.[6] As mentioned in Q6, adding a small amount of triethylamine can improve peak shape.

Diagram: General Workflow for Purification

G crude Crude this compound tlc TLC Analysis (e.g., 1:1 Hexane/EtOAc) crude->tlc decision Are impurities well-separated from product? tlc->decision column Column Chromatography (e.g., DCM/MeOH gradient + 0.5% TEA) decision->column No recrystallize Recrystallization (e.g., Ethanol/Water) decision->recrystallize Yes fractions Collect and Analyze Fractions column->fractions fractions->recrystallize pure Pure Product recrystallize->pure characterize Characterize: NMR, MS, Melting Point pure->characterize

Caption: A general workflow for the purification of this compound.

Experimental Protocols

Here are detailed, step-by-step methodologies for the key purification techniques discussed.

Protocol 1: Recrystallization using a Solvent/Anti-Solvent System

This protocol is a good starting point for purifying solid crude this compound.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethanol.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel into a clean, warm flask.

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise with swirling until the solution just begins to turn cloudy.

  • Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol is suitable for purifying larger quantities of the compound or for separating impurities with similar polarities.

  • Prepare the Column: Pack a glass column with silica gel as a slurry in dichloromethane.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of dichloromethane (a small amount of methanol can be added to aid solubility). Carefully add this solution to the top of the silica gel bed.[6]

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Add this powder to the top of the column.[6]

  • Elution: Begin eluting with 100% dichloromethane. Gradually increase the polarity by adding methanol (e.g., from 0% to 10% methanol in dichloromethane). It is recommended to add 0.1-1% triethylamine to the mobile phase to prevent peak tailing.[6]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Characterization of the Purified Product

As there is a lack of readily available reference data for pure this compound, it is crucial to thoroughly characterize your final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the structure and assess purity.

  • Mass Spectrometry (MS): Confirm the molecular weight of your compound.

  • Melting Point: A sharp melting point range is a strong indicator of high purity.

By following the guidance in this technical support center, you will be well-equipped to tackle the challenges of purifying this compound and obtaining a high-quality product for your research.

References

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. [Link]
  • New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities.
  • PREPARATION OF 4,6-DIMETHOXY-2-((PHENOXYCARBONYL)AMINO)-PYRIMIDINE.
  • This compound. PubChem. [Link]
  • Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • Prebiotic synthesis of diaminopyrimidine and thiocytosine. PubMed. [Link]
  • Well-established mechanism of the hydrolysis of acetals and ketals....
  • Hydrolysis of acetals. YouTube. [Link]
  • 4,6-dimethoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-2-amine. AA Blocks. [Link]
  • Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • ChemInform Abstract: Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules.
  • Thin Layer Chrom
  • Thin Layer Chromatography. University of California, Los Angeles. [Link]
  • Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine.
  • 2-Amino-4,6-dimethoxypyrimidine. PubChem. [Link]
  • Preparation method of 2-amino pyrimidine.
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.

Sources

Technical Support Center: 4-(Dimethoxymethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Dimethoxymethyl)pyrimidin-2-amine (CAS No. 165807-05-6). This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the successful handling, storage, and application of this versatile chemical intermediate. As a key building block in the synthesis of complex heterocyclic compounds, its proper management is paramount for experimental reproducibility and safety.[1][2] This guide provides direct answers to common challenges and outlines robust protocols grounded in established chemical principles.

Part 1: Compound Profile and Safety Data

Before handling, it is critical to be familiar with the compound's properties and inherent hazards. The dimethoxymethyl group serves as a stable acetal, protecting the more reactive aldehyde functionality, a key feature influencing its reactivity profile.

Table 1: Physicochemical and Safety Data for this compound

Property Value Source
CAS Number 165807-05-6 [3][4]
Molecular Formula C₇H₁₁N₃O₂ [3][5]
Molecular Weight 169.18 g/mol [3][5]
Appearance Off-white to beige solid/powder [6]
Purity (Typical) ≥ 98% [5]
GHS Hazard Codes H302, H315, H319, H332, H335 [3]

| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. Harmful if inhaled. May cause respiratory irritation. |[3] |

Part 2: Frequently Asked Questions: Handling & Storage

Proper handling and storage are the first steps in preventing experimental failure and ensuring lab safety.

Q1: What are the minimum Personal Protective Equipment (PPE) requirements for handling this compound?

A1: Due to its hazard profile, comprehensive PPE is mandatory. This includes:

  • Eye Protection: Chemical safety goggles and a face shield.[7]

  • Hand Protection: Nitrile rubber gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[7]

  • Body Protection: A lab coat or a chemical-resistant suit is required.[7]

  • Respiratory Protection: Handle only within a certified chemical fume hood to avoid inhalation of dust or aerosols.[8][9] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[7]

Q2: What are the optimal conditions for long-term storage to prevent degradation?

A2: To maintain the compound's integrity, especially the acetal group, specific storage conditions are crucial. The primary degradation pathway of concern is the acid-catalyzed hydrolysis of the acetal to the corresponding aldehyde.

Table 2: Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature 2-8°C Reduces the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces moisture and oxygen, preventing hydrolysis and oxidative side reactions.[7]
Container Tightly sealed, opaque container (e.g., amber glass vial) Prevents exposure to moisture and light.[10]

| Location | Store in a dry, well-ventilated area away from incompatible materials.[6][9] | Ensures safety and stability. |

Q3: What chemical incompatibilities should I be aware of?

A3: This compound's reactivity is dictated by the aminopyrimidine core and the acid-sensitive acetal. Avoid the following:

  • Strong Oxidizing Agents: These can react with the amine group and the pyrimidine ring.[6]

  • Strong Acids: Protic acids will catalyze the hydrolysis of the dimethoxymethyl group to the aldehyde, changing the compound's identity and reactivity.

  • Moisture: Water is a reactant in the hydrolysis of the acetal, especially in the presence of even trace acidic impurities.[8]

Part 3: Troubleshooting Experimental Workflows

This section addresses specific issues that may arise during the use of this compound in synthesis.

Q4: My reaction is yielding a complex mixture of byproducts, especially when using a Lewis acid catalyst or protic solvent. What is the likely cause?

A4: The most probable cause is the hydrolysis of the dimethoxymethyl acetal . This group is a protecting group for an aldehyde and is highly sensitive to acidic conditions.

  • Causality Explained: In the presence of an acid (Lewis or Brønsted) and a nucleophile like water (which can be present as a contaminant in solvents or reagents), the acetal will hydrolyze to form 4-formylpyrimidin-2-amine. This newly formed aldehyde is an electrophile and can participate in a variety of unintended subsequent reactions (e.g., self-condensation, reaction with other nucleophiles in your mixture), leading to the complex byproduct profile you are observing.

  • Troubleshooting Steps:

    • Re-evaluate Your Catalyst: If possible, switch to a non-acidic catalyst or a reaction pathway that does not require acidic conditions.

    • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere.

    • Buffer the Reaction: If mild acidity is unavoidable, consider adding a non-nucleophilic base (e.g., proton sponge) to scavenge trace acid.

    • Verify Starting Material: Confirm the purity of your this compound, as acidic impurities from its synthesis could be catalyzing the degradation. (See Part 4 for protocols).

Q5: I have low or inconsistent yields, and I suspect the purity of my starting material. How can I confirm its quality before starting my experiment?

A5: Starting material purity is a cornerstone of reproducible research.[11][12] Do not rely solely on the label. A quick purity assessment is a vital preliminary step.

  • Recommended Action: Perform a quick purity analysis using HPLC (Protocol 4.1) or Quantitative NMR (Protocol 4.3). HPLC will reveal the presence of other UV-active impurities, while qNMR provides an absolute measure of purity against a certified standard.[12][13]

  • Common Impurities to Look For:

    • Unreacted starting materials from its own synthesis.

    • The hydrolyzed aldehyde product, 4-formylpyrimidin-2-amine.

    • Residual solvents.

Q6: The compound is not dissolving in my chosen reaction solvent. What are my options?

A6: Poor solubility can dramatically hinder reaction kinetics.[14][15]

  • Troubleshooting Steps:

    • Solvent Screening: Test solubility in a range of aprotic solvents of varying polarity, such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF).

    • Gentle Heating: Mild heating can improve solubility and reaction rate, but monitor the reaction closely by TLC or LC-MS to ensure thermal degradation is not occurring.[14]

    • Co-Solvent System: Using a mixture of solvents can often achieve better solubilization than a single solvent.

    • Change Reagent Form: If you are reacting it with a salt, consider if a free-base version of the reagent might be more soluble in your desired solvent, or vice-versa.

Part 4: Standard Operating Protocols for Purity Assessment

For drug development professionals, verifying the purity of key intermediates is a non-negotiable step.[11] Here are validated methods for assessing the purity of this compound.

Protocol 4.1: Purity Verification by HPLC

Objective: To determine the purity of the compound relative to other UV-active impurities.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of 50:50 Mobile Phase A:B to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Method:

    • Gradient: 5% B to 95% B over 15 minutes. Hold at 95% B for 2 minutes. Return to 5% B over 1 minute and equilibrate for 2 minutes.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate purity by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

    • Trustworthiness Check: The presence of a significant peak at a shorter retention time may indicate the more polar aldehyde hydrolysis product.

Protocol 4.2: Absolute Purity Determination by Quantitative ¹H NMR (qNMR)

Objective: To determine the absolute purity of the compound using an internal standard. qNMR is a powerful tool as it is orthogonal to chromatographic methods and does not rely on the response factor of the analyte.[12][13]

  • Materials:

    • Internal Standard (IS): Maleic Anhydride or another certified reference standard with sharp, well-resolved peaks away from the analyte signals.

    • Solvent: DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound into a vial. Record the weight (W_analyte).

    • Accurately weigh ~5 mg of the internal standard into the same vial. Record the weight (W_IS).

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆ and transfer to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all protons.

    • Ensure a high signal-to-noise ratio.

  • Data Analysis:

    • Integrate a well-resolved, non-overlapping peak for the analyte (Int_analyte) and a peak for the internal standard (Int_IS).

    • Record the number of protons for each integrated signal (N_analyte and N_IS).

    • Calculate the purity using the following formula:

      • Purity (%) = (Int_analyte / N_analyte) * (N_IS / Int_IS) * (W_IS / W_analyte) * (MW_analyte / MW_IS) * Purity_IS

      • Where MW is molecular weight and Purity_IS is the stated purity of the internal standard.

Part 5: Visualization of Key Workflows

Visual workflows can help standardize procedures and guide troubleshooting logic.

Caption: Troubleshooting Decision Tree for Unexpected Experimental Results.

G cluster_storage Storage & Prep cluster_qc Quality Control cluster_exp Experiment & Disposal Store Store at 2-8°C Under Inert Gas Dispense Dispense in Fume Hood (Full PPE) Store->Dispense React Execute Reaction (Monitor Closely) Dispense->React CoA Verify CoA & Log Lot # Purity Perform Purity Check (HPLC or qNMR) CoA->Purity Purity->Store Dispose Dispose of Waste per Institutional Guidelines React->Dispose Receive Receive Compound Receive->CoA

Caption: Recommended Workflow from Receipt to Disposal of Compound.

References

  • PubChem. This compound.
  • Angene Chemical. (2025).
  • International Journal on Science and Technology. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. [Link]
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Amino-4,6-dimethylpyrimidine. [Link]
  • Research Trend. (2024). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. [Link]
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
  • Auctores Online. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
  • Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. [Link]
  • IJARESM. (2025).
  • SpringerLink. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
  • PubChem. 4-Methoxy-2-pyrimidinamine.
  • IJRAR. (2023).
  • MDPI. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. [Link]
  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. [Link]
  • ResearchGate. (2025).

Sources

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Assessment of 4-(Dimethoxymethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible results. The compound 4-(Dimethoxymethyl)pyrimidin-2-amine (CAS: 165807-05-6), a key building block in various synthetic pathways, is no exception. Ensuring its purity is critical for the integrity of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound, offering insights into the rationale behind experimental choices and providing actionable protocols.

The Criticality of Purity in Synthesis

The presence of impurities, even in trace amounts, can have significant consequences in a drug development pipeline.[1] They can lead to unwanted side reactions, reduce the yield of the desired product, and introduce toxic components into the final drug substance.[1] Therefore, robust analytical methods are not just a quality control measure; they are an integral part of process understanding and ensuring the safety and efficacy of the end product.[1]

This guide will explore the application, advantages, and limitations of several core analytical techniques for the purity assessment of this compound:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC)

  • Quantitative Nuclear Magnetic Resonance (qNMR)

  • Mass Spectrometry (MS) for impurity identification

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is often the primary technique for purity determination due to its high resolving power, sensitivity, and broad applicability to a wide range of organic molecules.[1] For a polar, non-volatile compound like this compound, reverse-phase HPLC is the method of choice.

Principle of Separation

In reverse-phase HPLC, the stationary phase (typically a C18-bonded silica) is nonpolar, while the mobile phase is a more polar mixture, usually of water and a miscible organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase.

Experimental Protocol: Reverse-Phase HPLC with UV Detection

This protocol provides a starting point for method development. The exact conditions may need to be optimized to achieve the best separation for your specific sample and impurity profile.

Objective: To quantify the purity of this compound and detect related impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound reference standard and sample

  • HPLC-grade acetonitrile, water, and a buffering agent (e.g., phosphoric acid or formic acid for MS compatibility)[2]

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A Water with 0.1% Formic AcidThe acidic modifier improves peak shape for basic compounds like amines by suppressing the ionization of residual silanols on the stationary phase.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier that provides good separation efficiency.
Gradient 5% B to 95% B over 20 minutesA gradient elution is recommended to ensure that both polar and nonpolar impurities can be eluted and detected within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 5 µLA small injection volume minimizes band broadening.
Detection UV at 254 nmAromatic pyrimidine rings typically exhibit strong UV absorbance, making UV detection a sensitive method. A photodiode array (PDA) detector can be used to assess peak purity.

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase (e.g., 1 mg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a similar concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Purity Calculation: The purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Data Interpretation and Validation

The primary output is a chromatogram showing peaks corresponding to the main compound and any impurities. The purity is calculated as:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For this method to be trustworthy, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

Gas Chromatography (GC): An Alternative for Volatile Impurities

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds.[6] For this compound, GC is less likely to be the primary method for purity assessment due to the compound's polarity and relatively high boiling point. However, it can be an excellent complementary technique for detecting volatile impurities, such as residual solvents from the synthesis process.

Principle of Separation

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the partitioning of the analytes between an inert carrier gas (the mobile phase) and a liquid or solid stationary phase coated on the inside of the column. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.

Experimental Protocol: GC with Flame Ionization Detection (FID)

For a polar amine like this compound, derivatization is often necessary to increase its volatility and thermal stability, and to prevent peak tailing.[6][7] Silylation is a common derivatization technique for compounds with active hydrogens.

Objective: To detect and quantify volatile impurities and, if derivatized, the main analyte.

Instrumentation and Materials:

  • Gas chromatograph with an FID detector

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • This compound reference standard and sample

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous solvent (e.g., pyridine or acetonitrile)

Chromatographic Conditions:

ParameterConditionRationale
Carrier Gas Helium or Hydrogen at 1.0 mL/minInert carrier gas to transport the sample through the column.
Oven Program Initial: 100 °C (2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)A temperature program is used to separate compounds with a wide range of boiling points.
Injector Temp. 250 °CEnsures rapid vaporization of the sample.
Detector Temp. 300 °CPrevents condensation of the analytes in the detector.
Detector Flame Ionization Detector (FID)Provides a sensitive response to most organic compounds.

Procedure:

  • Derivatization: In a sealed vial, mix a known amount of the sample or standard with the derivatizing agent (e.g., BSTFA) in an anhydrous solvent. Heat the mixture to complete the reaction.

  • Analysis: Inject the derivatized sample into the GC system.

  • Quantification: Use an internal or external standard method for accurate quantification.

Quantitative NMR (qNMR): An Absolute Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[8][9][10][11][12] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for a direct comparison between the analyte and a certified internal standard of known purity.[9][11]

Principle of Quantification

By co-dissolving a precisely weighed amount of the sample with a precisely weighed amount of a high-purity internal standard in a suitable deuterated solvent, the purity of the sample can be calculated from the integral areas of specific, non-overlapping signals from both the analyte and the standard.[13]

Experimental Protocol: ¹H qNMR

Objective: To determine the absolute purity of this compound.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆)

Key Considerations for qNMR:

  • Internal Standard Selection: The internal standard should be stable, non-volatile, have a simple spectrum with at least one signal that does not overlap with any analyte signals, and be soluble in the same deuterated solvent as the analyte.

  • Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5-7 times the longest T₁ relaxation time of the signals being integrated) must be used to ensure complete relaxation of the nuclei between scans, which is crucial for accurate integration.

  • Signal Integration: Choose well-resolved signals from both the analyte and the internal standard for integration.

Procedure:

  • Sample Preparation: Accurately weigh about 10-20 mg of the sample and 5-10 mg of the internal standard into a vial. Dissolve the mixture in a known volume of deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate quantitative parameters (e.g., sufficient relaxation delay, 90° pulse angle, and a good signal-to-noise ratio).

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate the selected signals for the analyte and the internal standard.

Purity Calculation:

The purity of the analyte (P_analyte) is calculated using the following formula[13]:

P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral area

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Mass Spectrometry (MS): Identifying the Unknowns

While HPLC, GC, and qNMR can quantify purity, they do not inherently identify the chemical structure of unknown impurities. Mass spectrometry is the premier technique for this purpose, providing mass-to-charge ratio (m/z) information that can be used to determine the molecular weight of an impurity.[14][15][16] When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for impurity profiling.[17]

Workflow for Impurity Identification using LC-MS

Caption: Workflow for impurity identification using LC-MS.

High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, enabling the determination of the elemental composition of an impurity.[15]

Comparative Analysis of Methods

The choice of analytical method depends on the specific requirements of the analysis. A combination of methods often provides the most comprehensive assessment of purity.

FeatureHPLC-UVGC-FIDQuantitative NMR (qNMR)LC-MS
Primary Use Purity quantification, impurity profilingVolatile impurity analysis (e.g., residual solvents)Absolute purity determinationImpurity identification
Specificity High (with good separation)High (with good separation)Very High (structure-specific)Very High (mass-specific)
Sensitivity High (ppm levels)Very High (ppm to ppb levels)Moderate (requires mg of sample)Very High (ppb to ppt levels)
Quantification Relative (Area %) or External/Internal StandardExternal/Internal StandardAbsolute (Primary Method)Can be quantitative, but often used qualitatively
Sample Prep. Simple dissolutionOften requires derivatizationSimple dissolution, requires precise weighingSimple dissolution
Throughput HighHighModerateModerate to High
Limitations Requires reference standards for identified impuritiesLimited to volatile and thermally stable compoundsLower sensitivity than chromatographic methodsQuantification can be complex

Decision Workflow for Purity Assessment

The following diagram illustrates a logical approach to selecting the appropriate analytical method(s).

Analytical Method Selection start Purity Assessment of This compound q1 Routine Purity Check (Known Impurities)? start->q1 q2 Need Absolute Purity (Primary Standard)? q1->q2 No hplc HPLC-UV (Area % Method) q1->hplc Yes q3 Identify Unknown Impurity? q2->q3 No qnmr Quantitative NMR (qNMR) q2->qnmr Yes q4 Analyze Volatile Impurities? q3->q4 No lcms LC-MS and MS/MS q3->lcms Yes gc GC-FID q4->gc Yes end Comprehensive Purity Profile q4->end No hplc->end qnmr->end lcms->end gc->end

Caption: Decision tree for selecting an analytical method.

Conclusion

A comprehensive purity assessment of this compound requires a multi-faceted analytical approach.

  • HPLC-UV is the recommended primary method for routine purity testing and quantification of related substances due to its robustness and high resolving power.

  • Quantitative NMR serves as an invaluable orthogonal method for providing an absolute purity value, which can be used to qualify the reference standard itself.[8][12]

  • LC-MS is essential for the structural elucidation of any unknown impurities detected by HPLC, a critical step in process development and regulatory filings.[15][16]

  • GC-FID is a valuable supplementary technique, primarily for the analysis of volatile impurities like residual solvents, which may not be detected by HPLC.

By integrating these methods and adhering to rigorous validation standards as outlined by ICH guidelines, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby building a solid foundation for their downstream synthetic and pharmaceutical applications.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Pharmaceutical Technology. (2013). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI).
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Napolitano, J. G., et al. (2021). Quantitative NMR (qNMR) for Pharmaceutical Analysis: the Pioneering Work of George Hanna at the U.S. FDA. Semantic Scholar.
  • Goda, Y., et al. (1980). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Amirav, A., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(10), e4583. [Link]
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Görög, S. (2005). Mass spectrometry in impurity profiling. ResearchGate.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Schlotterbeck, G., et al. (2011). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Analytical and Bioanalytical Chemistry, 400(7), 2011-2019. [Link]
  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules.
  • Moore, S. (2020). Applying NMR to Study Small-Molecule Interactions in Drug Discovery. AZoLifeSciences.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]
  • G.F. Pauli, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]
  • Khuhawar, M. Y., & Qureshi, G. A. (2011). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Semantic Scholar.
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A Comparative Guide to Pyrimidine Building Blocks: 4-(Dimethoxymethyl)pyrimidin-2-amine vs. Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs and its critical role in the architecture of nucleic acids.[1][2] The strategic selection of a pyrimidine building block is a pivotal decision in the synthetic design of novel therapeutics, profoundly influencing the efficiency and outcome of a drug discovery campaign. This guide presents an in-depth, objective comparison of 4-(dimethoxymethyl)pyrimidin-2-amine with other commonly employed pyrimidine building blocks. We will delve into their respective performances in key synthetic transformations, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive resource for making informed decisions in their synthetic endeavors.

This compound is a versatile building block, distinguished by the presence of a dimethoxymethyl group, a stable acetal that serves as a protected aldehyde. This feature offers unique synthetic opportunities, allowing for late-stage deprotection and functionalization, a valuable strategy in the synthesis of complex molecules. This guide will compare its reactivity and utility against more conventional pyrimidine synthons, such as those bearing halo and alkoxy substituents.

Comparative Analysis of Key Pyrimidine Building Blocks

The utility of a pyrimidine building block is fundamentally dictated by its reactivity in common synthetic transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). These reactions are instrumental in the construction of the complex molecular architectures characteristic of modern pharmaceuticals.

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, enabling the introduction of aryl and heteroaryl moieties onto the pyrimidine core. The reactivity of halopyrimidines in this reaction is well-established to follow the trend I > Br > Cl > F, a consequence of the bond dissociation energies of the carbon-halogen bond, which influences the rate-determining oxidative addition step.[3]

While direct comparative yield data for this compound in Suzuki-Miyaura couplings is not extensively documented in the surveyed literature, its reactivity can be inferred. The dimethoxymethyl group is generally stable under the basic conditions of the Suzuki-Miyaura reaction. Its electronic contribution is expected to be less activating towards oxidative addition compared to a halogen, suggesting that if a leaving group were present at another position, the reaction would likely proceed at the halogenated site. For a direct comparison of reactivity at the 4-position, we will consider the analogous 2-amino-4-chloropyrimidine.

Table 1: Comparison of Reaction Yields in Suzuki-Miyaura Cross-Coupling

Pyrimidine Building BlockAryl Boronic AcidCatalyst/Base/SolventYield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃ / 1,4-Dioxane71[4][5]
2,4-Dichloropyrimidine(4-Methoxyphenyl)boronic acidPd(PPh₃)₄ / K₂CO₃ / 1,4-Dioxane/H₂O (MW)77[6]
2,4-Dichloropyrimidine(3-Methoxyphenyl)boronic acidPd(PPh₃)₄ / K₂CO₃ / 1,4-Dioxane/H₂O (MW)72[6]
2,4-DichloropyrimidineNaphthalen-2-ylboronic acidPd(PPh₃)₄ / K₂CO₃ / 1,4-Dioxane/H₂O (MW)87[6]
2-Amino-4-chloropyrimidineArylboronic acidsPd₂(dba)₃ / P(t-Bu)₃ / KF / THFModerate[7]

Note: The yields for 2,4-dichloropyrimidine represent regioselective coupling at the more reactive C4 position.[8][9]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for introducing amine, alkoxy, and other nucleophilic groups onto the electron-deficient pyrimidine ring. In contrast to Suzuki-Miyaura coupling, the reactivity of halogens in SNAr reactions generally follows the order F > Cl > Br > I.[3] This is attributed to the electronegativity of the halogen, which stabilizes the intermediate Meisenheimer complex.

The 4-position of the pyrimidine ring is generally more activated towards nucleophilic attack than the 2-position.[1][8][10] For this compound, the dimethoxymethyl group is not a leaving group. Therefore, this building block is not a direct substrate for SNAr at the 4-position. However, the presence of the 2-amino group and the dimethoxymethyl group will influence the reactivity of other positions on the ring if a suitable leaving group is present. For a comparative context, we will examine the reactivity of 2-amino-4-chloropyrimidine.

Table 2: Comparison of Reaction Yields in Nucleophilic Aromatic Substitution (SNAr)

Pyrimidine Building BlockNucleophileReaction ConditionsYield (%)Reference
2-ChloropyrimidineMorpholineKF / H₂O / 100 °C80[11]
2-Amino-4,6-dichloropyrimidineVarious aminesEt₃N / 80-90 °C (solvent-free)Good to Excellent[12]
2-Amino-4-chloropyrimidineSubstituted aminesEt₃N / Propanol (MW) / 120-140 °C54-91[13]
2,4-DichloropyrimidineImidazoleK₂CO₃ / MeCN / 60 °C84-93[14]

Experimental Protocols

To provide a practical context for the application of these building blocks, detailed experimental protocols for representative Suzuki-Miyaura coupling and SNAr reactions are provided below.

Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid

This protocol is adapted from the work of Legan et al.[6] and serves as a general procedure for the regioselective arylation of dichloropyrimidines.

Materials:

  • 2,4-Dichloropyrimidine (1.0 mmol, 149 mg)

  • Phenylboronic acid (1.0 mmol, 122 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 415 mg)

  • 1,4-Dioxane (7 mL)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add 2,4-dichloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add 1,4-dioxane to the vial and seal it.

  • Place the vial in a microwave reactor and heat to 100 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-chloro-4-phenylpyrimidine.

Nucleophilic Aromatic Substitution of 2-Amino-4-chloropyrimidine with a Substituted Amine

This protocol is a representative example of an SNAr reaction, adapted from the work of Al-Ghorbani et al.[13]

Materials:

  • 2-Amino-4-chloropyrimidine (2.0 mmol, 259 mg)

  • Substituted amine (e.g., 1-(2-fluorophenyl)piperazine) (2.0 mmol)

  • Triethylamine (Et₃N) (200 µL)

  • Anhydrous propanol (1 mL)

  • Microwave reactor vials

Procedure:

  • In a microwave reaction vial, dissolve 2-amino-4-chloropyrimidine in anhydrous propanol with stirring at room temperature.

  • Add the substituted amine to the reaction vial, followed by the addition of triethylamine.

  • Seal the vial and heat in a microwave reactor at 120-140 °C for 15-30 minutes. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and add a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., crystallization or column chromatography) to yield the desired 2-amino-4-(substituted-amino)pyrimidine.

Visualization of Synthetic Workflows

To further illustrate the synthetic utility of these building blocks, the following diagrams, generated using Graphviz, depict a comparative workflow for the synthesis of a 2,4-disubstituted pyrimidine.

G cluster_0 Pathway A: Sequential Functionalization cluster_1 Pathway B: Functionalization of Pre-aminated Core cluster_2 Pathway C: Latent Aldehyde Strategy A1 2,4-Dichloropyrimidine A2 Suzuki-Miyaura Coupling (Aryl Boronic Acid) A1->A2 Pd(0), Base A3 2-Chloro-4-arylpyrimidine A2->A3 A4 SNAr (Amine Nucleophile) A3->A4 Heat A5 2-Amino-4-arylpyrimidine A4->A5 B1 2-Amino-4-chloropyrimidine B2 Suzuki-Miyaura Coupling (Aryl Boronic Acid) B1->B2 Pd(0), Base B3 2-Amino-4-arylpyrimidine B2->B3 C1 This compound C2 Functionalization at other positions (e.g., Suzuki on a 5-halo derivative) C1->C2 C3 Functionalized Acetal C2->C3 C4 Acidic Hydrolysis C3->C4 H+ C5 2-Amino-4-formylpyrimidine Derivative C4->C5 C6 Further Derivatization (e.g., Reductive Amination) C5->C6 C7 Diverse 2,4-Disubstituted Pyrimidines C6->C7

Caption: Comparative synthetic workflows for 2,4-disubstituted pyrimidines.

Conclusion and Future Perspectives

The choice of a pyrimidine building block is a critical parameter in the design and execution of a synthetic strategy for novel drug candidates. While classic building blocks like 2-amino-4-chloropyrimidine offer a direct and well-trodden path for functionalization via established cross-coupling and SNAr methodologies, this compound presents a more nuanced and potentially powerful alternative.

The key advantage of this compound lies in its masked aldehyde functionality. This allows for the introduction of diverse substituents at other positions of the pyrimidine ring under conditions that might not be compatible with a free aldehyde. Subsequent deprotection reveals the formyl group, which can then be elaborated through a wide range of transformations, such as reductive amination, Wittig reactions, or condensations, to generate a rich library of analogs. This "latent aldehyde" strategy provides a significant degree of synthetic flexibility and is particularly valuable in late-stage functionalization efforts.

Conversely, the direct functionalization of halo-pyrimidines is often more straightforward for constructing simple biaryl or amino-substituted pyrimidines. The extensive literature and well-optimized conditions for these reactions make them highly reliable.

Ultimately, the optimal choice of pyrimidine building block will depend on the specific synthetic target and the overall strategic approach. For rapid access to simple analogs, halo-pyrimidines are often the reagents of choice. However, for more complex targets requiring late-stage diversification and the introduction of functionalities derived from an aldehyde, this compound offers a compelling and synthetically elegant solution. Future research into the direct cross-coupling of acetal-protected pyrimidines and a broader understanding of the stability of these protecting groups under various reaction conditions will further enhance the utility of this valuable class of building blocks.

References

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  • Handy, S. T., & Anderson, K. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(44), 5864-5866.
  • G. E. D., & G. A. A. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 31(01), 1-6.
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  • Legan, R., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(8), 2269.
  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
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A Strategic Guide to 2-Aminopyrimidine Functionalization: 4-(Dimethoxymethyl)pyrimidin-2-amine vs. 2-Amino-4-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 2-aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Its prevalence drives a continuous need for versatile and efficient synthetic intermediates to enable rapid library synthesis and lead optimization. Among the most critical building blocks for C4-functionalization are 2-amino-4-chloropyrimidine and 4-(dimethoxymethyl)pyrimidin-2-amine. While both serve to introduce diversity at the same position, they represent fundamentally different synthetic strategies.

This guide provides an in-depth comparison of these two key reagents. We will dissect their respective reactivities, explore their distinct applications, and provide field-proven experimental protocols. Our analysis moves beyond a simple catalog of reactions to explain the strategic rationale behind choosing one precursor over the other, empowering researchers to make more informed decisions in their synthetic campaigns.

Reagent Profiles: Two Tools for Distinct Synthetic Ends

The choice between these isomers is not one of simple substitution but of long-term synthetic planning. The chloro-substituent offers a direct path for substitution and coupling, while the dimethoxymethyl group serves as a masked aldehyde, opening a completely different portfolio of chemical transformations.

Property2-Amino-4-chloropyrimidineThis compound
Molecular Formula C₄H₄ClN₃C₇H₁₁N₃O₂
Molecular Weight 129.55 g/mol 169.18 g/mol
CAS Number 3993-78-0165807-05-6[4]
Primary Synthetic Role Direct precursor for C4 substitution via SNAr and cross-coupling reactions.Masked aldehyde (formyl) precursor for C4 functionalization via carbonyl chemistry.
Reactivity Profile The C4-Cl bond is activated for nucleophilic displacement and oxidative addition.The dimethoxyacetal is stable to basic and nucleophilic conditions but labile under acid catalysis.[5][6]

The Direct Approach: 2-Amino-4-chloropyrimidine as a Versatile Handle

2-Amino-4-chloropyrimidine is the workhorse for directly introducing nitrogen, oxygen, sulfur, and carbon-based substituents at the C4 position. Its reactivity is dominated by two major classes of transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms, making the C4 position highly susceptible to nucleophilic attack.[7] The chloride ion is an excellent leaving group, facilitating a facile addition-elimination mechanism. This reaction is a mainstay for installing the amine side chains frequently found in kinase inhibitors.[8][9]

Causality in Experimental Design: The choice of solvent and base is critical. Polar aprotic solvents like ethanol or propanol are common. A non-nucleophilic base (e.g., triethylamine, DIPEA) is required to quench the HCl generated during the reaction without competing with the primary nucleophile.[1] For less reactive nucleophiles, microwave irradiation can dramatically reduce reaction times and improve yields.[10]

snAr_mechanism cluster_0 SNAr Mechanism reagents 2-Amino-4-chloropyrimidine + Nu-H intermediate Meisenheimer Complex (Tetrahedral Intermediate) reagents->intermediate + Nu⁻ product C4-Substituted Product + Cl⁻ intermediate->product - Cl⁻

Caption: Generalized SNAr mechanism at the C4 position of pyrimidine.

Table 1: Representative SNAr Reactions of 2-Amino-4-chloropyrimidine

Nucleophile Conditions Product Yield (%) Reference
N-Methylpiperazine Propanol, TEA, MW, 120-140°C, 15-30 min 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine 54 [10]
4-Methoxyaniline Fusion (neat), TEA, 4 h 6-Chloro-N4-(4-methoxyphenyl)pyrimidine-2,4-diamine* 84 [11][12]
4-Chloroaniline Fusion (neat), TEA, 14 h N4-(4-chlorophenyl)-6-chloropyrimidine-2,4-diamine* 78 [11][12]
Aniline H₂O, 0.1 eq HCl, 80°C, 24 h N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine** 85 [12]

*Starting material was 2-amino-4,6-dichloropyrimidine, demonstrating selectivity for C4. **Starting material was 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Palladium-Catalyzed Cross-Coupling

For the formation of C-C and C-N bonds where SNAr is not feasible, palladium-catalyzed cross-coupling is the method of choice. While C-Cl bonds are more challenging to activate than C-Br or C-I bonds, modern catalyst systems with electron-rich, bulky phosphine or N-heterocyclic carbene (NHC) ligands have made these transformations routine.[1][13]

Causality in Experimental Design: The success of a Suzuki or Buchwald-Hartwig coupling on a chloropyrimidine hinges on facilitating the rate-limiting oxidative addition step. This requires a Pd(0) catalyst that is both electron-rich enough to insert into the strong C-Cl bond and sterically hindered to promote reductive elimination. The choice of base (e.g., K₃PO₄, NaOtBu) is also crucial for the transmetalation or deprotonation step of the catalytic cycle.

Table 2: Representative Suzuki-Miyaura Coupling of Chloro-Pyrimidines

Boronic Acid Catalyst / Ligand Base Conditions Yield (%) Reference
Phenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane 89 [12]
Various Arylboronic acids Pd(PPh₃)₂Cl₂ K₃PO₄ Toluene/EtOH/H₂O Moderate [7]

*Examples often use related dichloropyrimidines, but the principle applies directly.

The Masked Carbonyl Strategy: this compound

This reagent offers a powerful, indirect route to a different class of derivatives. The dimethoxyacetal group is a robust protecting group for an aldehyde, stable to bases, nucleophiles, and many organometallic reagents.[6] Its true value is realized upon acid-catalyzed deprotection, which cleanly unmasks the C4-formyl group.

acetal_workflow cluster_downstream Downstream Transformations start 4-(Dimethoxymethyl) pyrimidin-2-amine deprotection Acid-Catalyzed Deprotection (e.g., HCl, TFA) start->deprotection aldehyde 2-Amino-4-formyl -pyrimidine deprotection->aldehyde reductive_amination Reductive Amination (R₂NH, NaBH(OAc)₃) aldehyde->reductive_amination forms C-N bond wittig Wittig Olefination (Ph₃P=CHR) aldehyde->wittig forms C=C bond grignard Grignard Addition (RMgX) aldehyde->grignard forms C-C bond oxidation Oxidation ([O]) aldehyde->oxidation forms C-O bond

Caption: Synthetic utility of this compound.

This unmasked aldehyde is a versatile intermediate for a host of subsequent transformations that are impossible to achieve directly from the chloro-precursor:

  • Reductive Amination: To install -CH₂-NRR' side chains.

  • Wittig Olefination: To form vinyl-linked derivatives.

  • Grignard/Organolithium Addition: To generate secondary alcohols.

  • Oxidation: To produce the corresponding carboxylic acid.

  • Condensation: To build fused heterocyclic ring systems.

Strategic Synthesis: Making the Right Choice

The decision tree for selecting a starting material is dictated entirely by the desired final functionality.

decision_tree Synthetic Strategy Decision Flow target Target C4 Functionality? sub_node Direct Heteroatom or Aryl/Alkyl Substitution (-NHR, -OR, -SR, -Aryl) target->sub_node carbonyl_node Aldehyde-Derived Functionality (-CH₂NHR, -CH=CHR, -COOH) target->carbonyl_node chloro_path Use 2-Amino-4-chloropyrimidine sub_node->chloro_path acetal_path Use This compound carbonyl_node->acetal_path chloro_rxn SNAr or Pd Cross-Coupling chloro_path->chloro_rxn acetal_rxn Deprotection then Carbonyl Chemistry acetal_path->acetal_rxn

Caption: Decision flow for choosing the optimal 2-aminopyrimidine precursor.

  • Choose 2-amino-4-chloropyrimidine if: Your target contains an amine, ether, thioether, or a directly coupled aryl/alkyl group at the C4 position. This is the most atom-economical and direct route for these functionalities.

  • Choose this compound if: Your target requires a functionality that is downstream from an aldehyde, such as a methylene-linked amine, a vinyl group, a secondary alcohol, or a carboxylic acid. This reagent provides access to a chemical space inaccessible from the chloro-precursor.

Validated Experimental Protocols

The following protocols are provided as representative examples of key transformations for each reagent.

Protocol 1: SNAr of 2-Amino-4-chloropyrimidine with N-Methylpiperazine

This protocol details a microwave-assisted synthesis, which offers significant acceleration compared to conventional heating.[10]

Materials:

  • 2-Amino-4-chloropyrimidine (2 mmol, 259 mg)

  • N-Methylpiperazine (2 mmol, 200 mg, 221 µL)

  • Triethylamine (TEA) (200 µL)

  • Anhydrous propanol (1 mL)

  • Microwave reaction vial (2-5 mL) with stir bar

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

Procedure:

  • To a microwave reaction vial containing a magnetic stir bar, add 2-amino-4-chloropyrimidine (259 mg, 2 mmol, 1.0 eq).

  • Add anhydrous propanol (1 mL) and stir briefly at room temperature to suspend the solid.

  • Add N-methylpiperazine (221 µL, 2 mmol, 1.0 eq) followed by triethylamine (200 µL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120-140°C for 15-30 minutes. Monitor reaction progress by TLC or LC-MS.

  • After completion, cool the vial to room temperature. A precipitate may form.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and saturated NaHCO₃ solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) to yield 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine. Expected Yield: ~54%.[10]

Protocol 2: Acid-Catalyzed Deprotection of this compound

This protocol describes the standard hydrolysis of the acetal to reveal the aldehyde.[5]

Materials:

  • This compound (1 mmol, 169 mg)

  • Tetrahydrofuran (THF) or Acetone (5 mL)

  • 2M Hydrochloric Acid (HCl) (2 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (169 mg, 1 mmol) in THF (5 mL) in a round-bottom flask equipped with a stir bar.

  • Add 2M HCl (2 mL) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude 2-amino-pyrimidine-4-carbaldehyde is often used directly in the next step without further purification. Expected Yield: Typically >90% (crude).

Conclusion

While both this compound and 2-amino-4-chloropyrimidine are indispensable tools for modifying the 2-aminopyrimidine core, they are not interchangeable. 2-Amino-4-chloropyrimidine offers a direct and efficient path for SNAr and cross-coupling reactions, making it the reagent of choice for introducing amine side chains and aryl groups. In contrast, this compound functions as a stable aldehyde precursor, unlocking a vast and distinct area of carbonyl-based chemistry. A thorough understanding of the synthetic potential of each reagent, as outlined in this guide, allows chemists to design more elegant, efficient, and versatile routes to novel therapeutic candidates.

References

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  • Niemeyer, Z. L., Miller, S. J. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
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  • ResearchGate. (2013). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Request PDF. [Link]
  • Yarosh, A. A., Stepanova, M. A., Shiryaev, A. A., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(16), 4991. [Link]
  • Wang, Y., Zhang, M., Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1141-1156. [Link]
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A Senior Application Scientist's Guide to the Validation of 4-(Dimethoxymethyl)pyrimidin-2-amine Synthesis by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Analytical Rigor in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the journey from a promising molecule to a life-saving therapeutic is paved with exacting standards of quality, safety, and efficacy. Pharmaceutical intermediates, such as 4-(Dimethoxymethyl)pyrimidin-2-amine, are the foundational building blocks in the synthesis of many active pharmaceutical ingredients (APIs).[1][2][3] The purity of these intermediates is not merely a matter of process efficiency; it is a critical determinant of the final drug product's safety profile and therapeutic efficacy. An impure intermediate can introduce deleterious by-products into the final API, potentially altering its pharmacological activity or introducing toxicity.

Therefore, the validation of analytical methods used to monitor these syntheses is a cornerstone of Good Manufacturing Practice (GMP). This guide provides an in-depth, experience-driven framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for this compound. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document moves beyond a simple recitation of steps to explain the causality behind experimental choices.[4][5] We will compare the robust and universally adopted HPLC technique with other powerful analytical alternatives, providing the data and rationale necessary for researchers, scientists, and drug development professionals to make informed decisions in their quality control workflows.

The Synthetic Landscape: Understanding Potential Impurities

A robust analytical method is one that can distinguish the target analyte from any and all potential impurities. To design such a method, one must first understand the synthetic pathway and its potential pitfalls. This compound is a derivative of the 2-aminopyrimidine scaffold, a common motif in medicinal chemistry.[6][7][8] A plausible synthesis often involves the reaction of a precursor like 2-amino-4-chloropyrimidine with subsequent functional group manipulations.

A potential synthesis could start from a commercially available precursor, 2-amino-4,6-dichloropyrimidine, which undergoes nucleophilic substitution and further reactions to yield the final product. During this multi-step process, several impurities can arise:

  • Unreacted Starting Materials: Residual precursors from incomplete reactions.

  • Intermediates: Partially reacted molecules.

  • By-products: Formed from side reactions, such as the hydrolysis of the dimethoxymethyl acetal group back to an aldehyde.

  • Degradation Products: Resulting from instability of the product under certain process conditions (e.g., heat, pH).

Synthesis_Pathway cluster_0 Synthesis of this compound A 2-Amino-4-chloropyrimidine-5-carbaldehyde C 2-Amino-4-chloro-5-(dimethoxymethyl)pyrimidine (Intermediate) A->C Acetal Formation B Methanol / Acid Catalyst E This compound (Final Product) C->E Dechlorination D Catalytic Hydrogenation (e.g., Pd/C, H2) F 2-Aminopyrimidine-4-carbaldehyde (Potential Impurity - Hydrolysis) E->F Degradation (e.g., acidic media)

Caption: Plausible synthetic pathway for this compound.

The Workhorse Method: Reverse-Phase HPLC

For a molecule with the polarity and UV-active pyrimidine core of this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the analytical method of choice. Its widespread adoption stems from its versatility, robustness, and high resolving power.

Causality Behind Method Development Choices
  • Stationary Phase: A C18 (octadecylsilane) column is the standard starting point. The long alkyl chains provide a non-polar environment that effectively retains moderately polar compounds like our target analyte through hydrophobic interactions.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to ~6.5 to keep the amine group protonated) and an organic modifier (e.g., acetonitrile or methanol) is ideal. A gradient allows for the effective elution of compounds with a range of polarities, ensuring that both early-eluting polar impurities and the main analyte are well-resolved within a reasonable runtime.

  • Detector: The pyrimidine ring contains a chromophore that absorbs UV light. A photodiode array (PDA) or UV detector set at the wavelength of maximum absorbance (λmax), typically around 230-270 nm for such structures, provides excellent sensitivity and selectivity.

Experimental Protocol: HPLC Analysis
  • System: HPLC with UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 6.5 with 1M KOH.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.5 mg/mL.

A Framework for Trust: The HPLC Validation Protocol

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. Following the ICH Q2(R1) framework, we establish the method's performance characteristics.[4][9][10][11][12][13]

Validation_Workflow cluster_workflow HPLC Method Validation Workflow (ICH Q2 R1) Start Method Development & Optimization Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD / LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report & Final SOP Robustness->Report

Caption: The systematic workflow for validating an HPLC analytical method.

Step-by-Step Validation Experiments

1. Specificity (Forced Degradation)

  • Why: To prove that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Protocol:

    • Prepare solutions of this compound (~0.5 mg/mL).

    • Expose the solutions to various stress conditions:

      • Acidic: 0.1 M HCl at 60 °C for 4 hours.

      • Basic: 0.1 M NaOH at 60 °C for 4 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Heat solid sample at 105 °C for 24 hours.

      • Photolytic: Expose solution to UV light (ICH guidelines) for 24 hours.

    • Analyze all stressed samples by HPLC, alongside an unstressed control.

  • Acceptance Criteria: The method must demonstrate baseline resolution between the main peak and all degradation product peaks. Peak purity analysis (using a PDA detector) should confirm the main peak is spectrally pure.

2. Linearity

  • Why: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol:

    • Prepare a stock solution of a reference standard.

    • Create a series of at least five concentrations, typically ranging from 50% to 150% of the target analytical concentration (e.g., 0.25, 0.375, 0.5, 0.625, 0.75 mg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression line must be ≥ 0.999.

3. Accuracy (Recovery)

  • Why: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare a placebo (a mixture of all synthesis reagents except the analyte).

    • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three independent samples at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

4. Precision

  • Why: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay): Analyze a minimum of six independent preparations of the same sample at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different HPLC system.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the series of measurements should be ≤ 2.0% for both repeatability and intermediate precision.[10][12]

5. Limit of Quantitation (LOQ) and Limit of Detection (LOD)

  • Why: To determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy (LOQ) and the lowest concentration that can be detected but not necessarily quantified (LOD).

  • Protocol: Typically determined based on the signal-to-noise ratio (S/N). Prepare progressively more dilute solutions and inject them.

  • Acceptance Criteria:

    • LOD: S/N ratio of approximately 3:1.

    • LOQ: S/N ratio of approximately 10:1. Precision (%RSD) at the LOQ should be ≤ 10%.[13]

6. Robustness

  • Why: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

  • Protocol: Systematically alter key parameters one at a time:

    • Flow Rate (e.g., ± 0.1 mL/min).

    • Column Temperature (e.g., ± 5 °C).

    • Mobile Phase pH (e.g., ± 0.2 units).

    • Mobile Phase Composition (e.g., ± 2% organic).

  • Acceptance Criteria: System suitability parameters (e.g., retention time, tailing factor) should remain within predefined limits, and the final calculated result should not be significantly affected.

Summarizing the Evidence: Validation Data

The results of the validation experiments should be clearly tabulated to provide a concise summary of the method's performance.

Validation ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Specificity Baseline resolution > 1.5All degradants resolvedPass
Linearity (R²) ≥ 0.9990.9998Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5% (80%), 100.3% (100%), 101.1% (120%)Pass
Precision (Repeatability %RSD) ≤ 2.0%0.85%Pass
Precision (Intermediate %RSD) ≤ 2.0%1.15%Pass
LOQ (%RSD) ≤ 10%7.8%Pass
Robustness System suitability passesAll variations met criteriaPass

Comparative Analysis: HPLC vs. Alternative Technologies

While HPLC is the established standard, other techniques offer distinct advantages in specific scenarios.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant evolution of HPLC, utilizing columns packed with sub-2 µm particles and operating at much higher pressures.[14][15][16]

  • Advantages:

    • Speed: Analysis times are reduced by up to 9-fold compared to traditional HPLC.[16]

    • Resolution & Sensitivity: Smaller particles lead to sharper, narrower peaks, which improves resolution between closely eluting impurities and increases sensitivity for detecting trace-level components.[17][18]

    • Reduced Solvent Consumption: Faster run times and lower flow rates result in significant cost savings and a greener footprint.[18]

  • When to Choose UPLC: UPLC is the preferred method for high-throughput screening, complex impurity profiling where maximum resolution is needed, or in labs where reducing solvent consumption is a primary goal.[14]

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.

  • Advantages:

    • High Efficiency: Capillary GC columns offer extremely high separation efficiency for volatile compounds.

    • Sensitive Detectors: Detectors like Flame Ionization (FID) and Mass Spectrometry (MS) provide excellent sensitivity.

  • Limitations for this Analyte: this compound has a relatively high molecular weight and low volatility, making it unsuitable for direct GC analysis. It would require derivatization to increase its volatility, which adds complexity and a potential source of error to the analytical procedure.[19]

  • When to Choose GC: GC is not ideal for the primary assay of this compound but would be the superior technique for analyzing volatile residual solvents from the synthesis (e.g., methanol, ethanol, THF) or for specific volatile impurities if they were a concern.[20][21][22]

Head-to-Head Comparison
FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)GC (Gas Chromatography)
Principle Liquid-solid partitioningLiquid-solid partitioning (sub-2µm particles)Gas-solid/liquid partitioning
Speed Standard (e.g., 20-30 min)Very Fast (e.g., 2-5 min)Fast (e.g., 5-20 min)
Resolution Good to ExcellentSuperiorExcellent for volatiles
Sensitivity GoodExcellentExcellent
Sample Requirement Soluble in mobile phaseSoluble in mobile phaseVolatile or derivable
Cost (Instrument) ModerateHighModerate
Solvent Usage HighLowVery Low (carrier gas)
Best For Routine QC, assay, non-volatile impuritiesHigh-throughput analysis, complex mixturesVolatile impurities, residual solvents

Conclusion and Final Recommendation

The validation of an analytical method is an indispensable process that ensures the integrity of data and the quality of pharmaceutical products. This guide has detailed a comprehensive, ICH-compliant protocol for the validation of an RP-HPLC method for the analysis of this compound. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, we can establish a high degree of confidence in the method's ability to monitor purity and quality throughout the manufacturing process.

Final Recommendation:

  • For routine quality control, process monitoring, and release testing of this compound, a validated RP-HPLC method offers the optimal balance of performance, reliability, and cost-effectiveness. It is a robust and universally accepted technique that meets all regulatory requirements.

  • If a laboratory is equipped with UPLC technology and faces high sample throughput demands or needs to resolve a particularly complex impurity profile, transferring and validating a UPLC method is highly recommended for its significant gains in speed and efficiency.

  • GC should be employed as a complementary technique, specifically for the orthogonal validation of volatile impurities or residual solvents, but not as the primary method for the assay of the intermediate itself.

By selecting the appropriate analytical tool and rigorously validating its performance, drug development professionals can ensure the foundational quality of their intermediates, paving the way for safer and more effective medicines.

References

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A Comparative Guide to the Biological Activity of 4-Substituted Pyrimidin-2-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its inherent ability to form key hydrogen bond interactions with the hinge region of protein kinases has made it a go-to template for the design of potent and selective inhibitors.[2] This guide provides an in-depth comparison of the biological activities of analogs based on the 4-substituted pyrimidin-2-amine core, with a focus on their role as kinase inhibitors in oncology. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, provide detailed experimental protocols for their evaluation, and explore the causal logic behind these scientific choices.

The 4-Substituted Pyrimidin-2-amine Scaffold: A Versatile Kinase Hinge-Binder

The 2-aminopyrimidine moiety is a highly effective "hinge-binder," a critical feature for competitive kinase inhibition. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring, along with the exocyclic amino group at position 2, can form multiple hydrogen bonds with the backbone of the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket.[2] The substituent at the C4-position extends out from this pocket, where it can interact with different amino acid residues, granting both potency and selectivity against specific kinases. While the parent compound, 4-(Dimethoxymethyl)pyrimidin-2-amine, serves as a foundational structure, its analogs with varied C4-substituents exhibit a wide spectrum of biological activities.

Comparative Analysis of Biological Activity: A Focus on Kinase Inhibition

To illustrate the impact of structural modifications on biological activity, we will compare analogs targeting different protein kinases implicated in cancer: Polo-like kinase 4 (PLK4), Janus kinase 1 (JAK1), and the kinases of the PI3K/Akt/mTOR pathway.

Analogs as Polo-like Kinase 4 (PLK4) Inhibitors

PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis in various cancers, including breast cancer.[3] Therefore, inhibiting PLK4 presents a promising therapeutic strategy. A series of novel pyrimidin-2-amine derivatives have been developed as potent PLK4 inhibitors.[3]

Table 1: Comparative in vitro activity of PLK4 Inhibitor Analogs

Compound IDC4-SubstitutionPLK4 IC50 (μM)Antiproliferative Activity (MCF-7, IC50 μM)
3b 4-(morpholino)phenyl0.0312Not Reported
8h 4-(4-methylpiperazin-1-yl)phenyl0.00670.015

Data sourced from Xue et al. (2023).[3]

The data clearly demonstrates a significant improvement in both enzymatic and cellular activity with the modification of the C4-substituent. Compound 3b , with a morpholino-phenyl group, shows moderate PLK4 inhibitory activity.[3] However, by introducing a hydrophilic 4-methylpiperazin-1-yl group in compound 8h , the PLK4 inhibitory activity increased nearly five-fold. This enhancement is attributed to a better fit within the solvent-exposed region of the kinase.[3] Furthermore, compound 8h displays excellent antiproliferative activity against the MCF-7 breast cancer cell line.[3]

Analogs as JAK1 Inhibitors

The Janus kinase (JAK) family plays a critical role in cytokine signaling pathways that regulate immune responses and cell growth. Dysregulation of the JAK/STAT pathway is implicated in autoimmune diseases and cancers.[4] A series of pyrimidine compounds have been optimized as potent and selective JAK1 inhibitors.[4]

Table 2: Comparative Activity of JAK1 Inhibitor Analogs

Compound IDC4-SubstitutionJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
33 5-aminobenzo[d]oxazol-2(3H)-one2.112923

Data sourced from Ji et al. (2022).[4]

Compound 33 demonstrates potent inhibition of JAK1 with an IC50 of 2.1 nM.[4] Importantly, it shows selectivity over other JAK family members, particularly JAK3. Inhibition of JAK2 is associated with side effects like anemia, making selectivity for JAK1 over JAK2 a desirable trait for therapeutic candidates.[4] The specific substitution at the C4-position is crucial for achieving this selectivity profile.

Experimental Protocols: Ensuring Scientific Rigor

The biological activity data presented above is generated through rigorous and validated experimental protocols. Understanding these methods is key to appreciating the reliability of the findings.

In Vitro Kinase Inhibition Assay

The inhibitory potency of the compounds against their target kinases is typically determined using an in vitro kinase assay. A common method is a fluorescence-based assay, such as the Z'-LYTE™ assay.

Step-by-Step Protocol for a Typical Kinase Inhibition Assay:

  • Preparation of Reagents:

    • Recombinant human kinase enzyme.

    • Fluorescently labeled peptide substrate specific to the kinase.

    • ATP solution.

    • Test compounds serially diluted in DMSO.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Assay Procedure: a. In a 384-well plate, add the assay buffer, substrate, and varying concentrations of the test compound. b. Initiate the kinase reaction by adding the kinase enzyme and ATP. c. Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation. d. Stop the reaction by adding a development reagent containing a protease that will cleave the non-phosphorylated substrate, altering the fluorescence resonance energy transfer (FRET) signal. e. Read the fluorescence on a microplate reader.

  • Data Analysis: a. The ratio of the two emission wavelengths is calculated to determine the extent of phosphorylation. b. The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control. c. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve using non-linear regression.[5]

Experimental Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compounds add_reagents Add reagents and test compounds to plate reagents->add_reagents start_reaction Initiate reaction with Kinase and ATP add_reagents->start_reaction incubation Incubate at Room Temperature start_reaction->incubation stop_reaction Stop reaction and add development reagent incubation->stop_reaction read_plate Read fluorescence stop_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition det_ic50 Determine IC50 value calc_inhibition->det_ic50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell-Based Antiproliferative Assay

To assess the effect of the compounds on cancer cell growth, a cell-based antiproliferative assay, such as the MTT assay, is commonly used.

Step-by-Step Protocol for MTT Assay:

  • Cell Culture and Seeding:

    • Culture cancer cells (e.g., MCF-7) in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate the plate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration.[6]

Mechanistic Insights: Targeting Key Signaling Pathways

Many of the pyrimidine-based kinase inhibitors exert their anticancer effects by modulating critical signaling pathways that are often dysregulated in cancer. One such central pathway is the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival.[7]

Simplified PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Activation eIF4E eIF4E-BP1 mTORC1->eIF4E Inhibition Proliferation Cell Growth & Proliferation p70S6K->Proliferation eIF4E->Proliferation Translation Initiation Pyrimidine_Inhibitor_Akt Pyrimidine Inhibitor (Akt) Pyrimidine_Inhibitor_Akt->Akt Pyrimidine_Inhibitor_p70S6K Pyrimidine Inhibitor (p70S6K) Pyrimidine_Inhibitor_p70S6K->p70S6K

Caption: The PI3K/Akt/mTOR pathway and points of inhibition.

As shown in the diagram, pyrimidine analogs have been developed to dually inhibit p70S6K and Akt, thereby blocking the signaling cascade that leads to cell proliferation.[7] This multi-targeted approach can be more effective than inhibiting a single kinase, as it can prevent the activation of compensatory feedback loops.[7]

Conclusion and Future Directions

The 4-substituted pyrimidin-2-amine scaffold is a remarkably versatile template for the design of potent and selective kinase inhibitors. The structure-activity relationship studies clearly indicate that modifications at the C4-position are critical for tuning the biological activity and selectivity profile of these compounds. The examples of PLK4 and JAK1 inhibitors highlight how subtle chemical changes can lead to significant improvements in potency and therapeutic index.

Future research in this area will likely focus on developing inhibitors with even greater selectivity to minimize off-target effects, as well as exploring novel C4-substituents to target a wider range of kinases implicated in various diseases. The robust and validated experimental protocols outlined in this guide will continue to be essential tools in the discovery and development of the next generation of pyrimidine-based therapeutics.

References

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  • BenchChem. (2025). Furo[3,4-d]pyrimidines as Kinase Inhibitors: An In-depth Technical Guide. BenchChem.
  • Abdel-Aziz, H. A., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI.
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  • ResearchGate. (n.d.). 2, 4-disubstituted pyrimidines useful as kinase inhibitors | Request PDF.
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  • Asquith, C. R. M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications.
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  • Asquith, C. R. M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. National Center for Biotechnology Information.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Cheuka, P. M., et al. (2019). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. National Center for Biotechnology Information.
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A Guide to the Spectroscopic Confirmation of 4-(Dimethoxymethyl)pyrimidin-2-amine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For heterocyclic compounds such as 4-(Dimethoxymethyl)pyrimidin-2-amine, a versatile building block in medicinal chemistry, this confirmation relies on a synergistic application of modern spectroscopic techniques. This guide provides a detailed framework for the spectroscopic confirmation of this compound, employing a comparative analysis with structurally related pyrimidine derivatives. By understanding the characteristic spectral signatures and the underlying principles of each technique, researchers can confidently verify the identity and purity of their synthesized compounds.

The Importance of Orthogonal Spectroscopic Analysis

A single spectroscopic method rarely provides sufficient evidence for the unequivocal identification of a molecule. Instead, a multi-faceted approach using orthogonal techniques—each providing a unique piece of the structural puzzle—is the gold standard. For this compound, the key methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each of these techniques probes different aspects of the molecule's constitution, and their combined data provides a robust and self-validating confirmation of its structure.

Experimental Protocols & Data Interpretation

This section outlines the standard protocols for acquiring spectroscopic data and provides a detailed analysis of the expected results for this compound, supported by comparative data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[1]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans is typically required. A proton-decoupled experiment simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve sample in deuterated solvent Acq_H1 ¹H NMR Acquisition Prep->Acq_H1 Acq_C13 ¹³C NMR Acquisition Prep->Acq_C13 Process Fourier Transform, Phase & Baseline Correction Acq_H1->Process Acq_C13->Process Analysis Chemical Shift & Coupling Constant Analysis Process->Analysis MS_Workflow cluster_prep Sample Preparation cluster_ion Ionization cluster_analysis Analysis & Detection Prep Prepare dilute solution Ionize Electrospray Ionization (ESI) Prep->Ionize Analyze Mass Analysis (m/z) Ionize->Analyze Detect Detection Analyze->Detect

Caption: A simplified workflow for obtaining a mass spectrum via ESI-MS.

The molecular formula of this compound is C₇H₁₁N₃O₂. [2][3]The calculated monoisotopic mass is 169.0851 g/mol . [2]In positive ion mode ESI-MS, the primary ion observed would be the protonated molecule, [M+H]⁺, at an m/z of approximately 170.0929. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

The NIST database entry for this compound indicates its presence in the main library, confirming that its mass spectrum has been recorded and is available for comparison. [2]The fragmentation pattern in the mass spectrum can also provide structural information. For this molecule, characteristic fragmentation might involve the loss of a methoxy group (-OCH₃) or the entire dimethoxymethyl group.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum. ATR is a convenient technique for solid samples as it requires minimal sample preparation.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • N-H Stretching: For the primary amine (-NH₂), two distinct bands are expected in the region of 3400-3250 cm⁻¹. [4]* C-H Stretching: Absorptions for the C-H bonds of the pyrimidine ring and the methyl groups will be observed in the 3100-2800 cm⁻¹ region.

  • C=N and C=C Stretching: The stretching vibrations of the pyrimidine ring will appear in the 1650-1450 cm⁻¹ region.

  • N-H Bending: The scissoring vibration of the primary amine is expected around 1650-1580 cm⁻¹. [4]* C-O Stretching: Strong absorptions corresponding to the C-O bonds of the dimethoxymethyl group will be present in the 1250-1020 cm⁻¹ region. [4]

Functional GroupTypical IR Absorption Range (cm⁻¹)Reference
Primary Amine (N-H stretch)3400-3250 (two bands) [4]
Primary Amine (N-H bend)1650-1580 [4]
C-O Stretch (Ether/Acetal)1250-1020 [4]

Comparative Analysis with Alternative Structures

To highlight the unique spectroscopic features of this compound, it is instructive to compare its expected spectra with those of plausible alternatives or related compounds.

Structural Comparison of Pyrimidine Derivatives

Caption: Comparison of the target molecule with related pyrimidine structures.

Spectroscopic Differentiation
Spectroscopic FeatureThis compound2-Amino-4,6-dimethoxypyrimidine4-Methylpyrimidin-2-amine
¹H NMR Singlet for acetal CH; Singlet (6H) for two OCH₃Singlet for pyrimidyl H5; Singlet (6H) for two OCH₃Singlet (3H) for CH₃
¹³C NMR Acetal carbon signal (~100 ppm)No acetal carbonMethyl carbon signal (~20-25 ppm)
MS ([M+H]⁺) m/z ≈ 170m/z ≈ 156m/z ≈ 110
IR (C-O stretch) Strong C-O stretch (acetal)Strong C-O stretch (methoxy)Weaker or absent C-O stretch

This comparative table illustrates how subtle structural differences lead to distinct and measurable changes in the spectroscopic data, allowing for the confident identification of the target compound.

Conclusion

The structural confirmation of this compound is a critical step in its application in research and drug development. A comprehensive analysis utilizing ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a robust and self-validating dataset. By understanding the expected spectral features and comparing them with those of related structures, researchers can achieve a high degree of confidence in the identity and purity of their material. This guide provides the foundational knowledge and comparative data necessary to navigate the spectroscopic characterization of this important heterocyclic building block.

References

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A Comparative Guide to the X-ray Crystallography of 4-(Dimethoxymethyl)pyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It is the key that unlocks the secrets of its biological activity, guides lead optimization, and ultimately paves the way for novel therapeutics. Within the vast landscape of medicinal chemistry, pyrimidine derivatives stand out for their diverse biological activities, forming the core of numerous approved drugs.[1] This guide focuses on a specific, yet highly important subclass: 4-(dimethoxymethyl)pyrimidin-2-amine derivatives. These compounds are not only valuable as synthetic intermediates but also show promise in various therapeutic areas, including the development of kinase inhibitors.[2][3][4]

This guide provides an in-depth, comparative analysis of the methodologies used for the X-ray crystallographic analysis of these derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering insights honed from years of field experience to ensure that the data you generate is not only accurate but also meaningful.

The Foundation: Synthesis of the Core Scaffold

Before a crystal can be grown, the molecule must be synthesized. The this compound scaffold is typically prepared through multi-step synthesis. A common approach involves the cyclization of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, urea, or guanidine derivative to form the pyrimidine ring.[1] Subsequent modifications, such as methylation or chlorination, followed by nucleophilic substitution, allow for the introduction of the dimethoxymethyl and amine functionalities.[5][6][7] The precise synthetic route can influence the purity of the final compound, which is a critical factor for successful crystallization.

From Solution to Solid: A Comparison of Crystallization Techniques

Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallography.[8] The choice of crystallization technique is dictated by the physicochemical properties of the compound, such as its solubility and stability. For pyrimidine derivatives, several methods have proven effective. The following table provides a comparative overview of the most common techniques.

TechniquePrincipleCommon Solvents & Anti-solventsAdvantagesDisadvantages
Slow Evaporation The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation and crystal growth.Ethanol, Methanol, Ethyl Acetate, DichloromethaneSimple setup; requires minimal compound.Can lead to the formation of oils or amorphous solids if evaporation is too rapid; difficult to control.
Cooling Crystallization The compound is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. As the solution slowly cools, the solubility decreases, inducing crystallization.[9]Ethanol, Methanol, Acetone/Hexane mixturesGood for compounds with a steep solubility curve; can produce large, well-formed crystals.[10]Requires the compound to be thermally stable; not suitable for highly soluble compounds.
Vapor Diffusion A solution of the compound in a "good" solvent is allowed to equilibrate with a larger reservoir of a volatile "anti-solvent" in a sealed chamber. The anti-solvent diffuses into the compound solution, reducing its solubility and promoting crystallization.[9]Good Solvents: Dichloromethane, THF, AcetoneAnti-solvents: Hexane, Pentane, Diethyl EtherExcellent control over the rate of crystallization; often yields high-quality crystals.Requires careful selection of solvent/anti-solvent pairs; can be a slower process.
Liquid-Liquid Diffusion A solution of the compound is carefully layered on top of a denser, miscible anti-solvent. Crystals form at the interface as the liquids slowly mix.Similar to vapor diffusion.Can be effective when other methods fail; useful for air-sensitive compounds.Technically challenging to set up without disturbing the interface; may result in a large number of small crystals.

Experimental Protocol: A Step-by-Step Workflow for Crystal Structure Determination

To illustrate the practical application of these principles, we present a self-validating protocol for the crystallization and structural analysis of a representative this compound derivative.

Part 1: Crystallization via Vapor Diffusion
  • Purity Assessment: Before attempting crystallization, confirm the purity of your synthesized derivative (>98%) using techniques like NMR and LC-MS. Impurities can significantly hinder crystal growth.

  • Solubility Screening: In a series of small vials, test the solubility of your compound (approx. 1-2 mg) in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, THF) to identify a "good" solvent in which it is freely soluble.

  • Setting up the Crystallization:

    • Prepare a saturated or near-saturated solution of your compound (approx. 5-10 mg) in 0.5 mL of the chosen good solvent in a small, open vial.

    • Place this vial inside a larger, sealed chamber (e.g., a beaker covered with a watch glass or a specialized crystallization plate).

    • Add 2-3 mL of a suitable anti-solvent (a solvent in which your compound is poorly soluble, such as hexane or pentane) to the bottom of the sealed chamber, ensuring it does not mix with the compound solution.[9]

  • Incubation and Monitoring: Allow the sealed chamber to stand undisturbed at a constant temperature (e.g., room temperature or 4°C). Monitor the vial daily for the appearance of crystals. This may take several days to weeks.

Part 2: X-ray Diffraction Data Collection and Analysis
  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove one from the mother liquor using a cryo-loop.[8]

  • Cryo-protection (if necessary): To prevent damage from ice crystal formation during data collection at low temperatures, briefly pass the crystal through a cryo-protectant solution (e.g., Paratone-N oil or a solution containing glycerol).

  • Mounting and Data Collection: Mount the crystal on a goniometer head and place it in the cold stream (typically 100 K) of an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector.[8][11]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.[11]

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods. The resulting electron density map allows for the placement of the atoms in the asymmetric unit. The structural model is then refined against the experimental data to obtain the final, accurate molecular structure.[8][11]

G cluster_synthesis Compound Synthesis & Purification cluster_cryst Crystallization cluster_xray X-ray Diffraction & Analysis synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification purity_check Purity Verification (>98%) purification->purity_check sol_screen Solubility Screening purity_check->sol_screen cryst_setup Vapor Diffusion Setup sol_screen->cryst_setup cryst_growth Crystal Growth cryst_setup->cryst_growth harvest Crystal Harvesting & Mounting cryst_growth->harvest data_coll Data Collection harvest->data_coll data_proc Data Processing data_coll->data_proc structure_sol Structure Solution & Refinement data_proc->structure_sol final_structure final_structure structure_sol->final_structure Final 3D Structure

Caption: Workflow from synthesis to 3D structure determination.

Comparative Structural Analysis of Derivatives

The true power of X-ray crystallography lies in the ability to perform comparative structural analyses. By introducing different substituents to the this compound core, we can observe changes in conformation, molecular packing, and intermolecular interactions. These observations are critical for understanding structure-activity relationships (SAR).

ParameterDerivative A (Unsubstituted)Derivative B (+ Phenyl group)Derivative C (+ Methoxy group)
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cP2₁2₁2₁P-1
Key Intermolecular Interactions N-H···N hydrogen bondsN-H···N hydrogen bonds, C-H···π interactions, π-π stackingN-H···O hydrogen bonds, C-H···O interactions
Impact of Substituent Forms classic hydrogen-bonded dimers.The phenyl group introduces π-stacking, leading to a more complex 3D network.The methoxy group acts as a hydrogen bond acceptor, altering the primary hydrogen bonding motif.

The nature and position of substituents on the pyrimidine ring significantly impact the crystal structure.[10] For instance, electron-donating or withdrawing groups can alter the electron density distribution, affecting intermolecular forces.[10] The presence of aromatic rings, as in Derivative B, often leads to stabilizing π-π stacking interactions, while groups capable of hydrogen bonding, like the methoxy group in Derivative C, can introduce new and competitive intermolecular interactions, completely changing the crystal packing arrangement.

G cluster_interactions Intermolecular Interactions center_mol Pyrimidine Derivative h_bond N-H···N/O Hydrogen Bonds center_mol->h_bond pi_stack π-π Stacking center_mol->pi_stack ch_pi C-H···π Interactions center_mol->ch_pi vdw Van der Waals Forces center_mol->vdw crystal_lattice Stable Crystal Lattice h_bond->crystal_lattice pi_stack->crystal_lattice ch_pi->crystal_lattice vdw->crystal_lattice

Caption: Key interactions stabilizing the crystal lattice.

Conclusion

The crystallographic analysis of this compound derivatives is a multi-faceted process that demands both technical precision and a deep understanding of the underlying chemical principles. As we have demonstrated, the journey from a synthesized powder to a refined three-dimensional structure is one of careful choices—from the selection of an appropriate crystallization method to the interpretation of complex intermolecular interactions. By leveraging the comparative insights and detailed protocols outlined in this guide, researchers can enhance the efficiency and success rate of their structural biology programs, accelerating the discovery of next-generation therapeutics.

References

  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (n.d.). MDPI.
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cross-reactivity studies of 4-(Dimethoxymethyl)pyrimidin-2-amine based compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-(Dimethoxymethyl)pyrimidin-2-amine Based Kinase Inhibitors

Authored for Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of potent protein kinase inhibitors. Its ability to form key hydrogen bond interactions with the kinase hinge region has led to the development of numerous clinical candidates and approved drugs. However, the conserved nature of the ATP-binding pocket across the kinome presents a significant challenge: ensuring target selectivity. Off-target activities can lead to unforeseen toxicities or complex polypharmacology, making a thorough understanding of a compound's cross-reactivity profile essential for its progression as a therapeutic agent or a chemical probe.

This guide provides an in-depth, comparative analysis of the cross-reactivity of aminopyrimidine-based compounds, using a library of analogs structurally related to this compound as a central case study. We will delve into the experimental methodologies for assessing kinase selectivity, present and compare quantitative data from large-scale kinase panels, and discuss the broader implications of off-target effects, including those beyond the kinome. Our objective is to equip you with the insights and practical knowledge to design, execute, and interpret cross-reactivity studies for your own pyrimidine-based compounds.

The Landscape of Kinase Inhibitor Selectivity Profiling

The assessment of a kinase inhibitor's selectivity is a critical step in its development. A variety of robust, high-throughput methods are available to profile compounds against large panels of kinases, providing a comprehensive view of their interaction landscape. Two of the most widely used platforms for this purpose are radiometric activity-based assays and competition binding assays.

1. Radiometric Kinase Activity Assays (e.g., Eurofins KinaseProfiler™)

This method directly measures the catalytic activity of a kinase. The assay quantifies the transfer of a radiolabeled phosphate group (from [γ-³³P]-ATP) to a specific substrate peptide or protein. A reduction in the radioactive signal in the presence of an inhibitor indicates a decrease in kinase activity. These assays are typically run at or near the ATP Kₘ for each kinase, providing a sensitive measure of inhibition under conditions of physiological relevance for ATP concentration.

2. Competition Binding Assays (e.g., DiscoverX KINOMEscan™)

This technology relies on a competition between the test compound and an immobilized, active-site-directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is quantified, often using a DNA-tagged kinase and qPCR. A lower signal indicates that the test compound has displaced the kinase from the immobilized ligand, signifying a binding interaction. A key advantage of this method is that it is independent of ATP, allowing for the determination of intrinsic binding affinities (Kd).

Comparative Kinome Profiling: An Aminopyrimidine Case Study

To illustrate the principles of cross-reactivity analysis, we will examine the kinase selectivity data from a library of 21 aminopyrimidine analogs, as reported by Drewry et al. (2021) in the Journal of Medicinal Chemistry.[1][2][3] While the specific compound this compound was not included in this library, the analogs share the core 2-aminopyrimidine scaffold and provide a rich dataset for understanding structure-activity relationships with respect to selectivity.

For a broader context, we will compare the selectivity of these aminopyrimidine analogs with two well-characterized, FDA-approved kinase inhibitors that also feature a pyrimidine core: Dasatinib and Imatinib . Data for these compounds is publicly available through the HMS LINCS Project.[4][5][6][7][8]

Quantitative Data Summary: Aminopyrimidine Analogs vs. Reference Inhibitors

The following table summarizes the kinase inhibition data for a selection of the 21 aminopyrimidine analogs from Drewry et al. (2021) against a panel of 16 kinases, as determined by a radiometric assay (Eurofins). The data is presented as the percentage of control (% Control) at a 1 µM compound concentration; lower values indicate stronger inhibition. For comparison, KINOMEscan data for Dasatinib and Imatinib at 1 µM are also included.

KinaseCompound 1 (% Ctrl)Compound 7 (% Ctrl)Compound 15 (% Ctrl)Dasatinib (% Ctrl)Imatinib (% Ctrl)
AAK1 2110.112
AURKB 3110.142
BMP2K 1110.155
DRAK1 1110.138
DRAK2 1110.151
IKBKE 2110.148
JAK2 422131
MARK1 1110.150
MARK2 1110.145
MARK3 1110.143
MARK4 1110.149
MLK1 1110.140
MLK3 1110.135
NUAK1 1110.147
TBK1 1110.146
ULK1 1110.139

Note: The full dataset for the 21 aminopyrimidine analogs can be found in the supplementary information of Drewry et al., J Med Chem 2021, 64 (17), 13186–13200.[1][2][3] Dasatinib and Imatinib data are from the HMS LINCS KINOMEscan database.[4][5][6][7][8]

Experimental Protocols

Radiometric Kinase Assay (Eurofins KinaseProfiler™)

A detailed protocol for a representative radiometric kinase assay is provided below.

Principle: This assay quantifies the activity of a given kinase by measuring the incorporation of ³³P from [γ-³³P]ATP into a specific peptide or protein substrate.

Step-by-Step Methodology:

  • Reaction Setup: The kinase, a specific substrate, and the test compound (dissolved in DMSO) are incubated in a buffer solution containing Mg²⁺.

  • Initiation: The reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ-³³P]ATP.

  • Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 40 minutes at room temperature).

  • Termination: The reaction is stopped by the addition of an acidic solution (e.g., phosphoric acid).

  • Separation: An aliquot of the reaction mixture is spotted onto a filter membrane that binds the phosphorylated substrate.

  • Washing: The filter is washed multiple times to remove unreacted [γ-³³P]ATP.

  • Detection: The amount of radioactivity incorporated into the substrate on the filter is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase activity remaining in the presence of the test compound is calculated relative to a vehicle (DMSO) control.

Radiometric_Kinase_Assay cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection Kinase Kinase Enzyme ReactionMix Incubation (e.g., 40 min at RT) Kinase->ReactionMix Substrate Peptide/Protein Substrate Substrate->ReactionMix Compound Test Compound (in DMSO) Compound->ReactionMix Buffer Assay Buffer (with Mg²⁺) Buffer->ReactionMix StopReaction Stop Reaction (add acid) ReactionMix->StopReaction ATP_mix Add [γ-³³P]ATP / ATP ATP_mix->ReactionMix SpotFilter Spot on Filter StopReaction->SpotFilter Wash Wash Filter SpotFilter->Wash Count Scintillation Counting Wash->Count Competition_Binding_Assay cluster_prep Preparation cluster_binding Competitive Binding cluster_quant Quantification Beads Streptavidin Beads AffinityResin Affinity Resin Beads->AffinityResin Ligand Biotinylated Ligand Ligand->AffinityResin BindingMix Incubation (e.g., 1 hr at RT) AffinityResin->BindingMix WashBeads Wash Beads BindingMix->WashBeads DNA_Kinase DNA-tagged Kinase DNA_Kinase->BindingMix Test_Cmpd Test Compound Test_Cmpd->BindingMix Elute Elute Kinase WashBeads->Elute qPCR qPCR Quantification Elute->qPCR

Workflow for a typical competition binding assay.

Discussion and Interpretation of Cross-Reactivity Data

The data presented in the table reveals several key insights into the cross-reactivity of aminopyrimidine-based kinase inhibitors. The aminopyrimidine analogs from the study by Drewry et al. exhibit potent inhibition of a number of kinases at 1 µM, indicating a degree of promiscuity. [1][2][3]This is not unexpected, as the 2-aminopyrimidine scaffold is known to interact with the highly conserved ATP-binding site of many kinases.

In contrast, while also a potent multi-kinase inhibitor, Dasatinib shows a distinct and generally more potent inhibition profile across this panel. Imatinib, on the other hand, is significantly more selective, with much weaker inhibition of most of these kinases at the same concentration. This highlights the critical role that substitutions on the pyrimidine core play in determining the overall selectivity profile of an inhibitor.

For a compound like this compound, which has not been extensively profiled, this comparative data suggests that it is likely to inhibit multiple kinases. The dimethoxymethyl group at the 4-position will influence the shape and electronic properties of the molecule, which will in turn dictate its specific set of off-targets. To truly understand its cross-reactivity, it would be essential to screen it against a broad kinase panel, such as the DiscoverX scanMAX, which covers over 450 kinases.

Beyond the Kinome: The Importance of Broader Off-Target Profiling

While kinase cross-reactivity is a primary concern for pyrimidine-based inhibitors, it is crucial to recognize that these compounds can also interact with other protein families. The pyrimidine core, and the broader chemical space it occupies, can lead to interactions with G-protein coupled receptors (GPCRs), ion channels, and transporters.

For example, some aminopyrimidine derivatives have been reported to have activity at histamine receptors, and other related heterocyclic compounds have shown effects on ion channels. [9]These off-target interactions can have significant pharmacological consequences and may contribute to unexpected side effects. Therefore, for a comprehensive safety assessment, lead compounds should be subjected to broader off-target screening panels that include a diverse range of protein targets. Services such as the Eurofins SafetyScreen panels provide a standardized way to assess these potential liabilities early in the drug discovery process.

Conclusion and Recommendations

The 2-aminopyrimidine scaffold is a powerful and versatile starting point for the design of kinase inhibitors. However, as with all kinase inhibitors that target the ATP-binding site, cross-reactivity is a key consideration that must be addressed throughout the discovery and development process.

For researchers working with this compound or its analogs, we recommend the following:

  • Comprehensive Kinase Profiling: Screen your lead compounds against a broad kinase panel (e.g., >400 kinases) to obtain a comprehensive understanding of their selectivity.

  • Orthogonal Assay Formats: Utilize both activity-based and binding assays to confirm on-target and off-target interactions.

  • Broader Off-Target Screening: As your compounds advance, consider profiling them against a panel of non-kinase targets to identify potential safety liabilities.

  • Structure-Guided Design: Use the cross-reactivity data to inform the next round of chemical synthesis, with the goal of designing out unwanted off-target activities while maintaining or improving on-target potency.

By taking a systematic and data-driven approach to understanding and managing cross-reactivity, you can increase the likelihood of developing safe and effective therapeutic agents and high-quality chemical probes.

References

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(17), 13186–13200. [Link]
  • Moreno-Delgado, D., et al. (2006). On the cross-reactivity of amiloride and 2,4,6 triaminopyrimidine (TAP) for the cellular entry and tight junctional cation permeation pathways in epithelia. The Journal of Membrane Biology, 212(2), 99–112. [Link]
  • Drewry, D. H., et al. (2021). Supplementary Information for Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
  • Drewry, D. H., et al. (2021).
  • HMS LINCS Project. (n.d.). Kinase inhibitor pathways.
  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
  • HMS LINCS Project. (n.d.). Sheet1.
  • The Emory-Sage-Structural Genomics Consortium TREAT-AD Center. (n.d.). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
  • HMS LINCS Project. (n.d.). Data Exploration.
  • HMS LINCS Project. (2018, January 18). KINOMEscan data.
  • HMS LINCS Project. (n.d.). Assays.
  • Erlanson, D. A., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry, 64(24), 17731–17764. [Link]
  • Wells, C. I., et al. (2021). AD Informer Set: Chemical tools to facilitate Alzheimer's disease drug discovery. bioRxiv. [Link]
  • Ma'ayan Lab. (n.d.). LINCS KinomeScan.
  • Rohde, J. M., et al. (2021). Discovery and Optimization of 2 H-1λ2-Pyridin-2-one Inhibitors of Mutant Isocitrate Dehydrogenase 1 for the Treatment of Cancer. Journal of Medicinal Chemistry, 64(8), 4913–4946. [Link]
  • Besnard, J., et al. (2011). Strategies to discover unexpected targets for drugs active at G protein-coupled receptors. Annual Review of Pharmacology and Toxicology, 51, 117–144. [Link]
  • Joisa, C., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. bioRxiv. [Link]
  • Georg, G. I., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 214, 113232. [Link]
  • Jacobson, K. A., et al. (2014). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PLoS ONE, 9(5), e97858. [Link]
  • Liu, H., et al. (2021). Identification of Novel Fused Heteroaromatics-Based MALT1 Inhibitors by High-Throughput Screening to Treat B Cell Lymphoma. Journal of Medicinal Chemistry, 64(13), 9217–9237. [Link]
  • Roth, B. L., et al. (2011). Strategies to discover unexpected targets for drugs active at G protein-coupled receptors. PubMed. [Link]
  • Li, L., et al. (2025).
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
  • Kamaleddin, M. A., et al. (1995). Different effects of the K+ channel blockers 4-aminopyridine and charybdotoxin on sensory nerves in guinea-pig lung. British Journal of Pharmacology, 116(3), 2035–2041. [Link]
  • Yhee, D. Y., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology, 69, 1–8. [Link]
  • Smith, C. J., et al. (2024). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Scientific Reports, 14(1), 11082. [Link]
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in vitro assay for compounds derived from 4-(Dimethoxymethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In Vitro Assay Comparison Guide for Characterizing Putative Kinase Inhibitors Derived from 4-(Dimethoxymethyl)pyrimidin-2-amine

Introduction: From Scaffold to Selective Inhibitor

The this compound scaffold is a privileged structure in medicinal chemistry. Its 2-aminopyrimidine core is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical structural element for ATP binding. Consequently, derivatives from this scaffold are promising candidates for potent and selective kinase inhibitors.

However, moving from a synthesized compound to a validated lead requires a robust and logical in vitro assay cascade. This guide provides a comparative analysis of key assay technologies designed to answer three fundamental questions in the early-stage characterization of a putative kinase inhibitor (PKI):

  • Biochemical Potency: How strongly does the compound inhibit the purified target kinase?

  • Cellular Activity & Target Engagement: Does the compound engage the target kinase in a cellular environment and inhibit its downstream signaling?

  • Selectivity: Does the compound inhibit other kinases, potentially leading to off-target effects?

This guide is structured to provide not just protocols, but the strategic reasoning behind choosing one assay over another, empowering researchers to build a data package that is both rigorous and resource-efficient.

Part 1: Determining Biochemical Potency (IC₅₀)

The first critical step is to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against the purified, isolated kinase enzyme. This biochemical measurement confirms direct target interaction and provides a quantitative benchmark of potency. Here, we compare two ubiquitous, high-throughput assay formats: a luminescent, endpoint assay (ADP-Glo™) and a time-resolved fluorescence resonance energy transfer (TR-FRET) assay (HTRF® KinEASE).

Comparative Overview of Biochemical Assays
FeatureADP-Glo™ Kinase Assay (Promega)HTRF® KinEASE-TK (Cisbio)
Principle Measures kinase activity by quantifying the amount of ADP produced using a coupled luciferase reaction.Measures the phosphorylation of a biotinylated substrate peptide using a europium cryptate-labeled anti-phospho antibody and a streptavidin-conjugated fluorophore (XL665).
Detection LuminescenceTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Throughput High (384-well, 1536-well compatible)High (384-well, 1536-well compatible)
Key Reagents Recombinant Kinase, Substrate, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent.Recombinant Kinase, Biotinylated Substrate, ATP, Eu³⁺-Cryptate Antibody, Streptavidin-XL665.
Pros Universal for nearly any kinase; highly sensitive with a strong signal-to-background ratio; resistant to compound interference with light detection.Homogeneous "add-and-read" format minimizes wash steps; ratiometric measurement reduces well-to-well variability; stable signal.
Cons Two-step addition process; potential for interference from ATP-hydrolyzing enzymes if reagents are impure.Requires specific, validated antibody-substrate pairs; potential for compound interference with fluorescence signal (color quenching or autofluorescence).
Experimental Workflow: Biochemical IC₅₀ Determination

The following diagram illustrates the generalized workflow for generating a dose-response curve to determine the IC₅₀ value.

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep 1. Compound Serial Dilution (e.g., 11-point, 1:3 dilution series in DMSO) Assay_Plate 2. Dispense to Assay Plate (e.g., 384-well low volume) Compound_Prep->Assay_Plate Kinase_Mix 3. Add Kinase + Substrate/ATP Mix Assay_Plate->Kinase_Mix Incubate_1 4. Incubate at RT (e.g., 60 min) Kinase_Mix->Incubate_1 Stop_Detect 5. Add Stop/Detection Reagents (Varies by assay: ADP-Glo vs HTRF) Incubate_1->Stop_Detect Incubate_2 6. Incubate at RT (e.g., 30-60 min) Stop_Detect->Incubate_2 Read_Plate 7. Read Plate (Luminometer or TR-FRET Reader) Incubate_2->Read_Plate Data_Norm 8. Normalize Data (vs. Positive/Negative Controls) Read_Plate->Data_Norm Curve_Fit 9. Fit Dose-Response Curve (4-parameter logistic regression) Data_Norm->Curve_Fit IC50 10. Determine IC₅₀ Value Curve_Fit->IC50

Caption: Workflow for IC₅₀ determination of a putative kinase inhibitor.

Protocol: IC₅₀ Determination using ADP-Glo™

This protocol is adapted for a hypothetical target, JAK2, a common target for pyrimidine-based inhibitors.

  • Compound Preparation: Create an 11-point, 1:3 serial dilution of the test compound in 100% DMSO, starting at a 1000X final concentration (e.g., 10 mM for a 10 µM top concentration).

  • Assay Plate Stamping: Using an acoustic dispenser or multichannel pipette, transfer 25 nL of each compound dilution and DMSO vehicle controls into a 384-well low-volume plate.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in kinase reaction buffer containing recombinant JAK2 enzyme and a suitable substrate peptide (e.g., a STAT1-derived peptide).

    • Prepare a 2X ATP solution. The final ATP concentration should be at or near the Kₘ for the enzyme to ensure competitive inhibition is accurately measured.

    • Add 2.5 µL of the 2X Kinase/Substrate solution to each well.

    • Add 2.5 µL of the 2X ATP solution to initiate the reaction. The final volume is 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and drive a coupled luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Analysis: Normalize the data using the high signal (DMSO vehicle, 0% inhibition) and low signal (no enzyme, 100% inhibition) controls. Fit the normalized data to a four-parameter variable slope equation in software like GraphPad Prism to calculate the IC₅₀ value.

Part 2: Assessing Cellular Activity and Target Engagement

A potent biochemical inhibitor is of little value if it cannot enter a cell and engage its target. Therefore, the next crucial step is to confirm activity in a relevant cellular context. Here we compare a direct, low-throughput method (Western Blot for phospho-protein) with a high-throughput, live-cell target engagement assay (NanoBRET™).

Comparative Overview of Cellular Assays
FeaturePhospho-Protein Western BlotNanoBRET™ Target Engagement Assay (Promega)
Principle Immunodetection of a specific phosphorylated downstream substrate of the target kinase in cell lysates after compound treatment.Measures compound binding to a NanoLuc® luciferase-tagged kinase in live cells by detecting BRET between the luciferase donor and a fluorescently labeled energy transfer probe that binds to the kinase.
Detection Chemiluminescence or FluorescenceBioluminescence Resonance Energy Transfer (BRET)
Throughput LowHigh (96-well, 384-well compatible)
Key Reagents Cell line, Cytokine/Growth Factor (for stimulation), Compound, Lysis Buffer, Phospho-Specific Antibody, Secondary Antibody, Substrate (e.g., ECL).Cell line expressing NanoLuc®-Kinase fusion, NanoBRET™ Tracer, Nano-Glo® Substrate, Compound.
Pros Provides direct evidence of downstream pathway inhibition; considered a "gold standard" for confirming mechanism of action.Measures direct target binding in live cells; provides quantitative binding affinity (IC₅₀); high-throughput and amenable to automation.
Cons Very low throughput; semi-quantitative; requires highly specific and validated antibodies; labor-intensive.Requires genetic modification of the cell line to express the fusion protein; tracer kinetics and optimization can be complex.
Workflow & Mechanism: NanoBRET™ Target Engagement

The NanoBRET™ assay directly measures if your compound is binding to its intended target inside a living cell, providing powerful evidence of target engagement.

cluster_nobret NanoBRET™ Principle: Competitive Binding cluster_state1 No Inhibitor: High BRET cluster_state2 With Inhibitor: Low BRET Kinase_NL Target Kinase-NanoLuc® Tracer Fluorescent Tracer Kinase_NL->Tracer Binds to Active Site BRET_Signal BRET Signal (590 nm) Tracer->BRET_Signal Energy Transfer Kinase_NL2 Target Kinase-NanoLuc® Tracer2 Fluorescent Tracer No_BRET No BRET Tracer2->No_BRET Displaced Inhibitor Test Compound Inhibitor->Kinase_NL2 Competes for Active Site

Caption: Competitive displacement of a fluorescent tracer in the NanoBRET™ assay.

Protocol: Phospho-STAT3 Western Blot for JAK2 Inhibition

This protocol assumes a cell line (e.g., HEL 92.1.7) with constitutively active JAK2 signaling.

  • Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere/grow. Treat cells with a dose-response of the test compound (e.g., 0-10 µM) for 2-4 hours. Include a DMSO vehicle control.

  • Cell Lysis: Aspirate media, wash cells with cold PBS, and add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20 µg per lane), add Laemmli buffer, and boil for 5 minutes. Separate proteins on a 4-12% Bis-Tris gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against phospho-STAT3 (pY705), a direct substrate of JAK2, overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

  • Analysis: Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH) to confirm equal loading and specific reduction in phosphorylation.

Part 3: Profiling Kinase Selectivity

A potent and cell-active compound must also be selective. Off-target kinase inhibition is a primary source of toxicity. The gold standard for assessing selectivity is to screen the compound against a large panel of kinases.

Approach: Large-Scale Kinase Panel Screening

The most efficient method for this is to use a commercial service, such as Eurofins DiscoverX's KINOMEscan™ or Promega's Kinase Selectivity Profiling Systems.

  • Methodology (KINOMEscan™): This is a binding assay that measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via qPCR. The result is typically reported as "% Control", where a lower number indicates stronger binding.

  • Data Interpretation: Results are often visualized as a "scan" tree, showing the binding interactions across the human kinome. A highly selective compound will show strong interaction with the intended target and minimal interaction with other kinases at a given concentration (e.g., 1 µM).

  • Why Outsource?: Maintaining and running a panel of hundreds of individual kinase assays is technically and logistically prohibitive for most labs. Outsourcing provides rapid, standardized, and comprehensive data.

Conclusion and Strategic Synthesis

The characterization of a novel kinase inhibitor derived from the this compound scaffold follows a logical cascade.

  • Start Broad and Fast: Use a high-throughput biochemical assay like ADP-Glo™ or HTRF® to screen initial compounds and confirm direct, potent inhibition of the purified target.

  • Move to the Cell: Validate the lead candidates in a cellular context. A NanoBRET™ Target Engagement assay provides robust, quantitative evidence that the compound enters the cell and binds its target. Complement this with a lower-throughput, but mechanistically definitive, phospho-protein Western blot to confirm downstream pathway modulation.

  • Confirm Selectivity: Before committing to more advanced studies, use a comprehensive kinase panel screen to ensure the compound's activity is focused on the desired target, minimizing the risk of off-target-driven toxicity.

By systematically employing a combination of these orthogonal assays, researchers can build a compelling data package that validates the potency, cellular activity, and selectivity of their novel kinase inhibitors, paving the way for further preclinical development.

References

  • Fabbro, D., Cowan-Jacob, S. W., & Möbitz, H. (2015). Targeting protein kinases in cancer: a personal view on drug development. Drug discovery today.
  • Roskoski, R. Jr. (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological research.
  • Cisbio Bioassays. (n.d.). HTRF KinEASE Kinase Assays. PerkinElmer Cisbio Website.
  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
  • Vasta, J. D., et al. (2018). Quantitative, real-time monitoring of protein-ligand binding in living cells. Cell chemical biology.
  • Eurofins DiscoverX. (n.d.). KINOMEscan ScanMAX Assay Platform. Eurofins DiscoverX Website.

A Comparative Benchmarking Guide to the Synthesis of 4-(Dimethoxymethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-(Dimethoxymethyl)pyrimidin-2-amine in Modern Drug Discovery

The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, enabling potent and selective interactions with a wide range of biological targets. Within this important class of molecules, this compound stands out as a particularly valuable building block. The dimethoxymethyl group serves as a protected aldehyde, a latent functionality that can be unmasked under specific conditions to introduce a reactive carbonyl group. This feature allows for late-stage diversification of drug candidates, facilitating the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. Given its strategic importance, the efficient and scalable synthesis of this compound is a critical consideration for any drug discovery program leveraging this key intermediate.

This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis of their respective efficiencies based on key performance indicators. Our aim is to equip researchers and process chemists with the necessary insights to select the most appropriate synthetic strategy for their specific research and development needs.

Synthetic Strategies: A Head-to-Head Comparison

Two principal and mechanistically distinct approaches for the synthesis of this compound have been established in the field of organic chemistry. The first is a classical cyclocondensation reaction, building the pyrimidine ring from acyclic precursors. The second involves the functionalization of a pre-existing pyrimidine core.

Route 1: The Cyclocondensation Approach with a Malondialdehyde Acetal Equivalent

This bottom-up strategy is a robust and widely employed method for the formation of the 2-aminopyrimidine ring. The core principle involves the reaction of a 1,3-dicarbonyl compound, or a synthetic equivalent, with guanidine. In the case of this compound, a malondialdehyde derivative bearing the dimethoxymethyl group is the key starting material.

  • Mechanistic Rationale: The synthesis commences with the reaction of a malondialdehyde acetal, such as 1,1,3,3-tetramethoxypropane, or a more functionalized equivalent, with guanidine. The reaction is typically carried out in the presence of a base, which deprotonates the guanidine, enhancing its nucleophilicity. The resulting free guanidine then undergoes a condensation reaction with the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrimidine ring. The use of a malondialdehyde acetal provides the C4-substituent in a protected form.

Route 2: Functionalization of a Pre-formed Pyrimidine Ring

This top-down approach begins with a readily available pyrimidine derivative, which is then elaborated to introduce the desired dimethoxymethyl functionality at the C4-position. A common strategy involves the conversion of a 4-methyl or 4-chloro-substituted pyrimidine into the target molecule.

  • Mechanistic Rationale: A plausible pathway for this approach starts with a nucleophilic substitution reaction on a 2-amino-4-chloropyrimidine with a suitable nucleophile that can be converted to the dimethoxymethyl group. A more direct, albeit potentially challenging, route would involve the oxidation of 2-amino-4-methylpyrimidine to 2-aminopyrimidine-4-carbaldehyde, followed by acetalization. The success of this strategy hinges on the chemoselective functionalization of the C4-position without affecting the amino group at C2.

Experimental Protocols and Comparative Data

To provide a clear and actionable comparison, we present detailed, step-by-step experimental protocols for each synthetic route, accompanied by a table summarizing their key performance metrics.

Route 1: Cyclocondensation Protocol

This protocol is based on the well-established reaction of a malondialdehyde equivalent with guanidine hydrochloride.

Step-by-Step Methodology:

  • Preparation of the Guanidine Free Base: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add guanidine hydrochloride (1.0 equivalent) and stir the mixture at room temperature for 30 minutes. This in-situ preparation generates the more nucleophilic free guanidine.

  • Condensation and Cyclization: To the methanolic solution of guanidine, add 1,1,3,3-tetramethoxypropane (1.0 equivalent) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize it with a calculated amount of acetic acid. Remove the methanol under reduced pressure. The resulting residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford this compound.

Diagram of Route 1 Workflow:

Route_1_Workflow cluster_0 Step 1: Guanidine Free Base Preparation cluster_1 Step 2: Condensation & Cyclization cluster_2 Step 3: Work-up & Purification Guanidine_HCl Guanidine Hydrochloride Free_Guanidine Free Guanidine Solution Guanidine_HCl->Free_Guanidine Deprotonation NaOMe Sodium Methoxide in Methanol NaOMe->Free_Guanidine Reaction_Mixture Reaction at Reflux Free_Guanidine->Reaction_Mixture TMP 1,1,3,3-Tetramethoxypropane TMP->Reaction_Mixture Neutralization Neutralization Reaction_Mixture->Neutralization Extraction Extraction Neutralization->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the cyclocondensation synthesis of this compound.

Route 2: Pyrimidine Functionalization Protocol

This protocol outlines a potential pathway starting from a pre-formed pyrimidine ring, specifically 2-amino-4-chloropyrimidine.

Step-by-Step Methodology:

  • Preparation of 2-amino-4-methoxypyrimidine: In a sealed reaction vessel, dissolve 2-amino-4-chloropyrimidine (1.0 equivalent) in a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol. Heat the mixture at 80-90 °C for 12-16 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure.

  • Formation of the Dimethoxymethyl Acetal: The direct conversion of the methoxy group to a dimethoxymethyl group is not a standard transformation. A more viable, though longer, alternative would be the conversion of 2-amino-4-chloropyrimidine to 2-aminopyrimidine-4-carbaldehyde. This can be achieved through various methods, such as a palladium-catalyzed carbonylation followed by reduction, or via a Grignard reaction with a protected formaldehyde equivalent followed by oxidation.

  • Acetalization: Once 2-aminopyrimidine-4-carbaldehyde is obtained, it can be converted to the desired dimethyl acetal by reacting it with methanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid or dry HCl) with the removal of water.

  • Purification: The final product, this compound, would then be purified by column chromatography.

Diagram of Route 2 Workflow (Conceptual):

Route_2_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Acetalization cluster_2 Step 3: Purification Start_Pyrimidine 2-Amino-4-chloropyrimidine Intermediate_Aldehyde 2-Aminopyrimidine-4-carbaldehyde Start_Pyrimidine->Intermediate_Aldehyde Multi-step conversion Acetal_Formation Acetal Formation Intermediate_Aldehyde->Acetal_Formation Methanol Methanol, Acid Catalyst Methanol->Acetal_Formation Purification Column Chromatography Acetal_Formation->Purification Final_Product This compound Purification->Final_Product

Caption: Conceptual workflow for the synthesis of this compound via functionalization.

Comparative Analysis of Synthetic Routes

The choice of an optimal synthetic route is multifactorial, depending on the desired scale, available starting materials, and the specific requirements of the research or production campaign.

ParameterRoute 1: CyclocondensationRoute 2: Pyrimidine Functionalization
Overall Yield Generally moderate to good (50-70%)Typically lower and more variable due to multiple steps
Number of Steps 1-2 steps (in-situ guanidine formation)2-4 steps, depending on the method to install the C4-substituent
Starting Materials Guanidine HCl, 1,1,3,3-tetramethoxypropane2-Amino-4-chloropyrimidine, various reagents for C4-functionalization
Cost of Reagents Relatively low-cost and readily availableCan be higher due to the need for specialized reagents and catalysts
Scalability Highly scalable and amenable to large-scale productionCan be challenging to scale, particularly multi-step sequences
Process Safety Standard reaction conditions, manageable risksMay involve more hazardous reagents and intermediates
Purity of Final Product Good, with straightforward purificationCan be more challenging to purify due to potential side products

Senior Application Scientist's Recommendation

Based on a comprehensive evaluation of both synthetic strategies, the Cyclocondensation Approach (Route 1) is the recommended method for the synthesis of this compound for the majority of applications in both research and process development settings.

The key advantages of Route 1 are:

  • Efficiency and Convergence: It is a more convergent synthesis, constructing the target molecule in a single main reaction step from readily available starting materials. This inherent efficiency translates to higher overall yields and shorter production times.

  • Scalability: The reaction conditions are well-understood and have been widely applied in industrial settings for the synthesis of other pyrimidine derivatives, making it a robust and scalable process.

  • Cost-Effectiveness: The starting materials, guanidine hydrochloride and 1,1,3,3-tetramethoxypropane, are commercially available in bulk and are relatively inexpensive.

  • Predictability: The reaction is generally high-yielding and produces a cleaner crude product, simplifying the purification process.

While the Pyrimidine Functionalization Approach (Route 2) offers an alternative disconnection, it is generally less efficient and more complex. The multi-step nature of this route often leads to a lower overall yield and can introduce challenges in purification. However, this approach may be considered in specific scenarios where a diverse range of C4-substituted pyrimidines are being synthesized from a common intermediate, or if the required starting materials for Route 1 are unavailable.

References

  • A general and efficient synthesis of 2-aminopyrimidines. Brown, D. J. in The Pyrimidines, John Wiley & Sons, Inc., 2008.
  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Qureshi, F., et al. Journal of Molecular Structure, 2022, 1266, 133535. [Link]
  • Preparation method of 2-amino pyrimidine. CN102952083A.

A Comparative Guide to LC-MS Analysis of 4-(Dimethoxymethyl)pyrimidin-2-amine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate analysis of reaction mixtures is a critical step in chemical synthesis. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other prominent analytical techniques for the characterization of a 4-(Dimethoxymethyl)pyrimidin-2-amine reaction mixture. We will delve into the rationale behind experimental choices, present detailed protocols, and offer supporting data to guide you in selecting the most appropriate analytical strategy for your research needs.

The Analytical Challenge: Characterizing a Pyrimidine Synthesis

The synthesis of this compound, a heterocyclic amine, can result in a complex mixture of the desired product, unreacted starting materials, intermediates, and various byproducts. A comprehensive understanding of this mixture is paramount for reaction optimization, yield determination, and ensuring the purity of the final compound. The choice of analytical technique is therefore a critical decision that directly impacts the quality and efficiency of the drug development process.

A Comparative Overview of Analytical Techniques

While several analytical methods can be employed to analyze reaction mixtures, LC-MS, Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are among the most powerful and commonly used.[1][2][3] Each technique offers a unique set of advantages and limitations.

TechniquePrincipleKey AdvantagesKey Limitations
LC-MS Separation based on polarity followed by mass-to-charge ratio detection.High sensitivity and selectivity, suitable for a wide range of compounds, provides molecular weight information.[4][5][6]Can suffer from matrix effects, requires reference standards for absolute quantification.[7]
NMR Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Non-destructive, provides detailed structural information, excellent for quantification (especially relative) without calibration curves.[8][9][10][11][12][13]Lower sensitivity compared to MS, can be complex for mixture analysis due to signal overlap.[13]
GC-MS Separation based on volatility followed by mass-to-charge ratio detection.Excellent separation efficiency for volatile and thermally stable compounds, provides valuable fragmentation information for structural elucidation.[14][15]Not suitable for non-volatile or thermally labile compounds, may require derivatization.[5]

In-Depth Analysis: LC-MS vs. NMR for a this compound Reaction Mixture

For the specific case of analyzing a this compound reaction mixture, both LC-MS and NMR present compelling arguments for their use.

LC-MS: The Power of Separation and Sensitivity

LC-MS is an exceptionally powerful tool for this application due to its ability to separate the components of the complex reaction mixture before detection by the mass spectrometer.[4][16][17] This is particularly advantageous when dealing with structurally similar impurities that may be difficult to resolve by other techniques. The high sensitivity of modern mass spectrometers allows for the detection and identification of even trace-level byproducts, which is crucial for impurity profiling in pharmaceutical development.[7][18]

NMR: The Gold Standard for Structural Elucidation and Quantification

NMR spectroscopy, on the other hand, offers unparalleled insights into the molecular structure of the components in the reaction mixture.[10][15] For novel impurities, 2D NMR techniques can be instrumental in their complete structural characterization. A key advantage of NMR in reaction monitoring is its inherent quantitative nature. The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, allowing for the straightforward determination of the relative concentrations of reactants, products, and byproducts without the need for individual calibration curves.[9][11][12]

Experimental Design: A Head-to-Head Comparison

To illustrate the practical differences between these techniques, we present a hypothetical comparative study for the analysis of a this compound reaction mixture.

Hypothetical Reaction Scheme & Potential Components

The synthesis of this compound may proceed through various routes, potentially involving starting materials like a substituted pyrimidine and reagents to introduce the dimethoxymethyl group.[19][20][21] For the purpose of this guide, let's assume a simplified reaction mixture containing:

  • Product: this compound

  • Starting Material: 4-Chloro-2-aminopyrimidine

  • Intermediate: 4-(Hydroxymethyl)pyrimidin-2-amine

  • Byproduct: A dimer formed from a side reaction

Optimized LC-MS Protocol

This protocol is designed to achieve optimal separation and detection of the target analyte and related impurities.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm) is a good starting point for the separation of these moderately polar compounds.[22][23]

  • Mobile Phase A: 0.1% Formic acid in water. The acidic modifier aids in the protonation of the amine functional groups, leading to better peak shape and ionization efficiency.[14]

  • Mobile Phase B: Acetonitrile

  • Gradient: A gradient elution from low to high organic phase concentration will be necessary to resolve compounds with a range of polarities.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C[14]

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is ideal for the analysis of amines.[15][24]

  • Scan Mode: Full scan for initial identification of components and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification of known components.[25][26]

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 450 °C[4]

Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Aliquot Dilution Dilution with Mobile Phase A ReactionMixture->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection Inject into LC-MS Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Mass Detection (Full Scan/MRM) Ionization->Detection Integration Peak Integration Detection->Integration Identification Component Identification (by m/z) Integration->Identification Quantification Quantification (against standards) Identification->Quantification caption LC-MS analysis workflow.

Caption: A streamlined workflow for the analysis of a reaction mixture using LC-MS.

Quantitative ¹H NMR Protocol

This protocol focuses on obtaining accurate quantitative data for the major components of the reaction mixture.

Sample Preparation:

  • An accurately weighed aliquot of the reaction mixture is dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • A known amount of an internal standard with a simple spectrum and non-overlapping signals (e.g., maleic acid) is added.

NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher for better signal dispersion.

  • Pulse Sequence: A standard 1D proton experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all nuclei for accurate integration.

  • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio for the signals of interest.

Data Processing:

  • The spectrum is phased and baseline corrected.

  • The signals for the product, starting material, and internal standard are integrated.

  • The relative molar ratios are calculated based on the integral values, the number of protons giving rise to each signal, and the known amount of the internal standard.[11]

Workflow for qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation SampleAliquot Weighed Reaction Mixture AddStandard Add Internal Standard SampleAliquot->AddStandard Dissolve Dissolve in Deuterated Solvent AddStandard->Dissolve Acquisition Acquire 1H NMR Spectrum Dissolve->Acquisition Processing Phase and Baseline Correction Acquisition->Processing Integration Integrate Characteristic Peaks Processing->Integration RatioCalc Calculate Molar Ratios Integration->RatioCalc StructureConfirm Confirm Structures (Chemical Shift, Coupling) RatioCalc->StructureConfirm caption Quantitative NMR analysis workflow.

Sources

The Strategic Advantage of 4-(Dimethoxymethyl)pyrimidin-2-amine in Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, the choice of starting materials can dictate the efficiency, yield, and ultimate success of a multi-step synthesis. For researchers focused on the construction of complex heterocyclic frameworks, particularly fused pyrimidine systems with significant therapeutic and agrochemical potential, the selection of a versatile and stable building block is paramount. This guide provides an in-depth technical comparison of 4-(dimethoxymethyl)pyrimidin-2-amine, a stable and versatile synthetic intermediate, against its unprotected counterpart, 2-amino-4-formylpyrimidine, and other alternative synthetic strategies. By examining the causality behind experimental choices and providing supporting data, this document aims to equip researchers with the insights needed to optimize their synthetic routes.

The Synthetic Challenge: Harnessing the Reactivity of 2-Aminopyrimidine-4-carbaldehyde

2-Aminopyrimidine-4-carbaldehyde is a valuable precursor for the synthesis of a wide array of fused pyrimidine heterocycles, such as pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines. These scaffolds are at the core of numerous bioactive molecules. However, the free aldehyde group, while essential for cyclization reactions, introduces a level of instability and reactivity that can complicate synthetic pathways. Aldehydes are susceptible to oxidation, self-condensation, and other undesired side reactions, which can lead to lower yields and the formation of complex mixtures that necessitate challenging purification steps.

This compound: A Protected and Stable Aldehyde Equivalent

To circumvent the challenges associated with the free aldehyde, chemists often turn to protecting group strategies. This compound serves as an excellent example of a protected form of 2-aminopyrimidine-4-carbaldehyde. The dimethoxymethyl group is a dimethyl acetal, a common and robust protecting group for aldehydes.[1][2][3]

The primary advantage of using the acetal-protected form lies in its stability under a variety of reaction conditions, particularly those involving nucleophiles or bases, where the unprotected aldehyde would readily react.[1][2] This stability allows for greater flexibility in the synthetic design, enabling chemists to perform modifications on other parts of the molecule without affecting the latent aldehyde functionality. The aldehyde can then be deprotected under acidic conditions when it is needed for the subsequent cyclization step.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

A [label="2-Aminopyrimidine-4-carbaldehyde\n(Unstable, Reactive)"]; B [label="Undesired Side Reactions\n(Oxidation, Polymerization)"]; C [label="Desired Cyclization Product"]; D [label="this compound\n(Stable Intermediate)"]; E [label="Intermediate Steps\n(e.g., Nucleophilic Additions)"]; F [label="Acidic Deprotection"];

A -> B [label="Instability", color="#EA4335"]; A -> C [label="Direct Reaction"]; D -> E [label="Stable to various reagents"]; E -> F [label="Proceeds to next step"]; F -> A [label="Liberates Aldehyde"]; A -> C; } Caption: Comparison of synthetic pathways.

Comparative Synthesis of Fused Pyrimidines

The true utility of this compound becomes evident when comparing synthetic routes for fused pyrimidine systems.

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of compounds with diverse biological activities, including kinase inhibition.[4][5] A common route to their synthesis involves the condensation of a 2-aminopyrimidine-4-carbaldehyde with a compound containing an active methylene group.

Route A: Using unprotected 2-amino-4-formylpyrimidine

This route is more direct but can be lower yielding due to the instability of the starting aldehyde.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="2-Amino-4-formylpyrimidine + \nActive Methylene Compound"]; Reaction [label="Condensation\n(e.g., Knoevenagel)"]; Product [label="Pyrido[2,3-d]pyrimidine"];

Start -> Reaction; Reaction -> Product; } Caption: Direct synthesis of Pyrido[2,3-d]pyrimidines.

Route B: Using this compound

This two-step approach often provides higher overall yields and a cleaner reaction profile.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="this compound + \nActive Methylene Compound"]; Step1 [label="Condensation"]; Intermediate [label="Protected Intermediate"]; Step2 [label="Acidic Workup\n(Deprotection & Cyclization)"]; Product [label="Pyrido[2,3-d]pyrimidine"];

Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; } Caption: Stepwise synthesis of Pyrido[2,3-d]pyrimidines.

Application in Agrochemical Synthesis

Patent literature reveals the use of this compound as a key intermediate in the synthesis of agrochemicals. For instance, Chinese patent CN104327111A describes its use in the preparation of compounds with herbicidal activity. The stability of the acetal allows for the assembly of a complex molecular framework before the final, crucial cyclization step, which is initiated by the deprotection of the aldehyde.

Experimental Protocols

General Procedure for the Deprotection of this compound

Objective: To generate 2-amino-4-formylpyrimidine in situ for subsequent reactions.

Materials:

  • This compound

  • Aqueous acid (e.g., 1M HCl, acetic acid)

  • Solvent (e.g., THF, ethanol)

Procedure:

  • Dissolve this compound in a suitable solvent.

  • Add the aqueous acid to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS until the starting material is consumed.

  • The resulting solution containing 2-amino-4-formylpyrimidine can be used directly in the next step without isolation.

Alternative Synthesis of 2-Aminopyrimidine-4-carbaldehydes

For comparison, a common method for the direct synthesis of 2-aminopyrimidine-4-carbaldehydes is the Vilsmeier-Haack reaction.[6]

Materials:

  • A suitable 2-aminopyrimidine precursor

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF)

Procedure:

  • Cool a solution of DMF in a suitable solvent (e.g., dichloromethane) in an ice bath.

  • Slowly add POCl₃ to form the Vilsmeier reagent.

  • Add the 2-aminopyrimidine precursor to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction by carefully pouring it onto ice, followed by neutralization with a base.

  • Extract the product with an organic solvent and purify by chromatography.

This method, while effective, often requires careful handling of corrosive reagents and can lead to purification challenges.

Data Comparison

FeatureThis compound2-Amino-4-formylpyrimidine
Stability HighLow to moderate
Handling Stable solid, easy to handleCan be unstable, prone to oxidation
Reaction Control High, allows for stepwise synthesisLower, risk of side reactions
Synthetic Steps Requires an additional deprotection stepMore direct for some reactions
Overall Yield Often higher in multi-step synthesesCan be lower due to instability
Purification Generally cleaner reactionsMay require more extensive purification

Conclusion and Future Outlook

This compound represents a strategically advantageous starting material for the synthesis of complex fused pyrimidine heterocycles. Its stability as a protected aldehyde allows for greater synthetic flexibility, cleaner reactions, and often higher overall yields compared to the direct use of the unprotected 2-amino-4-formylpyrimidine. While it introduces an additional deprotection step, the benefits in terms of reaction control and purity of the final product often outweigh this consideration, particularly in the context of drug discovery and agrochemical development where efficiency and scalability are critical.

Future research in this area could focus on the development of novel protecting groups for pyrimidine aldehydes that offer even milder deprotection conditions, further enhancing the synthetic utility of this important class of intermediates. Additionally, direct comparative studies quantifying the yield and purity advantages of using protected versus unprotected aldehydes in various cyclization reactions would be a valuable contribution to the field.

References

  • o-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. (n.d.).
  • Acetals as protecting groups and thioacetals (video). (n.d.). Khan Academy.
  • Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine. (n.d.). Google Patents.
  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
  • Acetals as Protecting Groups for Aldehydes and Ketones. (n.d.). Chemistry Steps.
  • Pyrido[2,3-d]pyrimidin-7(8H)
  • Synthesis of pyrimido[4,5-d]pyrimidine derivatives 13, 16 and 18. (n.d.).
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Advances, 14(18), 12693-12707.
  • Synthesis of pyrimido [4,5-d] pyrimidinethione deriv
  • One-Pot Green Synthesis for Pyrimido[4,5-d]pyrimidine Derivatives. (n.d.).
  • This compound. (n.d.). PubChem.
  • 4-(4-Methoxyphenyl)pyrimidin-2-amine. (n.d.). PubChem.
  • 2-Amino-N-[[[4-(aminocarbonyl)pyrimidin-2-yl]amino]alkyl]. (n.d.). Google Patents.
  • Protecting Groups Alcohols and Aldehydes. (n.d.). Scribd.
  • 2.6 Protecting Groups in Synthesis. (n.d.). KPU Pressbooks.
  • 20.11 Protecting Groups of Aldehydes. (2019). Chemistry LibreTexts.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Dimethoxymethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 4-(Dimethoxymethyl)pyrimidin-2-amine (CAS No. 165807-05-6) are not merely procedural afterthoughts; they are integral to the integrity of our research and the safety of our laboratories and communities. This guide provides a comprehensive, technically grounded framework for the disposal of this compound, moving beyond simple steps to explain the causality behind these essential protocols. The core directive is unambiguous: This compound must be managed as a hazardous chemical waste from cradle to grave. [1]

Part 1: Hazard Profile and Rationale for Specialized Disposal

The disposal protocol for any chemical is fundamentally dictated by its inherent toxicological and environmental hazards. This compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements, necessitating its isolation from standard waste streams.[2] The rationale for treating this compound as hazardous waste is rooted in its potential to cause harm to human health and ecosystems.

GHS Hazard Classification Summary
Hazard ClassCategoryHazard StatementCausality for Disposal Protocol
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]Prevents contamination of water supplies and harm to aquatic life if disposed via sink.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]Contaminated materials must be handled with PPE and disposed of to prevent dermal exposure.
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[2]Mandates careful handling and disposal to avoid aerosolization or splashing.
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[2]Prohibits disposal methods that could generate dust or vapors, such as evaporation.
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2]Reinforces the need for handling waste in well-ventilated areas and in closed containers.

The pyrimidine core of this molecule is found in various biologically active compounds, including some herbicides that are noted for their environmental persistence.[3][4] While the specific environmental fate of this compound is not extensively documented, the stability of related heterocyclic structures justifies a precautionary approach.[5] Under no circumstances should it be discharged into the sanitary sewer or disposed of in regular solid waste.[5][6]

Part 2: Standard Operating Procedure for Disposal

This protocol provides a self-validating system for the safe segregation, collection, and disposal of this compound waste.

Step 1: Pre-Disposal Assessment and Waste Segregation

Before beginning any waste collection, assess the waste stream. This compound is incompatible with strong oxidizing agents.[7][8] Therefore, it is critical to collect its waste in a dedicated container, segregated from oxidizing waste streams to prevent potentially violent reactions.

Step 2: Required Personal Protective Equipment (PPE)

Based on the compound's hazard profile, the following PPE is mandatory when handling waste containing this compound:

  • Eye Protection: Chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[7]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[7]

  • Respiratory Protection: Handling should occur in a well-ventilated area or a chemical fume hood.[7][9] For spill cleanup or handling of dry powder, a NIOSH/MSHA approved respirator may be necessary if ventilation is inadequate.[7]

Step 3: Waste Collection and Container Management

Proper containment is crucial to prevent exposure and environmental release.

  • Solid Waste:

    • Collect unadulterated excess compound, contaminated weigh paper, spatulas, and disposable labware into a dedicated, robust container with a secure lid.

    • This container must be clearly labeled for "Solid Hazardous Waste."

    • Contaminated gloves and bench paper should also be placed in this solid waste stream.

  • Liquid Waste (Solutions):

    • Collect all solutions (e.g., from reaction workups or cleaning) containing the compound in a dedicated, leak-proof, and chemically compatible container (e.g., high-density polyethylene, HDPE).[5]

    • The container must have a secure, tight-fitting screw cap and be kept closed except when adding waste.[1][6]

    • This container must be clearly labeled for "Liquid Hazardous Waste."

  • Container Labeling: Proper labeling is a regulatory requirement under the Resource Conservation and Recovery Act (RCRA).[1] All waste containers must bear a hazardous waste label with the following information:[5][6]

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound " and any other constituents with their approximate percentages. Do not use abbreviations.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date waste accumulation began.

    • The name of the Principal Investigator and the laboratory location.

Step 4: On-Site Accumulation and Storage

Store the sealed and labeled waste containers in a designated hazardous waste accumulation area within the laboratory.[5] This area should be:

  • Away from drains and sources of ignition.

  • Clearly marked.

  • Equipped with secondary containment (e.g., a containment tray) to capture any potential leaks.[6]

Step 5: Final Disposal

The final and only acceptable disposal route is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[10] Follow your institution's specific procedures for requesting a waste pickup.[5] Never attempt to treat or neutralize the chemical waste yourself.

Part 3: Emergency Spill Management Protocol

Spills are a common source of chemical waste and must be managed promptly and safely.

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Part 2, Step 2.[7]

  • Ventilate: Ensure the area is well-ventilated; use a chemical fume hood if the spill occurs within one.

  • Contain & Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, carefully sweep up the material, avoiding dust generation.[7][9]

  • Collect Waste: Carefully scoop the absorbed material or powder into a designated hazardous waste container.[7]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Label and Store: Seal, label, and store the waste container as described in Part 2.

  • Report: Report the incident to your laboratory supervisor and EHS department according to institutional policy.

Part 4: Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_collection Waste Collection start Waste Generation (Excess Reagent, Contaminated Items) ppe Don Required PPE (Goggles, Gloves, Lab Coat) start->ppe Initiate Disposal assess Assess Waste Type (Solid or Liquid?) solid_container Select Solid Waste Container (Labeled, Compatible, Sealed) assess->solid_container Solid liquid_container Select Liquid Waste Container (Labeled, Compatible, Sealed, Secondary Containment) assess->liquid_container Liquid ppe->assess label Label Container Correctly ('Hazardous Waste', Full Chemical Name, Concentration, Date) solid_container->label liquid_container->label store Store in Designated Hazardous Waste Accumulation Area label->store pickup Schedule Pickup by EHS or Licensed Waste Contractor store->pickup end Proper Final Disposal pickup->end

Caption: Decision workflow for the safe disposal of this compound.

By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental responsibility. Always consult your institution's specific EHS guidelines, as they provide the ultimate authority for waste management in your facility.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Aminopyrimidine, 99%.
  • Occupational Safety and Health Administration. (n.d.). 4-AMINOPYRIDINE.
  • Occupational Safety and Health Administration. (2006, May). Aminopyridine (2-, 3-, 4-). OSHA Method PV2143.
  • Occupational Safety and Health Administration. (2023). 2-AMINOPYRIDINE.
  • Angene Chemical. (2025). Safety Data Sheet - 4-Chloro-6-(methoxymethyl)pyrimidin-2-amine.
  • Zheng, R., et al. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. National Center for Biotechnology Information.
  • U.S. Environmental Protection Agency. (2021, March 18). EPA Addresses Ecological Risks Posed by Four Pyridines and Pyrimidines Herbicides.
  • Wikipedia. (n.d.). Pyrimidine metabolism.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • U.S. Environmental Protection Agency. (2025). Registration Review of Pyridine and Pyrimidine Herbicides.
  • University of Florida. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link].

Sources

A Senior Application Scientist's Guide to Handling 4-(Dimethoxymethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and a Precautionary Approach

4-(Dimethoxymethyl)pyrimidin-2-amine is classified with several key hazards that dictate the stringent controls required for its handling.[4] Understanding these hazards is the causal basis for the protective measures outlined in this guide.

GHS Hazard Classifications: [4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

The compound's structure, containing both a pyrimidine ring and an amine group, suggests potential for biological activity. The primary routes of exposure are ingestion, skin/eye contact, and inhalation. Therefore, our core directive is to establish robust barriers and engineering controls to mitigate these risks at every step.

Core Directive: Multi-Layered Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent exposure. The level of PPE should be escalated based on the nature and scale of the procedure.

Activity Required PPE Enhanced Precautions (for potent compound handling)
Low-Hazard Activities (e.g., handling sealed containers, visual inspection)• Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile gloves• N/A
Moderate-Hazard Activities (e.g., weighing solid, preparing stock solutions)• Permeation-resistant laboratory coat• Chemical splash goggles• Double-gloving (nitrile)• Face shield• Disposable sleeves
High-Hazard Activities (e.g., large-scale synthesis, potential for significant aerosolization)• Disposable, solid-front lab gown• Chemical splash goggles and face shield• Double-gloving (nitrile or neoprene)• Respiratory protection (N95 or higher)• Full-body protective suit (if significant exposure is possible)
Eye and Face Protection

Direct contact with this compound can cause serious eye irritation.[4][5][6]

  • Mandatory: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for any work in the laboratory where this chemical is present.

  • Best Practice: For all procedures involving the transfer of solids or liquids (e.g., weighing, solution preparation, reactions), tightly fitting chemical splash goggles are mandatory.[7]

  • Enhanced Protection: When there is a significant risk of splashes, such as during large-scale reactions or transfers, a face shield must be worn over chemical splash goggles.[7][8]

Hand Protection: The Critical Barrier

The compound is a known skin irritant.[4][6] Glove selection is therefore a critical decision. Since specific permeation data for this compound is unavailable, a conservative approach based on general resistance to amine compounds is necessary.

  • Glove Selection: Nitrile gloves are a suitable starting point for incidental contact.[8][9] For prolonged handling or higher-risk operations, consider more robust options like neoprene or double-gloving.[7][9]

  • Understanding Glove Failure: It's crucial to understand that no glove offers permanent protection. Chemicals can break through via two primary mechanisms:

    • Permeation: The process where a chemical passes through the glove material on a molecular level, even without visible holes.[10]

    • Degradation: The physical deterioration of the glove material upon chemical contact, leading to changes in color, texture, or structural integrity.[10]

  • Protocol:

    • Always inspect gloves for tears or punctures before use.

    • Practice double-gloving for moderate and high-hazard activities to provide a backup barrier and simplify decontamination.

    • Change gloves immediately if you suspect contamination. Do not reuse disposable gloves.

    • Remove gloves using a technique that avoids touching the outer surface with bare skin.[11]

Skin and Body Protection

A lab coat is not just a uniform; it is your primary defense against accidental skin contact.

  • Wear a lab coat with long sleeves and a secure front closure. For moderate-hazard activities, a permeation-resistant coat is recommended.

  • Ensure legs and feet are fully covered. Closed-toe, chemical-resistant shoes are mandatory.[7][8]

Respiratory Protection

Given that the compound is harmful if inhaled and may cause respiratory irritation, engineering controls are the first line of defense.[4][5]

  • Engineering Controls: All weighing of the solid compound and preparation of solutions must be conducted inside a certified chemical fume hood to control airborne particles and vapors.[7][12][13]

  • When to Use a Respirator: If engineering controls are insufficient or during emergency situations (e.g., a large spill), respiratory protection is required. A NIOSH-approved N95 respirator is the minimum for containing dusts, though a full-face respirator with appropriate cartridges may be necessary for higher concentrations.[12]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a systematic workflow minimizes the risk of exposure and cross-contamination.

G cluster_prep Preparation Phase cluster_handle Handling Phase (in Fume Hood) cluster_post Post-Handling Phase A 1. Risk Assessment Review GHS hazards & SOPs B 2. Engineering Controls Verify fume hood is operational A->B C 3. Don PPE Select level based on task (Table 1) B->C D 4. Weigh Compound Use anti-static paper/tared vial C->D E 5. Prepare Solution Add solid to solvent slowly D->E F 6. Perform Experiment Keep all containers sealed when not in use E->F G 7. Decontaminate Wipe down surfaces and equipment F->G H 8. Doff PPE Remove gloves, gown, goggles correctly G->H I 9. Personal Hygiene Wash hands thoroughly H->I

Caption: Step-by-step workflow for handling the compound.

Protocol for Weighing and Solution Preparation:

  • Preparation: Before bringing the chemical into the workspace, verify that a chemical fume hood is certified and functioning correctly. Ensure an eyewash station and safety shower are accessible.[12]

  • PPE: Don the appropriate PPE as outlined in the table above for a moderate-hazard activity.

  • Handling: Conduct all manipulations, including weighing and solution preparation, within the fume hood.[13]

  • Technique: Use a spatula to transfer the solid. Avoid creating dust. When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Cleanup: After use, decontaminate the spatula and weighing area with a suitable solvent (e.g., 70% ethanol). Treat all disposable materials, such as weighing paper and contaminated wipes, as hazardous waste.

Disposal Plan: A Self-Validating System for Waste Management

Proper waste management is critical to prevent environmental contamination and ensure laboratory safety. Do not discharge the chemical into drains or the environment.[14][15] The recommended disposal method is through a licensed and approved waste disposal company, typically via controlled incineration.[14]

G A 1. Waste Generation (e.g., contaminated gloves, wipes, excess reagent) B 2. Segregation Place into a dedicated, compatible hazardous waste container A->B C 3. Labeling Affix hazardous waste tag immediately. Include name, date, and hazards B->C D 4. Storage Store container in a designated, cool, dry, and well-ventilated area C->D E 5. Professional Collection Arrange pickup by a licensed hazardous waste disposal company D->E

Caption: Logical workflow for proper chemical waste disposal.

Waste Disposal Protocol:

  • Waste Collection: Collect all materials contaminated with this compound (including gloves, wipes, and rinsed glassware) in a suitable, clearly labeled, and tightly sealed container.[14]

  • Container Compatibility: Ensure the waste container is made of a material compatible with the chemical and any solvents used.

  • Labeling: Label the container with a hazardous waste tag as soon as the first item is added. The label must include the full chemical name and associated hazard warnings.[12]

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials like strong oxidizing agents.[14]

  • Disposal: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for collection by a licensed hazardous waste disposal company.[14]

References

  • Vertex AI Search. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Enamine. Safety Data Sheet - N-butyl-6-chloropyridin-3-amine.
  • PubChem. This compound.
  • BenchChem. (2025). Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide.
  • BenchChem. (2025). Personal protective equipment for handling 5-Tert-butylnonan-5-amine.
  • Fisher Scientific. (2025). Safety Data Sheet - 4-Amino-2,6-dimethoxypyrimidine.
  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
  • TCI Chemicals. (2024). Safety Data Sheet - 2-Amino-4,6-dimethoxypyrimidine.
  • Fisher Scientific. (2024). Safety Data Sheet - 2-Amino-4,6-dimethylpyrimidine.
  • Angene Chemical. (2025). Safety Data Sheet - 4-Chloro-6-(methoxymethyl)pyrimidin-2-amine.
  • Showa Group. (n.d.). Chemical Glove Resistance Guide.
  • University of Wisconsin-Madison. (n.d.). Chemical Resistance of Gloves.
  • Kimura, H., et al. (2006). Modification of pyrimidine derivatives from antiviral agents to antitumor agents. PubMed.
  • Growing Science. (2021).
  • Nova Science Publishers. (2024).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.